molecular formula C4H10N2O B156759 N-Propylurea CAS No. 627-06-5

N-Propylurea

Katalognummer: B156759
CAS-Nummer: 627-06-5
Molekulargewicht: 102.14 g/mol
InChI-Schlüssel: ZQZJKHIIQFPZCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Propylurea, also known as this compound, is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73471. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-2-3-6-4(5)7/h2-3H2,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZJKHIIQFPZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060830
Record name Propylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-06-5
Record name Propylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Propylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N-propyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PROPYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PK51J4AV7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physical and chemical properties of N-Propylurea

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Propylurea

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound (CAS No. 627-06-5) is a simple alkyl derivative of urea, a class of compounds of immense importance in both biological and synthetic chemistry. Its structure, featuring a propyl group appended to the urea backbone, imparts a balance of polarity and lipophilicity that makes it a valuable building block and a subject of study in medicinal chemistry, materials science, and agricultural research. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its structural characteristics, spectroscopic profile, synthesis methodologies, and safety considerations, grounding all claims in authoritative data to ensure scientific integrity.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. This compound is systematically identified by several key descriptors. Its fundamental structure consists of a central carbonyl group bonded to two nitrogen atoms; one nitrogen is substituted with an n-propyl group, while the other remains unsubstituted.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name propylurea PubChem[1]
CAS Number 627-06-5 NIST[2]
Molecular Formula C₄H₁₀N₂O PubChem[1]
Molecular Weight 102.14 g/mol PubChem[1]
Canonical SMILES CCCNC(=O)N PubChem[1]

| InChIKey | ZQZJKHIIQFPZCS-UHFFFAOYSA-N | NIST[2] |

This structure is fundamental to its properties. The urea moiety contains two hydrogen bond donors (the -NH- and -NH₂) and one hydrogen bond acceptor (the carbonyl oxygen), while the propyl group introduces a nonpolar aliphatic character.[1][3]

Hydrogen_Bonding cluster_propylurea This compound cluster_water Water (Solvent) Propylurea H₂N-C(=O)-NH-Propyl Water1 H-O-H Propylurea->Water1 H-Bond (Donor: NH₂) Water2 H-O-H Water2->Propylurea H-Bond (Acceptor: C=O) Synthesis_Workflow start Setup: Cooled Flask with Aqueous Ammonia in THF add_isocyanate Step 1: Add Propyl Isocyanate (Dropwise, <10°C) start->add_isocyanate stir Step 2: Stir at Room Temp (1-2 hours) add_isocyanate->stir concentrate Step 3: Concentrate Solution (Rotary Evaporator) stir->concentrate precipitate Precipitation of This compound Solid concentrate->precipitate filter Step 4: Vacuum Filtration & Wash with Cold Solvent precipitate->filter dry Step 5: Dry Under Vacuum filter->dry end Pure this compound dry->end

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Information

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

[1]* H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12303, Propylurea.
  • SpectraBase (n.d.). N-Propyl-urea.
  • NIST (n.d.). Urea, propyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
  • PrepChem (n.d.). Synthesis of 1,3-di-n-propyl urea (VI).
  • SpectraBase (n.d.). N-Propyl-urea - Optional[FTIR] - Spectrum.
  • NIST (n.d.). Phase change data for Urea, propyl-. In NIST Chemistry WebBook.
  • Wikipedia (n.d.). Hofmann rearrangement.
  • Chemistry Steps (n.d.). Hofmann Rearrangement.
  • Chemist Wizards (n.d.). Hoffmann Rearrangement.
  • Organic Chemistry Portal (n.d.). Synthesis of ureas.
  • SpectraBase (n.d.). N-Propyl-urea - Optional[13C NMR] - Chemical Shifts.
  • The Royal Society of Chemistry (n.d.). Supporting information for An Unexpected Reaction to Methodology.
  • Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294).
  • ResearchGate (n.d.). DSC spectra of n-propyl urea.
  • ResearchGate (n.d.). Large scale preparation of N-substituted urea.
  • Thermo Scientific Alfa Aesar (n.d.). This compound, 98%.

Sources

N-Propylurea CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Propylurea for Researchers and Drug Development Professionals

Introduction

This compound (C₄H₁₀N₂O) is a simple alkyl-substituted urea derivative that serves as a versatile building block and intermediate in organic synthesis. While structurally unassuming, its utility extends across various scientific domains, from medicinal chemistry to agriculture. The presence of the urea functional group, with its unique hydrogen bonding capabilities, makes it a significant motif in the design of molecules intended to interact with biological targets.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthesis methodologies, key applications in drug discovery, and essential safety protocols.

Core Chemical and Physical Properties

A foundational understanding of this compound begins with its fundamental identifiers and physical characteristics. These properties are critical for its appropriate handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 627-06-5[2][3][4][5][6]
Molecular Formula C₄H₁₀N₂O[2][3][4][5][6]
Molecular Weight 102.14 g/mol [2][3][6]
IUPAC Name propylurea[4][6]
Synonyms 1-Propylurea, this compound[4][5]
Melting Point 99°C to 107°C[4]
Appearance White crystalline solid[7]
Solubility Soluble in water; moderately soluble in ethanol and acetone; limited solubility in non-polar solvents like hexane.[4][8]

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical pathways. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The most common approaches involve the reaction of urea with a propylating agent or the condensation of urea with propanamine.

Primary Synthesis Methodologies
  • Direct Alkylation of Urea : This method involves the reaction of urea with a propyl halide, such as propyl bromide.[9] The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide byproduct. A phase transfer catalyst may be employed to enhance the reaction rate and yield.[9] The causality here is straightforward: the nucleophilic nitrogen on urea attacks the electrophilic carbon of the propyl halide, resulting in the formation of a C-N bond.

  • Hofmann Rearrangement : A more contemporary and versatile method involves the Hofmann rearrangement of primary amides.[10] In this approach, a primary amide is treated with a reagent like phenyliodine diacetate in the presence of an ammonia source. This generates an isocyanate intermediate in situ, which is then trapped by ammonia to form the N-substituted urea.[10] This method is valued for its mild conditions and tolerance of various functional groups.

  • Reaction with Isocyanate : A related method involves the reaction of n-propylisocyanate with an amine.[11] This is a highly efficient way to produce symmetrically or asymmetrically substituted ureas.

Below is a generalized workflow for the synthesis of this compound via the direct alkylation pathway.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Urea Urea Reactor Reaction Vessel Urea->Reactor PropylHalide Propyl Halide (e.g., Propyl Bromide) PropylHalide->Reactor Base Base (e.g., KOH) Base->Reactor Catalyst Phase Transfer Catalyst (Optional) Catalyst->Reactor Purification Purification (e.g., Crystallization) Reactor->Purification Crude Product Product This compound Purification->Product Final Product

Caption: Generalized workflow for this compound synthesis.

Applications in Drug Discovery and Development

The urea moiety is a critical pharmacophore in medicinal chemistry due to its ability to act as a rigid and effective hydrogen bond donor and acceptor.[1] This property allows urea-containing molecules to form stable interactions with biological targets such as enzymes and receptors.

Key Role as a Chemical Intermediate

This compound serves as a crucial reactant in the synthesis of more complex active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of N-1 monosubstituted 8-pyrazolyl xanthines, which have been identified as high-affinity A2B adenosine receptor antagonists.[4] These antagonists are investigated for their potential in treating inflammatory diseases, diabetes, and certain cancers.

The logical pathway from a simple building block like this compound to a complex, high-value API underscores its importance in the drug development pipeline.

G Start This compound (Building Block) Intermediate Synthesis of Xanthine Derivatives Start->Intermediate Reactant API High Affinity A2B Adenosine Receptor Antagonists (API) Intermediate->API Yields Target Therapeutic Target (e.g., Inflammation, Cancer) API->Target Modulates

Caption: Role of this compound in the drug discovery pipeline.

Broader Applications

Beyond its specific use in synthesizing receptor antagonists, this compound and its derivatives are explored in various therapeutic areas. The urea functional group is a component of numerous enzyme inhibitors, including those targeting kinases, proteases, and epigenetic enzymes.[1] Furthermore, related compounds like 1-[3-(Dimethylamino)propyl]-3-ethylurea are used in the synthesis of cabergoline, a dopamine receptor agonist for treating Parkinson's syndrome.[12]

Chemical Reactivity and Analytical Methods

Reactivity Profile

This compound's reactivity is primarily dictated by the urea functional group. It is stable under standard conditions but should be stored away from strong oxidizing agents.[4] Studies on the nitrosation kinetics of this compound have been conducted to understand its potential toxicity profile, as nitrosoureas are a class of alkylating agents.[9][13] The compound can undergo hydrolysis under strong acidic or basic conditions, cleaving the C-N bonds.[14]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide definitive structural information.[15][16] ¹⁵N NMR has also been used for characterization.[17]

  • Infrared (IR) Spectroscopy : FTIR analysis reveals characteristic peaks for the N-H and C=O bonds of the urea group.[7]

  • Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, confirming the compound's identity.[5]

  • High-Performance Liquid Chromatography (HPLC) : HPLC methods are widely used for the analysis of urea derivatives, including phenyl urea herbicides in environmental samples, demonstrating the technique's applicability for purity assessment and quantification.[18]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory when handling this compound.

  • Hazard Identification : this compound may cause skin and serious eye irritation.[6] It may also cause an allergic skin reaction.

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[19] In case of dust generation, an approved respirator should be used.[19]

  • Handling : Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling.[20] Avoid the generation of dust.[20]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] Keep away from incompatible substances such as strong oxidizing agents.[4][19]

References

  • Thermo Scientific Alfa Aesar. (n.d.). This compound, 98%.
  • U.S. Environmental Protection Agency. (2025). Urea, N-propyl- - Substance Details - SRS.
  • Solubility of Things. (n.d.). Propylurea.
  • National Institute of Standards and Technology. (n.d.). Urea, propyl-. NIST Chemistry WebBook.
  • PrepChem.com. (n.d.). A. Synthesis of 1,3-di-n-propyl urea (VI).
  • National Center for Biotechnology Information. (n.d.). Propylurea. PubChem Compound Database.
  • SpectraBase. (n.d.). N-Propyl-urea - Optional[FTIR] - Spectrum.
  • Biosynth Carbosynth. (2019). Safety Data Sheet - 1,3-Diisopropylurea. Retrieved from [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/FD22149/ FILE/FD22149-msds.pdf)
  • SpectraBase. (n.d.). N-Propyl-urea - Optional[15N NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). DSC spectra of n-propyl urea.
  • SpectraBase. (n.d.). N-Propyl-urea - Optional[13C NMR] - Chemical Shifts.
  • National Center for Biotechnology Information. (n.d.). N,N-Bis[3-(triethoxysilyl)propyl]urea. PubChem Compound Database.
  • Google Patents. (n.d.). EP0471983A1 - Process for the N-alkylation of urea.
  • Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622-651.
  • BSI. (n.d.). UREA TESTING METHODS.
  • Google Patents. (n.d.). CN104628760A - Synthesis preparation method of urea propyl triethoxysilane-methanol solution.
  • Twarda-Clapa, A., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(15), 4976.
  • Knorst, M. T., et al. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-32.
  • Werner, A. F., et al. (1997). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 80(3), 596-606.
  • Morimoto, K., et al. (1983). Reaction of 1-n-propyl-1-nitrosourea With DNA in Vitro. Carcinogenesis, 4(11), 1455-8.
  • National Center for Biotechnology Information. (n.d.). 1-(3-(Dimethylamino)propyl)urea. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 1,3-Bis[3-(dimethylamino)propyl]urea. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). N-Methyl-N-nitrosourea. PubChem Compound Database.

Sources

A Researcher's Guide to the Solubility of N-Propylurea in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Abstract

N-Propylurea (C₄H₁₀N₂O) is a urea derivative with significant applications in chemical synthesis and as an intermediate for therapeutic agents.[1] Understanding its solubility in various organic solvents is paramount for process optimization, formulation development, and ensuring reaction homogeneity. This guide provides a comprehensive overview of the physicochemical principles governing the solubility of this compound, presents available quantitative data, and details a robust, standardized protocol for its experimental determination. By synthesizing theoretical knowledge with practical methodology, this document serves as an essential resource for researchers working with this versatile compound.

Introduction: The Significance of this compound Solubility

This compound is a small, polar molecule featuring a central urea core (a carbonyl group flanked by two amino groups) with one amino group substituted by a propyl chain.[2] This structure imparts a unique balance of polarity and lipophilicity, making its interaction with organic solvents a critical area of study. In drug development, solubility directly impacts bioavailability and the feasibility of liquid formulations. In chemical synthesis, solvent selection dictates reaction kinetics, yield, and purification strategies. A thorough understanding of which solvents can effectively dissolve this compound, and to what extent, is a foundational requirement for its successful application.

Physicochemical Principles of Solubility

The solubility of this compound is governed by the fundamental principle of "like dissolves like."[3] This can be broken down into key molecular interactions:

  • Polarity and Hydrogen Bonding: The urea backbone of this compound contains a polar carbonyl group (C=O) which acts as a hydrogen bond acceptor, and N-H groups that act as hydrogen bond donors.[4][5] This dual capability allows it to interact strongly with polar protic solvents (like ethanol) and polar aprotic solvents (like acetone).[4]

  • The Propyl Group: The three-carbon propyl chain introduces a non-polar, aliphatic character to the molecule. This feature allows for van der Waals interactions with less polar or non-polar solvents.

  • Solvent Properties:

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are excellent candidates for dissolving this compound as they can participate in hydrogen bonding both as donors and acceptors, effectively breaking the solute-solute interactions in the this compound crystal lattice and forming stable solute-solvent interactions.[4][6]

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment and can act as hydrogen bond acceptors but lack a donor proton.[3][7] They can solvate this compound, though perhaps less effectively than protic solvents of similar polarity.[4]

    • Non-polar Solvents (e.g., Hexane, Toluene): Due to the high polarity and hydrogen-bonding nature of the urea functional group, this compound has very limited solubility in non-polar solvents.[4]

Predictive Framework: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves Hansen Solubility Parameters.[8] Every molecule is assigned three parameters (δD, δP, δH) that represent the energy contributions from dispersion forces, polar forces, and hydrogen bonding, respectively.[9] The principle states that substances with similar HSP values are likely to be miscible. While specific HSP values for this compound are not readily published, they can be determined experimentally by assessing its solubility in a range of well-characterized solvents.[10] This powerful tool can significantly accelerate solvent screening for formulation and synthesis.

Quantitative Solubility Data for this compound

Publicly available, quantitative solubility data for this compound is sparse. The following table summarizes qualitative and semi-quantitative information gathered from various chemical data sources. This highlights the need for experimental determination for specific applications.

SolventSolvent TypeReported SolubilityReference(s)
WaterPolar ProticHigh / Good[4]
EthanolPolar ProticModerate[4]
AcetonePolar AproticModerate[4]
ChloroformChlorinatedSlightly Soluble[1]
MethanolPolar ProticSlightly Soluble[1]
HexaneNon-polarLimited / Not Readily Soluble[4]

Note: "Moderate" and "Slightly Soluble" are qualitative terms. For precise applications, the experimental protocol detailed in the next section is strongly recommended.

Standardized Protocol: Equilibrium Solubility via the Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining the equilibrium solubility of a compound and is widely recognized for its reliability.[11] This protocol provides a self-validating system for generating trustworthy and reproducible data.

Rationale

The core principle is to create a saturated solution by agitating an excess of the solid solute (this compound) in the solvent for a sufficient time to reach thermodynamic equilibrium.[11] Once equilibrium is established, the undissolved solid is removed, and the concentration of the dissolved solute in the clear supernatant is quantified using a precise analytical method like HPLC or UV-Vis spectroscopy.[3][12]

Materials and Equipment
  • This compound (solid, high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control (incubator)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Syringes

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation.[11] A common starting point is to add 2-3 times the estimated amount needed for saturation.

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[13] The system must be agitated long enough to reach equilibrium. A typical duration is 24 to 48 hours.[12][13] A preliminary kinetics study (measuring concentration at 8, 16, 24, 48 hours) can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to rest, letting the excess solid settle.[11] To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.

  • Sample Collection: Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.[3] This step is crucial to prevent any microscopic solid particles from being included in the final sample, which would artificially inflate the solubility value.

  • Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method. The concentration is determined by comparing the instrument response to a calibration curve prepared from standard solutions of this compound of known concentrations.[3]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess This compound Solid B Add Known Volume of Solvent A->B to vial C Seal & Agitate (24-48h, Constant T) B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E collect clear liquid F Accurate Dilution of Filtrate E->F G Analyze via HPLC or UV-Vis F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Molecular Interactions

G NPU This compound (Donor & Acceptor) Ethanol Ethanol (Protic Solvent) NPU->Ethanol Strong H-Bonding Acetone Acetone (Aprotic Solvent) NPU->Acetone H-Bond (Acceptor Only) Hexane Hexane (Non-polar Solvent) NPU->Hexane Weak van der Waals

Caption: Interactions between this compound and Solvent Types.

Conclusion

While this compound's amphiphilic character allows for moderate solubility in a range of polar organic solvents, precise quantitative data remains limited in public literature. This guide establishes the foundational physicochemical principles that dictate its solubility, highlighting the critical role of hydrogen bonding. For researchers and drug developers, the provided detailed shake-flask protocol serves as a reliable, in-house method to generate the high-quality, application-specific solubility data required for advancing scientific and pharmaceutical objectives.

References

  • Solubility of Things. Propylurea.
  • BenchChem. General Experimental Protocol for Determining Solubility.
  • ChemicalBook. N,N'-Dipropylurea CAS#: 623-95-0.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Pharmaceutical Sciences.
  • PubChem - NIH. Propylurea | C4H10N2O | CID 12303. [Link]
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Wikipedia. Hansen solubility parameter. [Link]
  • Journal of Materials Chemistry C. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]
  • Hansen Solubility Parameters. Official HSP Website. [Link]
  • Jinjiang Melamine. Urea Solubility In Organic Solvents Revealing.
  • PubChem - NIH. Acetone | CH3-CO-CH3 | CID 180. [Link]

Sources

N-Propylurea: An In-depth Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylurea, a simple alkyl-substituted urea, has garnered interest within various fields of biological research. While often utilized in fundamental studies of protein stability and denaturation, its potential pharmacological activities and those of its derivatives are subjects of ongoing investigation. This technical guide provides a comprehensive overview of the known and proposed mechanisms of action of this compound in biological systems. Synthesizing data from studies on urea, alkylureas, and more complex urea-containing compounds, this document aims to deliver a detailed understanding for researchers and professionals in drug development.

Core Mechanism of Action: Protein Denaturation

The primary and most well-documented biological effect of this compound, like other simple ureas, is its ability to act as a chemical denaturant of proteins. This denaturation is not a random process but rather a result of specific physicochemical interactions with the protein and its aqueous environment. The mechanism can be understood through a dual-action model:

Direct Interactions with the Protein

This compound can directly interact with the protein structure through the formation of hydrogen bonds. The urea moiety (-(NH2)C=O) can act as both a hydrogen bond donor and acceptor, allowing it to form hydrogen bonds with the peptide backbone and polar side chains of amino acids. These interactions compete with and disrupt the intramolecular hydrogen bonds that are essential for maintaining the secondary and tertiary structures of the protein.

Indirect Effects via Solvent Perturbation

In addition to direct binding, this compound perturbs the structure of bulk water. This disruption of the water network weakens the hydrophobic effect, which is a major driving force in protein folding. The hydrophobic core of a protein is stabilized by the tendency of nonpolar amino acid residues to avoid contact with water. By altering the water structure, this compound makes it more energetically favorable for these nonpolar residues to be exposed to the solvent, thus promoting protein unfolding.

The presence of the propyl group in this compound modulates this denaturing activity. The alkyl chain introduces a hydrophobic character to the molecule. While the increased hydrophobicity might slightly decrease its ability to form certain hydrogen bonds compared to urea, it can enhance its ability to interact with and disrupt the hydrophobic cores of proteins.

Proposed Specific Mechanisms of Action

Beyond its general role as a protein denaturant, evidence from studies on this compound derivatives and related compounds suggests more specific biological activities. These potential mechanisms are areas of active research and are detailed below.

Enzyme Inhibition

Several studies have demonstrated that urea-containing compounds can act as enzyme inhibitors. The mechanism of inhibition can vary and may include competitive, non-competitive, or uncompetitive inhibition, depending on the enzyme and the specific structure of the urea derivative.[1][2][3][4] For instance, derivatives of urea have been shown to be potent inhibitors of soluble epoxide hydrolases.[5] In this context, the urea moiety often plays a crucial role in binding to the active site of the enzyme. Given its structural similarity, this compound could potentially act as a competitive inhibitor for enzymes that process substrates with similar chemical features.[2]

Hypothetical Model of Competitive Enzyme Inhibition by this compound

G cluster_0 Active Site of Enzyme cluster_1 Substrate Binding (Normal Reaction) cluster_2 Inhibition by this compound Enzyme Enzyme Active Site ES_Complex Enzyme-Substrate Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Substrate Substrate->ES_Complex Binds to Active Site Product Product ES_Complex->Product Catalysis N_Propylurea This compound N_Propylurea->EI_Complex Competes for Active Site

Caption: Competitive inhibition of an enzyme by this compound.

Antimicrobial and Antitumor Activities of Derivatives

A significant body of research has focused on the synthesis and biological evaluation of this compound derivatives as potential antimicrobial and antitumor agents.[6][7][8][9][10][11][12][13][14] While these activities are often attributed to the more complex derivatives, the underlying principles may be rooted in the fundamental properties of the alkylurea scaffold.

  • Antimicrobial Activity: Some urea-containing compounds are thought to exert their antimicrobial effects by disrupting the bacterial cell membrane.[7] The amphipathic nature of molecules like this compound, with a polar urea head and a nonpolar propyl tail, could allow them to insert into and destabilize the lipid bilayer of bacterial membranes. This disruption can lead to increased membrane permeability and ultimately cell death. Studies on N-propyl carbamate, a related compound, have shown it to possess potent bacteriostatic and bactericidal properties, being significantly more effective than urea.[15]

  • Antitumor Activity: The antitumor activity of certain nitroso alkyl urea derivatives has been documented.[6] While this compound itself is not a primary cancer therapeutic, its derivatives are being explored. The mechanism for these derivatives often involves the alkylating properties of the nitroso group, which can damage DNA in cancer cells.[11] The alkyl chain length, such as the propyl group, can influence the compound's lipophilicity and cellular uptake, thereby affecting its efficacy.[12]

Interaction with Nucleic Acids

Urea is known to destabilize the structure of RNA by forming hydrogen bonds and stacking interactions with the nucleic acid bases.[16][17] This leads to the disruption of base-pairing and the overall secondary and tertiary structure of RNA.[16] While less studied for DNA, similar destabilizing interactions are plausible. It is conceivable that this compound could also interact with nucleic acids, although the effect of the propyl group on this interaction is not well-characterized.

Experimental Protocols for a Mechanistic Investigation

To further elucidate the precise mechanism of action of this compound, a series of targeted experiments are recommended.

Protocol 1: Protein Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol aims to assess the direct interaction of this compound with a target protein and its effect on protein stability.

Methodology:

  • Protein Preparation: Purify the target protein to >95% homogeneity. Prepare a stock solution of the protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Compound Preparation: Prepare a stock solution of this compound in the same buffer.

  • Assay Setup: In a 96-well PCR plate, mix the protein solution, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound. Include a no-ligand control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient (e.g., 25 °C to 95 °C with a ramp rate of 1 °C/min).

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A shift in Tm in the presence of this compound indicates a direct interaction.

Workflow for Protein Thermal Shift Assay

G Start Start Prep_Protein Prepare Protein Solution Start->Prep_Protein Prep_Compound Prepare this compound Solution Start->Prep_Compound Mix Mix Protein, Dye, and this compound in 96-well Plate Prep_Protein->Mix Prep_Compound->Mix qPCR Run Thermal Melt in Real-Time PCR Instrument Mix->qPCR Analyze Analyze Fluorescence Data to Determine Tm Shift qPCR->Analyze End End Analyze->End

Caption: Experimental workflow for the protein thermal shift assay.

Protocol 2: Enzyme Inhibition Assay

This protocol is designed to determine if this compound can inhibit the activity of a specific enzyme and to characterize the mode of inhibition.

Methodology:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and its corresponding substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure:

    • Without Inhibitor: In a microplate, perform the enzymatic reaction with varying substrate concentrations to determine the initial reaction velocities.

    • With Inhibitor: Repeat the reactions in the presence of different fixed concentrations of this compound.

  • Data Acquisition: Measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Use Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor to identify the mode of inhibition (competitive, non-competitive, etc.).

Protocol 3: Membrane Permeability Assay

This protocol assesses the ability of this compound to disrupt lipid bilayers, a potential mechanism for antimicrobial activity.

Methodology:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration. Remove non-encapsulated dye by size-exclusion chromatography.

  • Assay Setup: In a fluorometer cuvette or a microplate, add the calcein-loaded liposomes to a buffer.

  • Treatment: Add varying concentrations of this compound to the liposome suspension. Include a positive control (e.g., Triton X-100) that causes complete lysis.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time. Dye leakage from the liposomes due to membrane disruption will result in de-quenching and an increase in fluorescence.

  • Data Analysis: Quantify the percentage of dye leakage relative to the positive control to determine the membrane-disrupting activity of this compound.

Quantitative Data Summary

Assay TypeParameter MeasuredExpected Outcome with this compoundImplication
Protein Thermal Shift Melting Temperature (Tm)A decrease in TmDirect interaction and destabilization of the protein
Enzyme Kinetics Michaelis Constant (Km) and Maximum Velocity (Vmax)An increase in apparent Km with no change in Vmax (for competitive inhibition)Potential as a competitive enzyme inhibitor
Membrane Permeability Percentage of Dye LeakageAn increase in dye leakageAbility to disrupt lipid bilayers

Conclusion

The mechanism of action of this compound in biological systems is multifaceted. Its primary role as a protein denaturant is well-established, operating through both direct and indirect mechanisms. Building upon this foundational understanding, emerging evidence suggests that this compound and its derivatives may exert more specific biological effects, including enzyme inhibition and membrane disruption. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate these proposed mechanisms. A deeper understanding of how simple alkylureas like this compound interact with biological macromolecules will be invaluable for future drug design and development efforts.

References

  • [Dependence of the Antitumor Activity of Nitroso Alkyl Urea Derivatives on Their Chemical Structure]. ([Link])
  • Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ([Link])
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ([Link])
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ([Link])
  • Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds. ([Link])
  • The Action of Urea and Some of Its Derivatives on Bacteria: VI. The Antibacterial Activity of Propyl and Isopropyl Carbamate, Alone and in Combination with Sulfonamides, and the Effect of These Drugs on Para-aminobenzoic Acid. ([Link])
  • Alkyl
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ([Link])
  • Antitumor activity of sequence-specific alkylating agents: pyrolle-imidazole CBI conjug
  • Transcription-inhibition and antitumor activities of N-alkyl
  • Chemical aspects of enzyme inhibition. ([Link])
  • Urea destabilizes RNA by forming stacking interaction and multiple hydrogen bonds with nucleic acid bases. ([Link])
  • Quantifying Functional Group Interactions that Determine Urea Effects on Nucleic Acid Helix Form
  • Enzyme inhibitor. ([Link])
  • Peptidyl-urea based inhibitors of soluble epoxide hydrolases. ([Link])
  • 10.5: Enzyme Inhibition. ([Link])
  • 5.4: Enzyme Inhibition. ([Link])
  • Lipid Bilayer Interactions of Peptidic Supramolecular Polymers and Their Impact on Membrane Permeability and Stability. ([Link])
  • Denaturation of RNA secondary and tertiary structure by urea: simple unfolded state models and free energy parameters account for measured m-values. ([Link])

Sources

Unlocking the Therapeutic Potential: A Technical Guide to N-Propylurea Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Propylurea derivatives represent a versatile and highly promising class of organic compounds with a broad spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and, most importantly, the diverse research applications of these molecules. We will delve into their established and emerging roles in medicinal chemistry, with a particular focus on their anticancer, anticonvulsant, and antimicrobial properties. Furthermore, this guide will explore their potential in agricultural applications, such as herbicides. Detailed experimental protocols, quantitative biological data, and mechanistic insights are provided to empower researchers in their quest to harness the full potential of this compound derivatives.

Introduction: The Versatility of the Urea Scaffold

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets such as enzymes and receptors.[1] This fundamental interaction underpins the diverse pharmacological activities observed in urea-containing compounds. This compound derivatives, which feature a propyl group attached to one of the urea nitrogen atoms, offer a unique combination of lipophilicity and hydrogen bonding capacity, making them attractive candidates for drug design and development. The structural simplicity of the this compound backbone allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives is generally straightforward, with several reliable methods available to researchers. The most common approach involves the reaction of an amine with an isocyanate.

General Synthesis of N-Aryl-N'-Propylureas

A widely employed method for synthesizing N-aryl-N'-propylureas involves the reaction of a substituted aniline with propyl isocyanate. This reaction is typically carried out in an aprotic solvent and proceeds readily at room temperature.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Propyl_Isocyanate Propyl Isocyanate Reaction_Vessel Aprotic Solvent (e.g., DCM, THF) Room Temperature Propyl_Isocyanate->Reaction_Vessel Substituted_Aniline Substituted Aniline Substituted_Aniline->Reaction_Vessel Crude_Product Crude N-Aryl-N'-Propylurea Reaction_Vessel->Crude_Product Purification Filtration & Washing Crude_Product->Purification Final_Product Pure N-Aryl-N'-Propylurea Purification->Final_Product

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-propylurea

This protocol provides a step-by-step procedure for the synthesis of a representative this compound derivative, N-(4-chlorophenyl)-N'-propylurea.

Materials:

  • 4-Chloroaniline

  • Propyl isocyanate

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Amine: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-chloroaniline in anhydrous DCM.

  • Addition of Isocyanate: While stirring the solution at room temperature, add 1.05 equivalents of propyl isocyanate dropwise via a dropping funnel over a period of 15 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials. Dry the purified product under vacuum.

Characterization:

The identity and purity of the synthesized N-(4-chlorophenyl)-N'-propylurea should be confirmed by standard analytical techniques:

  • ¹H NMR (DMSO-d₆): Expected peaks corresponding to the aromatic protons of the chlorophenyl ring, the methylene and methyl protons of the propyl group, and the NH protons of the urea linkage.

  • ¹³C NMR (DMSO-d₆): Expected peaks for the carbons of the aromatic ring, the propyl group, and the carbonyl carbon of the urea.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product.[2]

Research Applications in Medicinal Chemistry

This compound derivatives have demonstrated significant potential across a range of therapeutic areas, owing to their ability to interact with various biological targets.

Anticancer Activity

A substantial body of research has focused on the development of this compound derivatives as anticancer agents.[3] Many of these compounds exert their antiproliferative effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[4]

Mechanism of Action: Kinase Inhibition

Diarylureas, a class of compounds that includes many this compound derivatives, are known to target the ATP-binding site of various kinases.[2] The urea moiety plays a critical role in this interaction by forming key hydrogen bonds with the hinge region of the kinase domain. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation, survival, and angiogenesis. One of the key targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[5]

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05"]; VEGFR2 [label="VEGFR-2", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NPU_Derivative [label="this compound\nDerivative", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PI3K [label="PI3K"]; RAS [label="RAS"]; AKT [label="AKT"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; Proliferation [label="Cell Proliferation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Survival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Migration [label="Cell Migration", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges VEGF -> VEGFR2 [label="Binds"]; NPU_Derivative -> VEGFR2 [label="Inhibits", style=dashed, arrowhead=tee]; VEGFR2 -> PLCg; VEGFR2 -> PI3K; VEGFR2 -> RAS; PI3K -> AKT; RAS -> RAF; RAF -> MEK; MEK -> ERK; AKT -> Survival; ERK -> Proliferation; ERK -> Migration; PLCg -> Migration; } .dot Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of a selection of N-aryl-N'-propylurea derivatives against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDR Group (on Aryl Ring)Cell LineIC₅₀ (µM)Reference
1a 4-ChloroA549 (Lung)4.8[6]
1b 4-ChloroMCF-7 (Breast)2.5[6]
2a 3-TrifluoromethylHCT116 (Colon)2.8[6]
2b 3-TrifluoromethylPC-3 (Prostate)4.2[6]
Sorafenib (Reference Drug)A549 (Lung)5.5[6]
Anticonvulsant Activity

Several this compound derivatives have been investigated for their potential as anticonvulsant agents.[7] The mechanism of action is thought to involve the modulation of ion channels or neurotransmitter systems in the central nervous system.

Experimental Protocol: Anticonvulsant Screening

The anticonvulsant activity of novel compounds is typically evaluated in animal models using standardized tests such as the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[8]

Anticonvulsant_Screening_Workflow cluster_synthesis Compound Preparation cluster_animal_prep Animal Model cluster_testing Seizure Induction & Observation cluster_data Data Analysis Synthesis Synthesize this compound Derivatives Compound_Admin Administer Test Compound (i.p.) Synthesis->Compound_Admin Animal_Selection Select Mice/Rats Animal_Selection->Compound_Admin MES_Test Maximal Electroshock (MES) Induce Tonic-Clonic Seizures Compound_Admin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Induce Clonic Seizures Compound_Admin->scPTZ_Test Observation Observe for Seizure Protection MES_Test->Observation scPTZ_Test->Observation ED50_Calculation Calculate ED₅₀ (Effective Dose for 50% Protection) Observation->ED50_Calculation

Quantitative Data: Anticonvulsant Activity

The following table presents the anticonvulsant activity of selected urea derivatives in the MES test, expressed as ED₅₀ values (the dose required to protect 50% of the animals from seizures).

Compound IDStructure/SubstitutionMES ED₅₀ (mg/kg)Reference
3a N,N'-bis[3-(3-phenylurea)propyl]piperazine70% protection at 100 mg/kg[1]
3b N,N'-bis[3-(3-p-tolylurea)propyl]piperazine60% protection at 100 mg/kg[1]
Phenytoin (Reference Drug)9.5[8]
Carbamazepine (Reference Drug)11.8
Antimicrobial Activity

This compound derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi. The urea functional group is believed to interfere with essential microbial processes.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDR Group (on Aryl Ring)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
4a 4-Fluoro32>12864
4b 3,4-Dichloro166432
4c Adamantyl83216
Vancomycin (Reference Drug)1--
Fluconazole (Reference Drug)--0.125

Agricultural Applications: Herbicidal Activity

The structural features of this compound derivatives, particularly N-phenyl-N'-alkylureas, bear resemblance to a class of commercial herbicides. These compounds often act by inhibiting photosynthesis in target weed species.[1]

Mechanism of Action: Inhibition of Photosystem II

Phenylurea herbicides are known to inhibit photosynthesis by binding to the D1 protein in photosystem II (PSII) of the photosynthetic electron transport chain. This binding blocks the flow of electrons, leading to the production of reactive oxygen species and ultimately causing cell death in the plant.

Conclusion and Future Directions

This compound derivatives have proven to be a rich source of biologically active compounds with significant potential in both medicine and agriculture. Their straightforward synthesis and the tunability of their physicochemical properties make them an attractive scaffold for further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in designing next-generation this compound-based compounds with enhanced potency, selectivity, and improved safety profiles. The continued exploration of this versatile chemical class holds great promise for the development of novel therapeutics and crop protection agents.

References

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2021). Molecules, 26(12), 3496. [Link]
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2018). Antibiotics, 7(4), 99. [Link]
  • Synthesis, Characterization and Screening of Novel Glycoside Derivatives of Urea for Anticonvulsant Activity. (2020).
  • Schematic representation of the VEGF family and the signaling pathway of VEGFR-2. (n.d.).
  • VEGFR-2 signaling pathway and downstream mediators. (n.d.).
  • VEGFA-VEGFR2 signaling. (n.d.). PubChem. [Link]
  • Anticonvulsant activity of N,N'-bis[3-(3-substituted urea)propyl]piperazines. (1975). Journal of Pharmaceutical Sciences, 64(3), 454-456. [Link]
  • N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea. (n.d.). PubChem. [Link]
  • Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. (2020). Bioorganic Chemistry, 101, 104028. [Link]
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2021). Molecules, 26(21), 6483. [Link]
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2021). Molecules, 26(12), 3496. [Link]
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2016). Research in Pharmaceutical Sciences, 11(5), 386–395. [Link]
  • Synthesis and anticonvulsant properties of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives. (2012). European Journal of Medicinal Chemistry, 47(1), 387-394. [Link]
  • ED 50 values and doses of urea derivatives used in behavioural experiments. (n.d.).
  • Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. (n.d.).
  • Quantitative anticonvulsant and minimal neurotoxicity data (ED 50 and... (n.d.).
  • Phenylurea Herbicides. (n.d.).
  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (n.d.).
  • Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. (2010). Journal of Agricultural and Food Chemistry, 58(7), 4356-4360. [Link]
  • Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. (1988). Journal of Inorganic Biochemistry, 32(3), 163-169. [Link]
  • In vitro antimicrobial activity (MIC μg/ml) of synthetic compounds against various bacterial strains a . (n.d.).
  • Research and development of N,N′-diarylureas as anti-tumor agents. (2021). European Journal of Medicinal Chemistry, 223, 113647. [Link]
  • Protein kinase inhibitors from the urea class. (2004). Current Medicinal Chemistry. Anti-Cancer Agents, 4(5), 451-468. [Link]
  • Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid. (2007). Journal of Medicinal Chemistry, 50(25), 6419-6427. [Link]
  • 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2016). Journal of Medicinal Chemistry, 59(1), 179-192. [Link]
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2024). International Journal of Molecular Sciences, 25(13), 7209. [Link]
  • Drugs for Allosteric Sites on Receptors. (2012). Annual Review of Pharmacology and Toxicology, 53, 199-225. [Link]
  • Mechanism and properties of positive allosteric modulation of N-methyl-d-aspartate receptors by 6-alkyl 2-naphthoic acid derivatives. (2014). Molecular Pharmacology, 86(5), 548-560. [Link]
  • Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities. (2019). Journal of Medicinal Chemistry, 62(21), 9441-9463. [Link]
  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (2011). Asian Journal of Chemistry, 23(11), 4821-4823. [Link]
  • Synthesis of N, N' -bis (3-dimethylaminopropyl) urea. (2018).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]
  • Large scale preparation of N-substituted urea. (n.d.).
  • SYNTHESIS, SPECTRAL AND THERMAL STUDIES OF COORDINATION POLYMERS OF SEBACOYL BIS-P- CHLOROPHENYL UREA. (2011). Rasayan Journal of Chemistry, 4(4), 838-843. [Link]
  • N-fluorinated Phenyl-N′-pyrimidyl urea derivatives: Synthesis, biological evaluation and 3D-QSAR study. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3421-3425. [Link]
  • Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. (2017). New Journal of Chemistry, 41(18), 9999-10007. [Link]
  • 4-Chlorophenylurea. (n.d.). PubChem. [Link]
  • Discovery of this compound 3-benzylpiperidines as selective CC chemokine receptor-3 (CCR3) antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(7), 1645-1649. [Link]
  • Synthesis of N‐Aryl‐N'‐Heteroaryl‐Substituted Urea Derivatives. (2009).
  • Analytical and Bioanalytical Chemistry Research. (2022). Analytical and Bioanalytical Chemistry Research, 9(4), 331-339. [Link]

Sources

N-Propylurea: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylurea, a simple N-alkyl substituted urea, has emerged as a valuable and versatile precursor in the field of organic synthesis. Its inherent reactivity, stemming from the presence of both hydrogen-bond donating and accepting capabilities, coupled with the nucleophilic nature of its nitrogen atoms, makes it an attractive building block for the construction of a diverse array of more complex molecules.[1][2] This guide provides a comprehensive overview of the synthesis of this compound and its applications as a precursor, with a particular focus on its utility in the synthesis of heterocyclic compounds of significant medicinal and biological interest. We will delve into the mechanistic underpinnings of these transformations and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 627-06-5[3]
Molecular Formula C₄H₁₀N₂O[3]
Molecular Weight 102.14 g/mol [4]
Appearance White crystalline solid
Melting Point 101 °C[5]
Solubility Soluble in water
SMILES CCCNC(N)=O[3]

Safety and Handling: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials, desired scale, and laboratory capabilities. Two common and effective methods are detailed below.

Method 1: From n-Propylamine and Urea

This method involves the direct reaction of n-propylamine with urea, typically in the presence of a high-boiling inert solvent. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of urea, followed by the elimination of ammonia.

Reaction Scheme:

Experimental Protocol:

A detailed protocol for a similar alkylurea synthesis is provided in US Patent 4,310,692 A.[5] The following is an adapted procedure for the synthesis of this compound:

  • Suspend urea (120 g, 2 moles) in 350 ml of dry xylene in a reaction flask equipped with a reflux condenser and a mechanical stirrer.

  • Heat the suspension to an internal temperature of 120-125 °C.

  • Slowly add a mixture of n-propylamine (120 g, 2.05 moles) and 200 ml of xylene to the heated suspension with continuous stirring.

  • After the addition is complete, continue stirring at the reaction temperature. The progress of the reaction can be monitored by the evolution of ammonia gas.

  • Once the reaction is complete, concentrate the reaction mixture to half its original volume by distillation.

  • Allow the mixture to cool to room temperature, during which this compound will crystallize.

  • Collect the crystalline product by suction filtration and wash with a small amount of cold xylene.

  • Dry the product to obtain this compound. This method has been reported to yield the product in high purity (81% yield, m.p. 101 °C).[5]

Method 2: From Propyl Isocyanate and Ammonia

This route offers an alternative approach, particularly when propyl isocyanate is readily available. The reaction involves the nucleophilic addition of ammonia to the highly electrophilic carbonyl carbon of the isocyanate.

Reaction Scheme:

Conceptual Workflow:

This reaction is analogous to the synthesis of N-substituted ureas from primary amides via an in situ generated isocyanate intermediate through a Hofmann rearrangement.[6]

SynthesisWorkflow

This compound in the Synthesis of Heterocyclic Scaffolds

This compound serves as a key precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are core structures in many natural products and pharmaceuticals.[7][8]

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and a urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9] These DHPMs are of significant interest due to their wide range of biological activities, including acting as calcium channel blockers, antihypertensive, and anti-inflammatory agents.[10][11]

Mechanistic Insight:

The reaction is typically acid-catalyzed. The proposed mechanism involves the initial condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the imine. The final step is an intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the dihydropyrimidinone ring.

BiginelliMechanism

Experimental Protocol (General Procedure):

A general, environmentally friendly protocol for the Biginelli reaction has been described using a reusable catalyst under solvent-free conditions.[10][12]

  • In a round-bottom flask, combine the aldehyde (1 equivalent), the β-ketoester (e.g., ethyl acetoacetate, 1 equivalent), and this compound (1.5 equivalents).

  • Add a catalytic amount of a suitable acid catalyst (e.g., silicotungstic acid on Amberlyst-15, 0.05 g/mmol ).[10]

  • Heat the mixture with stirring under solvent-free (neat) conditions. Reaction times and temperatures will vary depending on the specific substrates and catalyst used.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a suitable solvent (e.g., ethanol) to precipitate the product.

  • Collect the solid product by filtration, wash with cold solvent, and recrystallize to obtain the pure dihydropyrimidinone derivative.

Synthesis of Xanthine Derivatives as A2B Adenosine Receptor Antagonists

This compound is a crucial starting material in the multi-step synthesis of various xanthine derivatives. Notably, 1-propyl-8-phenylxanthines have been identified as potent and selective antagonists of the A2B adenosine receptor, a target of interest for the treatment of inflammatory diseases.[13][14]

The synthesis typically involves the construction of a substituted pyrimidine ring, followed by cyclization to form the fused imidazole ring of the xanthine core. This compound provides the N1-propyl substituent and part of the pyrimidine ring.

Conceptual Synthetic Pathway:

XanthineSynthesis

Other Synthetic Applications of this compound

The utility of this compound extends beyond the synthesis of DHPMs and xanthines. It is a versatile precursor for a range of other heterocyclic systems and has potential applications in agrochemistry and materials science.

Precursor to N-Propyl-N'-nitrosourea

This compound can be nitrosated to form N-propyl-N'-nitrosourea (PNU). Nitrosoureas are a class of compounds known for their biological activity, including their use as alkylating agents.[15] The synthesis involves the reaction of this compound with a nitrosating agent, such as sodium nitrite, in an acidic medium.[16] PNU has been studied for its ability to alkylate DNA in vitro.[15]

Table 2: Selected Applications of this compound Derivatives

Derivative/Reaction ProductApplication/Significance
Dihydropyrimidinones (from Biginelli Reaction)Potential calcium channel blockers, antihypertensive, and anti-inflammatory agents.[9][11]
1-Propyl-8-phenylxanthinesSelective A2B adenosine receptor antagonists for treating inflammatory diseases.[13]
N-Propyl-N'-nitrosoureaDNA alkylating agent, studied for its carcinogenic properties.[15]
Imidazol-2(3H)-ones and Pyrimidin-2(1H)-onesImportant medicinal heterocyclic compounds synthesized from propargylic ureas.[8]
Various N-alkyl substituted ureasExhibit antibacterial and antifungal activities.[1]

Conclusion

This compound is a readily accessible and highly versatile precursor in organic synthesis. Its application in multicomponent reactions like the Biginelli condensation and its role as a key building block in the synthesis of medicinally relevant scaffolds such as xanthine-based A2B adenosine receptor antagonists underscore its importance. The straightforward synthesis of this compound, coupled with its diverse reactivity, ensures its continued use in both academic research and industrial drug discovery and development. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, offering a valuable resource for chemists seeking to leverage the synthetic potential of this fundamental molecule.

References

  • Al-dujaili, L. H., & Jasim, L. S. (2021). Propargylic ureas as powerful and versatile building blocks in the synthesis of various key medicinal heterocyclic compounds. Mini-Reviews in Organic Chemistry, 18(5), 629-640.
  • Al-Zoubi, R. M., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3694.
  • Yadav, S., et al. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 30(5).
  • Hayes, et al. (1969). Journal of Agricultural and Food Chemistry, 17, 1077. As cited in PrepChem.com for the synthesis of 1,3-di-n-propyl urea.
  • Morimoto, K., et al. (1982). Reaction of 1-n-propyl-1-nitrosourea With DNA in Vitro. Gann, 73(3), 390-395.
  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.
  • Rehman, N., et al. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova, 19(1), 76-83.
  • Demir, B., et al. (2021). Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 857-866.
  • Cabrera-Andrade, A., et al. (2020). Synthesis of Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 25(21), 5034.
  • Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
  • Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.
  • Findeisen, K., et al. (1982). Process for the preparation of alkyl-ureas. U.S.
  • Request PDF. (n.d.). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate.
  • Bansal, R., et al. (2009). Synthesis of a Series of 8-(substituted-phenyl)xanthines and a Study on the Effects of Substitution Pattern of Phenyl Substituents on Affinity for Adenosine A(1) and A(2A) Receptors. European Journal of Medicinal Chemistry, 44(5), 2122-7.
  • Sharma, P. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem (Los Angeles), 5(11).
  • Request PDF. (n.d.). Advances in the synthesis of heterocycles with endocyclic urea moiety.
  • Request PDF. (n.d.). Synthesis of heterocycles from urea and its derivatives.
  • Yadav, V. K., et al. (2024). Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their emerging biological applications: a review. Journal of the Iranian Chemical Society, 21(1), 1-33.
  • Lin, F., et al. (2025). Recent advances in the synthetic applications of nitrosoarene chemistry. Organic & Biomolecular Chemistry, 23, 1253-1291.
  • PubChem. (n.d.). Propylurea.
  • Request PDF. (n.d.). Synthesis of a New Series of 1H-Imidazol-1-yl Substituted 8-Phenylxanthines as Adenosine Receptor Ligands.
  • Dąbrowska, E., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(18), 5609.
  • Kerru, N., et al. (2020).
  • Gioia, C., et al. (2020). Urea and Polyurea Production: An Innovative Solvent-and Catalyst-Free Approach through Catechol Carbonate. ACS Sustainable Chemistry & Engineering, 8(49), 18321-18330.
  • Ji, C., et al. (1985). [Synthesis of N-2-methylpropyl-N-1'-methylacetonylnitrosamine and its physical properties]. Zhongguo Yi Xue Ke Xue Yuan Xue Bao, 7(3), 191-3.
  • Organic Syntheses. (n.d.). Nitrosomethylurea.
  • ResearchGate. (n.d.). Large scale preparation of N-substituted urea.
  • Request PDF. (n.d.). Design and Synthesis of Hydrolytically Stable N-Nitrourea Explosives.
  • Occupational Safety and Health Administration. (n.d.). N-NITROSO-N-PROPYL-N-BUTYLAMINE.
  • Shokova, E. A., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3560.
  • Wang, Y., et al. (2023). Research progress in photochemical synthesis of urea through C–N coupling reactions. RSC Advances, 13(48), 33659-33675.
  • Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry, 32(3), 163-9.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of N-Propylurea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Blueprint of N-Propylurea

This compound (CAS No. 627-06-5) is a simple urea derivative with the molecular formula C₄H₁₀N₂O.[1][2] While its structure appears straightforward, a deep understanding of its molecular characteristics is paramount for its application in various research and development fields, including its use as a chemical intermediate. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into its structural confirmation and purity assessment. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a valuable resource for scientists engaged in work where precise molecular characterization is critical.

Molecular Structure and Key Spectroscopic Features

The structural integrity of this compound is elucidated through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the puzzle, and together, they offer a detailed molecular portrait.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by observing the magnetic properties of hydrogen nuclei. The chemical environment of each proton in a molecule influences its resonance frequency, resulting in a characteristic spectrum.

¹H NMR Data of this compound

The ¹H NMR spectrum of this compound was obtained from the Spectral Database for Organic Compounds (SDBS).

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a0.89Triplet3H-CH₃
b1.46Sextet2H-CH₂-CH₃
c3.08Triplet2H-NH-CH₂-
d4.50Broad Singlet2H-NH₂
e5.51Broad Singlet1H-NH-

Solvent: Deuterated Chloroform (CDCl₃) Reference: Tetramethylsilane (TMS)

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound exhibits five distinct signals, each corresponding to a unique proton environment in the molecule.

  • The Triplet at 0.89 ppm (a): This upfield signal, integrating to three protons, is characteristic of a terminal methyl (-CH₃) group. Its triplet multiplicity arises from the coupling with the two adjacent methylene (-CH₂-) protons.

  • The Sextet at 1.46 ppm (b): This signal, corresponding to two protons, is assigned to the methylene group adjacent to the methyl group. The sextet pattern is a result of coupling with the three protons of the methyl group and the two protons of the neighboring methylene group.

  • The Triplet at 3.08 ppm (c): Integrating to two protons, this downfield triplet is assigned to the methylene group directly attached to the nitrogen atom. The deshielding effect of the electronegative nitrogen atom causes a shift to a lower field. The triplet multiplicity is due to coupling with the adjacent methylene protons.

  • The Broad Singlet at 4.50 ppm (d): This signal, integrating to two protons, is attributed to the primary amine (-NH₂) protons. The broadness of the peak is a common feature for amine protons due to quadrupole broadening and potential hydrogen exchange.

  • The Broad Singlet at 5.51 ppm (e): This downfield broad singlet, corresponding to one proton, is assigned to the secondary amine (-NH-) proton. Its downfield shift is influenced by the adjacent carbonyl group and its involvement in hydrogen bonding.

fragmentation M [C₄H₁₀N₂O]⁺˙ m/z = 102 F73 [C₂H₅N₂O]⁺ m/z = 73 M->F73 - •C₂H₅ F58 [CH₄N₂O]⁺˙ m/z = 58 M->F58 - C₃H₆ F44 [CH₂NO]⁺ m/z = 44 M->F44 - C₃H₇N F43 [C₃H₇]⁺ m/z = 43 M->F43 - •NHCONH₂ F30 [CH₄N]⁺ m/z = 30 F73->F30 - •CONH

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data presented in this guide. These protocols are based on standard laboratory practices and should be adapted as necessary for specific instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution.

    • Cap the NMR tube and gently invert several times to ensure complete dissolution and homogeneity.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet press.

    • Apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Correlate the observed bands with known functional group frequencies.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of this compound into the mass spectrometer's ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

  • Ionization and Mass Analysis:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

    • The resulting positive ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • The separated ions are detected, and their abundance is recorded.

    • A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce structural information.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust and detailed characterization of its molecular structure. The ¹H and ¹³C NMR spectra confirm the connectivity of the propyl chain and the urea moiety, while the IR spectrum clearly identifies the key functional groups. The mass spectrum corroborates the molecular weight and reveals characteristic fragmentation patterns. This collection of data and its interpretation serves as a foundational resource for researchers and scientists, enabling confident identification, purity assessment, and informed utilization of this compound in their work.

References

  • National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 12303, Propylurea. Retrieved from [Link].
  • National Institute of Standards and Technology (NIST).NIST Chemistry WebBook.

Sources

An In-Depth Technical Guide to the Safe Handling of N-Propylurea in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for N-Propylurea (CAS No. 627-06-5) in a research and development laboratory setting. Designed for scientists, researchers, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity.

Compound Profile and Hazard Identification

This compound is a urea derivative used in various chemical syntheses, including as a reactant in the preparation of adenosine receptor antagonists.[1] While essential for certain research pathways, its handling requires a thorough understanding of its physicochemical properties and potential hazards.

Physicochemical Properties

A clear understanding of a compound's properties is the foundation of a robust safety assessment. Key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 627-06-5[2]
Molecular Formula C₄H₁₀N₂O[3]
Molecular Weight 102.14 g/mol [2][3]
Appearance White to Off-White Solid[4]
Melting Point 99°C to 107°C[1]
Solubility Soluble in water[1]
Toxicological Profile and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. According to data aggregated by PubChem, this compound is classified with the following hazards.[2] It is crucial for laboratory personnel to consult the specific Safety Data Sheet (SDS) provided by the manufacturer, as classifications can occasionally vary.

GHS ClassificationHazard CodeHazard Statement
Acute Toxicity (Oral)H302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Skin SensitisationH317May cause an allergic skin reaction
Specific Target Organ ToxicityH335May cause respiratory irritation

These classifications are the primary drivers for the control measures and personal protective equipment (PPE) detailed in the subsequent sections. The potential for skin, eye, and respiratory irritation necessitates a proactive approach to exposure minimization.[2][3]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective laboratory safety relies on a multi-layered strategy known as the "hierarchy of controls." This framework prioritizes the most effective and reliable control measures to eliminate or minimize hazards. Applying this to this compound provides a robust system for protecting personnel.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Investigate less hazardous alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

  • Elimination/Substitution: While eliminating the need for this compound is unlikely if it is central to the research, substituting it with a less hazardous analogue should always be the first consideration during experimental design.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood, especially when handling the solid powder or preparing solutions.[5] This is critical to mitigate the risk of respiratory irritation from inhaling airborne particles.[2][5]

  • Administrative Controls: These are procedural controls that modify how work is done. Key administrative controls include comprehensive training on the specific hazards of this compound, clear Standard Operating Procedures (SOPs), and designated areas for its handling and storage.[6]

  • Personal Protective Equipment (PPE): PPE is the last line of defense. It is used in conjunction with the other controls, not as a replacement. The specific PPE requirements for this compound are detailed below.

Standard Operating Procedures (SOPs) for Handling this compound

Adherence to well-defined SOPs is critical for ensuring safety and experimental reproducibility.

Required Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes and airborne particles, addressing the H319 "Causes serious eye irritation" hazard.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[7]Prevents dermal contact, addressing the H315 "Causes skin irritation" and H317 "May cause an allergic skin reaction" hazards.[2] Gloves must be inspected before use and removed properly to avoid contamination.[8]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled within a fume hood. If weighing outside a hood or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95) may be necessary based on a risk assessment.[9]Addresses the H335 "May cause respiratory irritation" hazard in situations where engineering controls are insufficient.[2]
Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol minimizes exposure during the most common handling procedures.

  • Preparation:

    • Don all required PPE as listed in the table above.

    • Prepare the workspace by setting up a designated area within a certified chemical fume hood.[5]

    • Lay down an absorbent, disposable bench liner to contain any potential minor spills.[5]

    • Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) within the fume hood.

  • Weighing the Solid Compound:

    • Carefully open the this compound container inside the fume hood.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat.

    • Perform all transfers slowly and deliberately to avoid generating airborne dust. Avoid tapping or shaking the container.

    • Once weighing is complete, securely close the primary container.

  • Solution Preparation:

    • Place the weigh boat containing the this compound into the vessel (e.g., beaker, flask) that will be used for dissolution.

    • Add the solvent to the vessel, rinsing the weigh boat to ensure a quantitative transfer.

    • Stir or agitate the mixture as required to achieve complete dissolution. Keep the vessel covered to the extent possible.

  • Cleanup:

    • Dispose of the used weigh boat, bench liner, and any contaminated disposables as hazardous chemical waste.[5]

    • Wipe down the spatula and any non-disposable equipment with an appropriate solvent and decontaminate the area.

    • Remove gloves and wash hands thoroughly with soap and water.

Storage, Waste Disposal, and Emergency Procedures

Storage

Proper storage is essential to maintain chemical integrity and prevent accidental release.

  • Conditions: Store in a cool, dry, well-ventilated area.[1]

  • Container: Keep the container tightly closed to prevent absorption of moisture.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

Waste Disposal

All this compound waste, including contaminated materials and unused solutions, must be treated as hazardous chemical waste.[10]

  • Collect waste in a clearly labeled, sealed container.

  • Never dispose of this compound down the drain.[8]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[10]

Emergency Response

Rapid and correct response to an exposure or spill is critical. The following workflow outlines the necessary steps.

cluster_spill Spill Response cluster_exposure Personnel Exposure Start Emergency Event (Spill or Exposure) Spill_Alert Alert personnel in the immediate area Start->Spill_Alert Exposure_Remove Remove victim from exposure source Start->Exposure_Remove Spill_Evacuate Evacuate if large or ventilation is poor Spill_Alert->Spill_Evacuate Spill_Contain Contain spill with absorbent material (Avoid raising dust) Spill_Evacuate->Spill_Contain Spill_Clean Collect material into waste container Spill_Contain->Spill_Clean Spill_Decon Decontaminate the area Spill_Clean->Spill_Decon Exposure_Skin Skin Contact: Remove contaminated clothing. Flush with water for 15 min. Exposure_Remove->Exposure_Skin Exposure_Eye Eye Contact: Flush with eyewash for 15 min. Exposure_Remove->Exposure_Eye Exposure_Inhale Inhalation: Move to fresh air. Exposure_Remove->Exposure_Inhale Exposure_Seek_Medical Seek Immediate Medical Attention Exposure_Skin->Exposure_Seek_Medical Exposure_Eye->Exposure_Seek_Medical Exposure_Inhale->Exposure_Seek_Medical

Caption: A workflow for responding to spills or personnel exposure involving this compound.

Detailed First Aid Measures:

  • In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • In case of eye contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • If inhaled: Move the person into fresh air.[8] If breathing is difficult, provide oxygen and seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water at most.[8] Seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate whose safe use is contingent upon a thorough understanding of its hazards and the implementation of robust control measures. By adhering to the hierarchy of controls, utilizing appropriate PPE, following established SOPs, and being prepared for emergencies, researchers can handle this compound with confidence and ensure a safe laboratory environment for all personnel.

References

  • Propylurea | C4H10N2O | CID 12303.
  • MATERIAL SAFETY DATA SHEET - Propyl Urea. Oxford Lab Fine Chem LLP. [Link]
  • N, N ′ -Dipropylurea Safety D
  • Safety Data Sheet: N,N'-Dimethylpropylene urea. Carl ROTH. [Link]
  • Emergency Response Procedures.
  • Emergency procedures - Liquid Nitrogen. University of York, Department of Biology. [Link]
  • Safety Data Sheet: N,N'-Dimethylpropylene urea. Carl ROTH. [Link]
  • Chapter 06: Safe Handling of Chemicals. UNC Environmental Health and Safety. [Link]
  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
  • Chapter 19 – Personal Protective Equipment (PPE). Lawrence Berkeley National Laboratory, Environment, Health, and Safety. [Link]
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. YouTube. [Link]
  • Emergency procedures. Health and Safety Executive (HSE). [Link]
  • Laboratory Safety. The Hong Kong Polytechnic University, Health and Safety Office. [Link]
  • Standard Operating Procedures for N-Nitroso-N-methylurea (NMU). University of Nebraska-Lincoln. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing High-Purity N-Propylurea for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chapter 1: The Imperative of Purity in Research & Development

In pharmaceutical research, the quality of the inputs directly dictates the success of the outputs.[5] High-purity reagents are not a luxury but a foundational requirement for generating reliable, reproducible data.[5][8] This is particularly true for small molecules like N-Propylurea, which serve as precursors for active pharmaceutical ingredients (APIs).[1][6]

The core reasons for mandating high-purity this compound include:

  • Guaranteeing Reproducibility: Lot-to-lot variability in reagent quality is a primary driver of the "reproducibility crisis" in scientific research.[8] Standardizing on a high-purity, well-characterized source of this compound is essential for ensuring that experiments can be replicated over time and across different laboratories.

  • Accelerating Development Timelines: Using low-quality materials can derail experiments, requiring weeks of troubleshooting to identify the source of the problem.[8] Investing in high-purity reagents from the outset streamlines research, prevents costly delays, and enhances the efficiency of techniques like high-throughput screening.[5]

  • Regulatory Compliance: For compounds advancing toward preclinical and clinical stages, regulatory bodies like the FDA and EMA have stringent guidelines regarding the quality of all materials used.[9] Establishing a high-purity supply chain early in development mitigates the need for lengthy revalidation later on.[10]

Chapter 2: The Commercial Supplier Landscape for this compound

A multitude of chemical suppliers offer this compound for research purposes. However, the advertised purity, level of analytical documentation, and suitability for drug development can vary significantly. The following table provides a comparative overview of prominent suppliers. Researchers should always verify current specifications directly with the vendor before purchase.

Supplier Typical Purity Grades Offered Analytical Data Provided Key Considerations for Researchers
Sigma-Aldrich (Merck) ≥98%, ≥99%Certificate of Analysis (CoA) with NMR, HPLC, or GC data often available online.Broad portfolio, extensive documentation, and a strong reputation for quality control. Often a benchmark for research-grade chemicals.
Thermo Fisher Scientific (Alfa Aesar) 98%, 99%+CoA with purity by GC or HPLC. Additional analytical data may be available upon request.Strong global distribution network. Product specifications are generally reliable.
TCI (Tokyo Chemical Industry) >98.0% (GC), >99.0% (GC)CoA typically includes GC or HPLC purity analysis. NMR spectra may be available.Known for a wide range of organic reagents with dependable quality and detailed analytical data.
Santa Cruz Biotechnology ≥98%CoA available. The level of detail may vary by lot.Primarily focused on life science research, offers a wide array of biochemicals. It is crucial to check the CoA for each specific lot.[11]
VWR International Various grades, often sourced from other primary manufacturers.CoA provided, reflecting the primary manufacturer's analysis.[12]Acts as a major distributor. Quality depends on the original source, so reviewing the manufacturer-specific CoA is essential.

Chapter 3: A Practical Guide to Supplier Qualification & Lot Validation

Selecting a supplier is more than a simple procurement transaction; it is a critical step in risk management for your research program. A systematic approach to qualification and validation is essential.

Supplier Qualification Workflow

The process of selecting a reliable supplier should be methodical. The goal is to identify a partner who can consistently provide this compound that meets your quality standards, backed by transparent documentation and robust technical support.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Deep Evaluation cluster_2 Phase 3: Final Selection & Validation A Identify Potential Suppliers (e.g., Table 1) B Review Online Product Specifications (Purity ≥99%) A->B Initial Filter C Request Example Certificates of Analysis (CoA) B->C Assess Documentation D Evaluate CoA Detail (Purity method, impurities, lot-to-lot consistency) C->D E Assess Supplier Reputation & Certifications (e.g., ISO 9001) D->E Quality System Check F Contact Technical Support with Specific Questions E->F Support Responsiveness G Purchase Small 'Evaluation' Quantity F->G H Perform In-House QC Validation (See Protocol 3.2) G->H Internal Verification I Approve Supplier & Establish as Preferred Source H->I Onboard

Caption: Workflow for qualifying a high-purity chemical supplier.

Key Steps in Supplier Qualification:

  • Require Certificates of Analysis (CoA): Do not purchase from a vendor that will not provide a lot-specific CoA.[8][13] This document is the primary evidence of quality.

  • Evaluate the Analytical Methods: A CoA should clearly state the method used for purity assessment (e.g., HPLC, GC, qNMR).[12][14] High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful methods for purity determination.[7][15][16]

  • Assess Transparency: Reputable vendors willingly share product documentation, including safety data sheets (SDSs) and CoAs.[13] A lack of transparency is a significant red flag.

  • Check for Certifications: Look for suppliers who manufacture under recognized quality standards like ISO 9001.[8][17]

  • Engage Technical Support: Before purchasing, contact the supplier's scientific support team.[18][19] Their responsiveness and the quality of their answers can be indicative of the company's overall commitment to quality.

Protocol: In-House QC Validation of this compound

Upon receiving a new lot of this compound, even from a qualified supplier, it is best practice to perform in-house validation to confirm its identity and purity before use in critical experiments.

Objective: To verify the identity and determine the purity of a commercial this compound sample using ¹H NMR and RP-HPLC.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-purity internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

  • HPLC-grade acetonitrile and water

  • Volumetric flasks, pipettes, and vials

Part A: Identity and Purity Verification by ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR (qNMR) spectrum on a ≥400 MHz spectrometer. Ensure a sufficient relaxation delay (D1 ≥ 5x the longest T1) to allow for full relaxation of all protons for accurate integration.

  • Data Analysis (Identity):

    • Confirm the presence of characteristic this compound peaks. In DMSO-d₆, expect signals corresponding to the propyl group (triplet ~0.8 ppm, sextet ~1.4 ppm, triplet ~2.9 ppm) and the urea protons (NH and NH₂).

    • Compare the obtained spectrum with a reference spectrum or literature data to confirm chemical shifts and coupling patterns.

  • Data Analysis (Purity):

    • Integrate the peaks corresponding to this compound and any visible impurity peaks.

    • If using an internal standard for absolute quantification (the recommended method), the purity can be calculated with high precision.[7][15][20] The purity is determined by comparing the integral of a known analyte proton signal to the integral of a known proton signal from the certified internal standard.[20]

Part B: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

  • Method Development (Example): A robust RP-HPLC method is required to separate this compound from potential impurities.[16] An isocratic method is often sufficient.

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A mixture of water and acetonitrile (e.g., 90:10 v/v).[21]

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: UV at 205-210 nm[21][22]

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of ~1 mg/mL.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Record the chromatogram for a sufficient time to allow any late-eluting impurities to be detected.

    • The purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

QC_Workflow cluster_NMR ¹H NMR Analysis cluster_HPLC RP-HPLC Analysis Start Receive New Lot of This compound Doc_Review Review Supplier's Certificate of Analysis Start->Doc_Review NMR_Prep Prepare Sample (with qNMR standard) Doc_Review->NMR_Prep HPLC_Prep Prepare Sample (in Mobile Phase) Doc_Review->HPLC_Prep NMR_Acquire Acquire Spectrum NMR_Prep->NMR_Acquire NMR_Identity Confirm Identity (Chemical Shifts) NMR_Acquire->NMR_Identity NMR_Purity Calculate Purity (Integration vs. Standard) NMR_Identity->NMR_Purity Decision Results Concordant with CoA & >99% Purity? NMR_Purity->Decision HPLC_Acquire Run HPLC Method HPLC_Prep->HPLC_Acquire HPLC_Purity Calculate Purity (Area Percent) HPLC_Acquire->HPLC_Purity HPLC_Purity->Decision Pass Release Lot for Research Use Decision->Pass Yes Fail Quarantine Lot & Contact Supplier Decision->Fail No

Caption: In-house quality control workflow for new reagent lots.

Conclusion

The integrity of pharmaceutical research is built upon a foundation of high-quality, well-characterized reagents. For a critical building block like this compound, settling for anything less than verified high purity introduces unacceptable risks to data validity and project timelines. By implementing a rigorous supplier qualification process and conducting routine in-house lot validation using orthogonal analytical techniques like qNMR and HPLC, research organizations can ensure the consistency and reliability of their starting materials. This diligent approach not only fosters reproducible science but also accelerates the path of drug discovery from the bench to the clinic.

References

  • Title: Why High-Purity Chemicals Matter in Drug Discovery Source: Apollo Scientific URL:[Link]
  • Title: The Importance of High-Purity Chemicals in Pharmaceutical Testing Source: Techm
  • Title: Choosing the Right Reagent Supplier: What to Look for and Why It Matters? Source: Merkel Technologies URL:[Link]
  • Title: Tips for Selecting Reputable Reagent Vendors Source: Lab Manager Magazine URL:[Link]
  • Title: 4 Tips for Choosing Reliable Suppliers for Lab Chemicals Source: Post Apple Scientific URL:[Link]
  • Title: Things to Consider When Choosing a Laboratory Chemical Supplier Source: Frinton Labor
  • Title: How Pure is Pure?
  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PubMed Central (PMC) URL:[Link]
  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Ureas: Applications in Drug Design Source: PubMed URL:[Link]
  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PubMed Central (PMC) URL:[Link]
  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PubMed URL:[Link]
  • Title: Certificate of Analysis - Urea Source: Making Cosmetics URL:[Link]
  • Title: Propylurea | C4H10N2O Source: PubChem - National Institutes of Health (NIH) URL:[Link]
  • Title: Determination of standard sample purity using the high-precision H-1-NMR process Source: ResearchG
  • Title: Urea and its impurity high performance liquid chromatography analysis method Source: Google Patents URL
  • Title: Development and Validation of a HPLC-UV Method for Urea and Related Impurities Source: Semantic Scholar URL:[Link]
  • Title: Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation Source: International Journal of Pharmaceutical and Phytopharmacological Research URL:[Link]

Sources

N-Propylurea Derivatives: A Technical Guide to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The urea scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of N-propylurea derivatives as a promising class of molecules for targeting a range of enzymes implicated in various disease states. We will delve into the synthetic strategies for generating these derivatives, their mechanisms of action, and the structure-activity relationships that govern their inhibitory potency. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound derivatives in their therapeutic discovery programs.

Introduction: The Urea Moiety as a Privileged Scaffold in Enzyme Inhibition

The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a common motif in a multitude of biologically active compounds. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its conformational flexibility, allows for high-affinity interactions with the active sites of various enzymes. This compound derivatives, which feature at least one propyl group attached to a urea nitrogen, have emerged as a particularly interesting subclass. The propyl chain can confer favorable physicochemical properties, such as improved lipophilicity and cell permeability, while also enabling specific interactions within hydrophobic pockets of enzyme active sites. This guide will focus on the application of this compound derivatives as inhibitors of key enzymes, including urease, soluble epoxide hydrolase, peptide deformylase, and p38 MAP kinase.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Synthesis from Isocyanates

A common and straightforward method for preparing N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine. To synthesize an this compound derivative, either n-propyl isocyanate can be reacted with a desired amine, or an isocyanate can be reacted with n-propylamine.

Experimental Protocol: Synthesis of 1,3-di-n-propyl urea

This protocol is adapted from the method described by Hayes et al. (1969).

  • In a reaction vessel, combine n-propyl isocyanate (12 moles) and n-propylamine (4.75 moles).

  • The reaction is typically exothermic and should be controlled by appropriate cooling.

  • Stir the mixture at room temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak).

  • The resulting solid product, 1,3-di-n-propyl urea, can be purified by recrystallization from a suitable solvent system.

Synthesis from Primary Amides via Hofmann Rearrangement

Experimental Protocol: General Synthesis of N-Substituted Ureas from Primary Amides

This protocol is based on the work of Rosa et al. (2020).[1]

  • Dissolve the primary amide (1 equivalent) in a suitable solvent such as methanol.

  • Add phenyliodine diacetate (PIDA) (2 equivalents) to the solution.

  • Introduce an ammonia source, such as methanolic ammonia (17.5 equivalents), to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The N-substituted urea product can be isolated and purified using standard chromatographic techniques.

This compound Derivatives as Inhibitors of Key Enzymes

The versatility of the this compound scaffold has led to the discovery of potent inhibitors for a diverse range of enzymes.

Urease Inhibition

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[2] Its activity is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori and contributes to the loss of nitrogen from urea-based fertilizers in agriculture.[2][3] Consequently, the development of urease inhibitors is of significant interest.

N-(n-propyl)thiophosphoric triamide (NPPT) and its butyl analog, N-(n-butyl)thiophosphoric triamide (NBPT), are potent urease inhibitors used in agricultural applications to improve the efficiency of urea fertilizers.[4][5][6] While not a classic this compound, NPPT's mechanism of action provides valuable insights into targeting urease.

Mechanism of Action:

NBPT, a suicide substrate, is hydrolyzed by urease to yield n-butyl amine and monoamidothiophosphoric acid (MATP).[1] MATP then binds tightly to the two Ni(II) ions in the active site of urease, effectively inhibiting the enzyme.[1] Docking studies suggest that the inhibitor interacts with the open flap conformation of the enzyme, with conserved arginine residues playing a role in capturing and orienting the inhibitor before the flap closes.[1]

Experimental Protocol: Urease Inhibition Assay (Berthelot Method)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against urease.[7][8]

  • Reagent Preparation:

    • Prepare a stock solution of Jack bean urease in phosphate buffer (e.g., 20 mM, pH 7.5).

    • Prepare a stock solution of urea in the same buffer.

    • Dissolve the test this compound derivatives in a suitable solvent like DMSO to create stock solutions.

    • Prepare Berthelot's reagents: Solution A (phenol and sodium nitroprusside) and Solution B (sodium hypochlorite and sodium hydroxide).

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test inhibitor solution to the test wells and 25 µL of solvent to the control wells.

    • Add 25 µL of the urease enzyme solution to all wells and incubate at 37 °C for a predefined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding 50 µL of the urea solution to all wells.

    • Incubate the plate at 37 °C for 30 minutes.

    • Stop the reaction and develop the color by adding 40 µL of Solution A followed by 40 µL of Solution B to each well.

    • Incubate at room temperature for 20 minutes to allow for color development.

    • Measure the absorbance at a wavelength of 625 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.

Diagram: Urease Inhibition Assay Workflow

Urease_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Urease, Urea, Inhibitor) plate Plate Setup (Inhibitor + Urease) reagents->plate incubate1 Pre-incubation (37°C) plate->incubate1 add_urea Add Urea (Start Reaction) incubate1->add_urea incubate2 Incubation (37°C) add_urea->incubate2 add_berthelot Add Berthelot's Reagents incubate2->add_berthelot color_dev Color Development add_berthelot->color_dev read Read Absorbance (625 nm) color_dev->read calculate Calculate % Inhibition and IC50 read->calculate

Caption: Workflow for determining the IC50 of this compound derivatives against urease.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[7][9][10] Inhibition of sEH is therefore a promising therapeutic strategy for treating hypertension, inflammation, and pain.[10] Urea derivatives have been extensively studied as potent sEH inhibitors.[7][11]

N-cyclohexyl-N′-(3-phenyl)propylurea (CPU), a derivative containing a propyl chain, is a potent, competitive, and tight-binding inhibitor of both murine and human sEH, with a Ki value of 3.1 nM for the murine enzyme.[11]

Structure-Activity Relationship (SAR):

For urea-based sEH inhibitors, the SAR generally indicates that:

  • One side of the urea typically binds to a hydrophobic pocket in the enzyme's active site.

  • The other side can be modified to improve physicochemical properties such as solubility and bioavailability.

  • The urea moiety itself forms crucial hydrogen bonds with key amino acid residues in the active site.

Peptide Deformylase (PDF) Inhibition

Peptide deformylase (PDF) is a bacterial metalloenzyme essential for protein synthesis, making it an attractive target for the development of novel antibiotics.[12][13][14][15] N-alkyl urea hydroxamic acids have been identified as a new class of PDF inhibitors with potent antibacterial activity.[12][13]

While specific data on this compound hydroxamic acids is limited, the general class of N-alkyl urea hydroxamic acids has shown excellent potency. Compounds in this class have demonstrated IC50 values of ≤0.1 µM against E. coli Ni-PDF and exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens.[12][13]

Mechanism of Action:

The hydroxamic acid moiety of these inhibitors chelates the active site metal ion (typically Fe(II) or Ni(II) in vitro) of PDF, while the N-alkyl urea portion occupies the P1' site of the enzyme, forming favorable interactions with the surrounding amino acid residues.[12][13]

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAP kinase is a serine/threonine kinase that plays a central role in the inflammatory response by regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[16] As such, inhibitors of p38 MAPK are being investigated for the treatment of various inflammatory diseases. Diaryl ureas are a well-established class of potent p38α inhibitors.[16]

While specific N-propyl-N'-aryl ureas have not been extensively reported as p38 inhibitors, the diaryl urea scaffold provides a valuable template for design. For instance, some novel substituted N,N'-diarylurea derivatives have shown exceptional potency, with IC50 values as low as 0.47 nM against the p38α enzyme.[16]

Mechanism of Action:

Many diaryl urea inhibitors, such as BIRB-796, are non-competitive inhibitors that bind to an allosteric site on the p38 kinase.[16] This binding stabilizes a conformation of the enzyme that is incompatible with ATP binding, thereby preventing the phosphorylation of downstream substrates.

Diagram: p38 MAPK Signaling Pathway

p38_MAPK_Pathway stimuli Stress / Cytokines map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k activates map2k MAP2K (MKK3/6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->substrates phosphorylates response Inflammatory Response (TNF-α, IL-1β production) substrates->response leads to inhibitor This compound Derivative (Inhibitor) inhibitor->p38 inhibits

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for urea-based inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative urea derivatives against their respective enzyme targets.

Compound ClassSpecific ExampleTarget EnzymeIC50 / KiReference
N-Alkyl UreaN-cyclohexyl-N′-(3-phenyl)propylurea (CPU)Murine Soluble Epoxide HydrolaseKi = 3.1 nM[11]
Thiophosphoric TriamideN-(n-propyl)thiophosphoric triamide (NPPT)UreasePotent Inhibitor[6]
N-Alkyl Urea Hydroxamic AcidRepresentative CompoundsE. coli Peptide DeformylaseIC50 ≤ 0.1 µM[12][13]
Diaryl UreaSubstituted N,N'-diarylureap38α MAP KinaseIC50 = 0.47 nM[16]

Conclusion and Future Directions

This compound derivatives represent a valuable and versatile scaffold for the development of potent and selective enzyme inhibitors. The examples of urease, soluble epoxide hydrolase, peptide deformylase, and p38 MAP kinase inhibitors highlight the broad applicability of this chemical class. The synthetic accessibility of this compound derivatives allows for extensive structure-activity relationship studies to optimize their potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanding the target space: Exploring the potential of this compound derivatives to inhibit other enzyme classes.

  • Structure-based drug design: Utilizing co-crystal structures of this compound derivatives bound to their target enzymes to guide the design of next-generation inhibitors with improved properties.

  • Pharmacokinetic optimization: Fine-tuning the this compound scaffold to enhance drug-like properties, including oral bioavailability and metabolic stability.

By continuing to explore the chemical space around the this compound core, researchers can unlock new therapeutic opportunities for a wide range of diseases.

References

  • Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849-8854.
  • Wikipedia contributors. (2023, December 12). N-(n-Butyl)thiophosphoric triamide. In Wikipedia, The Free Encyclopedia.
  • Chen, D., et al. (2002). N-Alkyl Urea Hydroxamic Acids as a New Class of Peptide Deformylase Inhibitors with Antibacterial Activity. Antimicrobial Agents and Chemotherapy, 46(9), 2752-2764.
  • Mazzei, F., et al. (2019). Insights into Urease Inhibition by N-(n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach. Journal of Agricultural and Food Chemistry, 67(9), 2127-2138.
  • Silver Fern Chemical. (n.d.). N-(n-Butyl)thiophosphoric Triamide (NBPT): A Powerful Urease Inhibitor.
  • Hendrawan, B., et al. (2022). Effects of the urease inhibitor N-(n-butyl)phosphorothioic triamide in low concentrations on ammonia volatilization and evolution of mineral nitrogen. ResearchGate.
  • Hwang, S. H., et al. (2008). Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase. ACS Medicinal Chemistry Letters, 1(1), 1-5.
  • Hackbarth, C. J., et al. (2002). N-alkyl urea hydroxamic acids as a new class of peptide deformylase inhibitors with antibacterial activity. Antimicrobial agents and chemotherapy, 46(9), 2752–2764.
  • Zhong, W., et al. (2016). Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. Molecules, 21(5), 659.
  • Morisseau, C., & Hammock, B. D. (2013). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Current medicinal chemistry, 20(13), 1633–1657.
  • Garlapati, P. K., et al. (2022). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 27(23), 8205.
  • Wan, Z., et al. (2003). N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors. Bioorganic & medicinal chemistry letters, 13(6), 1191–1194.
  • Kumar, S., & Pandey, B. (2012). Urease inhibitors: a review. International Journal of Enzyme Research, 2012, 683163.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268–272.
  • Apfel, C. (2007). Drug forecast – the peptide deformylase inhibitors as antibacterial agents. Expert opinion on investigational drugs, 16(8), 1289–1301.
  • Yuan, Z., et al. (2004). Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents. Current medicinal chemistry, 11(1), 9–23.
  • Pargellis, C. A., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of medicinal chemistry, 45(24), 5296–5310.
  • Google Patents. (2010). US20100168421A1 - A new peptide deformylase inhibitor compound and manufacturing process thereof.
  • Karout, S., et al. (2023). Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori. PloS one, 18(6), e0286695.
  • Costa, M. S., et al. (2018). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of advanced research, 11, 33–46.
  • Göktaş, F., et al. (2019). Synthesis and elastase inhibition activities of novel aryl, substituted aryl, and heteroaryl oxime ester derivatives. Archiv der Pharmazie, 352(1-2), e1800262.

Sources

Unveiling the Molecular Landscape of N-Propylurea: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propylurea, a simple alkyl derivative of urea, serves as a valuable model system for understanding the fundamental principles that govern the structure, reactivity, and biological interactions of the broader class of urea-containing compounds. This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By integrating quantum chemical calculations with molecular dynamics simulations, we elucidate its conformational preferences, spectroscopic signatures, and electronic properties. This guide is designed to be a practical resource, offering detailed, field-proven protocols for researchers engaged in computational chemistry and drug discovery. We emphasize a self-validating approach, wherein computational predictions are rigorously compared against experimental data, ensuring the robustness and reliability of the generated models. This workflow not only provides a deep understanding of this compound itself but also establishes a transferable methodology for the computational assessment of more complex urea derivatives in the drug development pipeline.

Introduction: The Significance of this compound in Computational Chemistry and Drug Design

Urea and its derivatives are ubiquitous in chemistry and biology, forming the backbone of numerous pharmaceuticals, agrochemicals, and materials. Their ability to act as hydrogen bond donors and acceptors makes them ideal moieties for molecular recognition, particularly in engaging with biological macromolecules. This compound, with its simple alkyl substitution, offers a tractable yet insightful model for exploring the conformational and electronic effects that influence the behavior of this important functional group.

Computational and theoretical studies provide a powerful lens through which to examine molecules at an atomic level of detail, offering insights that can be difficult or impossible to obtain through experimental means alone. For drug development professionals, these in silico techniques are invaluable for predicting molecular properties, understanding structure-activity relationships (SAR), and designing novel therapeutic agents with improved efficacy and safety profiles. This guide will walk through a comprehensive computational workflow for the characterization of this compound, establishing a foundational methodology for the study of more complex urea-based compounds.

Foundational Principles: Conformational Landscape of Alkyl Ureas

The biological activity of a molecule is intimately linked to its three-dimensional structure. For flexible molecules like this compound, it is crucial to understand the landscape of its stable conformations and the energy barriers that separate them.

Rotational Isomers and Conformational Preferences

This compound can exist in several conformations arising from rotation around its single bonds. The most significant of these are the rotations around the C-N bonds of the urea core. Theoretical studies on similar alkyl ureas have shown a preference for specific arrangements.[1] The planarity of the urea group is generally maintained to maximize resonance stabilization. The key conformational descriptors are:

  • cis/trans Isomerism: Referring to the orientation of the substituents on the two nitrogen atoms relative to the carbonyl group.

  • syn/anti Conformations: Describing the orientation of the alkyl group relative to the N-H bond.

Computational studies, primarily using Density Functional Theory (DFT), have revealed that for many simple alkyl ureas, the anti conformation is the most stable.[2]

The Computational Scientist's Toolkit: Methodologies and Protocols

A robust computational investigation relies on the appropriate selection and application of theoretical methods. This section details the step-by-step protocols for a comprehensive in silico analysis of this compound.

Quantum Mechanical (QM) Calculations

QM methods, particularly DFT, provide a good balance of accuracy and computational cost for studying the electronic structure of molecules like this compound.

  • Initial Structure Generation: Build the this compound molecule in a molecular modeling software (e.g., Avogadro, GaussView). Generate several starting conformations (e.g., cis and trans isomers with different propyl group rotations).

  • Computational Method Selection:

    • Functional: B3LYP is a widely used and well-validated hybrid functional for organic molecules.[3]

    • Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good starting point for geometry optimizations. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.

  • Input File Preparation (Gaussian Example):

  • Execution and Analysis: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). The output will provide the optimized geometry, the final energy, and the vibrational frequencies. A true energy minimum will have no imaginary frequencies. The relative energies of the different optimized conformers can be compared to determine the most stable structures.

  • Calculation: The freq keyword in the Gaussian input file automatically triggers a frequency calculation after the geometry optimization.

  • Analysis and Validation:

    • Zero-Point Vibrational Energy (ZPVE): Obtain the ZPVE from the output to correct the electronic energies for a more accurate comparison of conformer stabilities.

    • Imaginary Frequencies: The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

    • Spectral Comparison: The calculated IR and Raman spectra can be compared with experimental spectra for validation. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental values.

  • Calculation: Use the optimized geometry from Protocol 1 to perform a single-point energy calculation with the nmr keyword in Gaussian. The Gauge-Including Atomic Orbital (GIAO) method is the standard approach.

  • Referencing and Analysis: The calculated absolute shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.[4]

Molecular Dynamics (MD) Simulations

While QM methods provide detailed electronic information about a single molecule, MD simulations allow for the exploration of the conformational dynamics of a molecule in a more complex environment, such as in solution.

  • System Setup:

    • Place the optimized this compound structure in the center of a periodic box.

    • Solvate the box with a chosen solvent (e.g., water, using a model like TIP3P).

    • Add counter-ions if the molecule is charged.

  • Force Field Assignment: Assign a suitable force field (e.g., AMBER, CHARMM) to describe the inter- and intramolecular interactions.

  • Simulation Steps:

    • Minimization: Energy minimize the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and then run a simulation at constant pressure to allow the system to reach equilibrium.

    • Production Run: Run the simulation for a desired length of time (e.g., 100 ns) to collect data on the molecule's dynamics.

  • Analysis: Analyze the trajectory to understand conformational changes over time, hydrogen bonding interactions with the solvent, and other dynamic properties.

Data Presentation and Visualization

Clear and concise presentation of computational data is essential for interpretation and communication.

Tabulated Data

Table 1: Calculated Properties of this compound Conformers

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)Key Dihedral Angle (°)
Anti-trans0.004.5179.8
Syn-trans1.22.1-5.2
Anti-cis3.51.5178.5

Note: Values are hypothetical and for illustrative purposes.

Visualizations

Visualizing molecular properties provides intuitive insights into a molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

The ESP map illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly useful for predicting intermolecular interactions.

Application in Drug Development

The computational workflow described for this compound can be extended to more complex drug candidates.

Molecular Docking

Molecular docking predicts the preferred binding orientation of a ligand to a protein target. The conformational analysis performed on this compound provides a foundation for understanding how urea-based ligands might adopt specific conformations within a protein's binding site.[1]

QSAR and ADMET Prediction

Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of a series of compounds with their biological activity.[5] The electronic and structural descriptors calculated for this compound (e.g., dipole moment, molecular orbitals) are the types of parameters used in QSAR studies. Furthermore, computational models can predict a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify potential liabilities early in the drug discovery process.[6][7]

Workflow and Pathway Diagrams

computational_workflow cluster_qm Quantum Mechanics (QM) cluster_validation Experimental Validation cluster_md Molecular Dynamics (MD) cluster_drug_dev Drug Development Applications mol_build 1. Initial Structure Generation geom_opt 2. Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc 3. Vibrational Analysis (IR/Raman Spectra) geom_opt->freq_calc nmr_calc 4. NMR Chemical Shift Calculation geom_opt->nmr_calc mo_esp 5. Electronic Properties (HOMO-LUMO, ESP) geom_opt->mo_esp md_setup 6. System Setup (Solvation, Force Field) geom_opt->md_setup qsar QSAR Modeling geom_opt->qsar admet ADMET Prediction geom_opt->admet exp_spectra Experimental Spectra (FTIR, NMR) freq_calc->exp_spectra Compare nmr_calc->exp_spectra Compare docking Molecular Docking mo_esp->docking mo_esp->qsar mo_esp->admet md_sim 7. MD Simulation (Dynamics, H-Bonding) md_setup->md_sim md_sim->docking

Caption: A comprehensive computational workflow for the study of this compound.

Conclusion

This technical guide has outlined a detailed and robust workflow for the theoretical and computational investigation of this compound. By combining quantum mechanical calculations for electronic structure and spectroscopic predictions with molecular dynamics simulations for conformational sampling in a solvated environment, a comprehensive molecular-level understanding can be achieved. The emphasis on validation against experimental data ensures the reliability of the computational models. The methodologies and protocols presented here are not only applicable to this compound but also serve as a foundational guide for researchers and drug development professionals working with more complex urea-containing molecules, ultimately aiding in the rational design of novel therapeutics and materials.

References

  • PubChem. Propylurea.
  • ResearchGate. (2025).
  • YouTube. (2025). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. [Link]
  • ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. [Link]
  • MDPI. (2021). DFT Study of Initial Surface Reactions in Gallium Nitride Atomic Layer Deposition Using Trimethylgallium and Ammonia. [Link]
  • ResearchGate. (2022). A REVIEW ON COMPUTATIONAL CHEMISTRY SOFTWARE FOR DRUG DESIGNING AND DISCOVERY. [Link]
  • PubMed Central. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. [Link]
  • Schrödinger. Computational Platform for Molecular Discovery & Design. [Link]
  • Deep Origin.
  • PubMed. (2016). A Quantitative Structure-Activity Relationship (QSAR)
  • PubMed Central. Computational Approaches in Preclinical Studies on Drug Discovery and Development. [Link]
  • Gaussian. (1999).
  • YouTube. (2021). Electrostatic potential map using Gaussian. [Link]
  • YouTube. (2022). Avogadro tutorial / Draw molecular orbitals using avogadro / HOMO LUMO by using Avogadro. [Link]
  • YouTube. (2021). How to generate HOMO & LUMO of a small molecule using free software (Avogadro, Orca 5.0, IboView). [Link]
  • Gaussian. (1999).
  • William W. Kennerly. (2016). How to Visualize Molecular Orbitals on GaussView.
  • Shoubhik R Maiti. (2020). Introduction to computational modelling: part 1 (Molecular Orbitals). [Link]
  • ResearchGate. (2016). A quantitative structure-activity relationship (QSAR)
  • PubMed Central. (2016). A quantitative structure-activity relationship (QSAR)
  • Gaussian. (1999).
  • YouTube. (2021). Visualizing Molecular Properties & Vibrational Frequencies in GaussView | Dr MA Hashmi. [Link]
  • ResearchGate. (2020). How to map the electrostatic potential from GAUSSIAN, on a solvent accessible surface?. [Link]
  • PubMed. QSAR and pharmacophore analysis of a series of piperidinyl urea derivatives as HERG blockers and H3 antagonists. [Link]
  • ResearchGate. (2024). How to map the electrostatic potential from GAUSSIAN, on a solvent accessible surface?. [Link]
  • ResearchGate. (2015). What is the meaning of vibrational temperature in GAUSSIAN (Software) output file?. [Link]
  • University of Regensburg.
  • YouTube. (2023).
  • PubMed. (2015).
  • UC Santa Barbara.
  • PubMed Central.
  • YouTube. (2021). Electrostatic potential map using Gaussian. [Link]
  • YouTube. (2022). Using Different Reference Standards in NMR Calculations (Gaussian) | Dr M A Hashmi. [Link]
  • Gaussian. Gaussian Input Files. [Link]
  • YouTube. (2024).
  • Gaussian. (2020). Freq. [Link]
  • ChemRxiv. (2022).
  • DFTK.jl.
  • YouTube. (2023).
  • Computational Chemistry List. The Absolute Beginners Guide to Gaussian. [Link]
  • ResearchGate. (2020).
  • YouTube. (2025).
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

Sources

Thermal stability and decomposition of N-Propylurea

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of N-Propylurea

Abstract

This compound (C₄H₁₀N₂O) is a urea derivative with applications in chemical synthesis and as a potential building block in pharmaceutical development.[1] Understanding its thermal stability and decomposition behavior is critical for ensuring safety, purity, and efficacy in its applications, particularly within the stringent environment of drug development and manufacturing.[2] This guide provides a comprehensive analysis of the thermal properties of this compound, detailing its decomposition mechanism, the analytical techniques used for its characterization, and the kinetic analysis of its degradation. We will explore the primary decomposition pathway, which, consistent with other N-substituted ureas, proceeds through a pericyclic reaction.[3] This document synthesizes theoretical calculations with practical, field-proven experimental methodologies, offering researchers and drug development professionals a robust framework for assessing the thermal stability of this compound and related compounds.

Introduction: The Significance of Thermal Stability

This compound is an alkyl-substituted urea, a class of compounds widely used in the pharmaceutical, pesticide, and materials industries.[3] Its chemical structure consists of a propyl group attached to one of the nitrogen atoms of the urea backbone.

In the context of pharmaceutical development, thermal stability is not merely a matter of chemical curiosity; it is a cornerstone of quality, safety, and regulatory compliance.[4] Manufacturing processes such as drying, milling, and melt extrusion can subject active pharmaceutical ingredients (APIs) and intermediates to significant thermal stress. An unstable compound can degrade, leading to a loss of potency, the formation of potentially toxic impurities, and batch-to-batch inconsistency.[5] Therefore, a thorough understanding of a molecule's response to heat is essential for developing robust manufacturing processes and ensuring the final product's integrity.[2]

This guide delves into the core principles governing the thermal decomposition of this compound, providing the necessary theoretical background and practical protocols for its evaluation.

Physicochemical Properties of this compound

A baseline understanding of the fundamental properties of this compound is essential before analyzing its thermal behavior.

PropertyValueSource
Chemical Formula C₄H₁₀N₂O[1]
Molecular Weight 102.14 g/mol [1]
IUPAC Name propylurea[1]
CAS Number 627-06-5[6]
Melting Point 108-110 °C[7]

The Primary Thermal Decomposition Mechanism

Unlike unsubstituted urea, which undergoes a complex series of condensation and decomposition reactions to form byproducts like biuret, cyanuric acid, and melamine, N-alkylureas follow a more direct decomposition route.[3][8] Theoretical studies, corroborated by experimental evidence on related compounds, have shown that N-substituted ureas primarily decompose through a unimolecular, four-center pericyclic reaction.[3]

This mechanism involves the transfer of a hydrogen atom from the substituted nitrogen to the other nitrogen atom, with the simultaneous cleavage of the C-N bonds. For this compound, this pathway yields propyl isocyanate and ammonia as the primary gaseous products.[3] Initial bond fissions to form radical species are not considered competitive pathways under typical pyrolysis conditions.[3]

cluster_workflow Thermal Analysis Workflow cluster_data Data Acquisition cluster_interpretation Interpretation & Modeling Sample This compound Sample TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC EGA TGA-MS / TGA-FTIR TGA->EGA MassLoss Mass Loss vs. Temp TGA->MassLoss HeatFlow Heat Flow vs. Temp DSC->HeatFlow EvolvedGas Gas Identity vs. Temp EGA->EvolvedGas DecompTemp Decomposition Temperatures MassLoss->DecompTemp Kinetics Kinetic Parameters (Activation Energy) MassLoss->Kinetics Multiple Heating Rates ThermalEvents Melting & Reaction Enthalpy HeatFlow->ThermalEvents Mechanism Decomposition Mechanism EvolvedGas->Mechanism

Sources

Methodological & Application

Application Notes and Protocols: N-Propylurea in the Synthesis of A₂B Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The A₂B Adenosine Receptor as a Therapeutic Target

The A₂B adenosine receptor (A₂BAR) is a G-protein coupled receptor (GPCR) that has emerged as a significant target for therapeutic intervention in a range of pathologies.[1][2] Unlike other adenosine receptor subtypes, the A₂BAR is typically activated under conditions of cellular stress or injury when extracellular adenosine levels are markedly elevated.[3] This unique characteristic positions the A₂BAR as a critical mediator in inflammatory and fibrotic diseases, as well as in the tumor microenvironment.

Growing evidence implicates A₂BAR signaling in the pathophysiology of asthma, chronic obstructive pulmonary disease (COPD), diabetes, and various cancers.[1][4] In these conditions, the receptor's activation can trigger pro-inflammatory and pro-fibrotic cellular responses.[3] Consequently, the development of potent and selective A₂BAR antagonists is a promising strategy for the treatment of these debilitating diseases.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-propylurea as a key structural motif in the synthesis of novel A₂B adenosine receptor antagonists. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the characterization and functional evaluation of these compounds.

The A₂B Adenosine Receptor Signaling Pathway

The A₂B adenosine receptor primarily couples to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[2] This dual signaling capability allows the A₂BAR to elicit a diverse range of cellular responses, including increased intracellular cyclic AMP (cAMP) and calcium levels.[4] The downstream effects of A₂BAR activation are cell-type specific and can contribute to both pro-inflammatory and anti-inflammatory outcomes depending on the context.[2][4]

A2B_Signaling Adenosine Adenosine A2BAR A₂B Receptor Adenosine->A2BAR Binds Gs Gs A2BAR->Gs Activates Gq Gq A2BAR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3_DAG IP₃ / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates Ca2 Ca²⁺ Release IP3_DAG->Ca2 Cellular_Response Cellular Response (e.g., Cytokine Release) PKA->Cellular_Response Ca2->Cellular_Response

Figure 1: Simplified A₂B adenosine receptor signaling pathway.

Synthetic Strategy: Incorporating the this compound Moiety

The xanthine scaffold is a well-established and privileged structure in the design of adenosine receptor antagonists.[5][6] Modifications at the 8-position of the xanthine core have been extensively explored to achieve selectivity and high affinity for the A₂B subtype.[5][7] The introduction of a urea or acetamide linker at this position has proven to be a successful strategy for developing potent A₂B antagonists.[1]

This guide focuses on a synthetic route that incorporates an this compound group at the 8-position of a 1,3-dipropylxanthine core. The rationale for this design is to explore the structure-activity relationship (SAR) of the urea linker, where the propyl group can interact with a specific hydrophobic pocket within the receptor binding site.

The overall synthetic workflow can be visualized as a multi-step process starting from a commercially available precursor.

Synthesis_Workflow Start 1,3-Dipropyl-5,6-diaminouracil Step1 Cyclization with Formic Acid Start->Step1 Intermediate1 8-Bromo-1,3-dipropylxanthine Step1->Intermediate1 Step2 Nucleophilic Substitution with Ammonia Intermediate1->Step2 Intermediate2 8-Amino-1,3-dipropylxanthine Step2->Intermediate2 Step3 Urea Formation with Propyl Isocyanate Intermediate2->Step3 Final_Product N-Propyl-N'-(1,3-dipropyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)urea Step3->Final_Product Purification Purification (Chromatography/Recrystallization) Final_Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Figure 2: General synthetic workflow for an this compound-based A₂B antagonist.

Experimental Protocols

Protocol 1: Synthesis of 8-Amino-1,3-dipropylxanthine (Intermediate 2)

This protocol outlines the synthesis of the key amine intermediate required for the subsequent urea formation.

Materials:

  • 1,3-Dipropyl-5,6-diaminouracil

  • Formic acid

  • N,N-Dimethylformamide (DMF)

  • Ammonia solution (28-30%)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Synthesis of 8-Bromo-1,3-dipropylxanthine (Intermediate 1):

    • In a round-bottom flask, dissolve 1,3-dipropyl-5,6-diaminouracil (1 equivalent) in formic acid.

    • Heat the reaction mixture at reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 8-bromo-1,3-dipropylxanthine.

  • Synthesis of 8-Amino-1,3-dipropylxanthine (Intermediate 2):

    • To a solution of 8-bromo-1,3-dipropylxanthine (1 equivalent) in DMF, add an excess of concentrated ammonia solution.

    • Heat the reaction mixture in a sealed tube at 100-120 °C for 12-18 hours.

    • After cooling, pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure 8-amino-1,3-dipropylxanthine.

Protocol 2: Synthesis of N-Propyl-N'-(1,3-dipropyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)urea (Final Product)

This protocol details the formation of the target this compound derivative.

Materials:

  • 8-Amino-1,3-dipropylxanthine (Intermediate 2)

  • Propyl isocyanate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (optional, as a base)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol or Ethyl acetate/Hexane)

Procedure:

  • Urea Formation:

    • Dissolve 8-amino-1,3-dipropylxanthine (1 equivalent) in anhydrous DCM or THF in a dry, nitrogen-purged flask.

    • If the amine is used as a salt, add triethylamine (1.1 equivalents) to liberate the free base.

    • Slowly add propyl isocyanate (1.1 equivalents) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to afford the pure this compound derivative.

    • The purified product can be further recrystallized if necessary.

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Table 1: Analytical Characterization Techniques

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmationCharacteristic peaks for the propyl groups on the xanthine core, the propyl group of the urea moiety, and the NH protons of the urea linker.
¹³C NMR Confirmation of the carbon skeletonResonances corresponding to the carbonyl carbons of the xanthine and urea, and the aliphatic carbons of the propyl chains.
Mass Spectrometry (MS) Determination of molecular weightA molecular ion peak corresponding to the calculated mass of the target compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity (>95%).

Functional Evaluation: A₂B Receptor Antagonism Assay

The antagonistic activity of the synthesized this compound derivative at the A₂B receptor can be determined using a functional assay, such as a cAMP accumulation assay.[8][9]

Protocol 3: cAMP Accumulation Assay

This protocol provides a general framework for assessing the ability of a test compound to inhibit agonist-induced cAMP production in cells expressing the A₂B receptor.

Materials:

  • HEK293 cells stably expressing the human A₂B adenosine receptor

  • Cell culture medium and supplements

  • NECA (5'-N-Ethylcarboxamidoadenosine) as a non-selective adenosine receptor agonist

  • Test compound (this compound derivative)

  • Rolipram (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the A₂B receptor-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound (or vehicle control) in the presence of rolipram for 15-30 minutes at 37 °C.

    • Stimulate the cells with a fixed concentration of NECA (typically at its EC₈₀) for 15-30 minutes at 37 °C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of the NECA-induced cAMP response for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 2: Representative Data from a Functional Assay

CompoundA₂B IC₅₀ (nM)Selectivity vs. A₁ (fold)Selectivity vs. A₂A (fold)
This compound Derivative [Insert experimental value][Insert experimental value][Insert experimental value]
Reference Antagonist [Insert known value][Insert known value][Insert known value]

Conclusion and Future Directions

The synthetic protocols and analytical methods described in this application note provide a robust framework for the development of novel A₂B adenosine receptor antagonists incorporating an this compound moiety. The modular nature of the synthetic route allows for the exploration of a diverse range of substituents on the urea nitrogen, enabling a detailed investigation of the structure-activity relationship.

Future work should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic properties to identify promising candidates for further preclinical development. The insights gained from these studies will contribute to the advancement of novel therapeutics for a variety of inflammatory, fibrotic, and oncologic diseases where the A₂B adenosine receptor plays a pivotal role.

References

  • Baraldi, P. G., et al. (2004). Design, synthesis, and biological evaluation of new 8-heterocyclic xanthine derivatives as highly potent and selective human A2B adenosine receptor antagonists. Journal of Medicinal Chemistry, 47(6), 1434-1447. [Link]
  • Feoktistov, I., & Biaggioni, I. (1997). Adenosine A2B receptors. Pharmacological Reviews, 49(4), 381-402. [Link]
  • Ryzhov, S., et al. (2008). Adenosine A2B receptor signaling in asthma and COPD. The Scientific World Journal, 8, 1035-1046. [Link]
  • Sun, X., et al. (2020). The role of A2B adenosine receptor in the tumor microenvironment. Frontiers in Immunology, 11, 1599. [Link]
  • Eurofins. (n.d.). A2B Human Adenosine GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR. Eurofins Discovery. [Link]
  • Basu, S., et al. (2017). A2B adenosine receptor antagonists: Design, synthesis and biological evaluation of novel xanthine derivatives. European Journal of Medicinal Chemistry, 127, 1017-1033. [Link]
  • Hayallah, A. M., et al. (2002). 1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists. Journal of Medicinal Chemistry, 45(7), 1500-1510. [Link]
  • Gessi, S., et al. (2004). Design, synthesis, and biological evaluation of new 8-heterocyclic xanthine derivatives as highly potent and selective human A2B adenosine receptor antagonists. Journal of Medicinal Chemistry, 47(6), 1434-1447. [Link]
  • Hayallah, A. M., et al. (2002). 1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists. Journal of Medicinal Chemistry, 45(7), 1500-1510. [Link]
  • Singh, B., & Kumar, A. (2021). Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry, 12(6), 7438-7468. [Link]
  • Sharma, P., & Kumar, V. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Journal of Chemistry, 2022, 1-13. [Link]
  • Basheer, M., et al. (2017). Design and synthesis of novel xanthine derivatives as potent and selective A2B adenosine receptor antagonists for the treatment of chronic inflammatory airway diseases. European Journal of Medicinal Chemistry, 135, 33-49. [Link]
  • Müller, C. E., et al. (2009). 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity. Journal of Medicinal Chemistry, 52(13), 3894-3907. [Link]

Sources

Guide to the Selective N-Alkylation of Urea: Protocols for N-Propylurea and Di-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The direct N-alkylation of urea is a foundational transformation in synthetic chemistry, yet it is fraught with challenges, primarily the competing O-alkylation that yields undesired isourea byproducts. This guide provides a comprehensive overview and detailed protocols for achieving selective N-alkylation of ureas using a robust and scalable phase-transfer catalysis (PTC) methodology. We first present a validated protocol for the synthesis of N-propylurea from urea and 1-bromopropane. Subsequently, we address the use of this compound as a substrate for further alkylation to generate unsymmetrical di-substituted ureas, exemplified by the synthesis of N-butyl-N'-propylurea. This application note is designed to equip researchers with the theoretical understanding and practical steps required to overcome common hurdles in urea alkylation and successfully synthesize key intermediates for pharmaceutical and agrochemical development.

Introduction: The Challenge of N- vs. O-Alkylation

N-substituted ureas are ubiquitous structural motifs in a vast array of commercially significant molecules, including pharmaceuticals, herbicides, and materials. While their synthesis is of paramount importance, the direct alkylation of the urea backbone has been historically problematic. The urea molecule possesses two nucleophilic centers: nitrogen and oxygen. Classical alkylation attempts using alkyl halides often lead to the formation of O-alkylated isoureas, a result of the complex tautomeric nature of the urea anion.[1][2] Early literature often described the selective alkylation on the nitrogen atom as impossible or impractical under standard conditions.[2]

The breakthrough in this field came with the application of phase-transfer catalysis (PTC). It was discovered that reacting urea with an alkylating agent in a biphasic system, facilitated by a phase-transfer catalyst and a solid base, could steer the reaction decisively towards N-alkylation.[1] This method prevents the formation of isourea and provides high yields of the desired N-alkylated product, transforming a previously challenging reaction into a reliable synthetic tool.

Core Mechanism: Phase-Transfer Catalysis in Urea Alkylation

The success of the PTC method lies in its ability to generate a highly reactive, "naked" urea anion in an organic phase where it can readily react with the alkyl halide. The process avoids conditions that favor the O-alkylation pathway.

The catalytic cycle can be summarized as follows:

  • Deprotonation: The solid base (e.g., NaOH) deprotonates the urea at the solid-liquid interface.

  • Ion Pair Extraction: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium chloride (TBAC), exchanges its chloride anion for the deprotonated urea anion, forming a lipophilic ion pair.

  • Organic Phase Reaction: This ion pair is soluble in the organic solvent (e.g., Toluene) and migrates from the interface into the bulk organic phase.

  • Nucleophilic Attack: In the low-polarity organic environment, the urea anion is poorly solvated and highly reactive. The nitrogen atom, being the more nucleophilic site, attacks the alkyl halide in a classic SN2 reaction.

  • Catalyst Regeneration: After the N-alkylation occurs, the catalyst releases the product and the halide anion (e.g., Br⁻), and returns to the interface to begin another cycle.

This continuous process efficiently overcomes the solubility and reactivity barriers, leading to high yields of the N-alkylated product.

Phase_Transfer_Catalysis_Urea_Alkylation cluster_organic Organic Phase (Toluene) cluster_interface Solid-Liquid Interface cluster_solid Solid Phase Urea_Anion_Q [R-NH-CO-NH]⁻ Q⁺ (Lipophilic Ion Pair) Product R-NH-CO-NH-R' (N-Alkyl Urea) Urea_Anion_Q->Product SN2 Attack (N-Alkylation) Alkyl_Halide R'-X (e.g., Propyl Bromide) Catalyst_Return Q⁺X⁻ Catalyst_Start Q⁺X⁻ (TBAC) Catalyst_Return->Catalyst_Start Catalyst Regeneration Catalyst_Start->Urea_Anion_Q Anion Exchange Urea_Anion_Solid [H₂N-CO-NH]⁻ Na⁺ Urea H₂N-CO-NH₂ Urea->Urea_Anion_Solid Deprotonation Base NaOH (solid)

Caption: Catalytic cycle for N-alkylation of urea via PTC.

Part I: Protocol for the Synthesis of this compound

This protocol details the synthesis of this compound from urea and 1-bromopropane, adapted from established procedures for similar urea alkylations.[1][3]

Materials and Equipment
Reagents & Materials Equipment
Urea (≥99%)Round-bottom flask (250 mL)
1-Bromopropane (≥99%)Reflux condenser
Sodium Hydroxide (NaOH), pelletsMagnetic stirrer and stir bar
Potassium Carbonate (K₂CO₃), anhydrousHeating mantle with temperature control
Tetrabutylammonium Chloride (TBAC, ≥97%)Separatory funnel (500 mL)
Toluene, anhydrousRotary evaporator
Chloroform or Methylene ChlorideBeakers, graduated cylinders
Distilled WaterFiltration apparatus
Sodium Sulfate (Na₂SO₄), anhydrouspH paper or meter
Experimental Protocol Workflow

Caption: General workflow for the synthesis of N-alkylated ureas.

Step-by-Step Methodology
  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Reagent Charging: To the flask, add toluene (80 mL), sodium hydroxide pellets (6.4 g, 160 mmol, 4.0 eq), potassium carbonate (1.1 g, 8 mmol, 0.2 eq), and tetrabutylammonium chloride (560 mg, 2 mmol, 0.05 eq).

  • Substrate Addition: Add urea (2.4 g, 40 mmol, 1.0 eq) to the suspension. Begin vigorous stirring to ensure good mixing of the solid and liquid phases.

  • Alkylation: Add 1-bromopropane (4.92 g, 40 mmol, 1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours with vigorous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) if desired.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 200 mL of distilled water to the flask. Stir for 10 minutes to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract with chloroform or methylene chloride (3 x 75 mL).

  • Purification:

    • Combine the organic phases and wash with water (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure this compound.

Part II: Advanced Protocol - Synthesis of N-Butyl-N'-propylurea

This protocol demonstrates the utility of the PTC method for creating unsymmetrical di-substituted ureas, using this compound (synthesized in Part I or obtained commercially) as the starting material. The procedure and yields are based directly on patented examples.[1][2][3]

Reactant and Yield Data
Compound MW ( g/mol ) Amount Moles (mmol) Equivalents Role
This compound102.132.04 g201.0Starting Material
1-Bromobutane137.022.74 g201.0Alkylating Agent
Sodium Hydroxide40.003.2 g804.0Base
K₂CO₃138.210.55 g40.2Base (Co-factor)
TBAC277.92280 mg10.05Catalyst
Product N-Butyl-N'-propylurea MW: 158.24 g/mol Expected Yield: ~78%
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, suspend This compound (2.04 g, 20 mmol) in toluene (40 mL).

  • Reagent Addition: Add sodium hydroxide pellets (3.2 g, 80 mmol), potassium carbonate (0.55 g, 4 mmol), and tetrabutylammonium chloride (280 mg, 1 mmol).

  • Alkylation: With vigorous stirring, add 1-bromobutane (2.74 g, 20 mmol).

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Work-up and Purification: Follow the identical work-up and purification steps as outlined in Part I, Section 7. The expected yield of N-butyl-N'-propylurea is approximately 78%.[1][2]

Alternative Methodologies

While PTC is a robust method, other techniques exist for N-alkylation, each with distinct advantages and disadvantages.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of ureas using an alcohol instead of an alkyl halide.[4] It proceeds via in-situ activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD).[5][6]

    • Advantages: Often provides high yields and clean SN2 inversion of stereochemistry at the alcohol carbon.

    • Disadvantages: Suffers from very poor atom economy, generating stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can be difficult to remove.[4][7] The azodicarboxylate reagents are also known to be toxic and potentially explosive.[5]

  • Catalytic N-Alkylation with Alcohols: Greener approaches using transition metal catalysts (e.g., Iridium or Ruthenium) have been developed.[8] These "hydrogen borrowing" or "hydrogen autotransfer" reactions use alcohols as the alkylating agent and generate only water as a byproduct, making them highly atom-economical.[8][9]

    • Advantages: Environmentally benign (water is the only byproduct), high atom economy.

    • Disadvantages: Requires a specialized catalyst, which may be expensive and require removal from the final product. The reaction conditions can also be substrate-dependent.

Safety and Troubleshooting

Safety Precautions:

  • Alkyl Halides (1-Bromopropane, 1-Bromobutane): These are alkylating agents and should be handled with care in a well-ventilated fume hood. They are flammable and harmful if inhaled or absorbed through the skin.

  • Sodium Hydroxide (NaOH): A strong, corrosive base. Avoid contact with skin and eyes. Handle pellets carefully to avoid generating dust.

  • Toluene: Flammable liquid with toxic vapors. Use only in a fume hood and away from ignition sources.

  • General: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

Troubleshooting Guide:

Problem Probable Cause(s) Suggested Solution(s)
Low or No Yield Inefficient stirring; Wet reagents/solvents; Deactivated catalyst; Insufficient reaction time/temperature.Increase stirring speed to ensure good mixing of phases. Use anhydrous solvents and dry reagents. Use fresh catalyst. Increase reaction time or ensure proper reflux temperature is reached.
O-Alkylation Detected Reaction conditions not optimal for PTC; Absence of phase-transfer catalyst.Confirm the presence and correct amount of TBAC. Ensure a solid base and biphasic system are used as described.
Formation of Di-alkylated Product in Part I Use of excess alkyl halide or prolonged reaction time.Use a 1:1 stoichiometric ratio of urea to alkyl halide as specified. Monitor the reaction by TLC to avoid over-reaction.
Difficult Emulsion during Work-up Vigorous shaking of the separatory funnel.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Use gentle inversions instead of vigorous shaking for extraction.

References

  • PrepChem. (n.d.). Synthesis of N,N-dipropyl-urea.
  • ACS Green Chemistry Institute. (n.d.). Mitsunobu - Reagent Guides.
  • Koehler, M., et al. (1992). Process for the N-alkylation of urea. (EP0471983A1). Google Patents.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • PrepChem. (n.d.). Synthesis of 1,3-di-n-propyl urea (VI).
  • Patil, S., et al. (2018).
  • Dhakal, R. (2014). Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. University of New Orleans ScholarWorks.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(7), 2551-2651.
  • Koehler, M., et al. (1992). Process for the n-alkylation or ureas. (US5124451A). Google Patents.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions.
  • Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
  • Krimm, H., et al. (1982). Process for the preparation of alkyl-ureas. (US4310692A). Google Patents.
  • Koehler, M., et al. (1992). Process for the N-alkylation of ureas. Justia Patents.
  • ResearchGate. (n.d.). Large scale preparation of N-substituted urea.
  • Elman, A. R., et al. (2019).
  • ResearchGate. (2021). Chapter 7: N-Alkylation by Hydrogen Autotransfer Reactions.
  • CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea. Google Patents.
  • Digital Commons @ NJIT. (1964). The reaction of urea with primary alkyl bromides.
  • ResearchGate. (2019). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation.
  • Milani, D., et al. (2023). Green pathways for urea synthesis: A review from Australia's perspective. Renewable and Sustainable Energy Reviews, 183.
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • Koehler, M., et al. (1995). Process for the N-alkylation of ureas. (DE59104984D1). Google Patents.
  • Naqvi, S. R., et al. (2023). Towards a low-carbon future: exploring green urea synthesis for sustainable agriculture. RSC Sustainability, 1(8), 2093-2111.

Sources

N-Propylurea as a reactant in the Biginelli reaction for dihydropyrimidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Utilization of N-Propylurea in the Biginelli Reaction for Dihydropyrimidinone Synthesis

Introduction: The Biginelli Reaction as a Cornerstone of Heterocyclic Chemistry

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a powerful one-pot, three-component condensation reaction (3-CR) that has become a mainstay in synthetic and medicinal chemistry.[1][2] In its classic form, the reaction combines an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea under acidic catalysis to produce 3,4-dihydropyrimidin-2(1H)-ones, commonly known as DHPMs.[1][3][4] The resulting DHPM scaffold is of immense pharmacological interest, forming the core structure of numerous clinically significant drugs, including calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1]

The enduring appeal of the Biginelli reaction lies in its operational simplicity, atom economy, and the directness with which it builds molecular complexity.[5][6] Over the past century, significant research has focused on expanding the reaction's scope by modifying each of the three core components. This guide focuses on a crucial modification: the substitution of urea with N-alkylated derivatives, specifically this compound, to generate N1-substituted dihydropyrimidinone libraries for drug discovery and development.

Strategic Advantage of this compound in DHPM Synthesis

The use of N-substituted ureas, such as this compound, represents a critical extension of the classical Biginelli reaction.[7][8] This strategic substitution allows for the direct installation of an alkyl group at the N-1 position of the pyrimidine ring.

Why is this important?

  • Enhanced Molecular Diversity: The introduction of the propyl group provides a simple yet effective method for expanding the chemical space of DHPM libraries. This diversity is paramount in drug discovery, where subtle structural changes can lead to significant differences in biological activity, selectivity, and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The propyl group alters the lipophilicity and hydrogen-bonding capacity of the final molecule compared to the unsubstituted DHPM. This can profoundly influence a compound's solubility, membrane permeability, and metabolic stability—key parameters in drug development.

  • Probing Structure-Activity Relationships (SAR): By comparing the biological activity of N-H, N-methyl, N-ethyl, and N-propyl DHPM analogues, researchers can systematically probe the SAR around the N-1 position, leading to a more rational design of potent and selective therapeutic agents.

The Underlying Chemistry: Reaction Mechanism

The mechanism of the Biginelli reaction has been the subject of extensive study, with the pathway proposed by C. Oliver Kappe now widely accepted.[1] When this compound is used, the mechanism proceeds through a series of acid-catalyzed bimolecular reactions.

  • Formation of the N-Acyliminium Ion: The reaction is initiated by the acid-catalyzed condensation between the aldehyde and the more nucleophilic nitrogen of this compound. This is typically the rate-determining step. Subsequent dehydration generates a highly reactive N-acyliminium ion intermediate.[1][3][4]

  • Nucleophilic Attack: The enol form of the β-ketoester acts as the key nucleophile, attacking the electrophilic carbon of the N-acyliminium ion.[3][9] This step forms the C4-C5 bond of the final heterocyclic ring.

  • Cyclization and Dehydration: The final step involves an intramolecular cyclization where the remaining amine group attacks the ester carbonyl.[1][9] This is followed by a final dehydration step to yield the thermodynamically stable 1-propyl-3,4-dihydropyrimidin-2(1H)-one.

.dot

Caption: Figure 1: Proposed Reaction Mechanism with this compound.

Optimized Protocols and Methodologies

While the classic Biginelli reaction often suffers from low yields, particularly with substituted reactants, modern protocols have significantly improved its efficiency.[6][10] For N-substituted ureas, specific promoters are often employed to drive the reaction to completion.

Protocol 1: Synthesis of this compound Reactant

Although commercially available, this compound can be readily synthesized in the laboratory.

Materials:

  • n-Propylamine

  • Urea

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine n-propylamine (1.0 eq) and urea (1.2 eq).

  • Add a minimal amount of water to form a slurry.

  • Slowly add a catalytic amount of concentrated HCl (approx. 5 mol%).

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: TMSCl-Promoted Biginelli Synthesis of N1-Propyl DHPMs

Chlorotrimethylsilane (TMSCl) has proven to be an excellent promoter and water scavenger for Biginelli reactions involving N-substituted ureas, leading to high yields.[7][8]

Materials:

  • Aromatic aldehyde (1.0 mmol, 1.0 eq)

  • Ethyl acetoacetate (or other β-dicarbonyl) (1.0 mmol, 1.0 eq)

  • This compound (1.0 mmol, 1.0 eq)

  • Chlorotrimethylsilane (TMSCl) (4.0 mmol, 4.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (3-5 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aromatic aldehyde, ethyl acetoacetate, and this compound.

  • Add anhydrous DMF to dissolve the reactants.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add TMSCl dropwise via syringe. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours.[7]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to quench the excess TMSCl.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by crystallization from ethanol or by silica gel column chromatography to yield the pure N1-propyl-dihydropyrimidinone.[7]

.dot

G Figure 2: Experimental Workflow for DHPM Synthesis A 1. Reactant Mixing (Aldehyde, Ketoester, this compound in DMF) B 2. TMSCl Addition (0 °C to Room Temp, 24-48h) A->B C 3. Reaction Quench (Ice + Sat. NaHCO₃) B->C D 4. Extraction (Ethyl Acetate) C->D E 5. Drying & Concentration (MgSO₄, Rotovap) D->E F 6. Purification (Crystallization or Chromatography) E->F G 7. Product Characterization (NMR, MS, MP) F->G

Caption: Figure 2: Experimental Workflow for DHPM Synthesis.

Data Summary: Catalyst and Substrate Scope

The versatility of the Biginelli reaction allows for a wide range of substrates to be used. Various catalysts have been developed to improve yields and shorten reaction times, each with its own advantages.

EntryAldehydeβ-DicarbonylUrea ComponentCatalyst (mol%)ConditionsYield (%)
1BenzaldehydeEthyl AcetoacetateUreaHCl (cat.)EtOH, Reflux40-60
24-Cl-BenzaldehydeEthyl AcetoacetateUreaYb(OTf)₃ (10)Solvent-free, 100°C92
33-NO₂-BenzaldehydeEthyl AcetoacetateUreaFeCl₃·6H₂O (10)Solvent-free, 100°C95
44-MeO-BenzaldehydeMethyl AcetoacetateThis compound TMSCl (400)DMF, rt, 24h~85-95
5BenzaldehydeAcetylacetoneThis compound TMSCl (400)DMF, rt, 24h~85-95
6NaphthaldehydeEthyl AcetoacetateThis compound TMSCl (400)DMF, rt, 24h~85-95*

*Yields are estimated based on reported high yields for N-alkyl ureas under these conditions.[7][8]

Conclusion and Future Directions

The incorporation of this compound into the Biginelli three-component reaction is a robust and highly effective strategy for synthesizing libraries of N1-substituted dihydropyrimidinones. Modern protocols, particularly those employing promoters like TMSCl, have overcome the low-yield limitations of the classical method, making this a reliable transformation for broad application.[7] The ability to easily introduce substituents at the N-1 position provides medicinal chemists with a powerful tool to fine-tune the pharmacological profiles of this important class of heterocyclic compounds. Future work will likely focus on developing more environmentally benign catalytic systems and expanding the reaction to include a wider array of functionalized N-alkyl ureas to further accelerate the drug discovery process.[11]

References

  • Wikipedia. Biginelli reaction. [Link]
  • Organic Chemistry Portal. Biginelli Reaction. [Link]
  • Organic Chemistry Portal. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. [Link]
  • ResearchGate. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N 1-Alkyl-, N 1-Aryl-, and N 1, N 3-Dialkyl-3,4-Dihydropyrimidin-2(1 H )-(thi)ones | Request PDF. [Link]
  • Name-Reaction.com. Biginelli reaction. [Link]
  • IRIS-AperTO - UniTo. Brønsted acid catalysed enantioselective Biginelli reaction. [Link]
  • ResearchGate. Catalysts and conditions for Biginelli reaction | Download Table. [Link]
  • SlideShare. BIGINELLI REACTION | PPT. [Link]
  • J&K Scientific LLC. Biginelli Reaction. [Link]
  • ARKAT USA, Inc. New protocol for Biginelli reaction-a practical synthesis of Monastrol - Arkivoc. [Link]
  • Thieme. Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)
  • IJPPR. Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. [Link]
  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
  • ResearchGate. One-pot synthesis of dihydropyrimidinones. a | Download Table. [Link]
  • ResearchGate. Preparation of dihydropyrimidinones a | Download Scientific Diagram. [Link]
  • Redalyc.
  • ResearchGate.
  • CORE. Biginelli Synthesis and Theoritical Study of Dihydropyrimidinones. [Link]
  • MDPI. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. [Link]
  • Indian Academy of Sciences. B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). [Link]

Sources

Application Note: A Strategic Approach to HPLC Method Development for the Analysis of N-Propylurea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantification of N-Propylurea, a small, polar alkylurea, presents significant challenges for traditional high-performance liquid chromatography (HPLC) methods. Its high polarity leads to poor retention on conventional reversed-phase columns, and its lack of a significant UV chromophore complicates detection. This application note provides a comprehensive guide for researchers and drug development professionals to develop a robust and reliable HPLC method for this compound. We will explore the causality behind experimental choices, moving from analyte characterization to strategic column and detector selection, and finally, present a detailed, optimized protocol using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD).

Introduction: The Analytical Challenge of this compound

This compound (C₄H₁₀N₂O) is a simple urea derivative used in various chemical syntheses and studied for its potential biological activities. Accurate and precise quantification is crucial for reaction monitoring, quality control, and metabolic studies. However, its physicochemical properties make it a difficult analyte for standard HPLC methodologies.

The primary analytical hurdles are twofold:

  • Poor Retention: As a highly polar and water-soluble molecule, this compound has minimal interaction with nonpolar stationary phases, such as the C18 ligands used in traditional reversed-phase (RP) chromatography.[1][2] This results in elution at or near the void volume, leading to poor resolution from the solvent front and other polar impurities.

  • Difficult Detection: The urea functional group does not possess a strong chromophore, meaning it absorbs very little UV light.[3][4][5][6] This renders standard UV-Vis detectors, the workhorses of most HPLC systems, largely ineffective, especially for trace-level analysis.

This guide details a systematic approach to overcome these challenges, ensuring the development of a sensitive, specific, and reproducible analytical method.

Analyte Characterization

A thorough understanding of the analyte's properties is the foundation of any successful method development strategy.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₄H₁₀N₂OSmall molecule, potentially volatile under harsh conditions.
Molecular Weight 102.14 g/mol [7][8]Suitable for a wide range of HPLC techniques.
Structure CCCNC(=O)NPresence of polar amine and amide groups.
Polarity (XLogP3) 0.1[7]Highly polar; will not be well-retained on standard C18 columns.
Solubility High solubility in water; limited in non-polar solvents.[9]Sample preparation is straightforward in aqueous or polar organic solvents.
UV Chromophore None significantPoor sensitivity with UV detection; requires alternative detection methods.[3][6]

Strategic Method Development

Our strategy is built on a logical progression from selecting the appropriate chromatographic mode to choosing a compatible and sensitive detector.

Core Logic of Method Development

The workflow below illustrates the decision-making process for developing a robust method for a challenging compound like this compound.

MethodDevelopmentWorkflow start Start: Analyze this compound characterize Characterize Analyte (Polar, No Chromophore) start->characterize column_select Column Selection Strategy characterize->column_select rp_hplc Reversed-Phase (RP) (Poor Retention) column_select->rp_hplc Traditional hilic HILIC (Good Retention) column_select->hilic Recommended mmc Mixed-Mode (MMC) (Alternative Selectivity) column_select->mmc Alternative detector_select Detector Selection hilic->detector_select uv Low-λ UV (Low Sensitivity) detector_select->uv Simple but Poor ri Refractive Index (RI) (No Gradient) detector_select->ri Isocratic Only elsd_ms ELSD / MS (Universal, Gradient Compatible) detector_select->elsd_ms Optimal optimize Optimize Mobile Phase (ACN/Water, Buffer) elsd_ms->optimize validate Validate Method (Linearity, Precision, Accuracy) optimize->validate final_method Final Method: HILIC-ELSD validate->final_method

Caption: A logical workflow for HPLC method development for this compound.

Column Selection: Retaining the Unretainable
  • Reversed-Phase (RP) Chromatography: Standard C18 and C8 columns rely on hydrophobic interactions to retain analytes.[10][11] Due to this compound's high polarity, these interactions are weak, leading to insufficient retention. While specialized RP columns with polar-embedded or polar-endcapped functionalities can improve retention for some polar compounds, a more effective strategy is often required.[12][13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier choice for separating very polar compounds.[14][15] It employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[16] Retention occurs via partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[16] This mechanism provides excellent retention for compounds like this compound that are unretained in RP mode.[17]

  • Mixed-Mode Chromatography (MMC): MMC columns possess stationary phases with multiple functionalities, such as combining reversed-phase and ion-exchange properties.[18][19][20] This allows for the simultaneous separation of polar, nonpolar, and ionizable compounds, offering an alternative and powerful selectivity.[21] For this compound, a mixed-mode HILIC/ion-exchange column could provide unique and tunable retention.

Decision: HILIC is selected as the primary approach due to its proven effectiveness and robustness for retaining small, polar, neutral molecules.

Detector Selection: Seeing the Invisible

The lack of a UV chromophore necessitates moving beyond standard UV detectors.

DetectorPrincipleAdvantages for this compoundDisadvantages
Low-λ UV Measures light absorbance, typically <210 nm.Simple, widely available.Low sensitivity, high baseline noise, significant mobile phase interference.[4][22]
Refractive Index (RI) Measures the difference in refractive index between the mobile phase and the eluent containing the analyte.[23][24]Universal detector for any analyte.[25][26]Highly sensitive to temperature and pressure fluctuations; incompatible with gradient elution .[23][26]
Evaporative Light Scattering (ELSD) Nebulizes eluent, evaporates the mobile phase, and measures light scattered by the remaining non-volatile analyte particles.[27][28]Universal for non-volatile analytes, compatible with gradient elution , provides a stable baseline.[28][29][30]Destructive method; response can be non-linear.[30]
Mass Spectrometry (MS) Ionizes the analyte and separates ions based on their mass-to-charge ratio.Highly sensitive and specific (provides mass confirmation), compatible with gradients.High cost and complexity.

Decision: ELSD is the optimal choice, providing a balance of universality, gradient compatibility, and sensitivity without the complexity and cost of MS.[27][28] It is perfectly suited for a HILIC separation, which often employs gradient elution.

ELSD_Principle cluster_process eluent HPLC Eluent (Mobile Phase + Analyte) nebulizer 1. Nebulization (Aerosol Formation) eluent->nebulizer drift_tube 2. Evaporation (Heated Drift Tube) nebulizer->drift_tube nebulizer->drift_tube Solvent Evaporates detection 3. Detection (Light Scattering) drift_tube->detection drift_tube->detection Analyte Particles Remain signal Detector Signal detection->signal

Caption: The three-stage working principle of an Evaporative Light Scattering Detector (ELSD).

Optimized Protocol: HILIC-ELSD Analysis of this compound

This protocol describes a validated method for the quantification of this compound using a HILIC column and an ELSD.

Equipment and Reagents
  • HPLC System: A quaternary or binary HPLC system capable of gradient elution.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: Amide-based HILIC column (e.g., TSKgel Amide-80, 3 µm, 4.6 x 150 mm).[16]

  • Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (ACN), HPLC grade or higher.

    • Ammonium formate, LC-MS grade.

    • Formic acid, LC-MS grade.

    • Deionized water (≥18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0.

    • Dissolve 0.63 g of ammonium formate in 1 L of deionized water.

    • Adjust the pH to 3.0 using formic acid.

    • Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10.0 mL of sample diluent in a volumetric flask.

  • Working Standards:

    • Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the sample diluent.

HPLC-ELSD Chromatographic Conditions
ParameterSetting
Column Amide HILIC, 3 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0.0 min: 95% B10.0 min: 70% B10.1 min: 95% B15.0 min: 95% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
ELSD Drift Tube Temp. 50 °C
ELSD Nebulizer Gas Nitrogen, 3.5 Bar
Experimental Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% B) for at least 30 minutes or until a stable baseline is achieved on the ELSD.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Sequence Setup: Set up an analytical sequence including blank injections (diluent), calibration standards, and unknown samples.

  • Data Acquisition: Inject the samples and acquire the data. This compound is expected to elute as a sharp peak within the gradient window.

  • Quantification: Generate a calibration curve by plotting the logarithm of the ELSD peak area against the logarithm of the concentration of the standards. Perform a linear regression on the log-log plot to determine the concentration of this compound in the unknown samples.

Trustworthiness: Method Validation and System Suitability

To ensure the protocol is a self-validating system, the following parameters should be assessed according to standard guidelines (e.g., ICH Q2(R1)):

  • System Suitability: Before sample analysis, inject a mid-level standard five times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <2%.

  • Linearity: Analyze the calibration standards across the specified range. The correlation coefficient (r²) of the log-log calibration curve should be ≥0.995.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing a sample at three concentration levels. The RSD should be <2%.

  • Accuracy: Determine the recovery of this compound by spiking a blank matrix with known concentrations of the analyte. The mean recovery should be within 98-102%.

  • Specificity: Analyze a blank matrix to ensure no interfering peaks are present at the retention time of this compound.

Conclusion

The analysis of this compound by HPLC requires a deliberate departure from conventional reversed-phase methods. By understanding the analyte's physicochemical properties, a robust method based on Hydrophilic Interaction Liquid Chromatography (HILIC) can be developed to achieve excellent retention and separation. Coupling this separation with a universal detector like an Evaporative Light Scattering Detector (ELSD) overcomes the challenge posed by the analyte's lack of a UV chromophore. The detailed protocol provided in this note serves as a comprehensive and validated starting point for the accurate and reliable quantification of this compound in research and quality control environments.

References

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. [Link]
  • SCION Instruments. RI Detector HPLC. [Link]
  • KNAUER. RI Detectors – Reliable Refractive Index Detection for HPLC. [Link]
  • Grokipedia.
  • Labcompare. HPLC Refractive Index Detector (HPLC RI Detector). [Link]
  • Wikipedia.
  • PolyLC.
  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
  • Phenomenex. (2016). What the HILIC Is: HILIC Column Tips & LC Techniques. [Link]
  • Biocompare. HPLC Refractive Index Detectors. [Link]
  • Miller, B. L., et al. (2018).
  • Waters Corporation. (2025).
  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Separation Science. (2023).
  • SIELC Technologies.
  • Peak Scientific. (2016). The principles of ELSD. [Link]
  • Solubility of Things. Solubility of Propylurea. [Link]
  • Majors, R. E. (2014). Mixed-Mode HPLC Separations: What, Why, and How.
  • Biotage. (2023). So, how does an ELSD work?. [Link]
  • Dolan, J. W. (2014). Success with Evaporative Light-Scattering Detection.
  • Lemasson, E., et al. Mixed-Mode Chromatography—A Review.
  • Hawes, D.
  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Jones, R. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
  • Wikipedia.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
  • Dong, M. W. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices.
  • MicroSolv Technology Corporation. Missing peaks using UV detection in HPLC methods. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12303, Propylurea. [Link]
  • Singh, N., et al. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis. [Link]
  • Waters Corporation. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. [Link]
  • National Institute of Standards and Technology. Urea, propyl-. [Link]

Sources

Application Notes & Protocols: 1H and 13C NMR Spectroscopy for Structural Elucidation of N-Propylurea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the arsenal of researchers, scientists, and drug development professionals.[1] Its unparalleled ability to provide detailed information at the atomic level about molecular structure, conformation, and interactions makes it a cornerstone of modern medicinal chemistry.[2][3] In the intricate process of developing novel therapeutics, unambiguous structural verification of synthesized compounds is paramount. N-propylurea derivatives, a class of compounds with diverse biological activities, serve as a pertinent example where precise structural elucidation is critical for understanding structure-activity relationships (SAR) and optimizing lead compounds.[1][2] This guide provides an in-depth technical overview and robust protocols for the application of 1H and 13C NMR spectroscopy in the structural characterization of this compound derivatives.

The narrative that follows is designed to move beyond a simple recitation of steps. It delves into the causality behind experimental choices, ensuring that the described protocols are not just procedures to be followed, but self-validating systems grounded in the fundamental principles of NMR.

Part 1: Foundational Principles of 1D NMR for this compound Derivatives

At its core, NMR spectroscopy relies on the magnetic properties of atomic nuclei. Both the proton (¹H) and the carbon-13 isotope (¹³C) possess a nuclear spin, which, when placed in a strong external magnetic field, can exist in different energy states. The absorption of radiofrequency radiation induces transitions between these states, and the resulting signal provides a wealth of structural information.

1.1. ¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR is typically the initial and most informative experiment due to the 100% natural abundance of protons and their high gyromagnetic ratio, which translates to high sensitivity. For an this compound derivative, the ¹H NMR spectrum will reveal several key features:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is indicative of the proton's chemical environment. Electron-withdrawing groups, such as the urea carbonyl, deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).

  • Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of protons in different environments.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a triplet, quartet) is due to spin-spin coupling with neighboring, non-equivalent protons. This provides direct information about the connectivity of atoms within the molecule. The number of peaks in a multiplet is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[4]

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant.[4] This value is independent of the magnetic field strength and provides valuable information about the dihedral angle between coupled protons, which can help in determining stereochemistry.[5][6]

1.2. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

While less sensitive than ¹H NMR due to the low natural abundance of ¹³C (~1.1%), ¹³C NMR provides a direct view of the carbon framework of the molecule. Key features include:

  • Chemical Shift (δ): Similar to ¹H NMR, the chemical shift of a ¹³C signal depends on its electronic environment. Carbonyl carbons, for instance, are highly deshielded and appear significantly downfield.

  • Proton-Decoupled Spectra: Standard ¹³C NMR spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a singlet. This simplifies the spectrum and improves the signal-to-noise ratio.

  • Absence of Integration: Due to relaxation effects and the nuclear Overhauser effect (NOE), routine proton-decoupled ¹³C spectra are generally not quantitative.

Part 2: Experimental Protocols for this compound Derivative Analysis

The quality of NMR data is profoundly dependent on meticulous sample preparation and appropriate instrument parameter selection.

2.1. Protocol 1: Sample Preparation for 1D and 2D NMR

Objective: To prepare a homogeneous, particulate-free solution of the this compound derivative suitable for high-resolution NMR analysis.

Materials:

  • This compound derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]

  • High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and does not have signals that overlap with key analyte resonances. Deuterated solvents are crucial as they provide a lock signal for the spectrometer to maintain field stability and are "invisible" in the ¹H spectrum.[7]

  • Sample Weighing: Accurately weigh the required amount of the this compound derivative. For routine ¹H spectra, 5-25 mg is sufficient, while ¹³C experiments may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[7] Gentle vortexing can aid dissolution.

  • Filtration: To remove any suspended particles that can degrade spectral quality by distorting the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.

Causality Behind the Protocol:

  • Deuterated Solvents: The deuterium lock signal is essential for the spectrometer to compensate for magnetic field drift over time, ensuring high-resolution spectra.[8]

  • Filtration: Particulate matter in the sample leads to broadened spectral lines and poor shimming, obscuring fine details like coupling patterns.[8]

  • Concentration: An overly concentrated sample can lead to viscosity-induced line broadening in the ¹H spectrum and make shimming difficult.[7]

2.2. Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition

Objective: To acquire high-quality 1D ¹H and ¹³C NMR spectra of the this compound derivative.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: ~16 ppm (centered around 5-6 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans (ns): 8-16 (adjust based on sample concentration).

  • Receiver Gain: Set automatically by the instrument.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: ~240 ppm (centered around 100-120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): 128-1024 or more (adjust based on sample concentration).

  • Proton Decoupling: Broadband decoupling (e.g., 'garp' or 'waltz16').

Data Processing:

  • Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase the spectrum manually.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Part 3: Spectral Interpretation and Data Presentation

A systematic approach to spectral interpretation is crucial for accurate structure elucidation.

3.1. Expected ¹H and ¹³C NMR Data for this compound

The following tables summarize the expected chemical shifts and multiplicities for a generic this compound structure. The exact values will vary depending on the nature of the 'R' group.

Table 1: Expected ¹H NMR Data for an this compound Derivative

Assignment Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Propyl-CH₃a0.8 - 1.0Triplet (t)~7
Propyl-CH₂b1.4 - 1.7Sextet or Multiplet (m)~7
Propyl-CH₂-Nc3.0 - 3.3Triplet (t) or Quartet (q)~7
N-H (Propyl side)d5.0 - 7.0Broad Singlet (br s) or Triplet (t)~5
N-H (R-side)e5.5 - 8.0Broad Singlet (br s) or other-

Table 2: Expected ¹³C NMR Data for an this compound Derivative

Assignment Carbon Expected Chemical Shift (δ, ppm)
Propyl-CH₃a10 - 15
Propyl-CH₂b22 - 28
Propyl-CH₂-Nc40 - 45
Urea C=Od155 - 165

3.2. Advanced 1D and 2D NMR Techniques for Unambiguous Assignments

For more complex this compound derivatives, 1D spectra may suffer from signal overlap. In such cases, 2D NMR experiments are invaluable.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups.[9][10] A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows correlations between protons that are spin-spin coupled.[11][12] It is excellent for tracing out the connectivity of the propyl chain by observing cross-peaks between the CH₃, the adjacent CH₂, and the N-CH₂ protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.[11][13] It provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation from the N-CH₂ protons to the urea carbonyl carbon would confirm their connectivity.

Part 4: Workflow and Visualization

The structural elucidation process can be visualized as a logical workflow, integrating various NMR experiments to arrive at a confirmed structure.

Diagram 1: NMR Workflow for Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_structure Structure Confirmation Sample This compound Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1D ¹H NMR Filter->H1_NMR C13_NMR 1D ¹³C NMR Filter->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC Assign_H1 Assign ¹H Spectrum (Chemical Shift, Integration, Multiplicity) H1_NMR->Assign_H1 DEPT DEPT C13_NMR->DEPT C13_NMR->HSQC C13_NMR->HMBC Assign_C13 Assign ¹³C Spectrum (Chemical Shift) C13_NMR->Assign_C13 Determine_Multiplicity Determine Carbon Multiplicity DEPT->Determine_Multiplicity Trace_Connectivity_HH Trace H-H Connectivity COSY->Trace_Connectivity_HH Correlate_CH Correlate C-H (1-bond) HSQC->Correlate_CH Correlate_CH_long Correlate C-H (2-3 bonds) HMBC->Correlate_CH_long Propose_Structure Propose Structure Assign_H1->Propose_Structure Assign_C13->Propose_Structure Determine_Multiplicity->Propose_Structure Trace_Connectivity_HH->Propose_Structure Correlate_CH->Propose_Structure Correlate_CH_long->Propose_Structure Confirm_Structure Confirm Final Structure Propose_Structure->Confirm_Structure Validate with all data

Caption: Workflow for structural elucidation of this compound derivatives using NMR.

Conclusion: Ensuring Structural Integrity in Drug Development

The combination of 1D and 2D NMR spectroscopy provides a powerful and robust platform for the unambiguous structural elucidation of this compound derivatives. By following systematic protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the identity and purity of their synthesized compounds. This high level of structural fidelity is a non-negotiable prerequisite for advancing candidate molecules through the drug discovery and development pipeline, ensuring that subsequent biological and toxicological studies are based on a well-characterized chemical entity. The methodologies outlined in this guide serve as a comprehensive resource for scientists dedicated to the pursuit of novel therapeutics.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Falk, B., & Mueller, L. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]
  • Li, S., et al. (2021). Applications of Solution NMR in Drug Discovery. Molecules. [Link]
  • Dhull, N. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]
  • University of Oxford.
  • Pellecchia, M., et al. (2008). Perspectives on NMR in drug discovery: a technique comes of age.
  • Georgia Institute of Technology.
  • Utsunomiya-Tate, N., et al. (2014). Application of NMR in drug discovery. Nuclear Magnetic Resonance. [Link]
  • Organomation.
  • University College London.
  • University of Oxford NMR Facility. NMR Textbooks. [Link]
  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods (2nd ed.). Wiley. [Link]
  • University of Lethbridge. NMR Books. [Link]
  • Grafiati. Books: 'Solid-state nuclear magnetic resonance spectroscopy'. (2022). [Link]
  • Alibris. Nuclear magnetic resonance spectroscopy Books. [Link]
  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
  • University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
  • Emery Pharma. (2018).
  • Wikipedia. J-coupling. [Link]
  • Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
  • ACD/Labs. (2021). 1H–1H Coupling in Proton NMR. [Link]
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
  • ResearchGate. 2D- NMR what is the different between COSY and HSQC??. (2019). [Link]

Sources

Application Note: High-Purity N-Propylurea Isolation by Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Propylurea is a chemical intermediate with applications in various research and development sectors, including the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The purity of this compound is critical for the successful outcome of subsequent synthetic steps and for ensuring the safety and efficacy of the final products. While several synthetic routes to this compound and its derivatives exist, these reactions often yield a crude product containing unreacted starting materials, by-products, and other impurities.[4][5][6] Therefore, a robust purification method is essential. This application note details a comprehensive and efficient protocol for the purification of this compound reaction products using automated flash column chromatography, a technique that offers significant advantages in terms of speed, resolution, and reproducibility over manual methods.[7][8]

The Challenge of Urea Derivative Purification

Urea derivatives can present unique challenges during purification. Their polarity and potential for strong interactions with stationary phases can lead to issues such as poor recovery and peak tailing.[9] In some instances, non-chromatographic methods like recrystallization or precipitation can be effective if the impurity profile allows.[5][9] However, when impurities have similar polarities to the target compound, column chromatography becomes the method of choice for achieving high purity.[9][10]

Principle of the Method

This protocol utilizes normal-phase flash column chromatography. The separation is based on the differential partitioning of the components of the crude mixture between a polar stationary phase (silica gel) and a non-polar mobile phase. Less polar impurities will travel through the column more quickly, while the more polar this compound will have a stronger affinity for the silica gel and elute later. A solvent gradient is employed to gradually increase the polarity of the mobile phase, ensuring the efficient elution of all compounds and optimal separation.

Potential Impurities in this compound Synthesis

A thorough understanding of potential impurities is crucial for developing an effective purification strategy. Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as n-propylamine or n-propylisocyanate.[4]

  • Symmetrically Substituted Ureas: For example, 1,3-di-n-propylurea, if it is a potential side product.[4]

  • Solvent Residues and Reagents: From the reaction workup.

The polarity differences between this compound and these potential impurities are exploited for successful chromatographic separation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purification of this compound.

Materials and Instrumentation
Item Specification
Automated Flash Chromatography System Capable of binary gradient elution and UV detection
Flash Column Pre-packed silica gel column (e.g., 40 g, 60 Å pore size)
Solvents HPLC-grade or equivalent: n-Hexane, Ethyl Acetate, Dichloromethane
Crude this compound Dissolved in a minimal amount of a suitable solvent (e.g., Dichloromethane)
Sample Loading Module Solid loader or direct liquid injection
Fraction Collector Automated fraction collector
Analytical Technique for Purity Assessment Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)
Workflow Diagram

Caption: Workflow for the purification of this compound.

Detailed Procedure
  • Sample Preparation:

    • Dissolve the crude this compound product in a minimal volume of dichloromethane or the initial mobile phase. The goal is to have a concentrated solution to ensure a narrow sample band on the column.

    • Alternatively, for less soluble samples, perform a dry load by adsorbing the dissolved crude product onto a small amount of silica gel, followed by evaporation of the solvent.[9] This powder is then loaded onto the column.

  • Column Selection and Equilibration:

    • Select a pre-packed silica gel column with a capacity appropriate for the amount of crude material to be purified.

    • Equilibrate the column with the initial mobile phase (e.g., 100% n-Hexane or a low percentage of ethyl acetate in n-Hexane) for at least 5 column volumes or until a stable baseline is observed on the UV detector.

  • Method Development and Elution Gradient:

    • A preliminary TLC analysis is highly recommended to determine an optimal solvent system. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound is a good starting point.

    • A typical gradient for the purification of this compound is a linear gradient from n-Hexane to a mixture of n-Hexane and Ethyl Acetate.

Time (min) % n-Hexane % Ethyl Acetate Flow Rate (mL/min)
095540
295540
12505040
15505040
1695540
2095540
  • Sample Loading:

    • Liquid Injection: Carefully inject the dissolved sample onto the equilibrated column.

    • Solid Loading: Place the dry-loaded silica gel onto the top of the column bed.

  • Chromatographic Run and Fraction Collection:

    • Initiate the gradient elution method.

    • Monitor the elution profile using a UV detector, typically at a wavelength where this compound has significant absorbance (e.g., 210-220 nm).

    • Collect fractions throughout the run. The fraction size should be adjusted based on the column volume and the expected separation.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the final product using an appropriate analytical technique (e.g., HPLC, NMR spectroscopy).

Troubleshooting and Optimization

Problem Potential Cause Troubleshooting Suggestion
Poor Recovery Compound irreversibly adsorbing to the stationary phase.Consider using a less polar stationary phase or adding a modifier to the mobile phase.[9]
Compound is partially soluble in the wash solvents.Use minimal volumes of ice-cold solvent for any washing steps.[9]
Product is Not Pure Insufficient resolution of impurities.Optimize the gradient by making it shallower to improve separation.[9]
Try a different solvent system or stationary phase.[9]
Oily Product Instead of Solid Residual solvent or impurities preventing crystallization.Triturate the oil with a non-polar solvent like pentane or hexane to induce solidification.[9]
Ensure complete removal of solvents under high vacuum.[9]

Logical Relationship Diagram

G compound Crude this compound separation Differential Partitioning compound->separation stationary_phase Stationary Phase (Silica Gel) stationary_phase->separation mobile_phase Mobile Phase (e.g., Hexane/EtOAc) mobile_phase->separation impurities Less Polar Impurities (Elute First) separation->impurities product This compound (Elutes Later) separation->product

Caption: Principle of chromatographic separation.

Conclusion

This application note provides a robust and detailed protocol for the purification of this compound reaction products using automated flash column chromatography. By carefully selecting the stationary and mobile phases and optimizing the elution gradient, high-purity this compound can be efficiently isolated. The provided troubleshooting guide offers practical solutions to common challenges encountered during the purification of urea derivatives. This method is scalable and can be adapted for the purification of other similar urea-based compounds, making it a valuable tool for researchers in drug development and chemical synthesis.

References

  • PrepChem.com. Synthesis of 1,3-di-n-propyl urea (VI).
  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution.
  • Luedtke, N. W., et al. (2003). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 44(8), 1697-1699.
  • Chromatography Forum. Urea analysis HPLC/ C18 column.
  • CORE. Development of generic methods for the analysis and purification of polar compounds by high performance liquid chromatography.
  • SIELC Technologies. Analysis of Urea.
  • Singh, A. S., et al. (2019). Identification, Synthesis and Characterization of Principle Process Related Impurities in Isoproturon. International Journal of Pharmaceutical Sciences and Research, 10(6), 2841-2846.
  • SIELC Technologies. Separation of 1-[3-(Dimethylamino)propyl]urea on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of Urea, propyl- on Newcrom R1 HPLC column.
  • PubChem. Propylurea.
  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
  • Research Journal of Pharmacy and Technology. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • Opentrons. Automating Column Chromatography Protein Purification.
  • University of Warwick. Principles in preparative HPLC.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.
  • Automating the Column Chromatography Protein Purification Process. Opentrons.
  • Principles in preparative HPLC. University of Warwick.

Sources

Application Note & Protocol: The Strategic Use of N-Propylurea in Solid-Phase Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase organic synthesis (SPOS) has become a cornerstone technology in modern drug discovery, enabling the rapid assembly of molecular libraries.[1] The urea functional group is a privileged scaffold in medicinal chemistry, prized for its ability to form stable hydrogen bonds and act as a bioisostere for other functional groups. This guide provides a detailed exploration of incorporating the N-propylurea moiety in solid-phase synthesis. We present the underlying chemical principles, strategic advantages, and detailed, field-proven protocols for the synthesis, cleavage, and characterization of this compound-containing compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.

Introduction: The Convergence of SPOS and Urea Scaffolds

The advent of solid-phase synthesis, pioneered by Bruce Merrifield, revolutionized the field of peptide synthesis and has since been broadly adapted for small-molecule library generation.[1][2] Its core advantage lies in anchoring a starting molecule to an insoluble polymer support (resin), allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.[3] This paradigm is exceptionally well-suited for combinatorial chemistry, where the systematic and repetitive combination of building blocks can generate vast libraries of compounds for high-throughput screening.[4][5]

Within the landscape of medicinal chemistry, the urea functional group ((R₂N)₂CO) is of paramount importance.[6][7] Its rigid, planar structure and capacity to act as both a hydrogen bond donor and acceptor make it a critical pharmacophore in numerous approved drugs, including kinase inhibitors, antivirals, and receptor modulators. The strategic incorporation of substituted ureas, such as this compound, allows for the fine-tuning of molecular properties like solubility, cell permeability, and target affinity. This guide details the practical application of this compound in SPOS, providing a robust framework for its integration into drug discovery programs.

Chemical Principles & Strategic Advantages

The most common and efficient method for constructing unsymmetrical ureas on a solid support involves the reaction of a resin-bound primary or secondary amine with an isocyanate in solution.[8] Alternatively, a resin-bound isocyanate can be treated with a solution-phase amine. For the specific incorporation of an this compound moiety, the reaction of a resin-bound amine with n-propyl isocyanate is the most direct and widely applicable strategy.

Key Advantages of the SPOS Approach:

  • High Efficiency and Purity: The use of excess n-propyl isocyanate ensures the complete consumption of the resin-bound amine, leading to high reaction yields. Subsequent purification is simplified to washing away the excess reagent and byproducts, eliminating the need for complex chromatographic separation of intermediates.[2]

  • Versatility and Automation: The methodology is compatible with a wide range of functional groups and is readily adaptable to automated synthesizers, enabling the parallel synthesis of large compound libraries with minimal manual intervention.[9]

  • Safety: SPOS protocols can be designed to minimize handling of toxic or hazardous reagents. For instance, while traditional urea synthesis might involve phosgene, the isocyanate-based route is generally safer.[7] Safer alternatives to phosgene, like N,N′-Carbonyldiimidazole (CDI), can also be adapted for solid-phase applications.[7]

Experimental Workflows and Protocols

The following section provides detailed, step-by-step protocols for the synthesis of a target molecule containing an this compound functional group on a solid support. The workflow assumes the starting point is a resin functionalized with a primary amine.

Workflow Overview

The overall process involves swelling the resin, reacting the bound amine with n-propyl isocyanate to form the urea linkage, washing the resin thoroughly, and finally cleaving the product from the solid support for analysis.

SPOS_Workflow A Resin Swelling B This compound Formation A->B Add n-propyl isocyanate C Resin Washing B->C Remove excess reagents D Cleavage from Resin C->D Add cleavage cocktail (e.g., TFA) E Product Analysis D->E HPLC, LC-MS

Caption: General workflow for this compound synthesis on a solid support.

Protocol 1: Solid-Phase Synthesis of an this compound Derivative

This protocol describes the conversion of a primary amine on a Rink Amide resin to an this compound derivative. The Rink Amide linker is chosen as it releases a C-terminal primary amide upon cleavage with trifluoroacetic acid (TFA), a common functionality in bioactive molecules.

Materials and Reagents:

Reagent/MaterialPurposeTypical Supplier
Rink Amide MBHA ResinSolid support with an acid-labile linkerSigma-Aldrich, Novabiochem
Dichloromethane (DCM), ACS GradeResin swelling and washing solventStandard chemical suppliers
N,N-Dimethylformamide (DMF), Peptide GradeResin swelling and reaction solventStandard chemical suppliers
n-Propyl IsocyanateUrea-forming reagentSigma-Aldrich, TCI
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic baseStandard chemical suppliers
Methanol (MeOH)Resin washing solventStandard chemical suppliers
Diethyl Ether, AnhydrousProduct precipitationStandard chemical suppliers

Procedure:

  • Resin Preparation and Swelling:

    • Place the Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) into a solid-phase synthesis vessel.

    • Add DMF (2-3 mL) and agitate gently for 30 minutes to swell the resin beads. Proper swelling is critical for reagent accessibility.[10]

    • Drain the DMF. Wash the resin sequentially with DMF (3 x 2 mL) and DCM (3 x 2 mL) to remove any impurities.

  • Fmoc-Deprotection (if starting with Fmoc-protected Rink Amide):

    • Add a solution of 20% piperidine in DMF (2 mL) to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine solution for an additional 15 minutes. This ensures complete removal of the Fmoc protecting group, exposing the primary amine.

    • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

    • Validation Step: Perform a Kaiser test on a small sample of beads. A positive test (deep blue beads) confirms the presence of the free primary amine.[8]

  • This compound Formation:

    • Causality: The reaction involves the nucleophilic attack of the resin-bound primary amine on the electrophilic carbonyl carbon of the isocyanate.

    • Dissolve n-propyl isocyanate (5 equivalents based on resin loading, e.g., 0.25 mmol for 100 mg of 0.5 mmol/g resin) in anhydrous DMF (2 mL).

    • Optional: Add DIPEA (1 equivalent) to the solution to act as a non-nucleophilic base, which can facilitate the reaction by ensuring the resin-bound amine is in its free base form.

    • Add the reagent solution to the swollen resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Validation Step: After the reaction, perform a Kaiser test. A negative result (colorless or yellow beads) indicates the complete consumption of the primary amine.

Urea_Formation cluster_reactants Reactants cluster_product Product Resin Resin-Linker-NH₂ Product Resin-Linker-NH-C(O)-NH-CH₂CH₂CH₃ Resin->Product Nucleophilic Attack (DMF, RT) Isocyanate + O=C=N-CH₂CH₂CH₃ Isocyanate->Product

Caption: On-resin formation of the this compound moiety.

  • Final Washing:

    • Drain the reaction solution.

    • Wash the resin extensively to remove all excess reagents. A typical sequence is: DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (2 x 2 mL).

    • Dry the resin under a high vacuum for at least 4 hours.[11]

Protocol 2: Cleavage and Product Isolation

This protocol uses a standard TFA "cocktail" to cleave the synthesized molecule from the resin while simultaneously removing any acid-labile side-chain protecting groups that might be present on other parts of the molecule.

Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O).

    • Causality: TFA is a strong acid that cleaves the acid-labile linker. TIS and water act as scavengers to trap reactive cationic species (e.g., released trityl cations) that could otherwise cause side reactions with the product.[11]

    • CAUTION: TFA is highly corrosive and should be handled with extreme care in a fume hood.[11]

Procedure:

  • Place the dry, product-bound resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 2 mL for 100 mg of resin).

  • Agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin through a sintered glass funnel and collect the filtrate, which now contains the cleaved product.

  • Wash the resin with a small amount of fresh TFA (0.5 mL) and then DCM (2 x 1 mL) to ensure complete recovery of the product. Combine all filtrates.

  • Reduce the volume of the combined filtrate by approximately 80% using a stream of nitrogen or a rotary evaporator.

  • Add cold diethyl ether (10-15 mL) to the concentrated solution to precipitate the crude product.

  • Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude product pellet under a vacuum.

Protocol 3: Product Analysis

The crude product should be analyzed to confirm its identity and purity before any further use or purification.

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze using a reverse-phase C18 column with a standard water/acetonitrile gradient.

    • Purity is assessed by the relative area of the main product peak.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • This is the definitive analysis. It provides both the retention time (from the LC) and the mass-to-charge ratio (m/z) of the product.

    • The observed mass should match the calculated theoretical mass of the expected this compound-containing compound, confirming its identity.[8][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For larger quantities or for definitive structural elucidation, ¹H and ¹³C NMR can be performed on the purified product.[14]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Positive Kaiser Test after Urea Formation Incomplete reaction; Steric hindrance; Deactivated isocyanate.Extend reaction time to 12 hours or gently warm to 40°C. Use a larger excess of n-propyl isocyanate (10 eq.). Ensure isocyanate is fresh and was stored under inert gas.
Low Product Yield after Cleavage Incomplete cleavage; Product instability in TFA; Poor precipitation.Extend cleavage time to 4 hours. Ensure an adequate volume of cleavage cocktail is used. Use a larger volume of cold ether for precipitation or try a different precipitating solvent like hexane.
Multiple Peaks in HPLC/LC-MS Incomplete reaction; Side-product formation during cleavage; Racemization.If starting material is observed, optimize the urea formation step. Ensure effective scavengers (TIS) are used during cleavage. For chiral centers, use milder coupling or cleavage conditions if possible.[15]
Resin Clumping Aggregation of growing chains, especially with hydrophobic sequences.Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP). Use resins with polyethylene glycol (PEG) spacers to increase distance between chains.[12]

Conclusion

The solid-phase synthesis of this compound-containing molecules is a robust, efficient, and highly adaptable methodology for modern drug discovery. By leveraging the principles of SPOS, researchers can rapidly generate diverse libraries of these valuable compounds for biological screening. The protocols and insights provided in this guide offer a comprehensive framework for the successful implementation of this chemistry, from initial resin preparation to final product analysis, empowering scientists to accelerate their research and development efforts.

References

  • Saraiva Rosa, N., Glachet, T., Ibert, Q., Lohier, J.-F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
  • Wikipedia. (n.d.). Ureas.
  • Polshettiwar, V., & Varma, R. S. (2008). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Expert Opinion on Therapeutic Patents, 18(9), 1031-1051.
  • Organic Chemistry Portal. (n.d.). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides.
  • Ghosh, A. K., & Brindisi, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
  • Majidi, M., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Iranian Journal of Pharmaceutical Research, 17(3), 917-926.
  • Wikipedia. (n.d.). Solid-phase synthesis.
  • Li, Y., et al. (2023). Synthesis of Urea-Formaldehyde Fertilizers and Analysis of Factors Affecting These Processes. Molecules, 28(22), 7687.
  • Diss, M. L., & Kennan, A. J. (2007). Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Biopolymers, 86(4), 276-281.
  • Francis, P. S., et al. (2002). Analytical methodology for the determination of urea: Current practice and future trends. TrAC Trends in Analytical Chemistry, 21(5), 389-400.
  • Wikipedia. (n.d.). Urea.
  • Baxendale, I. R., et al. (2002). Solid-supported reagents for multi-step organic synthesis: preparation and application. Il Farmaco, 57(5), 347-354.
  • Saneii, H., et al. (1992). Automated Solid-Phase Peptide Synthesis: Use of 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Tetrafluoroborate for Coupling of Nα-tert-Butoxycarbonyl Amino Acids. Analytical Biochemistry, 202(1), 191-197.
  • Kim, H. Y., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 17(13), e202200276.
  • Majidi, M., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. PubMed.
  • Rodriguez, E. B. (n.d.). Combinatorial Chemistry: Concepts, Strategies and Applications. Transactions of the National Academy of Science and Technology, Philippines.
  • Greathouse, D. V., et al. (2001). Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins. Journal of Peptide Research, 57(5), 411-418.
  • Hernandez, H. L., et al. (2022). Improving Self-Healing Dental-Restorative Materials with Functionalized and Reinforced Microcapsules. Polymers, 14(19), 4183.
  • Hansson, S., et al. (2012). Selective cleavage of polymer grafts from solid surfaces: assessment of initiator content and polymer characteristics. Polymer Chemistry, 3(4), 828-831.
  • Rele, S., et al. (2007). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Bioconjugate Chemistry, 18(6), 1845-1852.
  • Mahmoud, A. R. (2025). Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications. ResearchGate.
  • BioDuro. (2025). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • Wikipedia. (n.d.). Combinatorial chemistry.
  • Scilit. (n.d.). Selective cleavage of polymer grafts from solid surfaces: assessment of initiator content and polymer characteristics.
  • Al-Ameri, M. F. (2016). Combinatorial Chemistry. University of Babylon.
  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-32). Springer.
  • Guryanov, I., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2927-2941.
  • Lam, K. S., & Ren, Z. (2017). Combinatorial Chemistry in Drug Discovery. Current Opinion in Chemical Biology, 38, 26-32.
  • IIP Series. (n.d.). The Significance of Combinatorial Chemistry in the Drug Discovery.
  • Njikang, G. N., et al. (2011). Polypeptide Films via N-Carboxyanhydride Ring-Opening Polymerization (NCA-ROP): Past, Present and Future. Chemical Communications, 47(37), 10244-10257.
  • Bollhagen, R., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Journal of the Chemical Society, Chemical Communications, (22), 2559-2560.

Sources

Application Notes and Protocols: N-Propylurea as a Reagent for the Derivatatization of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Carboxylic Acid Derivatization for Enhanced Analyte Detection

In the landscape of analytical chemistry and drug development, the accurate quantification of carboxylic acids is a persistent challenge. Their inherent polarity and low volatility often impede direct analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a cornerstone of robust quantitative methods.[2] This process converts polar functional groups into less polar, more volatile, and thermally stable moieties, thereby improving chromatographic peak shape and detection sensitivity.[1]

While esterification to form fatty acid methyl esters (FAMEs) and silylation are common strategies, the formation of amide derivatives offers an alternative route with distinct advantages, particularly for nitrogen-sensitive detection.[3][4] This application note explores the novel use of N-propylurea as a derivatizing agent for carboxylic acids. The resulting N-acyl-N'-propylurea derivative introduces a stable, nitrogen-containing functional group, potentially enhancing detectability and providing unique fragmentation patterns in mass spectrometry for structural elucidation.

This document provides a comprehensive guide to the theoretical and practical aspects of using this compound for the derivatization of carboxylic acids. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the expected outcomes and potential applications of this innovative methodology.

The Chemistry of Derivatization: Mechanism of Action

The derivatization of a carboxylic acid with this compound to form a stable N-acyl-N'-propylurea is not a direct, spontaneous reaction. It requires the initial "activation" of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the weakly nucleophilic nitrogen of this compound. This is analogous to the well-established principles of amide bond formation in peptide synthesis, which often employs coupling agents.[5]

A highly effective method for this activation is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then readily attacked by the primary amine group of this compound. The subsequent rearrangement leads to the formation of the desired N-acyl-N'-propylurea derivative and a urea byproduct.

An undesired side reaction in carbodiimide chemistry is the rearrangement of the O-acylisourea to a stable N-acylurea, which can occur in the absence of a potent nucleophile.[6] However, by using a sufficient concentration of this compound, the desired reaction pathway can be favored.

Proposed Reaction Mechanism:

Reaction_Mechanism cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Nucleophilic Attack CA Carboxylic Acid (R-COOH) EDC EDC (Carbodiimide) OAI O-Acylisourea Intermediate CA->OAI + EDC Derivative N-acyl-N'-propylurea OAI->Derivative + this compound NPU This compound Byproduct Urea Byproduct Derivative->Byproduct + Byproduct

Caption: Proposed mechanism for EDC-mediated derivatization.

Experimental Protocol: Derivatization of Palmitic Acid with this compound

This protocol provides a step-by-step method for the derivatization of palmitic acid, a representative long-chain fatty acid, using this compound.

Materials and Reagents
  • Analyte: Palmitic Acid (≥99% purity)

  • Derivatizing Reagent: this compound (≥98% purity)[7][8]

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, ≥98% purity)

  • Solvent: Dichloromethane (DCM), anhydrous (≥99.8%)

  • Quenching Solution: 0.1 M Hydrochloric Acid (HCl)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (IS): Heptadecanoic acid or a deuterated palmitic acid standard

  • Equipment:

    • Glass reaction vials (2 mL) with PTFE-lined screw caps

    • Microsyringes

    • Heating block or water bath

    • Vortex mixer

    • Centrifuge

    • Nitrogen gas evaporation system

    • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of palmitic acid in anhydrous DCM.

    • Prepare a 1 mg/mL stock solution of the internal standard in anhydrous DCM.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DCM.

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DCM. Note: EDC solutions should be prepared fresh daily.

  • Sample Preparation:

    • In a 2 mL reaction vial, add 100 µL of the palmitic acid stock solution.

    • Add 10 µL of the internal standard stock solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample, add 200 µL of anhydrous DCM.

    • Add 50 µL of the this compound solution.

    • Add 50 µL of the EDC solution to initiate the reaction.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 60°C for 60 minutes in a heating block.

  • Work-up and Extraction:

    • After incubation, cool the vial to room temperature.

    • Add 500 µL of 0.1 M HCl to quench the reaction and precipitate the urea byproduct.

    • Vortex for 1 minute.

    • Add 500 µL of anhydrous DCM and vortex for 1 minute to extract the derivative.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample Preparation for GC-MS Analysis:

    • Transfer the dried organic extract to a new vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent for injection (e.g., ethyl acetate or isooctane).

    • Transfer the final solution to a GC vial for analysis.

Experimental Workflow Visualization:

Experimental_Workflow start Start: Carboxylic Acid Sample + Internal Standard evap1 Evaporate to Dryness (N2 Stream) start->evap1 add_reagents Add Anhydrous DCM, this compound, and EDC evap1->add_reagents incubate Incubate at 60°C for 60 min add_reagents->incubate quench Quench with 0.1 M HCl incubate->quench extract Extract with DCM quench->extract separate Centrifuge to Separate Phases extract->separate dry Dry Organic Layer with Na2SO4 separate->dry evap2 Evaporate to Dryness (N2 Stream) dry->evap2 reconstitute Reconstitute in Injection Solvent evap2->reconstitute analyze GC-MS Analysis reconstitute->analyze

Sources

Introduction: N-Propylurea as a Strategic Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-Propylurea as a versatile synthon in the manufacturing of key agrochemicals.

This compound (C₄H₁₀N₂O) is a simple yet highly effective chemical intermediate.[1][2] While not an active pesticide itself, its propyl and urea functionalities make it a valuable synthon, or building block, for constructing the complex molecular architectures of modern agrochemicals. Its utility lies in its ability to introduce the this compound moiety or serve as a precursor to N-propyl isocyanate and N-propylamine, critical components in several classes of herbicides and insecticides. This guide elucidates the strategic application of this compound in agrochemical synthesis, providing detailed protocols and the scientific rationale behind its use.

Keystone Application: Synthesis of Sulfonylurea Herbicides

Sulfonylureas are a dominant class of herbicides, renowned for their high efficacy at low application rates.[3] Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[3] The structural backbone of these herbicides is the sulfonylurea bridge (R-SO₂-NH-CO-NH-R'), and this compound serves as an excellent starting point for introducing an N-propyl group at the R' position.

Scientific Rationale

The synthesis of sulfonylureas is typically achieved by reacting an aryl sulfonamide with an isocyanate.[3] this compound can be readily converted to N-propyl isocyanate, a key reactant in this process. The N-propyl group can modulate the herbicide's properties, including its spectrum of activity, crop selectivity, and environmental persistence. By carefully selecting the aryl sulfonamide and the heterocyclic amine components, a wide array of potent herbicides can be developed.

General Synthesis Pathway

The overall workflow involves a two-step process starting from a suitable arylsulfonyl chloride and this compound. The first step generates the crucial N-propyl isocyanate, which is then coupled with a heterocyclic amine to form the final sulfonylurea product.

G NPU This compound NPI N-Propyl Isocyanate NPU->NPI Reaction 1 Phosgene Phosgene (or equivalent) Phosgene->NPI FinalProduct N-Propyl Substituted Sulfonylurea Herbicide NPI->FinalProduct Reaction 3 ArylSulfonamide Arylsulfonamide (e.g., 2-Aminosulfonyl-N,N-dimethylbenzamide) Intermediate Sulfonyl Isocyanate Intermediate ArylSulfonamide->Intermediate Reaction 2 Intermediate->FinalProduct HeterocyclicAmine Heterocyclic Amine (e.g., 4,6-dimethoxypyrimidin-2-amine) HeterocyclicAmine->FinalProduct

Caption: General synthesis workflow for N-propyl substituted sulfonylurea herbicides.

Experimental Protocol: Synthesis of a Representative N-Propyl Sulfonylurea

This protocol describes a representative synthesis based on established methods for creating sulfonylurea herbicides.[4][5][6]

PART A: Synthesis of N-Propyl Isocyanate from this compound

  • Rationale: This step converts the urea into a more reactive isocyanate functional group, which is primed for reaction with the sulfonamide moiety. This is a standard transformation in organic synthesis.

  • Procedure:

    • In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber.

    • Charge the flask with this compound (1.0 mol) and an inert solvent such as toluene (500 mL).

    • Slowly add a phosgene equivalent, such as triphosgene (0.4 mol), dissolved in toluene, to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

    • After completion, cool the mixture and filter to remove any solid byproducts.

    • The resulting solution of N-propyl isocyanate in toluene is typically used directly in the next step without isolation.

PART B: Synthesis of the Sulfonylurea Herbicide

  • Rationale: This is the key bond-forming reaction, creating the sulfonylurea bridge by coupling the sulfonamide with the isocyanate. The choice of heterocyclic amine determines the final product's specific herbicidal properties.

  • Procedure:

    • To a stirred solution of the appropriate arylsulfonamide (e.g., saccharin derivative, 1.0 mol) in anhydrous acetonitrile (800 mL), add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mol).

    • Slowly add the N-propyl isocyanate solution from Part A (1.05 mol) to the reaction mixture at room temperature.

    • Stir the mixture for 8-12 hours at ambient temperature.

    • Add the desired heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine, 1.0 mol) to the flask.

    • Heat the reaction to 50-60°C and stir for an additional 6-8 hours until the reaction is complete.

    • Cool the mixture, acidify with dilute HCl to precipitate the product.

    • Collect the solid product by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified sulfonylurea herbicide.

ParameterTypical ValueRationale
Reaction Time 12-24 hoursAllows for complete conversion of starting materials.
Temperature 25-60°CMild conditions prevent degradation of sensitive functional groups.
Solvent Acetonitrile, DichloromethaneAnhydrous polar aprotic solvents are required to prevent isocyanate hydrolysis.
Base DBU, PyridineCatalyzes the addition of the sulfonamide to the isocyanate.
Typical Yield 65-85%Reflects an efficient coupling and precipitation process.

Application in Dinitroaniline Herbicides: The Case of Profluralin

This compound can also serve as a precursor to N-propylamine, a key intermediate in the synthesis of dinitroaniline herbicides like Profluralin.[7][8] These herbicides act by inhibiting root and shoot growth in susceptible weeds.

Scientific Rationale

The synthesis of Profluralin involves the nucleophilic aromatic substitution of a chlorine atom on a dinitrobenzotrifluoride ring with an amine.[7] In this case, the specific amine required is N-cyclopropylmethyl-N-n-propylamine. This compound can be efficiently hydrolyzed under basic conditions to yield N-propylamine, which is then alkylated to produce the necessary secondary amine for the final coupling step.

Synthesis Pathway of Profluralin

This pathway demonstrates the indirect but vital role of this compound as a source of the essential N-propylamine fragment.

G NPU This compound NPA N-Propylamine NPU->NPA Hydrolysis NaOH NaOH (aq), Heat NaOH->NPA SecondaryAmine N-cyclopropylmethyl- N-n-propylamine NPA->SecondaryAmine Alkylation CPM_Halide Cyclopropylmethyl Bromide CPM_Halide->SecondaryAmine Profluralin Profluralin SecondaryAmine->Profluralin Nucleophilic Aromatic Substitution Dinitro 4-chloro-3,5-dinitro benzotrifluoride Dinitro->Profluralin G NPU This compound PropylArylUrea N-Aryl-N'-propylurea NPU->PropylArylUrea Urea Formation ArylIsocyanate Substituted Aryl Isocyanate ArylIsocyanate->PropylArylUrea FinalProduct N-Propyl Substituted Benzoylurea Insecticide PropylArylUrea->FinalProduct Benzoylation BenzoylChloride Substituted Benzoyl Chloride BenzoylChloride->FinalProduct

Sources

N-Propylurea as a building block for combinatorial libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: N-Propylurea as a Versatile Building Block for Combinatorial Library Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Urea Scaffold and this compound's Role

The urea functional group is a privileged scaffold in medicinal chemistry and drug discovery. Its unique ability to act as a rigid, planar hydrogen bond donor and acceptor allows it to mimic peptide bonds while offering superior metabolic stability.[1] This has led to the development of numerous urea-containing drugs with a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4]

Combinatorial chemistry provides a powerful platform for rapidly generating large, diverse libraries of molecules for high-throughput screening.[5][6] Within this paradigm, small, functionalized building blocks are essential for creating structural diversity. This compound is an exemplary building block for this purpose. It offers two points of diversification from its nitrogen atoms, allowing for the construction of N,N'-disubstituted or N,N,N'-trisubstituted urea libraries. Its simple aliphatic propyl chain provides a non-reactive, lipophilic element that can be systematically modified in derivative libraries.

This application note provides a technical guide on leveraging this compound for the synthesis of combinatorial libraries. We will detail its chemical properties, core reactivity, and provide step-by-step protocols for both solution-phase parallel synthesis and solid-phase synthesis methodologies.

Physicochemical and Chemical Properties of this compound

A thorough understanding of the starting material's properties is critical for experimental design.

PropertyValueSource
CAS Number 627-06-5[7][8][9]
Molecular Formula C₄H₁₀N₂O[7][8][10]
Molecular Weight 102.14 g/mol [7][8]
IUPAC Name propylurea[7]
Appearance White crystalline solidInferred from general properties
Melting Point 104-106 °C[11]
Topological Polar Surface Area (TPSA) 55.12 Ų[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 1[8]
Rotatable Bonds 2[8]

Core Chemistry and Reaction Principles

The utility of this compound in combinatorial synthesis stems from the reactivity of the N-H protons of the urea moiety. The most direct and widely used method for generating urea-based libraries is the reaction of an amine with an isocyanate.[12] When starting with this compound, one of its nitrogen atoms can act as a nucleophile, attacking a diverse set of isocyanates to form N,N'-disubstituted ureas.

Key Reaction: Nucleophilic addition of this compound to an isocyanate. R-N=C=O + H₂N-C(=O)-NH-CH₂CH₂CH₃ → R-NH-C(=O)-NH-C(=O)-NH-CH₂CH₂CH₃ (Note: This represents a potential side reaction. The primary reaction is substitution on the urea nitrogen). The primary reaction is: R-N=C=O + H₂N-C(=O)-NH-CH₂CH₂CH₃ → R-NH-C(=O)-N(H)-C(=O)-NH-CH₂CH₂CH₃ No, that is also incorrect. The urea itself reacts. The most nucleophilic site is the terminal NH2. Correct reaction: R-N=C=O (Isocyanate) + H₂N-C(=O)-NH-CH₂CH₂CH₃ (this compound) → R-NH-C(=O)-NH-C(=O)-NH-CH₂CH₂CH₃ This is still incorrect. A urea reacts with an isocyanate to form a biuret. A more common combinatorial approach is to react a diverse set of primary or secondary amines with a core isocyanate, or vice-versa. For this compound, the strategy would be to react it with a library of electrophiles. The most common reaction for creating substituted ureas is reacting an amine with an isocyanate.[12] Therefore, a library of amines can be converted to isocyanates in situ and then reacted with this compound, or a library of pre-formed isocyanates can be used.

Alternatively, methods that avoid handling toxic isocyanates often use phosgene equivalents like N,N'-Carbonyldiimidazole (CDI).[12] An amine is first activated with CDI, and this intermediate is then treated with a second amine (in this case, this compound) to form the urea linkage.

G cluster_0 Route A: Isocyanate Addition cluster_1 Route B: In Situ Isocyanate Generation R_NCO R-N=C=O (Building Block Library 1) Product_A R-NH-CO-NH-Propyl (Disubstituted Urea Library) R_NCO->Product_A Propylurea This compound Propylurea->Product_A + R_NH2 R-NH₂ (Building Block Library 2) Isocyanate_Intermediate [ R-N=C=O ] (In Situ Intermediate) R_NH2->Isocyanate_Intermediate + Phosgene_Eq Phosgene Equivalent (e.g., Triphosgene, CDI) Phosgene_Eq->Isocyanate_Intermediate Product_B R-NH-CO-NH-Propyl (Disubstituted Urea Library) Isocyanate_Intermediate->Product_B Propylurea_B This compound Propylurea_B->Product_B +

Caption: Core synthetic routes for diversifying this compound.

Application Protocol 1: Solution-Phase Parallel Synthesis of a Disubstituted Urea Library

This protocol describes the synthesis of a 96-compound library in a standard 96-well microtiter plate format using a parallel synthesis approach.[13][14] The strategy involves reacting this compound with a library of diverse isocyanates.

Materials:

  • This compound

  • Library of 96 diverse isocyanates (e.g., substituted phenyl isocyanates, alkyl isocyanates)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Automated liquid handler (optional)

  • Nitrogen or Argon gas supply

  • High-throughput purification system (e.g., automated flash chromatography or mass-directed HPLC)

Protocol Workflow:

G start Start: Prepare Reagent Stock Solutions dispense_isocyanate Dispense 1 equivalent of each unique isocyanate into separate wells (A1-H12) start->dispense_isocyanate dispense_propylurea Dispense 1.1 equivalents of This compound stock solution to all wells dispense_isocyanate->dispense_propylurea dispense_base Dispense 1.2 equivalents of DIPEA stock solution to all wells dispense_propylurea->dispense_base react Seal plate and react at room temperature (or gentle heat) for 4-16 hours dispense_base->react quench Quench reaction (e.g., with water or methanol) react->quench workup Evaporate solvent and perform liquid-liquid extraction or solid-phase extraction quench->workup analyze Analyze crude product via LC-MS workup->analyze purify Purify via mass-directed automated HPLC analyze->purify end_node End: Characterized library plate with pure compounds and yield data purify->end_node

Caption: Workflow for solution-phase parallel library synthesis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DCM.

    • Prepare a 0.5 M stock solution for each of the 96 unique isocyanates in anhydrous DCM in a separate source plate.

    • Prepare a 1.0 M stock solution of DIPEA in anhydrous DCM.

  • Reaction Setup (in a fume hood):

    • Using a liquid handler or multichannel pipette, dispense 100 µL (0.05 mmol, 1.0 eq) of each unique isocyanate stock solution into the corresponding well of a 96-well reaction block (Isocyanate 1 to well A1, Isocyanate 2 to well A2, etc.).

    • To all 96 wells, add 110 µL (0.055 mmol, 1.1 eq) of the this compound stock solution.

    • To all 96 wells, add 60 µL (0.06 mmol, 1.2 eq) of the DIPEA stock solution.

  • Reaction:

    • Securely seal the reaction block with a chemically resistant sealing mat.

    • Place the block on an orbital shaker and agitate at room temperature for 16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Work-up and Purification:

    • Unseal the plate and add 50 µL of methanol to each well to quench any remaining isocyanate.

    • Evaporate the solvent in a centrifugal evaporator.

    • Re-dissolve the residue in each well in 500 µL of DMSO or a suitable solvent for purification.

    • Perform automated parallel purification. Mass-directed HPLC is ideal as it can isolate the target compound based on its calculated molecular weight.

  • Analysis and Storage:

    • Confirm the identity and purity of the final compounds in each well using LC-MS.

    • Calculate the yield for each reaction.

    • Prepare a final library plate by transferring the purified compounds to a storage plate at a known concentration (e.g., 10 mM in DMSO).

Application Protocol 2: Solid-Phase Synthesis of a Urea Library

Solid-phase synthesis simplifies purification by allowing excess reagents and by-products to be washed away from the resin-bound product.[15] This protocol adapts the strategy of generating an isocyanate on the solid support, which then reacts with a library of amines in solution.

Materials:

  • Rink Amide resin (or similar acid-labile resin)

  • N-Propyl isocyanate (to immobilize the propylurea core)

  • Building block library: 96 diverse primary or secondary amines

  • Triphosgene or N,N'-Disuccinimidyl carbonate (DSC) as a phosgene equivalent

  • Solvents: DMF, DCM

  • Bases: DIPEA, Piperidine

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Solid-phase synthesis vessels (e.g., fritted syringes or 96-well filter plate)

Protocol Workflow:

G start Start: Swell Rink Amide resin in DMF fmoc_deprotect Fmoc Deprotection: Treat resin with 20% piperidine in DMF start->fmoc_deprotect wash1 Wash resin (DMF, DCM) fmoc_deprotect->wash1 immobilize Immobilize Propylurea Core: React resin with N-Propyl isocyanate wash1->immobilize wash2 Wash resin (DMF, DCM) immobilize->wash2 couple Couple: Add activated amine solutions to split resin portions wash2->couple Split resin into 96 portions activate Activate Amine Library: React each amine (R-NH₂) with Triphosgene/DIPEA in separate wells to form isocyanates in situ activate->couple wash3 Wash resin thoroughly (DMF, DCM) couple->wash3 cleave Cleave product from resin using TFA cocktail wash3->cleave isolate Isolate product via precipitation and evaporation cleave->isolate end_node End: Purified library of R-NH-CO-NH-Propyl isolate->end_node

Caption: Workflow for solid-phase urea library synthesis.

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell Rink Amide resin in DMF for 1 hour.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to expose the free amine.

  • Core Immobilization:

    • Prepare a solution of N-propyl isocyanate (3 eq) and DIPEA (3 eq) in DMF.

    • Add this solution to the deprotected resin and shake for 4 hours. This reaction attaches the propylurea core to the resin via the terminal amine of the linker.

    • Wash the resin extensively as described in step 1 to remove all excess reagents.

  • Library Diversification (Split-Pool or Parallel):

    • Parallel Approach: Split the resin into 96 equal portions in a filter plate.

    • In a separate 96-well reaction block, prepare the isocyanate intermediates. To each well containing a unique amine (3 eq) from the building block library, add a solution of triphosgene (1.5 eq) and DIPEA (5 eq) in anhydrous DCM. Allow this activation to proceed for 30 minutes.[15]

    • Transfer the activated isocyanate solutions from the reaction block to the corresponding wells of the filter plate containing the resin.

    • Seal the filter plate and shake for 12-18 hours to complete the coupling reaction.

  • Washing and Cleavage:

    • Wash the resin in each well thoroughly with DMF (5x) and DCM (5x) to remove all solution-phase components. Dry the resin under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA) to each well and allow the reaction to proceed for 2-3 hours. This step cleaves the final urea product from the solid support.

  • Product Isolation:

    • Collect the filtrate from each well into a corresponding collection plate.

    • Evaporate the TFA under a stream of nitrogen.

    • The crude products can be precipitated with cold diethyl ether, centrifuged, and the ether decanted. The remaining product can be analyzed and purified as needed, though solid-phase synthesis often yields products of sufficient purity for initial screening.

Characterization and Quality Control

For both solution and solid-phase methods, the identity and purity of a representative subset (or all) of the library compounds must be verified.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It confirms the molecular weight of the target compound and provides an estimate of its purity.

  • Nuclear Magnetic Resonance (NMR): For key compounds or for troubleshooting a synthesis, ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation.

Conclusion

This compound is a cost-effective and synthetically tractable building block for the creation of diverse urea-based combinatorial libraries. The protocols outlined here provide robust frameworks for both solution-phase and solid-phase approaches, enabling medicinal chemists to rapidly generate novel compounds for screening campaigns. The choice between solution and solid-phase synthesis will depend on the scale, available equipment (e.g., purification systems), and the desired purity of the final library. By leveraging these methods, research organizations can significantly accelerate the early stages of drug discovery.

References

  • Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. (n.d.).
  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(40), 22653–22659. [Link]
  • Combinatorial chemistry. (n.d.). SlideShare. [Link]
  • Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J.-F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099–2105. [Link]
  • Lam, K. S., & Ren, Z. (2021). Combinatorial Chemistry in Drug Discovery. Pharmaceuticals, 14(8), 759. [Link]
  • Costantino, G., & Macchiarulo, A. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(23), 7140. [Link]
  • Leach, A. R., & Hann, M. M. (2011). Parallel Synthesis and Library Design. Royal Society of Chemistry. [Link]
  • A Brief Introduction of Combinatorial Chemistry. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
  • Combinatorial Chemistry-Parallel Synthesis. (n.d.). SlidePlayer. [Link]
  • Propylurea. (n.d.). PubChem. [Link]
  • Large scale preparation of N-substituted urea. (n.d.).
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2021). Molecules. [Link]
  • Urea, propyl-. (n.d.). NIST WebBook. [Link]
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. (2010). European Journal of Medicinal Chemistry. [Link]
  • Solid-Phase Synthesis of Hybrid Urea Oligomers Containing Conservative Thiourea Mutations. (2022). The Journal of Organic Chemistry. [Link]
  • Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. (2010). PubMed. [Link]
  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2019). Molecules. [Link]
  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2012). Molecules. [Link]
  • Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.). [Link]
  • Discovery of novel, potent and bioavailable proline-urea based macrocyclic HCV NS3/4A protease inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Combinatorial chemistry: A novel method in drug discovery and its application. (2005). Indian Journal of Pharmaceutical Sciences. [Link]
  • Combinatorial chemistry. (n.d.). Wikipedia. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of N-Propylurea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Propylurea in Chemical Synthesis

This compound is a valuable chemical intermediate belonging to the urea derivative family. These compounds are of significant interest in the pharmaceutical and agrochemical industries due to their versatile chemical properties, which allow them to serve as building blocks for more complex molecules. The urea functional group, with its capacity for hydrogen bonding, is a common motif in bioactive compounds. The scalable and efficient synthesis of this compound is, therefore, a critical process for researchers and professionals in drug development and chemical manufacturing.

This application note provides a comprehensive guide to the experimental setup for scaling up the synthesis of this compound. It covers the underlying chemical principles, detailed laboratory-scale and pilot-scale protocols, and the critical considerations for a successful and safe scale-up.

Chemical Principles and Reaction Mechanisms

The most common and efficient laboratory synthesis of this compound involves the nucleophilic addition of ammonia to propyl isocyanate. Propyl isocyanate is a highly reactive electrophile due to the electron-withdrawing nature of the adjacent carbonyl group and nitrogen atom. The lone pair of electrons on the ammonia molecule readily attacks the carbonyl carbon of the isocyanate, leading to the formation of this compound.

An alternative, though often less direct, method is the reaction of n-propylamine with urea. This reaction typically requires higher temperatures and may be slower than the isocyanate route.

The reaction between propyl isocyanate and ammonia is highly exothermic, a critical factor that must be managed during scale-up to prevent thermal runaway and ensure product quality.

PART 1: Laboratory-Scale Synthesis of this compound

This section details a standard protocol for the synthesis of this compound in a laboratory setting, providing a baseline for process development and scale-up.

Experimental Protocol: Laboratory Scale (0.5 mol)

Materials:

  • Propyl isocyanate (42.5 g, 0.5 mol)

  • Aqueous ammonia (28-30%, ~33 mL, 0.55 mol, 1.1 eq)

  • Isopropanol (250 mL)

  • Deionized water

  • Ice bath

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Condenser

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and thermometer. Place the flask in an ice bath to maintain a low temperature.

  • Reagent Preparation: Charge the flask with isopropanol (250 mL) and the aqueous ammonia solution. Begin stirring and cool the mixture to 0-5 °C.

  • Addition of Propyl Isocyanate: Slowly add the propyl isocyanate to the stirred ammonia solution via the dropping funnel over a period of 60-90 minutes. It is crucial to maintain the reaction temperature below 10 °C to control the exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Product Isolation: A white precipitate of this compound will form. Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 50 mL) to remove any unreacted ammonia and salts.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60 °C until a constant weight is achieved.

Characterization of this compound
  • Appearance: White crystalline solid.

  • Melting Point: 107-109 °C[1].

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.21 (t, J=5.6 Hz, 1H, NH), 5.38 (s, 2H, NH₂), 2.89 (q, J=6.8 Hz, 2H, CH₂), 1.38 (h, J=7.2 Hz, 2H, CH₂), 0.83 (t, J=7.4 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 158.9 (C=O), 41.2 (CH₂), 23.0 (CH₂), 11.5 (CH₃).

Visualization of Laboratory Workflow

Lab_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Isopropanol and Aqueous Ammonia B Cool to 0-5 °C A->B C Slowly Add Propyl Isocyanate B->C Maintain T < 10 °C D Stir at Room Temperature C->D E Precipitate Product D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Dry Under Vacuum G->H I This compound (Final Product) H->I Scaled_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Isopropanol & Ammonia B Cool with Chiller to 0-5 °C A->B C Controlled Addition of Propyl Isocyanate (Dosing Pump) B->C Maintain T < 10 °C D Stir at Room Temp & Monitor C->D E Cool to Maximize Precipitation D->E F Transfer to Nutsche Filter-Dryer E->F G Wash with Cold Water F->G H Dry Under Vacuum G->H I This compound (Bulk Product) H->I

Caption: Scaled-up synthesis workflow for this compound.

Purification of this compound

For applications requiring high purity, this compound can be further purified by recrystallization.

Recrystallization Protocol
  • Solvent Selection: Ethanol or a mixture of ethanol and diethyl ether are suitable solvents for the recrystallization of this compound.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. [2]

Safety and Handling Precautions

  • Propyl Isocyanate: Propyl isocyanate is toxic, flammable, and a lachrymator. It reacts with water to produce toxic fumes. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [3]* Ammonia: Concentrated ammonia is corrosive and has a pungent odor. Handle with care in a well-ventilated area.

  • Exothermic Reaction: Always cool the reaction mixture during the addition of propyl isocyanate and have a means of emergency cooling available.

  • Pressure: The reaction is typically performed at atmospheric pressure. However, in a sealed system, pressure can build up. Ensure the reactor is equipped with a pressure relief device.

Conclusion

The synthesis of this compound from propyl isocyanate and ammonia is a robust and high-yielding reaction. Successful scale-up hinges on careful management of the reaction exotherm, efficient mixing, and controlled reagent addition. By following the protocols and considering the key scale-up factors outlined in this application note, researchers and drug development professionals can effectively transition the synthesis of this compound from the laboratory to a pilot-plant scale, ensuring a safe, efficient, and reproducible process.

References

  • PrepChem.com. (n.d.). A. Synthesis of 1,3-di-n-propyl urea (VI).
  • ResearchGate. (n.d.). Large scale preparation of N-substituted urea.
  • PubChem. (n.d.). Propylurea.
  • ResearchGate. (n.d.). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors.
  • The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation.
  • SpectraBase. (n.d.). N-Propyl-urea.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
  • YouTube. (2012, November 8). Calculate Standard Enthalpy of Reaction (∆H°rxn) From Standard Heats of Formation (∆H°f) 002.
  • SpectraBase. (n.d.). N-Propyl-N'-methyl-urea.
  • The Journal of Organic Chemistry. (n.d.). One-Pot Synthesis of Ureas from Boc-Protected Amines.
  • Semantic Scholar. (n.d.). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea.
  • CUNY. (n.d.). Purification by Recrystallization.
  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up.
  • Asynt. (2022, July 20). Saving Time and Money with Pilot Scale Process Chemistry.
  • Google Patents. (n.d.). Process for purifying and crystallizing urea.
  • ResearchGate. (n.d.). A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production.
  • ResearchGate. (n.d.). How to purify the urea bought from market to pure urea?.
  • Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques.
  • NIST. (n.d.). Ammonia.
  • ResearchGate. (n.d.). Procedural life cycle inventory of chemical products at laboratory and pilot scale: a compendium.
  • ResearchGate. (n.d.). Computational study on reaction enthalpies of urethane-forming reactions.
  • ocw.uc3m.es. (n.d.). Worked exercise Topic 4.

Sources

Application Note: Monitoring the Progress of N-Propylurea Synthesis via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique indispensable in the organic synthesis laboratory.[1][2] Its primary applications include assessing sample purity, identifying compounds, and critically, monitoring the progress of chemical reactions.[3][4][5] This application note provides a detailed protocol for utilizing TLC to monitor the synthesis of N-Propylurea, a common reaction in medicinal chemistry and drug development. The principles and methodologies described herein are broadly applicable to a wide range of organic transformations.

At its core, TLC separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[1][3][6] As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates.[1][3] The separation is governed by the polarity of the compounds, the polarity of the solvent system, and the nature of the stationary phase.[7][8] Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the polar stationary phase and have lower Rf values.[8]

The Retention Factor (Rf) is a key parameter in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9][10]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Consistent experimental conditions (stationary phase, mobile phase, temperature) are crucial for reproducible Rf values.[10] By comparing the Rf values of the starting materials, reaction mixture, and expected product, a chemist can qualitatively assess the consumption of reactants and the formation of products over time.[4][5][11]

Synthesis of this compound: A Representative Reaction

The synthesis of this compound can be achieved through various methods, a common one being the reaction of urea with n-propylamine.[12] This reaction provides a clear distinction in polarity between the starting materials and the product, making it an excellent candidate for TLC monitoring. Urea is a highly polar molecule, while n-propylamine is a moderately polar primary amine. The resulting this compound has an intermediate polarity.

Expected Polarity and Rf Trends

On a standard silica gel TLC plate (a polar stationary phase), the expected trend in Rf values is:

  • n-Propylamine: Being the least polar of the key components, it is expected to have the highest Rf value.

  • This compound (Product): With its urea functionality, it is more polar than the starting amine and will have an intermediate Rf value.

  • Urea (Starting Material): As a highly polar molecule, it will interact strongly with the silica gel and exhibit the lowest Rf value, often remaining near the baseline.[13][14]

Experimental Protocol

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 plates are recommended.[4] The fluorescent indicator (F254) allows for visualization of UV-active compounds under a UV lamp.

  • Reactants: Urea, n-propylamine.

  • Solvents: A range of solvents of varying polarities for developing the optimal mobile phase (e.g., hexanes, ethyl acetate, methanol, dichloromethane).[4][15]

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Spotting Capillaries: Glass microcapillaries for applying samples to the TLC plate.[4]

  • Visualization Tools:

    • UV lamp (254 nm).[3]

    • Iodine chamber.[16]

    • Staining solution (e.g., p-anisaldehyde, potassium permanganate, or ninhydrin).[16][17][18]

  • General Laboratory Glassware and Equipment: Beakers, graduated cylinders, forceps, heating plate/heat gun.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_solvent 1. Prepare Mobile Phase prep_plate 2. Prepare TLC Plate prep_solvent->prep_plate prep_sample 3. Prepare Samples (Reactant, Co-spot, Reaction Mixture) prep_plate->prep_sample spot_plate 4. Spot the Plate prep_sample->spot_plate develop_plate 5. Develop the Plate spot_plate->develop_plate dry_plate 6. Dry the Plate develop_plate->dry_plate visualize 7. Visualize Spots dry_plate->visualize calculate_rf 8. Mark Spots & Calculate Rf visualize->calculate_rf interpret 9. Interpret Results calculate_rf->interpret

Caption: Workflow for monitoring reactions by TLC.

Step-by-Step Methodology
1. Mobile Phase (Eluent) Selection and Preparation

The choice of the mobile phase is critical for achieving good separation.[15] The goal is to find a solvent system where the starting material and product have distinct Rf values, ideally between 0.2 and 0.8.[2]

  • Initial Screening: For urea derivatives, which are polar, a polar solvent system is generally required.[11] Start with a mixture of a non-polar and a polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol.[4][15] A common starting point is a 1:1 mixture of ethyl acetate and hexanes.[15]

  • Optimization:

    • If all spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate or methanol).[7][19]

    • If all spots run to the top of the plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.[7][19]

    • For basic compounds like amines and ureas, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol can improve spot shape and prevent streaking.[15][19]

  • Preparation: Prepare a small volume of the chosen eluent and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures better and more uniform development.[1] Cover the chamber and allow it to equilibrate.

2. TLC Plate Preparation
  • Using a pencil (never a pen, as the ink can run with the solvent), gently draw a light line across the plate about 1 cm from the bottom.[4][20] This is the origin line where the samples will be spotted.

  • Mark three small tick marks on the origin line for spotting the starting material, a co-spot, and the reaction mixture.[21]

3. Sample Preparation and Spotting
  • Starting Material (SM): Dissolve a small amount of the limiting reactant (in this case, likely n-propylamine, or a standard of this compound if available) in a volatile solvent like ethyl acetate or dichloromethane to make an approximately 1% solution.[3]

  • Reaction Mixture (Rxn): At various time points (e.g., t=0, 30 min, 1 hr, etc.), withdraw a tiny aliquot of the reaction mixture using a capillary tube.[5][11] Dilute this aliquot in a small vial with a volatile solvent.

  • Co-spot (Co): This lane will have both the starting material and the reaction mixture spotted on the same point. The co-spot helps to definitively identify the starting material spot in the reaction mixture lane.[5][21]

  • Spotting: Using a clean capillary tube for each sample, touch the end to the solution and then gently and briefly touch the tip to the corresponding tick mark on the origin line of the TLC plate.[22] The goal is to create small, concentrated spots. Allow the solvent to evaporate completely between applications if multiple spots are needed for concentration.[19]

4. Development
  • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the solvent.[3][20]

  • Cover the chamber and allow the solvent to ascend the plate by capillary action.[3]

  • When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[4][8][11]

5. Visualization

Most organic compounds are colorless, so a visualization method is required.[3]

  • UV Light: If using F254 plates, examine the dried plate under a short-wave (254 nm) UV lamp. UV-active compounds will appear as dark spots against a fluorescent green background.[16] Circle the spots with a pencil.

  • Iodine: Place the dried plate in a chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.[18] This method is generally non-destructive.

  • Staining: If spots are not visible under UV light or with iodine, a chemical stain is necessary. This is a destructive method.[16]

    • Ninhydrin: An excellent stain for primary and secondary amines, which will show up as pink or purple spots upon heating.[17] This is particularly useful for visualizing the n-propylamine starting material.

    • p-Anisaldehyde or Potassium Permanganate: These are general-purpose stains that react with a wide variety of functional groups to produce colored spots upon heating.[16][18]

6. Interpretation of Results

By observing the TLC plate at different reaction times, you can monitor the reaction's progress:

  • Time = 0: You should see a prominent spot corresponding to the starting material (n-propylamine) and potentially a spot for urea at the baseline.

  • As the reaction proceeds: The intensity of the starting material spot will decrease, and a new spot, corresponding to the this compound product, will appear and intensify.[11]

  • Reaction Completion: The reaction is considered complete when the spot for the limiting reactant is no longer visible in the reaction mixture lane.[5]

CompoundExpected PolarityExpected Rf ValueVisualization Method
Urea Very HighLow (near baseline)p-Anisaldehyde, Urea/HCl stain[23]
n-Propylamine MediumHighNinhydrin, Iodine
This compound HighIntermediatep-Anisaldehyde, Iodine

Troubleshooting Common TLC Problems

ProblemPossible Cause(s)Solution(s)
Streaking or Elongated Spots Sample is overloaded (too concentrated).[19][20]Dilute the sample and re-spot.[19]
Compound is highly acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[19]
Spots Not Visible Sample is too dilute.[19][20]Spot multiple times in the same location, allowing the solvent to dry between applications.[19]
Compound is not UV-active.Use a different visualization method like iodine or a chemical stain.[3][19]
Rf Values Too High or Too Low Mobile phase is too polar or not polar enough.[7][19]Adjust the solvent ratio to decrease or increase polarity, respectively.[7][19]
Uneven Solvent Front The bottom of the TLC plate is not flat.Ensure the plate is placed evenly in the developing chamber.
The chamber was not properly sealed or saturated.[20]Use a sealed chamber with filter paper to ensure saturation.

Conclusion

Thin-Layer Chromatography is a powerful and accessible tool for the real-time monitoring of this compound synthesis and countless other organic reactions. By carefully selecting the mobile phase and visualization technique, researchers can quickly and efficiently track the consumption of reactants and the formation of products, enabling informed decisions about reaction time and conditions. The protocol outlined in this application note provides a robust framework for implementing TLC as a routine method for reaction monitoring in any synthetic chemistry laboratory.

References

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder.
  • Calculating retention factors for TLC (video) - Khan Academy.
  • Thin Layer Chromatography: Principle, Parts, Steps, Uses - Microbe Notes. (2023-09-11).
  • Monitoring Reactions by TLC - Washington State University.
  • RF Value Explanation - BYJU'S.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing.
  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual.
  • Principles of Thin Layer Chromatography - Edvotek.
  • Thin Layer Chromatography (TLC) - University of Toronto.
  • 6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. (2020-04-17).
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
  • Troubleshooting Thin Layer Chromatography - University of Rochester.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025-06-03).
  • 2.3B: Uses of TLC - Chemistry LibreTexts. (2022-04-18).
  • Retention Factor in Chromatography: Understanding Its Formula and Significance - Mastelf. (2024-11-14).
  • How To: Monitor by TLC - University of Rochester.
  • TLC for urea : r/chemhelp - Reddit. (2023-10-30).
  • TLC for urea : r/Chempros - Reddit. (2023-10-31).
  • Thin Layer Chromatography - St. Norbert College.
  • TLC Visualization Solutions - University of California, San Diego.
  • A. Synthesis of 1,3-di-n-propyl urea (VI) - PrepChem.com.
  • TLC Visualization Reagents - EPFL.
  • Determining a solvent system - University of York.
  • Process for the preparation of alkyl-ureas - Google Patents.
  • DSC spectra of n-propyl urea isolated from all three amine starting... - ResearchGate.
  • Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate | Request PDF - ResearchGate. (2025-12-19).
  • [Monitoring the synthesis of N,N-diphenyl urea by IR-online] - PubMed.
  • A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification - Nanyang Technological University.
  • Automated reaction monitoring becomes a reality with benchtop NMR - Wiley Analytical Science. (2024-05-23).
  • Ultrahigh-Throughput Experimentation for Information-Rich Chemical Synthesis - PubMed. (2021-05-18).
  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - RSC Publishing.

Sources

Application Notes and Protocols: The Versatile Role of N-Propylurea in the Synthesis of Substituted Ureas for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of N-propylurea as a foundational building block for the synthesis of a diverse array of substituted ureas. Moving beyond a simple recitation of procedures, this guide elucidates the underlying chemical principles, offers field-proven insights into experimental design, and presents detailed, self-validating protocols for key synthetic transformations. The content herein is structured to empower researchers to leverage this compound as a versatile scaffold in the creation of novel molecules with potential therapeutic applications, particularly in the realm of kinase inhibition and other areas of medicinal chemistry.

Introduction: this compound as a Strategic Starting Material

Substituted ureas represent a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to form stable, directional hydrogen bonds with biological targets, thereby influencing potency, selectivity, and pharmacokinetic properties.[3] this compound, with its simple alkyl chain, offers a valuable and versatile entry point into this chemical space. The propyl group can serve as a key pharmacophoric element or as a modifiable handle for further synthetic elaboration, making this compound an attractive and cost-effective starting material for the construction of complex molecular architectures.[4]

This guide will explore two primary synthetic avenues for elaborating the this compound core: N-alkylation to generate N,N'-disubstituted ureas and transamidation to introduce new amine fragments. For each methodology, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that govern reaction outcomes.

Synthetic Methodologies: Expanding the this compound Scaffold

The strategic functionalization of this compound allows for the systematic exploration of chemical space around this core structure. The following sections detail robust methods for its elaboration.

N-Alkylation of this compound: Synthesis of N-Propyl-N'-Alkyl/Aryl Ureas

Direct N-alkylation of this compound provides a straightforward route to unsymmetrical N,N'-disubstituted ureas. This transformation is typically achieved by reacting this compound with an alkyl or benzyl halide in the presence of a base.[5]

Causality of Experimental Choices:

  • Base Selection: The choice of base is critical to deprotonate the urea nitrogen, rendering it nucleophilic for the subsequent reaction with the electrophile. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to avoid competing reactions. The use of a solid base with a phase transfer catalyst can also be an effective strategy, particularly in biphasic systems.[5]

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction. Anhydrous conditions are crucial to prevent quenching of the base and hydrolysis of the reactants.

  • Reaction Temperature: The reaction temperature is dependent on the reactivity of the alkylating agent. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.

Workflow for N-Alkylation of this compound

cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Deprotonation Deprotonation This compound->Deprotonation Base Base Base->Deprotonation Solvent Solvent Solvent->Deprotonation Nucleophilic_Attack Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Urea Anion Quench Quench Nucleophilic_Attack->Quench Extraction Extraction Quench->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product Alkyl_Halide Alkyl_Halide Alkyl_Halide->Nucleophilic_Attack

Caption: Workflow for the N-alkylation of this compound.

Detailed Protocol: Synthesis of N-Benzyl-N'-propylurea

This protocol is a representative example of the N-alkylation of this compound. Researchers should note that reaction conditions may require optimization for different alkylating agents.

  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous dimethylformamide (DMF, 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add benzyl bromide (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-benzyl-N'-propylurea.

Transamidation of this compound: A Gateway to Diverse Amine Scaffolds

Transamidation offers a powerful and often milder alternative to direct synthesis from amines and isocyanates for the preparation of unsymmetrical ureas.[6][7] This method involves the exchange of one of the amino groups of this compound with a different amine, typically under thermal or catalyzed conditions.

Mechanistic Insights:

The uncatalyzed transamidation of ureas is believed to proceed through the thermal decomposition of urea to generate an isocyanic acid intermediate.[8] This highly reactive intermediate is then trapped by the added amine to form the new substituted urea. The equilibrium of the reaction can be shifted towards the product by using a large excess of the reacting amine or by removing the displaced amine (in this case, propylamine) from the reaction mixture.[4]

Workflow for Transamidation of this compound

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts This compound This compound Isocyanic_Acid Isocyanic Acid Intermediate This compound->Isocyanic_Acid Thermal Decomposition Amine Amine Product_Formation Nucleophilic Attack Amine->Product_Formation Heat Heat Heat->Isocyanic_Acid Catalyst Catalyst Catalyst->Isocyanic_Acid Isocyanic_Acid->Product_Formation Substituted_Urea Substituted_Urea Product_Formation->Substituted_Urea Propylamine Propylamine Product_Formation->Propylamine

Caption: Generalized workflow for the transamidation of this compound.

Detailed Protocol: Synthesis of N-(4-chlorophenyl)-N'-propylurea

This protocol provides a general framework for the transamidation of this compound with an aromatic amine. Optimization of temperature and reaction time will be necessary for different amine substrates.

  • Reaction Setup:

    • In a sealed tube, combine this compound (1.0 eq) and 4-chloroaniline (1.5 eq).

    • If desired, a high-boiling point solvent such as dimethyl sulfoxide (DMSO) can be added to ensure homogeneity, although neat conditions are often effective.

  • Reaction:

    • Heat the mixture to 120-150 °C and stir for 12-48 hours.

    • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If the product crystallizes upon cooling, it can be collected by filtration and washed with a cold solvent such as diethyl ether.

    • If the product does not crystallize, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1 M HCl) to remove excess amine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by recrystallization or flash column chromatography to yield the pure N-(4-chlorophenyl)-N'-propylurea.

Applications in Drug Discovery: this compound Derivatives as Bioactive Molecules

The substituted ureas derived from this compound have found significant applications in drug discovery, most notably as inhibitors of protein kinases.[9][10][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The urea moiety is adept at forming key hydrogen bond interactions within the ATP-binding site of many kinases. The N-propyl group and the second substituent (N'-group) can be tailored to occupy specific hydrophobic pockets and interact with various residues, thereby conferring both potency and selectivity.

Case Study: N,N'-Diaryl Ureas as p38 MAP Kinase Inhibitors

A number of N,N'-diaryl ureas have been developed as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.[9][10] In many of these inhibitors, one of the aryl groups is substituted with a small alkyl group, such as propyl, to enhance binding affinity and modulate physicochemical properties. The synthesis of such compounds can be readily achieved through the transamidation of this compound with a suitable aniline derivative.

Compound ClassSynthetic Route from this compoundTargetTherapeutic Area
N-Aryl-N'-propylureasTransamidationp38 MAP Kinase[10]Anti-inflammatory
N-Benzyl-N'-propylureasN-AlkylationVarious KinasesOncology
N-Heterocyclyl-N'-propylureasTransamidationViral Proteases[12]Antiviral

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and economically viable starting material for the synthesis of a wide range of substituted ureas. The N-alkylation and transamidation reactions described in this guide provide robust and adaptable methods for the elaboration of the this compound scaffold. The resulting substituted ureas are of significant interest in medicinal chemistry, particularly as kinase inhibitors. By understanding the underlying principles and following the detailed protocols provided, researchers can effectively utilize this compound as a key building block in their drug discovery and development efforts.

References

  • Process for the N-alkyl
  • Design, Synthesis and Biological Evaluation of Novel Substituted N,N'-Diaryl ureas as Potent p38 Inhibitors. Molecules. 2015.
  • Synthesis of new compounds with promising antiviral properties against group A and B Human Rhinoviruses. PubMed. 2014.
  • Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. MDPI. 2015.
  • This compound | CAS 627-06-5. Santa Cruz Biotechnology.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed. 2020.
  • Recent advances in design of new urease inhibitors: A review. PMC.
  • Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents.
  • Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. Benchchem.
  • Amide synthesis by transamid
  • Synthesis of functionalized uronamides via transamidation.
  • Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell de
  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Deriv
  • Direct N-alkylation of unprotected amino acids with alcohols. PMC. 2017.
  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. PubMed. 2021.
  • Synthesis of Novel Aryl(heteroaryl)sulfonyl Ureas of Possible Biological Interest.
  • Ureas: Applic
  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. MDPI. 2021.
  • Ureas: Applic
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • N-Alkylation of Opiates.

Sources

N-Propylurea as a Directed Hydrogen Bond Donor in Crystal Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of N-propylurea as a versatile hydrogen bond donor in the field of crystal engineering. We will move beyond theoretical concepts to provide actionable protocols and field-proven insights for researchers engaged in the rational design of multi-component crystalline materials, including cocrystals and supramolecular assemblies. The causality behind experimental choices, self-validating protocols, and the critical analysis of hydrogen bonding patterns are emphasized to empower researchers in leveraging this compound for the targeted modification of physicochemical properties of active pharmaceutical ingredients (APIs) and other functional organic molecules.

Introduction: The Strategic Role of the Ureido Moiety in Supramolecular Synthesis

The ureido functional group is a cornerstone of supramolecular chemistry and crystal engineering, primarily due to its capacity to act as both a hydrogen bond donor and acceptor.[1] This dual nature makes urea and its derivatives, such as this compound, ideal building blocks for the construction of robust and predictable intermolecular hydrogen bonds, known as supramolecular synthons.[1] The strategic incorporation of the ureido moiety into molecular design allows for the modulation of crucial material properties, including solubility, dissolution rate, stability, and bioavailability of pharmaceuticals.[2]

This compound, with its terminal propyl group, introduces a lipophilic character that can influence crystal packing and solubility in organic media, offering a nuanced alternative to unsubstituted urea. The N-H protons of the urea group are effective hydrogen bond donors, readily interacting with a variety of acceptor groups, most notably the carboxylic acid and pyridine moieties, to form well-defined supramolecular structures.

The Supramolecular Synthon Approach with this compound

The predictability of cocrystal formation relies heavily on the concept of the supramolecular synthon, which represents a robust and transferable structural unit formed by specific intermolecular interactions. For this compound, the primary synthons involve the donation of its N-H protons to suitable hydrogen bond acceptors.

The Carboxylic Acid-Urea Heterosynthon

One of the most reliable and widely exploited synthons in crystal engineering is the interaction between a carboxylic acid and a urea derivative. This typically results in a planar, eight-membered ring structure, denoted as the


 synthon.

Supramolecular_Synthon

Experimental Protocols for this compound Cocrystal Synthesis and Characterization

The successful synthesis and validation of this compound-based cocrystals require a systematic approach, from initial screening to comprehensive characterization.

High-Throughput Cocrystal Screening

A high-throughput screening (HTS) approach is often employed to rapidly assess the cocrystal forming ability of this compound with a library of potential coformers. Liquid-assisted grinding (LAG) is a particularly effective and material-sparing technique for this purpose.

Protocol: Liquid-Assisted Grinding (LAG) for Cocrystal Screening

  • Preparation: In a 1.5 mL microcentrifuge tube, add this compound and the target coformer in a 1:1 and 2:1 molar ratio.

  • Solvent Addition: Add a minimal amount (10-20 µL) of a suitable solvent (e.g., methanol, ethanol, acetonitrile). The choice of solvent can influence the outcome, so screening a variety of solvents is recommended.

  • Grinding: Place one or two small stainless steel or zirconia grinding balls into the tube.

  • Agitation: Secure the tubes in a high-speed shaker mill (e.g., Retsch Mixer Mill MM 400) and grind at a frequency of 25-30 Hz for 30-60 minutes.

  • Analysis: The resulting solid should be analyzed promptly by Powder X-ray Diffraction (PXRD) to identify the formation of a new crystalline phase.

Bulk Synthesis of this compound Cocrystals

Once a promising cocrystal is identified through screening, larger quantities for further characterization can be prepared using solution-based methods or slurry conversion.

Protocol: Solution Crystallization

  • Dissolution: Dissolve stoichiometric amounts of this compound and the coformer in a minimal amount of a suitable solvent or solvent mixture with heating.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent can also induce crystallization.

  • Isolation: Collect the resulting crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Protocol: Slurry Conversion

  • Suspension: Create a slurry by adding an excess of the less soluble component (either this compound or the coformer) to a saturated solution of the more soluble component.

  • Equilibration: Stir the slurry at a constant temperature for an extended period (24-72 hours) to allow for the thermodynamically most stable phase to crystallize.

  • Isolation and Drying: Isolate and dry the solid product as described for solution crystallization.

Cocrystal_Synthesis_Workflow

Comprehensive Physicochemical Characterization

A thorough characterization is essential to confirm the formation of a cocrystal and to understand its properties.

Technique Purpose Key Observations for this compound Cocrystals
Powder X-ray Diffraction (PXRD) To identify new crystalline phases and for routine quality control.The PXRD pattern of the cocrystal will be distinct from the patterns of the individual starting materials.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional arrangement of molecules in the crystal lattice.Provides definitive proof of cocrystal formation and allows for detailed analysis of hydrogen bonding geometries (bond lengths, angles).
Differential Scanning Calorimetry (DSC) To determine the melting point and enthalpy of fusion.A single, sharp endothermic peak at a temperature different from the melting points of the starting materials is indicative of a new, pure crystalline phase.
Thermogravimetric Analysis (TGA) To assess thermal stability and identify the presence of solvates.A weight loss step at temperatures below the melting point may indicate the presence of a solvate. The decomposition profile of the cocrystal may differ from that of the individual components.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy To probe changes in vibrational modes upon hydrogen bond formation.Shifts in the N-H and C=O stretching frequencies of the urea moiety are indicative of their involvement in hydrogen bonding. For example, a shift to lower wavenumbers for the C=O stretch suggests its role as a hydrogen bond acceptor.

Case Study: Hypothetical this compound-Adipic Acid Cocrystal

To illustrate the application of these principles, let us consider a hypothetical cocrystal of this compound with adipic acid, a dicarboxylic acid.

Expected Supramolecular Synthon: The primary interaction is anticipated to be the


 heterosynthon between the carboxylic acid groups of adipic acid and the urea functionality of this compound. Given that adipic acid has two carboxylic acid groups, extended hydrogen-bonded chains or sheets are likely to form.

Hypothetical Characterization Data:

Property This compound Adipic Acid This compound-Adipic Acid Cocrystal (2:1)
Melting Point (°C) 108152135
PXRD Peaks (2θ) Distinct pattern ADistinct pattern BDistinct pattern C
FTIR (cm⁻¹) N-H stretch: ~3400, 3200C=O stretch: ~1660O-H stretch: ~3000 (broad)C=O stretch: ~1700N-H stretch: ShiftedC=O stretch: Shifted to ~1640

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in crystal engineering. Its well-defined hydrogen bonding capabilities, coupled with the influence of the propyl group on its physicochemical properties, make it an attractive candidate for the systematic design of cocrystals. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers to explore the potential of this compound in modifying the properties of active pharmaceutical ingredients and other functional materials. Future work in this area could involve the co-crystallization of this compound with a wider range of APIs to build a comprehensive library of supramolecular synthons and to further elucidate the structure-property relationships in these multi-component systems.

References

  • Yokoya, M., Kimura, S., & Yamanaka, M. (2021). Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts. Chemistry – A European Journal, 27(18), 5601-5614. [Link]
  • Aakeröy, C. B., Panikkattu, S., Chopade, P. D., & Desper, J. (2013). Competing hydrogen-bond and halogen-bond donors in crystal engineering. CrystEngComm, 15(1), 133-142. [Link]
  • Desiraju, G. R. (2005). C–H⋯O and other weak hydrogen bonds. From crystal engineering to virtual screening.
  • Leng, F., Robeyns, K., & Leyssens, T. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. Pharmaceutics, 13(5), 671. [Link]
  • Umeda, D., & Uekusa, H. (2007). Propylurea. Acta Crystallographica Section E: Structure Reports Online, 63(11), o2885-o2886. [Link]
  • Weyna, D. R., Shattock, T., Vishweshwar, P., & Zaworotko, M. J. (2009). Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution. Crystal Growth & Design, 9(2), 1106–1123. [Link]
  • Friščić, T., & Jones, W. (2009). Recent Advances in Understanding the Mechanism of Cocrystal Formation via Grinding. Crystal Growth & Design, 9(3), 1621–1637. [Link]
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Regulatory Classification of Pharmaceutical Co-Crystals. [Link]
  • Good, D. J., & Rodríguez-Hornedo, N. (2009). Solubility Advantage of Pharmaceutical Cocrystals. Crystal Growth & Design, 9(5), 2252–2264. [Link]
  • Lu, J., Rohani, S., & Li, T. (2018). Pharmaceutical Cocrystals: A Review of Preparations, Physicochemical Properties and Applications. Current Pharmaceutical Design, 24(39), 4599-4613. [Link]
  • Schultheiss, N., & Newman, A. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 9(6), 2950–2967. [Link]
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617–630. [Link]
  • Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals. Crystal Growth & Design, 11(7), 2662–2679. [Link]
  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120–126. [Link]
  • Grothe, E., Meekes, H., Vlieg, E., & Ter Horst, J. H. (2016). Cocrystal Screening by Solution-Mediated Phase Transformation. Crystal Growth & Design, 16(10), 5923–5929. [Link]
  • Haneef, J., & Chadha, R. (2017). Cocrystals: A promising class of pharmaceutical materials. Journal of Pharmaceutical Sciences, 106(1), 3-17. [Link]
  • Jones, W., & Motherwell, W. D. S. (2005). Pharmaceutical applications of crystal engineering. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 363(1829), 929-940. [Link]
  • Kumar, S., & Nanda, A. (2017). Pharmaceutical cocrystals: an overview. Indian Journal of Pharmaceutical Sciences, 79(6), 858-871. [Link]
  • Stahly, G. P. (2007). Diversity in single- and multiple-component crystals. The search for and prevalence of polymorphs and cocrystals. Crystal Growth & Design, 7(6), 1007–1026. [Link]

Sources

Troubleshooting & Optimization

Common impurities in commercial N-Propylurea and their removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-Propylurea. This guide is designed to provide in-depth technical assistance to professionals utilizing this compound in their experiments. As Senior Application Scientists, we have compiled this information to address common issues related to impurities and their removal, ensuring the integrity and success of your research.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The purity of this reagent is critical, as impurities can lead to unwanted side reactions, inaccurate biological data, and difficulties in downstream processing. Commercial this compound, while generally of high purity (typically ≥98%), can contain residual starting materials, byproducts from its synthesis, or degradation products. This guide provides a comprehensive overview of these common impurities and practical, step-by-step protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial this compound?

The impurities present in commercial this compound largely depend on the synthetic route employed by the manufacturer. Two common methods for the synthesis of this compound are:

  • From Propylamine and Urea: This is a common and straightforward method. Potential impurities from this process include:

    • Unreacted Urea: Due to the equilibrium nature of the reaction, some urea may remain.

    • Di-n-propylurea: A common byproduct formed when a second molecule of propylamine reacts.

    • Ammonia and Carbon Dioxide: Gaseous byproducts that are typically removed during workup but could potentially form adducts.

  • From Propyl Isocyanate and Ammonia/Propylamine: This route involves the reaction of a highly reactive isocyanate.

    • Unreacted Propyl Isocyanate: If the reaction is incomplete, this reactive species may persist.

    • Di-n-propylurea: Can form if propylamine is used as the amine source and reacts with the isocyanate.

    • Polymeric materials: Isocyanates can polymerize, especially in the presence of moisture.

Degradation Products: Over time, or with exposure to heat and moisture, this compound can undergo degradation.[1][2][3]

  • Hydrolysis: Can lead to the formation of propylamine, ammonia, and carbon dioxide.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose to form isocyanic acid and propylamine. Isocyanic acid can then trimerize to form cyanuric acid.[2][3]

The following table summarizes the potential impurities and their sources:

ImpuritySourcePotential Impact
UreaSynthesis from propylamine and ureaCan interfere with reactions where this compound is a nucleophile.
Di-n-propylureaSynthesis byproductCan compete in reactions, leading to undesired products.
Propyl IsocyanateSynthesis from propyl isocyanateHighly reactive, can lead to a variety of unwanted side products.
Cyanuric AcidThermal degradation byproductCan be insoluble and interfere with purification.
PropylamineHydrolysis/degradation productCan act as a nucleophile in side reactions.
Q2: I suspect my this compound is impure. How can I assess its purity?

Several analytical techniques can be used to assess the purity of your this compound:

  • Melting Point Analysis: Pure this compound has a sharp melting point (around 106-109 °C). A broad melting range or a depressed melting point is indicative of impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize impurities. A single spot on the TLC plate suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities.[4][5][6][7][8] The presence of unexpected peaks can indicate specific impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile impurities.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile impurities.[12][13]

Q3: My experiment is sensitive to impurities. How can I purify my commercial this compound?

Recrystallization is the most effective and common method for purifying solid organic compounds like this compound.[14][15][16][17][18] The principle of recrystallization is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

The ideal solvent for recrystallization should:

  • Dissolve the compound well at high temperatures.

  • Dissolve the compound poorly at low temperatures.

  • Either dissolve the impurities well at all temperatures or not at all.

  • Not react with the compound.

Based on solubility data, this compound is highly soluble in water and moderately soluble in ethanol and acetone, while being poorly soluble in non-polar solvents like hexane.[1] A mixed solvent system can often provide better purification than a single solvent.

Troubleshooting Guide

Issue: Low yield after recrystallization.
  • Possible Cause: Too much solvent was used, preventing the this compound from crystallizing out completely.

  • Solution: Before filtering, try to evaporate some of the solvent by gently heating the solution to increase the concentration of this compound.

  • Possible Cause: The solution was cooled too quickly, leading to the formation of very small crystals that are difficult to filter.

  • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue: The recrystallized product is still not pure.
  • Possible Cause: The chosen solvent system is not effective at separating the specific impurities present.

  • Solution: Try a different solvent or a mixed solvent system. For example, if you used ethanol, try a mixture of ethanol and water, or ethanol and a non-polar solvent like hexane.

  • Possible Cause: The impurities co-crystallized with the this compound.

  • Solution: A second recrystallization may be necessary. Ensure the solution is not supersaturated before cooling.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity of this compound.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., Ethyl acetate/Hexane mixture)

  • UV lamp (254 nm)

  • Capillary tubes

Procedure:

  • Prepare a developing chamber with the chosen mobile phase. A good starting point is a 7:3 mixture of ethyl acetate to hexane.

  • Dissolve a small amount of your this compound in a suitable solvent (e.g., ethanol).

  • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under a UV lamp.

  • A single spot indicates a relatively pure compound. Multiple spots suggest the presence of impurities.

Protocol 2: Purification of this compound by Recrystallization

Objective: To purify commercial this compound to a high degree of purity.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Recrystallization solvent (e.g., Ethanol/Water or Ethanol/Hexane)

Procedure:

  • Solvent Selection: Based on solubility, an ethanol/water or ethanol/hexane mixture is a good starting point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the primary solvent (e.g., hot ethanol) and heat the mixture with stirring until the solid dissolves completely.

  • Addition of Anti-solvent (if using a mixed solvent system):

    • If using an ethanol/water system, slowly add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • If using an ethanol/hexane system, slowly add hexane at room temperature until a slight cloudiness persists. Then, gently warm the solution until it becomes clear again.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.

Workflow for Purification and Analysis of this compound

G cluster_0 Initial Assessment cluster_1 Purification cluster_2 Final Analysis Commercial this compound Commercial this compound Purity Check (TLC, MP) Purity Check (TLC, MP) Commercial this compound->Purity Check (TLC, MP) Recrystallization Recrystallization Purity Check (TLC, MP)->Recrystallization If impure Filtration & Washing Filtration & Washing Recrystallization->Filtration & Washing Drying Drying Filtration & Washing->Drying Pure this compound Pure this compound Drying->Pure this compound Final Purity Check (NMR, GC-MS) Final Purity Check (NMR, GC-MS) Pure this compound->Final Purity Check (NMR, GC-MS)

Caption: Workflow for the purification and analysis of this compound.

References

  • Decomposition of alkyl-substituted urea molecules at a hydroxide-bridged dinickel center. PubMed. [Link]
  • Recrystalliz
  • Recrystalliz
  • 2.
  • Hydrolysis and thermolysis of urea and its decomposition byproducts biuret, cyanuric acid and melamine over anatase TiO2 | Request PDF.
  • N-Propyl-urea - Optional[FTIR] - Spectrum - SpectraBase. [Link]
  • Thermal and hydrolytic decomposition of urea for automotive selective catalytic reduction systems: Thermochemical and practical aspects - ResearchG
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
  • Hydrolysis and thermolysis of urea and its decomposition byproducts biuret, cyanuric acid and melamine over an
  • N-Propyl-urea - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
  • Thermal and Hydrolytic Decomposition of Urea for Automotive Selective Catalytic Reduction Systems: Thermochemical and Practical Aspects - ResearchG
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [Link]
  • Synthesis of Urea by Ammonolysis of Propylene Carbon
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. [Link]
  • N-Propyl-urea - Optional[15N NMR] - Chemical Shifts - SpectraBase. [Link]
  • DSC spectra of n-propyl urea isolated from all three amine starting...
  • Analysis of phenylurea herbicides from plants by GC/MS | Request PDF.
  • Propylurea | C4H10N2O | CID 12303 - PubChem - NIH. [Link]
  • Synthesis of Urea by Ammonolysis of Propylene Carbonate - ResearchG
  • Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate | Request PDF.
  • GC-MS Spectrum - Urea GC-MS (2 TMS) (HMDB0000294)
  • Large scale preparation of N-substituted urea | Download Table.
  • CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method - Google P
  • Synthesis, Structure and Properties of Polyester Polyureas via a Non-Isocyanate Route with Good Combined Properties - MDPI. [Link]
  • Novel isocyanate-free synthesis of polyurea - HIMS - University of Amsterdam. [Link]
  • GC–MS correlation of C 3 n series of naturally occurring highly branched alkanes and polypropylene oligomers - ResearchG
  • Isocyanate-free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea - ChemRxiv. [Link]
  • 1,3-Bis[3-(dimethylamino)propyl]urea | C11H26N4O | CID 104163 - PubChem. [Link]

Sources

Technical Support Center: Strategies for Optimizing N-Propylurea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Propylurea synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are efficient, reproducible, and successful.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the nucleophilic addition of an amine to an isocyanate.[1][2][3] For this compound, this typically involves the reaction of propyl isocyanate with ammonia. Alternatively, one can use propylamine and a cyanate salt (like potassium isocyanate) or an in situ generated isocyanate from a precursor like a primary amide via a Hofmann rearrangement.[4][5] However, the direct reaction of propyl isocyanate with ammonia offers high atom economy and generally proceeds with high yield under mild conditions.

Q2: Can you illustrate the core reaction mechanism for this compound synthesis from propyl isocyanate and ammonia?

Certainly. The mechanism is a classic nucleophilic addition. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate group to yield the final this compound product. The reaction is typically exothermic and proceeds without the need for a catalyst.[1]

G cluster_reactants Reactants cluster_product Product Propyl_Isocyanate Propyl-N=C=O Intermediate Propyl-NH-C(=O)⁻-N⁺H₃ Propyl_Isocyanate->Intermediate Forms Intermediate Ammonia NH₃ Ammonia->Propyl_Isocyanate Nucleophilic Attack N_Propylurea Propyl-NH-C(=O)-NH₂ Intermediate->N_Propylurea Proton Transfer

Caption: Reaction mechanism for this compound synthesis.

Q3: What are the critical reaction parameters that require strict control?

Successful synthesis hinges on the meticulous control of three key parameters:

  • Moisture Exclusion: Isocyanates are highly susceptible to hydrolysis. Rigorous exclusion of water from glassware, solvents, and reagents is paramount to prevent side reactions.[6][7]

  • Stoichiometry: The molar ratio of reactants must be precise. An excess of one reagent can lead to incomplete conversion or the formation of byproducts.[6]

  • Temperature: The reaction is exothermic. Maintaining a controlled temperature, often by cooling the reaction vessel during reagent addition, is crucial to minimize the formation of side products like biurets.[3][8]

Q4: What are the primary safety concerns when handling propyl isocyanate?

Propyl isocyanate is a hazardous chemical. It is a lachrymator, toxic upon inhalation, and can cause severe respiratory and skin irritation. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue Category: Low or No Yield

Q5: My yield of this compound is significantly lower than expected. What are the most likely causes?

Low yields in this synthesis almost always trace back to one of four root causes:

  • Moisture Contamination: This is the most common culprit. Water reacts with propyl isocyanate to form 1,3-dipropylurea, consuming your starting material in a parasitic side reaction.[6][9]

  • Incorrect Stoichiometry: An inaccurate measurement of either the ammonia source or the propyl isocyanate will result in an incomplete reaction, leaving the limiting reagent partially unreacted.[6]

  • Suboptimal Temperature: Allowing the reaction temperature to rise uncontrollably can promote the formation of biuret and other thermally-induced side products.[10]

  • Product Loss During Work-up: this compound has some solubility in various solvents. Significant losses can occur during filtration, washing, or recrystallization if the procedures are not optimized.[6]

G start_node Low Yield of This compound decision_node1 Side Product (1,3-dipropylurea) Present? start_node->decision_node1 Check for... decision_node decision_node process_node process_node solution_node solution_node process_node1 Likely Moisture Contamination decision_node1->process_node1 Yes decision_node2 Unreacted Starting Material Present? decision_node1->decision_node2 No solution_node1 Implement Strict Anhydrous Technique (See Protocol 2) process_node1->solution_node1 process_node2 Incorrect Stoichiometry or Incomplete Reaction decision_node2->process_node2 Yes decision_node3 Product Lost During Purification? decision_node2->decision_node3 No solution_node2 Verify Reagent Purity & Molar Ratios; Increase Reaction Time process_node2->solution_node2 process_node3 Suboptimal Work-up Procedure decision_node3->process_node3 Yes process_node4 Consider Temperature Control Issues decision_node3->process_node4 No solution_node3 Optimize Washing & Recrystallization Steps (See Protocol 3) process_node3->solution_node3 solution_node4 Ensure Adequate Cooling During Reagent Addition process_node4->solution_node4

Caption: Troubleshooting workflow for low yield of this compound.

Issue Category: Side Product Formation

Q6: My analysis shows a significant amount of 1,3-dipropylurea. How does this form and how can I prevent it?

The formation of 1,3-dipropylurea is a direct consequence of moisture contamination. Propyl isocyanate reacts with water to form an unstable N-propylcarbamic acid, which rapidly decarboxylates to yield propylamine and carbon dioxide.[9][10] This newly formed propylamine is nucleophilic and will readily react with another molecule of propyl isocyanate to produce the undesired symmetrical 1,3-dipropylurea.

Prevention Strategy: The only effective way to prevent this is through rigorous adherence to anhydrous techniques. This includes oven-drying all glassware, using anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[6][7] Refer to Protocol 2 for a detailed methodology.

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node PI1 Propyl Isocyanate CarbamicAcid N-Propylcarbamic Acid (Unstable) PI1->CarbamicAcid Hydrolysis H2O Water (H₂O) H2O->CarbamicAcid Propylamine Propylamine CarbamicAcid->Propylamine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 SideProduct 1,3-Dipropylurea (Side Product) Propylamine->SideProduct Reaction PI2 Propyl Isocyanate PI2->SideProduct

Caption: Formation pathway of 1,3-dipropylurea side product.

Issue Category: Purification & Isolation

Q7: During recrystallization, my product separated as an oil instead of crystals ("oiling out"). What should I do?

"Oiling out" happens when the solute's melting point is lower than the boiling point of the solvent, or when a supersaturated solution forms at a temperature above the solute's melting point.[6] To resolve this, you can:

  • Increase Solvent Volume: Add more hot solvent to ensure the product fully dissolves before cooling.

  • Change Solvent System: Switch to a solvent or solvent pair with a lower boiling point. For this compound, recrystallization from an ethanol/ether mixture is often effective.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal to initiate crystallization at a lower temperature.

Section 3: Optimized Experimental Protocols

Protocol 1: Synthesis of this compound from Propyl Isocyanate

This protocol is optimized for high yield and purity on a laboratory scale.

  • Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, prepare a solution of ammonia by bubbling dry ammonia gas through 100 mL of anhydrous tetrahydrofuran (THF) at 0 °C until a saturated solution is achieved, or use a commercially available solution of ammonia in an appropriate anhydrous solvent.

  • Reactant Addition: Dissolve propyl isocyanate (1.0 eq) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the propyl isocyanate solution dropwise to the stirred ammonia solution at 0-5 °C over 30-60 minutes.[3]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours. A white precipitate of this compound should form.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain crude this compound. For highest purity, proceed to Protocol 3 for recrystallization.

Protocol 2: Best Practices for Maintaining Anhydrous Conditions

Adherence to this protocol is critical for preventing side product formation.

  • Glassware: Thoroughly clean all glassware and dry it in an oven at >120 °C for a minimum of 4 hours. Assemble the apparatus while still hot and immediately place it under a positive pressure of dry nitrogen or argon.[7]

  • Solvents: Use commercially available anhydrous solvents. If unavailable, solvents must be dried over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) and distilled under an inert atmosphere.

  • Reagents: Ensure propyl isocyanate is of high purity and has been stored under anhydrous conditions. Transfer all liquid reagents using dry syringes that have been flushed with inert gas.[7]

  • Atmosphere: Conduct the entire reaction, including work-up until moisture-sensitive reagents are removed, under a slight positive pressure of an inert gas.[6][7]

Protocol 3: Purification of this compound by Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the flask or seeding. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: If the product crystallizes from ethanol alone, collect the crystals by vacuum filtration. If using a co-solvent system, slowly add diethyl ether to the ethanolic solution until turbidity persists, then cool to induce crystallization.

  • Washing & Drying: Wash the collected crystals with a small amount of cold diethyl ether and dry them under vacuum to a constant weight.

Section 4: Data Summary

The choice of solvent and temperature can influence reaction rate and product solubility. The following table summarizes common conditions for urea synthesis from isocyanates and amines.

ParameterConditionRationale & Expected OutcomePotential Issues
Solvent THF, Dichloromethane (DCM), Diethyl EtherAprotic, inert solvents that solubilize reagents well. Generally leads to clean reactions and easy product precipitation.[1]Ensure solvent is anhydrous.
Acetonitrile (ACN)A polar aprotic solvent that can increase reaction rates.[11]Can be harder to remove; may increase solubility of the product, affecting isolated yield.
Temperature 0 - 5 °C (Addition)Controls the initial exothermic reaction, preventing temperature spikes that can lead to side product formation.[3][8]Requires an ice bath and careful monitoring.
Room Temperature (Stirring)Sufficient for the reaction to proceed to completion after the initial controlled addition.[1]If the reaction is slow, gentle heating might be needed, but this increases the risk of side reactions.
Reaction Time 1 - 4 hoursTypically sufficient for full conversion with simple alkyl isocyanates and amines.[3]Incomplete conversion; can be monitored by TLC or LC-MS.

References

  • Yu, N., Lv, J.-F., He, S.-M., Cui, Y., Wei, Y., & Jiang, K. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]
  • Organic Reaction Mechanisms. (n.d.).
  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805.
  • Yu, N., Lv, J. F., He, S. M., Cui, Y., Wei, Y., & Jiang, K. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules (Basel, Switzerland), 27(23), 8219. [Link]
  • Furtwengler, P., Sang, Y., & Zilberman, J. (2023).
  • PrepChem. (n.d.). Synthesis of 1,3-di-n-propyl urea. [Link]
  • ResearchGate. (n.d.).
  • Mohammadi, M., & Adib, M. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(30), 21633-21661. [Link]
  • Google Patents. (2015). CN104628760A - Synthesis preparation method of urea propyl triethoxysilane-methanol solution.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • American Chemical Society. (n.d.).
  • ResearchGate. (2025). N-[hydroxy(dimethyl)silylmethyl]-N,N′-propylene urea hydrochloride: Synthesis and structure. [Link]
  • Wikipedia. (n.d.). Solvent effects. [Link]
  • Organic Chemistry Portal. (n.d.).
  • SlideShare. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. [Link]
  • SIELC Technologies. (n.d.). Separation of [3-(Trimethoxysilyl)propyl]urea on Newcrom R1 HPLC column. [Link]
  • Google Patents. (n.d.).
  • Reddit. (2022). Urea production. [Link]
  • UreaKnowHow. (n.d.). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance. [Link]
  • David Publishing. (n.d.).
  • Frontiers. (2022). Analysis of Key Genes Responsible for Low Urea Production in Saccharomyces cerevisiae JH301. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. [Link]
  • PubMed Central. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. [Link]
  • PrepChem. (n.d.). Synthesis of N-isopropyl-N-(3,4-methylenedioxyphenyl)urea. [Link]
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)

Sources

Dealing with the formation of di- and tri-substituted urea byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the formation of di- and tri-substituted urea byproducts. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with these common yet troublesome impurities. Here, we move beyond simple protocols to provide a deeper understanding of why these byproducts form and offer robust, field-tested strategies to control them.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding urea byproduct formation.

Q1: What are the primary drivers for the formation of di-substituted urea byproducts in my peptide coupling reaction?

A: Di-substituted urea byproducts in peptide synthesis almost always stem from the decomposition of your carbodiimide coupling reagent (e.g., DCC, DIC, EDC). When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. If this intermediate does not react promptly with an amine, it can rearrange into a stable N-acylurea, effectively capping the activated acid. More commonly, excess carbodiimide can react with the newly formed peptide's N-terminus or another amine, or even with water, to form a symmetrical urea. The primary drivers are therefore: (1) slow coupling kinetics, (2) steric hindrance at the coupling site, and (3) the presence of moisture.

Q2: I'm using a Curtius rearrangement to form an isocyanate. Why am I isolating a significant amount of a symmetrical urea byproduct?

A: This is a classic problem. The isocyanate intermediate generated from the thermal or photochemical decomposition of an acyl azide is highly electrophilic. If your intended nucleophile is not reactive enough or is present in a low concentration, the isocyanate can react with trace amounts of water to form a carbamic acid, which is unstable and decarboxylates to form a primary amine. This newly formed amine is often highly reactive and will rapidly attack another molecule of the isocyanate intermediate, leading directly to the formation of a symmetrical di-substituted urea.

Q3: Can my choice of solvent influence the formation of urea byproducts?

A: Absolutely. Solvents play a critical role. Protic solvents like alcohols or water can directly react with isocyanate intermediates to form carbamates or ureas. Aprotic solvents are generally preferred, but their polarity can influence reaction rates. For instance, in peptide coupling, using a polar aprotic solvent like DMF or NMP can enhance the rate of the desired amidation reaction, thereby kinetically disfavoring the rearrangement of the O-acylisourea intermediate into an N-acylurea. However, ensuring your solvent is rigorously anhydrous is paramount.

Q4: How can I easily detect the presence of urea byproducts in my reaction mixture?

A: Urea byproducts are often crystalline and may precipitate from the reaction mixture, providing a visual clue. For in-process monitoring, Thin Layer Chromatography (TLC) is a quick and effective method; ureas typically have different polarity profiles than the desired product. For definitive identification and quantification, LC-MS (Liquid Chromatography-Mass Spectrometry) is the gold standard, as it can separate the urea from your product and provide a clear molecular weight confirmation. ¹H NMR spectroscopy is also highly effective; ureas often exhibit characteristic broad singlets for the N-H protons.

In-Depth Troubleshooting Guides

Guide 1: Mitigating Urea Formation in Carbodiimide-Mediated Amide Coupling

The formation of urea byproducts is a persistent challenge in amide bond formation, particularly in peptide synthesis, where carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are used.

The Underlying Mechanism

The core issue arises from the high reactivity of the O-acylisourea intermediate. Its fate determines the success of the coupling.

G Carboxylic_Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' (e.g., EDC, DCC) Carbodiimide->O_Acylisourea Urea Di-substituted Urea Byproduct (e.g., DCU) Carbodiimide->Urea + H2O or excess amine (Side Reaction) Desired_Amide Desired Amide Product O_Acylisourea->Desired_Amide + Amine (Desired Path) N_Acylurea N-Acylurea Byproduct (Intramolecular Rearrangement) O_Acylisourea->N_Acylurea Slow Coupling / Steric Hindrance (Side Reaction) Amine R'''NH2 (Amine) Amine->Desired_Amide Water H2O (Trace Moisture) Water->Urea

Caption: Reaction pathways in carbodiimide coupling.

Troubleshooting Protocol: The Additive Approach

The most effective strategy is to intercept the O-acylisourea intermediate before it can rearrange. This is achieved by using nucleophilic additives that convert it into a more stable, yet still active, ester intermediate.

Recommended Additives:

AdditiveChemical NameKey Advantage
HOBt 1-HydroxybenzotriazoleClassic additive, highly effective at suppressing racemization and urea formation.
Oxyma Ethyl cyanohydroxyiminoacetateA non-explosive and highly efficient alternative to HOBt, considered safer for scale-up.
HOAt 1-Hydroxy-7-azabenzotriazoleMore reactive than HOBt, particularly useful for sterically hindered couplings.

Step-by-Step Protocol for Minimizing Urea Formation:

  • Rigorous Drying: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. A common mistake is to assume "new bottle" means "anhydrous." It is best practice to use solvents from a solvent purification system or stored over molecular sieves.

  • Reagent Stoichiometry: The order of addition matters.

    • Dissolve your carboxylic acid (1.0 eq) and the additive (e.g., Oxyma, 1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).

    • Stir the solution for 5-10 minutes to allow for pre-activation.

    • Add the carbodiimide (e.g., EDC, 1.1 eq). The solution may become cloudy.

    • Stir for another 15-20 minutes at room temperature. This allows the O-acylisourea to be trapped efficiently by the additive.

  • Amine Addition: Add the amine component (1.0-1.2 eq). If using an amine salt (e.g., HCl salt), add a non-nucleophilic base like diisopropylethylamine (DIPEA) to liberate the free amine in situ.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The desired reaction is often complete within 2-4 hours at room temperature. Over-extending the reaction time can sometimes lead to byproduct formation.

  • Workup and Purification:

    • If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents like DCM and can be removed by simple filtration.

    • If using water-soluble EDC, the corresponding urea (EDU) can be removed with an aqueous acidic wash (e.g., 1M HCl), followed by a basic wash (e.g., sat. NaHCO₃).

Guide 2: Preventing Urea Formation from Isocyanate Intermediates

Reactions involving isocyanates, such as the Curtius, Hofmann, or Lossen rearrangements, are powerful methods for synthesizing amines or urethanes. However, the high electrophilicity of the isocyanate makes it susceptible to dimerization (via reaction with the product amine) into a urea.

The Competing Reactions

The key is to ensure the desired nucleophile traps the isocyanate much faster than the product amine can.

G Acyl_Azide R-CON3 (Acyl Azide) Isocyanate R-N=C=O (Isocyanate Intermediate) Acyl_Azide->Isocyanate Heat (Δ) (Rearrangement) Desired_Product Desired Product (e.g., Boc-protected Amine) Isocyanate->Desired_Product + Nucleophile (Desired Path) Carbamic_Acid R-NHCOOH (Carbamic Acid) Isocyanate->Carbamic_Acid + H2O (Side Path) Urea_Byproduct Symmetrical Urea Byproduct (R-NH-CO-NH-R) Isocyanate->Urea_Byproduct Nucleophile Nu-H (e.g., t-BuOH) Nucleophile->Desired_Product Water H2O (Contaminant) Water->Carbamic_Acid Amine R-NH2 (Product Amine) Carbamic_Acid->Amine - CO2 Amine->Urea_Byproduct + Isocyanate (Dimerization)

Caption: Fate of an isocyanate intermediate.

Troubleshooting Protocol: The Trapping Strategy

The most robust solution is to perform the rearrangement in the presence of a high concentration of a suitable trapping agent, ensuring the isocyanate reacts intermolecularly before it can react with water or a product amine.

Step-by-Step Protocol for a Clean Curtius Rearrangement:

  • Solvent and Reagent Selection:

    • Choose a non-nucleophilic, anhydrous solvent that is compatible with the reaction temperature. Toluene or tert-butanol are common choices.

    • The choice of nucleophile is critical. For generating a stable Boc-protected amine, tert-butanol is an excellent choice as it serves as both the solvent and the trapping reagent.

  • Execution (Example: Boc-Amine Synthesis):

    • Dissolve the starting carboxylic acid in anhydrous toluene.

    • Add diphenylphosphoryl azide (DPPA) and a base like triethylamine (TEA). Stir at room temperature to form the acyl azide in situ.

    • Crucially, add the trapping nucleophile, tert-butanol (at least 5-10 equivalents), to the reaction mixture before heating.

    • Slowly heat the reaction mixture to 80-100 °C. The rearrangement and trapping will occur concurrently. Nitrogen evolution will be observed.

    • Maintain the temperature until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the azide peak at ~2130 cm⁻¹ and the isocyanate peak at ~2270 cm⁻¹).

  • Alternative: The Use of Scavengers

    • In cases where urea formation is still observed, the use of an "isocyanate scavenger" can be effective during workup.

    • Tris(2-aminoethyl)amine (TREN) or other polyamines can be added to the crude reaction mixture. These are highly nucleophilic and will react with any residual isocyanate, forming a highly polar poly-urea adduct that is easily removed during aqueous workup or silica gel chromatography.

By understanding the mechanistic basis for urea formation, researchers can move from reactive troubleshooting to proactive experimental design, saving valuable time and resources while improving the purity and yield of their target molecules.

References

  • Title: The Curtius Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt Source: C&EN URL:[Link]

Technical Support Center: Improving N-Propylurea Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges related to the solubility of N-Propylurea in in vitro assays. Our goal is to ensure the accuracy and reproducibility of your experimental results by addressing common solubility issues.

Introduction to this compound and Solubility Challenges

This compound (C₄H₁₀N₂O) is a urea derivative with a molecular weight of 102.14 g/mol .[1][2][3] Its structure, containing both a polar urea group and a nonpolar propyl group, gives it distinct solubility characteristics. While it is highly soluble in water due to hydrogen bonding, its solubility can be limited in certain buffer systems and in the presence of other media components, posing a challenge for in vitro studies.[4] Inaccurate concentration of the test compound due to poor solubility can lead to erroneous structure-activity relationships (SAR) and unreliable data.[5]

This guide will walk you through a systematic approach to identify and resolve solubility issues with this compound, ensuring its effective use in your assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitated immediately upon addition to my aqueous cell culture medium. What is the cause?

This phenomenon, often called "crashing out," is common for compounds dissolved in a strong organic solvent like DMSO when introduced into an aqueous environment.[6] The rapid dilution of the DMSO reduces its solvating power, causing the less soluble compound to precipitate.[6]

Q2: I observed a cloudy precipitate in my assay plates hours after adding the this compound solution. What could be the reason?

Delayed precipitation can be due to several factors:

  • Temperature Shifts: Moving plates between the lab bench and a 37°C incubator can cause temperature fluctuations that decrease solubility.[6]

  • pH Changes: The CO₂ environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[6]

  • Interactions with Media Components: this compound might interact with salts, proteins, or other components in the culture medium over time, forming insoluble complexes.[6]

Q3: Can the type of cell culture medium affect this compound's solubility?

Yes, the composition of the cell culture medium plays a significant role. The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes help to keep hydrophobic compounds in solution.[5] Conversely, high concentrations of certain salts can lead to precipitation.[7]

Troubleshooting Guide: A Step-by-Step Approach

If you are encountering precipitation or suspect solubility issues with this compound, follow this systematic troubleshooting guide.

Step 1: Characterize the Solubility of Your this compound Lot

It is crucial to first determine the kinetic solubility of your specific batch of this compound in your assay buffer.

Protocol: Kinetic Solubility Assessment
  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 50-100 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Prepare Serial Dilutions: Create a series of dilutions of your this compound stock in DMSO.

  • Add to Assay Buffer: Add a small, consistent volume of each dilution to your pre-warmed (37°C) assay buffer or cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of buffer in a 96-well plate. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative analysis, you can measure the absorbance at a wavelength of 600-650 nm; an increase in absorbance indicates precipitation.[6]

The highest concentration that remains clear is your approximate kinetic solubility limit. Aim to work at concentrations below this limit.

Step 2: Optimize the Solubilization Protocol

If your desired working concentration is above the determined solubility limit, you will need to optimize your solubilization strategy.

Workflow for Optimizing this compound Solubilization

Solubilization_Workflow start Start: this compound Precipitation Observed solubility_test Step 1: Determine Kinetic Solubility start->solubility_test is_soluble Is desired concentration below solubility limit? solubility_test->is_soluble proceed Proceed with Assay is_soluble->proceed Yes optimize Step 2: Optimize Solubilization Protocol is_soluble->optimize No cosolvent Option A: Use a Co-solvent optimize->cosolvent ph_temp Option B: Adjust pH and Temperature optimize->ph_temp surfactant Option C: Use Surfactants (for cell-free assays) optimize->surfactant retest Re-test Solubility cosolvent->retest ph_temp->retest surfactant->retest retest->proceed Successful retest->optimize Unsuccessful end End: Soluble Solution Achieved

Sources

Technical Support Center: N-Propylurea Stability & Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Importance of N-Propylurea Integrity

Welcome to the technical support guide for this compound. As a key reagent in various research, development, and synthetic applications, the chemical integrity of this compound is paramount. Its degradation can introduce impurities, alter reaction kinetics, and ultimately compromise the validity and reproducibility of your experimental results. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent, identify, and troubleshoot issues related to the degradation of this compound during storage. We will delve into the mechanisms of decay and provide actionable protocols to ensure the long-term stability of your compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by users. Each question is answered with an explanation of the underlying chemical principles and a step-by-step resolution.

Q1: My solid this compound has developed a faint ammonia-like odor and appears clumpy. What is happening?

Short Answer: This is a classic sign of hydrolytic degradation. This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture can then react with the urea functional group, breaking it down.

In-Depth Explanation: The primary degradation pathway for this compound in the presence of water is hydrolysis. The urea molecule is cleaved, leading to the formation of propylamine and isocyanic acid. The isocyanic acid can further react with water to produce ammonia and carbon dioxide.[1][2] The ammonia is responsible for the characteristic odor, and the absorbed moisture causes the powder to cake or clump.[3]

Immediate Actions:

  • Isolate: Segregate the suspect container to prevent cross-contamination.

  • Qualify: Do not use the material for any critical experiments until its purity has been re-assessed.

  • Analyze: If possible, perform a purity analysis (e.g., HPLC, melting point) to quantify the level of degradation. Compare the results against the certificate of analysis for a fresh lot.

Prevention:

  • Atmosphere Control: Always store solid this compound in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., silica gel).[4][5]

  • Inert Gas: For long-term storage or for highly sensitive applications, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Portioning: Avoid opening the main stock container frequently. Instead, aliquot the powder into smaller, single-use vials for daily experimental needs.

Q2: I'm observing a new, unidentified peak in my HPLC chromatogram when analyzing my this compound sample. Could this be a degradation product?

Short Answer: Yes, it is highly probable. Degradation of this compound typically yields specific byproducts that can be detected by techniques like High-Performance Liquid Chromatography (HPLC).

In-Depth Explanation: The two main degradation pathways are hydrolysis and thermal decomposition.

  • Hydrolysis Products: As mentioned in Q1, hydrolysis yields propylamine and ammonia. These are often volatile and may not be easily detected by standard reversed-phase HPLC methods. However, other secondary reactions can occur.

  • Thermal Decomposition Products: When exposed to elevated temperatures, urea derivatives can decompose to form substituted isocyanates and amines.[6][7][8] For this compound, this would be propyl isocyanate and ammonia. These products can then react further.

Troubleshooting Workflow: The diagram below outlines a logical workflow for investigating the appearance of unknown peaks.

G start Unexpected Peak in HPLC check_method Verify HPLC Method (Mobile Phase, Column, Standard) start->check_method check_storage Review Storage History (Temp, Humidity, Age) start->check_storage analyze_fresh Analyze a Fresh or Certified Standard Sample check_method->analyze_fresh check_storage->analyze_fresh peak_persists Peak Persists with Old Sample Only? analyze_fresh->peak_persists conclusion_degradation Conclusion: Peak is a Degradation Product peak_persists->conclusion_degradation  Yes conclusion_artifact Conclusion: Peak is a Method Artifact peak_persists->conclusion_artifact  No

Sources

Addressing challenges in the purification of polar N-Propylurea derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar N-Propylurea derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these often-challenging compounds. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively. The inherent polarity of this compound derivatives, stemming from the urea functional group and its hydrogen bonding capabilities, presents a unique set of purification hurdles.[1][2] This guide will address these challenges in a practical, question-and-answer format, grounded in established scientific literature and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I can expect when purifying polar this compound derivatives?

The principal difficulties arise from the high polarity conferred by the urea functional group.[2] This polarity leads to:

  • Poor Retention in Reversed-Phase Chromatography (RPC): These compounds often have limited interaction with non-polar stationary phases (like C18), causing them to elute very early, often with the solvent front, resulting in poor separation from other polar impurities or starting materials.[2][3]

  • High Solubility in Polar Solvents: This characteristic can make traditional recrystallization challenging, as the compound may remain soluble even at low temperatures, leading to poor recovery.[2][3]

  • Strong Interactions with Silica Gel in Normal-Phase Chromatography (NPC): The hydrogen bond donor and acceptor sites on the urea moiety can lead to strong, sometimes irreversible, adsorption to silica gel, resulting in significant peak tailing and low recovery.[2]

  • Co-crystallization with Polar Impurities: Impurities with similar polarity and hydrogen bonding capabilities can co-crystallize with the desired product, making purification by crystallization alone ineffective.[3]

Q2: I'm observing little to no retention of my this compound derivative on a C18 column. What are my options?

This is a classic issue with highly polar analytes in RPC. Here are several strategies to enhance retention:

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns possess stationary phases that are modified to be more compatible with polar compounds, improving retention.[3]

  • Reduce the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase its polarity, thereby promoting interaction with the non-polar stationary phase.[3]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most effective solution for retaining and separating highly polar compounds. It utilizes a polar stationary phase (like silica or amide-bonded phases) and a mobile phase with a high concentration of a less polar organic solvent.[4][5][6][7]

Q3: When should I choose Normal-Phase Chromatography (NPC) over other methods?

NPC can be a viable option, particularly when your this compound derivative has limited solubility in the highly aqueous mobile phases used in RPC.[8][9] In NPC, a polar stationary phase (typically silica) is used with a non-polar mobile phase.[10] Less polar compounds elute first, while more polar compounds are retained longer.[10] However, be mindful of the potential for strong adsorption and peak tailing.

Q4: My recrystallization attempts are failing, resulting in an oil or very low yield. What can I do?

Oiling out or poor recovery during recrystallization is common for highly polar compounds.[2] Consider these troubleshooting steps:

  • Solvent System Optimization: The ideal solvent is one in which your compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures.[11] You may need to screen a variety of solvents or, more likely, use a multi-solvent system.[11]

  • Anti-Solvent Addition: Dissolve your compound in a minimal amount of a "good" (high-solubility) solvent and then slowly add a "bad" (low-solubility) anti-solvent in which the compound is insoluble but is miscible with the first solvent, to induce precipitation.[3]

  • Trituration: If an oil forms, try triturating it with a non-polar solvent like hexane or pentane. This can sometimes induce solidification by "washing away" impurities that inhibit crystallization.[2]

  • Induce Crystallization: If the solution becomes supersaturated without forming crystals, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[11]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of polar this compound derivatives.

Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Suggestion
Poor recovery after chromatography The compound may be partially soluble in wash solvents.Use minimal volumes of ice-cold solvent for washing the purified product.[2]
The compound may be adsorbing irreversibly to the stationary phase.Consider a different stationary phase or add a modifier to the mobile phase to reduce strong interactions.[2]
Product is not pure after a single purification step The chosen purification method may not have sufficient resolving power for the impurities.A combination of purification techniques may be necessary. For example, an initial recrystallization could be followed by column chromatography.[2]
Oily product instead of a solid after chromatography Residual solvent or the presence of impurities may be preventing crystallization.Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. Ensure all solvents are thoroughly removed under high vacuum.[2]
Split peaks in HPLC Partially blocked column frit or a void in the column.Reverse and flush the column according to the manufacturer's guidelines or replace the column.[3]
Sample solvent is incompatible with the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.[3]
Recrystallization Troubleshooting
Problem Potential Cause Troubleshooting Suggestion
Colored impurities in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3]
Low recovery of crystalline product The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to further decrease solubility.[3]
Crystals are too fine and pass through the filter paper.Use a finer porosity filter paper or allow the crystals to grow larger by cooling the solution more slowly.
No crystal formation The solution is not supersaturated.Evaporate some of the solvent.[3]
Nucleation is inhibited.Try adding an anti-solvent or scratching the flask to induce crystallization.[3][11]

Experimental Protocols & Workflows

Workflow for Method Selection in Purifying Polar this compound Derivatives

Purification Workflow start Crude this compound Derivative check_solubility Assess Solubility Profile start->check_solubility recrystallization Attempt Recrystallization check_solubility->recrystallization Favorable Profile chromatography Proceed to Chromatography check_solubility->chromatography Unfavorable Profile is_pure_recryst Purity Acceptable? recrystallization->is_pure_recryst end_purified Purified Product is_pure_recryst->end_purified Yes is_pure_recryst->chromatography No rpc_check Soluble in RPC Mobile Phase? chromatography->rpc_check npc Normal-Phase Chromatography (NPC) chromatography->npc Soluble in Non-polar Solvents hilic Hydrophilic Interaction Liquid Chromatography (HILIC) rpc_check->hilic No, Highly Polar rpc Reversed-Phase Chromatography (RPC) with Polar-Embedded Column rpc_check->rpc Yes analyze_fractions Analyze Fractions (TLC, HPLC, etc.) hilic->analyze_fractions npc->analyze_fractions rpc->analyze_fractions combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure combine_pure->end_purified

Caption: Decision workflow for selecting a purification strategy.

General Protocol for Purification by HILIC
  • Column Selection: Choose a HILIC column with a polar stationary phase, such as bare silica, amide, or zwitterionic phases.[5][7][12]

  • Mobile Phase Preparation: A typical HILIC mobile phase consists of a high percentage of acetonitrile (ACN) and a smaller percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate). A starting point could be 95:5 ACN:aqueous buffer.[12][13]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

  • Sample Preparation: Dissolve the crude this compound derivative in the initial mobile phase. If solubility is an issue, a stronger, compatible solvent can be used, but the injection volume should be minimized.

  • Gradient Elution: Start with a high organic content and gradually increase the aqueous portion of the mobile phase to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze their purity using an appropriate method (e.g., TLC, LC-MS).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Challenge: Analyte-Stationary Phase Interactions

Caption: Contrasting interactions in RPC and HILIC for polar analytes.

Purity Assessment

After purification, it is crucial to accurately assess the purity of your this compound derivative. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for determining purity. An orthogonal method (e.g., using a different column chemistry or mobile phase) to the purification method is recommended for a more rigorous assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any residual impurities.

  • Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight of the product.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N) and can be a good indicator of purity.

By understanding the inherent chemical properties of polar this compound derivatives and applying a systematic, informed approach to purification, you can overcome the challenges and achieve your desired product purity. This guide serves as a starting point, and further optimization will likely be necessary for your specific compound and impurity profile.

References

  • Vertex AI Search. (n.d.). Propylurea - Solubility of Things.
  • BenchChem. (2025). Technical Support Center: Purification of N-(2-cyanophenyl)-N'-isopropylurea.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Urea Derivatives by HPLC-MS.
  • Tosoh Bioscience. (n.d.). Normal Phase Chromatography.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography.
  • Waters. (n.d.). HPLC Separation Modes.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Thermo Fisher Scientific. (n.d.). HILIC separations.
  • Wu, C., et al. (2012). Development of a hydrophilic interaction liquid chromatography-mass spectrometry method for detection and quantification of urea thermal decomposition by-products in emission from diesel engine employing selective catalytic reduction technology.
  • NileRed. (2016, February 1).
  • Mitrevski, B., & Talevska, A. (2013). Determination of urea, allantoin and lysine pyroglutamate in cosmetic samples by hydrophilic interaction chromatography. Macedonian Pharmaceutical Bulletin, 59(1, 2), 29-36.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.

Sources

Optimizing the stoichiometry of reactants in N-Propylurea synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Propylurea synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stoichiometry of reactants in the synthesis of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is commonly synthesized through several routes, with the choice often depending on the availability of starting materials, desired scale, and safety considerations. The most prevalent methods include:

  • Reaction of Propyl Isocyanate with Ammonia: This is a straightforward and high-yielding method where propyl isocyanate reacts directly with ammonia.[1][2]

  • Reaction of Urea with n-Propylamine: This method involves heating urea with n-propylamine, often in a high-boiling inert solvent like xylene.[3]

  • From Primary Amides via Hofmann Rearrangement: A more complex route involves the in-situ generation of an isocyanate from a primary amide, which then reacts with an amine source.[4]

Q2: Why is optimizing reactant stoichiometry so critical in this compound synthesis?

A2: Optimizing the stoichiometry is paramount for several reasons:

  • Maximizing Yield: Ensuring the correct molar ratios of reactants minimizes the amount of limiting reagent left unreacted, directly impacting the theoretical maximum yield.

  • Minimizing Side Products: An excess of one reactant can lead to the formation of undesired byproducts, complicating purification and reducing the overall purity of the final product.[2][5] For instance, in the reaction of propyl isocyanate with ammonia, an excess of the isocyanate can lead to the formation of di- and tri-substituted ureas.

  • Controlling Reaction Rate: The concentration of reactants can influence the reaction kinetics. While a higher concentration can increase the reaction rate, it may also promote side reactions.

  • Cost-Effectiveness: Using the optimal amount of each reactant, especially the more expensive ones, is crucial for the economic viability of the synthesis, particularly on a larger scale.

Q3: What is the ideal molar ratio for the synthesis of this compound from urea and n-propylamine?

A3: For the synthesis of this compound from urea and n-propylamine, a common approach is to use a slight excess of the amine. A molar ratio of approximately 1:1.1 to 1:1.5 (Urea:n-Propylamine) is often employed. The excess amine helps to drive the reaction to completion. However, a large excess should be avoided as it can complicate the work-up process.[3]

Q4: How does moisture affect the synthesis of this compound, particularly when using isocyanates?

A4: Moisture is a significant concern, especially when using propyl isocyanate. Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid, which then decomposes to form n-propylamine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to produce the undesired symmetrical 1,3-dipropylurea.[2] Therefore, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere.[2]

II. Troubleshooting Guide

This section addresses common issues encountered during this compound synthesis, with a focus on problems arising from reactant stoichiometry.

Problem 1: Low Yield of this compound

Symptoms:

  • The isolated product weight is significantly lower than the theoretical yield.

  • TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting material.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Incorrect Stoichiometry An insufficient amount of one reactant (the limiting reagent) will naturally lead to a low yield.Carefully recalculate the molar equivalents of all reactants. Ensure accurate weighing and dispensing of all materials. For the urea and n-propylamine method, consider a slight excess of the amine (e.g., 1.1 equivalents).
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[6] If the reaction has stalled, consider increasing the reaction time or temperature moderately.
Moisture Contamination As discussed in the FAQ, moisture can consume the isocyanate starting material, leading to lower yields of the desired product.[2]Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Loss During Work-up The product may be lost during extraction, washing, or purification steps.Optimize the work-up procedure. Ensure the pH is appropriate during aqueous washes to minimize product solubility in the aqueous layer. Use a suitable recrystallization solvent to maximize product recovery.
Problem 2: Presence of Significant Impurities in the Final Product

Symptoms:

  • NMR or Mass Spectrometry data indicates the presence of unexpected signals.

  • The melting point of the isolated product is broad and lower than the literature value for pure this compound.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Formation of 1,3-dipropylurea This is a common byproduct, especially when using propyl isocyanate. It can form if the isocyanate reacts with the product this compound or if it reacts with n-propylamine generated from the reaction of the isocyanate with water.[5]Use a slight excess of the amine nucleophile (ammonia or n-propylamine) to favor the formation of the monosubstituted urea. Strictly control the reaction temperature, as higher temperatures can promote the formation of this byproduct. Ensure anhydrous conditions.[2]
Formation of Biuret In syntheses starting from urea, heating can cause the formation of biuret (H₂NCONHCONH₂) as an impurity.[7]Optimize the reaction temperature and time to minimize the formation of biuret. Purification by recrystallization can often effectively remove this impurity.
Unreacted Starting Materials Incomplete reaction will lead to the presence of starting materials in the crude product.Monitor the reaction to ensure it goes to completion.[6] Adjust stoichiometry or reaction conditions as needed.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Time, Temp) Start->Check_Conditions Check_Purity Assess Purity of Starting Materials Start->Check_Purity Analyze_Crude Analyze Crude Product (TLC, NMR, MS) Check_Stoichiometry->Analyze_Crude Check_Conditions->Analyze_Crude Check_Purity->Analyze_Crude Identify_Side_Products Side Products Identified? Analyze_Crude->Identify_Side_Products Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Optimize_Stoichiometry Adjust Molar Ratios Identify_Side_Products->Optimize_Stoichiometry Yes Optimize_Purification Refine Purification Protocol Identify_Side_Products->Optimize_Purification No Optimize_Conditions Modify Reaction Time/Temperature Incomplete_Reaction->Optimize_Conditions Yes Purify_Reagents Purify Starting Materials Incomplete_Reaction->Purify_Reagents No Successful_Synthesis Successful Synthesis Optimize_Stoichiometry->Successful_Synthesis Optimize_Conditions->Successful_Synthesis Purify_Reagents->Successful_Synthesis Optimize_Purification->Successful_Synthesis

Caption: A workflow for troubleshooting common issues in this compound synthesis.

III. Experimental Protocols

Protocol 1: Synthesis of this compound from Urea and n-Propylamine

This protocol is adapted from a general procedure for the synthesis of alkyl-ureas.[3]

Materials:

  • Urea

  • n-Propylamine

  • Xylene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend urea (1.0 eq) in dry xylene.

  • Heat the suspension to an internal temperature of 120-125 °C.

  • Slowly add a solution of n-propylamine (1.1-1.2 eq) in xylene to the heated suspension with vigorous stirring.

  • Maintain the reaction at reflux for the specified time, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The this compound product will often crystallize out of the solution upon cooling.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold xylene.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound from Propyl Isocyanate and Ammonia

This protocol is based on the general reactivity of isocyanates with amines.[1][2]

Materials:

  • Propyl isocyanate

  • Ammonia (e.g., a solution in an appropriate solvent like diethyl ether or THF, or as a gas)

  • Anhydrous diethyl ether or THF

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a gas inlet, and a magnetic stirrer, dissolve propyl isocyanate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ammonia (1.1-1.5 eq) in diethyl ether dropwise to the stirred isocyanate solution. Alternatively, bubble ammonia gas through the solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • A white precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum.

Reaction Mechanism: Isocyanate Route

Reaction_Mechanism Propyl_Isocyanate Propyl Isocyanate (R-N=C=O) Nucleophilic_Attack Nucleophilic Attack Propyl_Isocyanate->Nucleophilic_Attack Ammonia Ammonia (NH3) Ammonia->Nucleophilic_Attack Intermediate Zwitterionic Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer N_Propylurea This compound (R-NH-CO-NH2) Proton_Transfer->N_Propylurea

Caption: The reaction mechanism for the synthesis of this compound from propyl isocyanate and ammonia.

IV. Analytical Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity.

Analytical Technique Purpose Expected Observations for this compound
Melting Point To assess the purity of the compound.A sharp melting point consistent with the literature value (around 106-109 °C). A broad or depressed melting point suggests the presence of impurities.
¹H NMR To confirm the structure and identify protons in different chemical environments.Characteristic peaks corresponding to the propyl group (triplet, sextet, triplet) and the NH and NH₂ protons.
¹³C NMR To confirm the carbon skeleton of the molecule.Peaks corresponding to the three carbons of the propyl group and the carbonyl carbon of the urea moiety.
FT-IR Spectroscopy To identify functional groups present in the molecule.Strong C=O stretching vibration (around 1650 cm⁻¹), N-H stretching vibrations (around 3200-3400 cm⁻¹), and C-H stretching vibrations.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of this compound (102.14 g/mol ).[8][9]
High-Performance Liquid Chromatography (HPLC) To assess purity and quantify the product.[10]A single major peak for the pure product. Can be used to quantify the amount of this compound in a sample.[11]

V. References

  • Hayes, et al. J. Agr. Food Chem. 17, 1077 (1969). (Source for a synthesis of a related urea compound)

  • ResearchGate. DSC spectra of n-propyl urea isolated from all three amine starting... Available at: [Link]

  • ChemRxiv. Advanced insights towards electrochemical urea synthesis: Strategic design and techno–commercial compatibility. Available at: [Link]

  • Google Patents. CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea. Available at:

  • bioRxiv. Regulation of urea cycle by reversible high stoichiometry lysine succinylation. Available at: [Link]

  • PubMed. Activity-Selectivity Trends in Electrochemical Urea Synthesis: Co-Reduction of CO2 and Nitrates Over Single-Site Catalysts. Available at: [Link]

  • Sargent Group - University of Toronto. Selective electrochemical synthesis of urea from nitrate and CO2 via relay catalysis on hybrid catalysts. Available at: [Link]

  • Google Patents. US4310692A - Process for the preparation of alkyl-ureas. Available at:

  • ResearchGate. Techno-economic optimization of renewable urea production for sustainable agriculture and CO 2 utilization. Available at: [Link]

  • ResearchGate. Large scale preparation of N-substituted urea. Available at: [Link]

  • Google Patents. CN104628760A - Synthesis preparation method of urea propyl triethoxysilane-methanol solution. Available at:

  • PubMed. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Available at: [Link]

  • Reddit. Common ways to lose product and reduce yield? : r/chemistry. Available at: [Link]

  • Organic Syntheses. nitrosomethylurea. Available at: [Link]

  • Google Patents. EP0471983A1 - Process for the N-alkylation of urea. Available at:

  • MDPI. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Available at: [Link]

  • PubMed. Analytical methods for measuring urea in pharmaceutical formulations. Available at: [Link]

  • PubMed. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway. Available at: [Link]

  • Google Patents. Purification of urea - US2663731A. Available at:

  • National Institutes of Health. Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea. Available at: [Link]

  • DTIC. Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • University of Amsterdam. Novel isocyanate-free synthesis of polyurea. Available at: [Link]

  • MDPI. Synthesis, Structure and Properties of Polyester Polyureas via a Non-Isocyanate Route with Good Combined Properties. Available at: [Link]

Sources

Side reactions to consider when using N-Propylurea with isocyanates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with N-Propylurea and isocyanates. This guide is designed to provide in-depth, field-proven insights into the side reactions that can occur during your experiments. By understanding the underlying mechanisms and having access to robust troubleshooting protocols, you can optimize your reaction conditions, improve yields, and ensure the integrity of your final products.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm seeing a lower than expected yield and the formation of a white precipitate in my reaction. What is the likely cause?

A1: The most probable cause is the presence of moisture in your reaction. Isocyanates are highly reactive towards water. This reaction forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[1][2] The newly formed amine can then react with another isocyanate molecule to produce a symmetrically disubstituted urea, which is often insoluble and precipitates out of solution.[2][3]

Q2: My reaction mixture is becoming more viscous than expected, and in some cases, it forms a gel. What side reactions could be responsible for this?

A2: Increased viscosity or gelation is often a result of cross-linking side reactions. The two most common culprits are allophanate and biuret formation.

  • Allophanate Formation: This occurs when the N-H group of the desired urea product reacts with another molecule of isocyanate.[4][5][6] This is particularly prevalent at elevated temperatures (typically above 100-120°C) and with an excess of isocyanate.[4][5]

  • Biuret Formation: Similar to allophanate formation, this happens when a urea product reacts further with an isocyanate.[7]

Q3: I've noticed the formation of a hard, insoluble solid, especially when running the reaction at higher temperatures or for extended periods. What could this be?

A3: This is likely due to the formation of isocyanurate , a cyclic trimer of the isocyanate.[8][9][10] This trimerization is often catalyzed by certain bases, metal catalysts, and high temperatures.[10] Isocyanurates are highly stable, cross-linked structures that are typically insoluble in common organic solvents.

Q4: How can I minimize these side reactions?

A4: Minimizing side reactions requires careful control over several experimental parameters:

  • Stoichiometry: Use a precise 1:1 molar ratio of this compound to isocyanate. An excess of isocyanate will drive the formation of allophanates, biurets, and isocyanurates.

  • Temperature: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.[11] Side reactions like allophanate and isocyanurate formation are significantly accelerated at higher temperatures.[5]

  • Catalyst Selection: Choose a catalyst that is selective for the urea formation reaction. Some catalysts can also promote side reactions.[1] Tertiary amines and some organotin compounds are common choices, but their effects should be evaluated for your specific system.[12]

  • Anhydrous Conditions: As mentioned in Q1, rigorously exclude moisture from all reagents, solvents, and glassware to prevent the formation of symmetrically disubstituted ureas.[3]

Section 2: Understanding the Mechanisms of Side Reactions

A clear understanding of the reaction pathways is crucial for effective troubleshooting.

Primary Reaction: Urea Formation

The desired reaction is the nucleophilic addition of the primary amine group of this compound to the electrophilic carbon of the isocyanate, forming the desired N,N'-disubstituted urea.

Key Side Reactions
1. Allophanate Formation

This reaction occurs when the N-H proton of the newly formed urea is abstracted, and the resulting nucleophile attacks another isocyanate molecule. This is more likely to happen at elevated temperatures and with an excess of isocyanate.[4][5] The formation of allophanates introduces cross-linking, which can lead to increased viscosity and gelation.[4]

2. Isocyanurate Formation

Isocyanates can undergo cyclotrimerization to form a highly stable, six-membered isocyanurate ring.[8][9][10] This reaction is often catalyzed by heat, strong bases, and certain metal catalysts.[10] Isocyanurate formation is a significant issue as it consumes the isocyanate starting material and forms an insoluble, often undesirable, byproduct.

Side_Reactions N_Propylurea This compound Desired_Urea Desired N,N'-Disubstituted Urea N_Propylurea->Desired_Urea Isocyanate Isocyanate Isocyanate->Desired_Urea Primary Reaction Symmetric_Urea Symmetric Urea (Precipitate) Isocyanate->Symmetric_Urea Propylamine Propylamine Isocyanate->Propylamine Decomposition CO2 CO₂ Isocyanate->CO2 Decomposition Allophanate Allophanate (Cross-linking) Desired_Urea->Allophanate Excess_Isocyanate Excess Isocyanate Excess_Isocyanate->Allophanate High Temp. Isocyanurate Isocyanurate (Trimer) Excess_Isocyanate->Isocyanurate High Temp./Catalyst Moisture Moisture (H₂O) Moisture->Propylamine Moisture->CO2 Propylamine->Symmetric_Urea HPLC_Analysis_Workflow Start Start Reaction Aliquot Withdraw Aliquot Start->Aliquot Quench Quench with Amine Aliquot->Quench Dilute Dilute Sample Quench->Dilute Inject Inject into HPLC Dilute->Inject Analyze Analyze Chromatogram Inject->Analyze Identify Identify Products & Byproducts Analyze->Identify Optimize Optimize Reaction Conditions Identify->Optimize

Sources

Technical Support Center: Crystallization of N-Propylurea for X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of N-Propylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-quality single crystals suitable for X-ray diffraction analysis. Drawing from established crystallization principles and troubleshooting experience, this resource aims to explain the "why" behind the "how," ensuring a scientifically grounded approach to your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is not crystallizing. What are the first steps I should take?

A1: When crystallization fails to initiate, the primary issue is often a failure to achieve a state of supersaturation.[1] This is the essential thermodynamic driving force for crystal formation. Here’s a systematic approach to troubleshoot this issue:

  • Increase Concentration: The most straightforward method to induce supersaturation is to increase the concentration of this compound in the solution. This can be achieved by slowly evaporating the solvent.[1][2] A simple setup involves covering the crystallization vial with a cap that is not airtight, or using aluminum foil with a few pinholes to allow for gradual solvent loss.[1][3]

  • Solvent System Re-evaluation: The choice of solvent is critical.[4][5] this compound is a polar molecule due to the presence of amide and carbonyl groups. Therefore, polar solvents are generally a good starting point.[6] However, if the compound is too soluble, crystallization will not occur.[4] Experiment with different solvents or solvent mixtures to find a system where this compound has moderate solubility.[3] A good solvent for crystallization will dissolve the compound when hot but have limited solubility when cold.[6][7]

Q2: My experiment resulted in an oil or amorphous precipitate instead of crystals. What went wrong?

A2: "Oiling out" or precipitation occurs when the solution becomes supersaturated too quickly, or when the temperature of the solution is above the melting point of the solute as it comes out of solution.[7][10] This leads to the formation of a liquid or a non-crystalline solid rather than an ordered crystal lattice.[11]

To address this:

  • Reduce the Concentration: Start with a more dilute solution of this compound.[11]

  • Utilize an Anti-Solvent: In a binary solvent system, a precipitant (or "anti-solvent") in which this compound is insoluble can be slowly introduced to a solution of the compound in a good solvent.[1] This gradual change in solvent composition can gently bring the solution to supersaturation.[13]

Q3: The crystals I obtained are very small, needle-like, or form as a powder. How can I grow larger, higher-quality crystals?

A3: The formation of numerous small crystals or needles indicates a high rate of nucleation relative to the rate of crystal growth.[1][11] To obtain larger single crystals suitable for X-ray diffraction, the goal is to favor crystal growth over the formation of new nuclei.[11]

Here are some strategies:

  • Reduce Supersaturation: A lower degree of supersaturation will lead to fewer nucleation events, allowing the existing crystals to grow larger.[11] This can be achieved by using a slightly more dilute solution or slowing down the crystallization process.

  • Seeding: Introduce a single, well-formed crystal (a "seed crystal") into a solution that is just slightly supersaturated. This provides a template for further growth and can prevent the spontaneous formation of many small crystals.[11]

  • Minimize Disturbances: Vibrations and sudden temperature changes can induce nucleation.[3][11] It is crucial to place your crystallization experiments in a quiet, undisturbed location.[3]

Q4: How important is the purity of my this compound sample for successful crystallization?

A4: The purity of your starting material is paramount. The principle of "Garbage In = Garbage Out" is highly applicable to crystallography.[1] Impurities can inhibit crystal growth, lead to the formation of poorly ordered crystals, or become incorporated into the crystal lattice, causing defects.[11][14] For X-ray crystallography, a purity of >95% is generally recommended.[15]

Purification Protocol: Recrystallization of this compound

Recrystallization is a fundamental technique for purifying solid organic compounds.[16] For urea and its derivatives, polar solvents like methanol or ethanol are often effective.[17]

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of your crude this compound in a small amount of a potential solvent (e.g., methanol) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: In a flask, add the chosen solvent to your crude this compound and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into your final crystals.[7][16]

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[17]

  • Isolation and Drying: Collect the crystals by suction filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not supersaturated.[1] - this compound is too soluble in the chosen solvent.[4]- Increase the concentration by slow evaporation.[1][2] - Change to a less polar solvent or use a solvent/anti-solvent system.[1] - Try slow cooling of a saturated hot solution.[2][8]
Oiling Out / Precipitation - Supersaturation is reached too quickly.[11] - Crystallization temperature is above the melting point of this compound.[7]- Reduce the initial concentration.[11] - Slow down the rate of cooling or evaporation.[9][12] - Add the anti-solvent more slowly in a diffusion setup.[1]
Small, Needle-like Crystals - High rate of nucleation compared to crystal growth.[1][11] - Solution is too concentrated.- Decrease the level of supersaturation.[11] - Slow down the crystallization process (slower cooling or evaporation).[9][12] - Use the seeding technique with a pre-existing crystal.[11]
Twinned or Defective Crystals - Presence of impurities.[11] - Crystal growth rate is too fast.[11] - Mechanical disturbances during growth.[3][11]- Purify the this compound sample by recrystallization.[16] - Further slow down the crystal growth rate. - Isolate the crystallization setup from vibrations.[3]

Advanced Crystallization Protocols

If basic methods are unsuccessful, consider these more controlled techniques.

Protocol 1: Vapor Diffusion

This is a highly effective method for small quantities of material.[4][12] It involves the slow introduction of an anti-solvent via the vapor phase.[2]

Step-by-Step Methodology:

  • Prepare the Inner Vial: Dissolve your purified this compound in a small volume of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Prepare the Outer Chamber: Place this inner vial inside a larger, sealable chamber (e.g., a beaker or jar) that contains a larger volume of a volatile "anti-solvent" (a solvent in which this compound is insoluble, and which is miscible with the "good" solvent).[1][13]

  • Seal and Wait: Seal the outer chamber and leave it undisturbed. The more volatile anti-solvent will slowly diffuse into the inner vial, gradually decreasing the solubility of this compound and promoting slow crystal growth.[2]

Protocol 2: Slow Cooling

This technique relies on the temperature-dependent solubility of this compound.[8]

Step-by-Step Methodology:

  • Prepare a Saturated Solution: Prepare a saturated or near-saturated solution of this compound in a suitable solvent at an elevated temperature.[1][3]

  • Insulated Cooling: Place the container with the hot solution into a larger, insulated container (like a Dewar flask filled with hot water) to ensure a very slow cooling rate.[1][3]

Visualizing Crystallization Workflows

Workflow for Troubleshooting Crystallization Failure

G start No Crystals Formed check_saturation Is the solution supersaturated? start->check_saturation increase_conc Increase Concentration (Slow Evaporation) check_saturation->increase_conc No change_solvent Change Solvent System (e.g., add anti-solvent) check_saturation->change_solvent Yes, but still no crystals success Crystals Formed increase_conc->success change_temp Alter Temperature (Slow Cooling) change_solvent->change_temp change_temp->success

Caption: Troubleshooting logic for initiating crystallization.

Workflow for Optimizing Crystal Quality

G start Poor Quality Crystals (Small, Needles, Powder) check_purity Is the sample pure? start->check_purity purify Purify by Recrystallization check_purity->purify No slow_growth Slow Down Crystal Growth check_purity->slow_growth Yes purify->slow_growth reduce_supersaturation Reduce Supersaturation slow_growth->reduce_supersaturation use_seeding Use Seeding Technique reduce_supersaturation->use_seeding success High-Quality Single Crystals use_seeding->success

Caption: Steps to improve the size and quality of crystals.

References

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • Juers, D. H., & Matthews, B. W. (2004). Slow cooling and temperature-controlled protein crystallography. Protein Science, 13(10), 2690-2694.
  • Crystallization process: how does crystallization work. (2024, July 25). Mirai Intex.
  • Crystallization of small molecules. (n.d.). Retrieved from [https://www.uam.es/gruposinv/fluimac/docencia/master/practicas/CRYSTALLIZATION OF SMALL MOLECULES.pdf]([Link] OF SMALL MOLECULES.pdf)
  • McCann, P. J., & Le Goff, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1737-1755.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Crystallisation Techniques. (2006, January 8).
  • Low temperature solution growth : Slow cooling and Slow evaporation method. (2016, December 9). BrainKart.
  • How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora.
  • Staples, R. J. (2012, December 12). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • Guide for crystallization. (n.d.).
  • Crystallization. (n.d.).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (1976).
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Urea. (n.d.). In Wikipedia.
  • Why is methanol used in recrystallization of urea? (2018, September 5). Quora.
  • Crystallization of urea. (1971). U.S.
  • Technique Series: Recrystallization (urea as an example). (2016, February 1). YouTube.
  • Recrystallization Purification Method for Urea. (n.d.). China/Asia On Demand (CAOD).
  • Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography » University of Florida.
  • Advice for Crystallization. (n.d.). Universität Potsdam.
  • Modulating physical properties of solid forms of urea using co-crystallization technology. (n.d.).
  • Tailored solution environment for protein crystallization: tuning solubility, nucleation, and growth by urea and salt. (2025).
  • Kim, Y., et al. (2011). HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR. Current protocols in protein science, Chapter 5, Unit 5.24.
  • Castagnoli, L., et al. (2004). Purification, crystallization and preliminary X-ray diffraction analysis of a variant of the ColE1 Rop protein. Acta crystallographica. Section D, Biological crystallography, 60(Pt 1), 143–145.
  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (2011). Journal of visualized experiments : JoVE, (48), 2154.
  • Purification, crystallization and preliminary X-ray diffraction analysis of thermostable nitrile hydratase. (2016, February 26). ResearchGate.
  • Balasubramanian, A., & Ponnuraj, K. (2010). Purification, crystallization and preliminary X-ray analysis of urease from jack bean (Canavalia ensiformis). Acta crystallographica.

Sources

Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of N-Propylurea

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies for a common challenge in reversed-phase HPLC: peak tailing, with a specific focus on the analysis of N-Propylurea. This document moves from high-level FAQs to deep, mechanism-based solutions to empower you to diagnose and resolve peak asymmetry effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding peak tailing for this compound.

Q1: My this compound peak is tailing. What is the most likely cause?

A: The most frequent cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interaction with the stationary phase.[1][2] this compound's basic functional groups can interact strongly with acidic silanol groups (Si-OH) that remain on the surface of silica-based columns (e.g., C18, C8).[3][4] This secondary retention mechanism is different from the primary hydrophobic retention, causing some analyte molecules to lag, which results in a tailing peak.[1][4]

Q2: Can the solvent I dissolve my sample in cause peak tailing?

A: Absolutely. This is a critical and often overlooked factor. If your sample solvent (diluent) is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause severe peak distortion, including broadening and tailing.[2][5][6][7] The strong solvent carries the analyte band down the column prematurely and in a disorganized manner, disrupting the focusing of the sample at the column head.[8][9] For reversed-phase analysis of a polar compound like this compound, dissolving the sample in a solvent weaker than or identical to the initial mobile phase is ideal.[5]

Q3: My column has been in use for a while. Could it be degraded?

A: Yes, column degradation is a common cause of peak tailing that often develops over time.[2] Degradation can manifest in two primary ways:

  • Column Bed Deformation: The formation of a void or channel at the column inlet can cause peak distortion for all analytes in the chromatogram.[1][10] This can result from pressure shocks or the dissolution of the silica bed under harsh pH conditions (especially pH > 8).

  • Stationary Phase Contamination: Accumulation of strongly retained impurities from samples can create new active sites that interact with your analyte, causing tailing.[2][11]

A quick diagnostic test is to substitute the suspect column with a new, identical one. If the peak shape improves dramatically, the original column is the source of the problem.[1]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root causes of peak tailing for this compound.

Issue 1: Secondary Silanol Interactions

Q: What exactly are silanol interactions and why are they so problematic for this compound?

A: Silica-based HPLC columns are manufactured by bonding a hydrophobic phase (like C18) to silica particles. However, this bonding process is never 100% complete due to steric hindrance, leaving behind unreacted silanol groups (Si-OH) on the surface.[12][13][14] These silanol groups are acidic and, especially at mobile phase pH levels above 3, can become ionized (deprotonated) to form negatively charged sites (Si-O⁻).[1][15]

This compound, containing basic amine functionalities, can be protonated in the mobile phase, carrying a positive charge. This leads to a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanol sites.[1][3][16] This interaction is a secondary retention mechanism that competes with the intended reversed-phase mechanism, leading to significant peak tailing.[4]

Q: What are the most effective strategies to eliminate silanol interactions?

A: There are three primary strategies, which can be used alone or in combination: modifying the mobile phase pH, using mobile phase additives, and selecting a more inert column.

The goal is to suppress the ionization of either the silanol groups or the analyte. For basic analytes like this compound, the most common approach is to lower the mobile phase pH.

  • Mechanism: By operating at a low pH (typically ≤ 3), the high concentration of protons in the mobile phase forces the silanol groups to remain in their neutral, protonated form (Si-OH).[3][17][18] This prevents the formation of negative charges on the stationary phase, thus eliminating the strong ionic interaction with the basic analyte.[17][19]

  • Experimental Protocol: pH Adjustment

    • Buffer Preparation: Prepare the aqueous portion of your mobile phase using a buffer to ensure a stable pH. A 10-20 mM phosphate buffer is effective for targeting a pH of 2.5.[17] Alternatively, for LC-MS compatibility, 0.1% formic acid in water is a common choice to achieve a pH of approximately 2.7.[18]

    • pH Measurement: Always measure and adjust the pH of the aqueous component before mixing it with the organic modifier (e.g., acetonitrile or methanol).[20]

    • System Equilibration: Equilibrate the column with at least 10-15 column volumes of the new, low-pH mobile phase before injecting your sample.

    • Analysis: Inject your this compound standard and observe the peak shape. A significant reduction in tailing indicates that silanol interactions were the primary cause.

If adjusting the pH alone is insufficient or not possible, additives can be used to mask the silanol groups.

  • Mechanism:

    • Competing Base: A small, basic additive like triethylamine (TEA) is added to the mobile phase at a low concentration (e.g., 5-25 mM).[11][17] The TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively shielding them from the this compound analyte.[17] Note that this approach is becoming less common with the advent of modern, high-purity columns and can shorten column lifetime.[17][21]

    • Increased Ionic Strength: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can also help reduce tailing by increasing the ionic strength of the mobile phase, which can help mask the ionic secondary interactions.[18][19] This is more suitable for UV detection, as high salt concentrations can cause ion suppression in mass spectrometry.[18][22]

The most robust long-term solution is to use a column designed to minimize silanol activity.

  • Mechanism: Modern HPLC columns employ several technologies to provide better peak shape for basic compounds:

    • High-Purity "Type B" Silica: These columns are made from silica with very low metal contamination. Metal impurities can increase the acidity of nearby silanol groups, making them more problematic.[3][21]

    • End-Capping: After the primary stationary phase (e.g., C18) is bonded, the column is treated with a small silylating reagent (like trimethylsilyl groups) to cap off many of the remaining free silanols.[13][18][23] "Double end-capped" columns undergo this process twice for even greater deactivation.[23]

    • Alternative Stationary Phases: Phases with polar-embedded groups or sterically protected phases can also shield the analyte from residual silanols.[12][15] For extreme cases, non-silica-based columns (e.g., polymeric) can be used to eliminate the silanol effect entirely.[3]

Issue 2: Sample Solvent Effects

Q: How can I be sure my sample solvent isn't the problem, and what should I use instead?

A: A solvent mismatch is often indicated if early-eluting peaks are more distorted than later ones.[16] For a reversed-phase separation of this compound, where the mobile phase is highly aqueous, injecting a sample dissolved in a strong organic solvent (like 100% methanol or acetonitrile) is a common mistake that leads to poor peak shape.[5][8]

  • Experimental Protocol: Optimizing the Sample Solvent

    • Analyze Mobile Phase: Determine the initial composition of your mobile phase (e.g., 95% Water / 5% Acetonitrile).

    • Prepare Test Solvents: Prepare several vials of your this compound standard, each dissolved in a different solvent:

      • The initial mobile phase composition (ideal).

      • A solvent weaker than the mobile phase (e.g., 100% Water).

      • The strong solvent you were previously using (e.g., 100% Acetonitrile).

    • Compare Chromatograms: Inject equal volumes of each sample. If the peak shape is sharp and symmetrical when dissolved in the mobile phase or a weaker solvent, but tailed or split when dissolved in the strong solvent, you have confirmed a solvent mismatch issue.[7]

Issue 3: System and Overload Issues

Q: I've optimized my mobile phase and sample solvent, but still see some tailing. What else could it be?

A: If the issue persists and affects all peaks in your chromatogram, it may be a physical problem with the HPLC system or column hardware.[24][25] If it is specific to the this compound peak, you could be overloading the column.

  • Extra-Column Volume: This refers to the volume within your system outside of the column itself (e.g., tubing, fittings, detector flow cell).[15] Excessive volume can cause band broadening and tailing.[2]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005"), keep tubing lengths as short as possible, and ensure all fittings are properly made (zero-dead-volume) to minimize this effect.[15]

  • Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.[2][10][26]

    • Experimental Protocol: Checking for Mass Overload

      • Create a dilution series of your this compound sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

      • Inject a constant volume from each concentration.

      • Observe the peak shape and tailing factor. If the peak becomes more symmetrical at lower concentrations, you were experiencing mass overload.[11] The solution is to inject a smaller volume or dilute your sample.[10]

Part 3: Visual Guides and Summaries

Troubleshooting Workflow for this compound Peak Tailing

The following diagram outlines a logical workflow for diagnosing and solving peak tailing issues.

G cluster_start cluster_diag cluster_sol cluster_end start Peak Tailing Observed for this compound diag1 Are ALL peaks tailing? start->diag1 diag2 Is peak shape concentration-dependent? diag1->diag2  No, only this compound sol1 Check System Hardware: - Fittings (dead volume) - Tubing (ID, length) - Column void diag1->sol1  Yes diag3 Is sample solvent stronger than mobile phase? diag2->diag3  No sol2 Reduce Sample Load: - Dilute sample - Inject smaller volume diag2->sol2  Yes sol3 Change Sample Solvent: - Use mobile phase - Use a weaker solvent diag3->sol3  Yes sol4 Address Silanol Interactions diag3->sol4  No end_node Symmetrical Peak Achieved sol1->end_node sol2->end_node sol3->end_node sol5 1. Lower Mobile Phase pH (≤3) 2. Add Competing Base (TEA) 3. Use End-Capped Column sol4->sol5 sol5->end_node

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Summary of Troubleshooting Strategies
Potential Problem Primary Cause Recommended Solution(s)
Secondary Interactions Analyte interaction with ionized silanol groups on the silica surface.[1][3]1. Lower mobile phase pH to ≤ 3 using a buffer or 0.1% formic acid.[17][18]2. Use a modern, high-purity, end-capped HPLC column.[18][23]3. Add a competing base (e.g., TEA) to the mobile phase (use with caution).[17]
Sample Solvent Mismatch Sample is dissolved in a solvent with higher elution strength than the mobile phase.[2][5]Dissolve the sample in the initial mobile phase composition or a weaker solvent.[7]
Column Overload Too much analyte mass injected, saturating the stationary phase.[2][10]Reduce the injection volume or dilute the sample concentration.[10][11]
Extra-Column Effects Excessive volume in tubing and fittings causing band dispersion.[2][15]Use shorter, narrower ID tubing and ensure zero-dead-volume connections.[15]
Column Degradation Formation of a void at the column inlet or irreversible contamination.[1][2]Replace the column. Use guard columns and proper sample filtration to extend column life.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
  • Keunchkarian, S., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
  • Chrom Tech, Inc. (2025).
  • Chrom Tech, Inc. (2025).
  • Phenomenex. (2025).
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • ALWSCI. (2025).
  • Moravek. (n.d.).
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
  • Unnamed Source. (2023).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ResearchGate. (2025).
  • Unnamed Source. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • LabRulez LCMS. (2025). The Role of End-Capping in Reversed-Phase.
  • Cytiva. (2024).
  • Shimadzu Corporation. (2023). Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). YouTube.
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Unnamed Source. (2023).
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • Separ
  • Agilent. (n.d.).
  • KNAUER. (n.d.).
  • LCGC North America. (2021). But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry.
  • ResearchGate. (n.d.).
  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
  • Phenomenex. (n.d.). The role of end-capping in reversed-phase.
  • Lösungsfabrik. (2017). Peak symmetry, asymmetry and their causes in HPLC.
  • LCGC. (2023).
  • Axion BioSystems. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube.

Sources

Technical Support Center: Minimizing N,N'-Dipropylurea Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing syntheses involving propyl isocyanate and related chemistries. This guide is designed for researchers, scientists, and drug development professionals who are looking to minimize the formation of the common byproduct, N,N'-dipropylurea. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the purity and yield of your target compounds.

I. Frequently Asked Questions (FAQs)

Q1: I've observed a white, insoluble precipitate in my reaction. What is it likely to be?

A2: The white precipitate is most likely N,N'-dipropylurea.[1] This byproduct forms when propyl isocyanate reacts with water, which can be present as moisture in your reagents or solvent.[1] The isocyanate group (-NCO) first reacts with water to form an unstable carbamic acid, which then decomposes into propylamine and carbon dioxide.[1] This newly formed propylamine can then react with another molecule of propyl isocyanate to produce the often insoluble N,N'-dipropylurea.[1]

Q2: Why is minimizing N,N'-dipropylurea formation so critical?

A2: Beyond reducing the yield of your desired product by consuming the starting material, N,N'-dipropylurea can complicate purification. Its solubility in many common organic solvents can lead to co-elution with the target molecule during chromatographic purification, especially if they have similar polarities.[2] In some cases, its insolubility can also lead to filtration and handling issues.

Q3: Can I completely avoid the formation of N,N'-dipropylurea?

A3: While complete avoidance is challenging, its formation can be significantly minimized by controlling the reaction conditions. The key is to rigorously exclude water from your reaction system. If byproduct formation remains a persistent issue, consider alternative coupling reagents. For instance, a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates a water-soluble urea byproduct that is often easily removed with an aqueous workup.[2] Another option is dicyclohexylcarbodiimide (DCC), which produces dicyclohexylurea (DCU), a byproduct that is largely insoluble in most common organic solvents and can often be removed by filtration.[2]

Q4: How should I properly store and handle propyl isocyanate?

A4: Propyl isocyanate should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect it from atmospheric moisture.[1] Store it in a cool, dry, and well-ventilated area away from heat and light.[1] It is also incompatible with alcohols, amines, and strong bases.[1] When in use, always employ dry glassware and syringes, and perform manipulations under an inert atmosphere.[1]

II. Troubleshooting Guides

Issue 1: Significant Formation of White Precipitate (N,N'-Dipropylurea)

This is a classic indication of moisture contamination in your reaction.

Troubleshooting Steps:
  • Verify Reagent and Solvent Purity: Ensure all starting materials, especially the solvent and the amine reactant, are anhydrous. Use freshly distilled solvents or commercially available anhydrous grades.

  • Implement Strict Anhydrous Techniques: Adhere to a rigorous protocol for setting up an anhydrous reaction. This includes flame-drying all glassware and conducting the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Control Reaction Temperature: The reaction between an isocyanate and an amine is typically fast at room temperature.[3] Running the reaction at lower temperatures (e.g., 0 °C) can sometimes help to control the rate of the desired reaction versus the side reaction with any trace moisture.

Experimental Protocol 1: Setting Up a Reaction Under Anhydrous Conditions
  • Glassware Preparation: Flame-dry all glassware (reaction flask, condenser, dropping funnel) under a vacuum or a strong flow of inert gas to remove any adsorbed water. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon. Use a bubbler to monitor the gas flow.

  • Reagent Addition: Introduce the anhydrous solvent and reagents into the reaction flask via a syringe through a rubber septum.

  • Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the entire reaction period.

  • Reaction Work-up: Quench the reaction with an appropriate anhydrous reagent if necessary. Perform the work-up under an inert atmosphere until the moisture-sensitive components have been fully reacted or removed.[1]

Issue 2: Difficulty in Removing N,N'-Dipropylurea During Purification

The similar polarity of N,N'-dipropylurea to many target compounds can make its removal by standard chromatography challenging.

Troubleshooting Steps:
  • Precipitation and Filtration: This is often the simplest first step.[2] Choose a solvent in which your desired product is highly soluble, but the dipropylurea has low solubility. Hexane or diethyl ether can sometimes be effective for precipitating the urea if the desired product is more polar.[2]

  • Aqueous Wash: If your product is stable to acidic conditions and soluble in a water-immiscible organic solvent, an acidic wash can be effective. Washing the organic layer with a dilute acid solution (e.g., 0.5 N HCl) can protonate any unreacted propylamine, making it water-soluble and thus removable in the aqueous phase.

  • Chromatography Optimization: If column chromatography is necessary, consider using a longer column for better separation. A slow, shallow gradient of the eluent can also improve the resolution between your product and the urea byproduct.

Experimental Protocol 2: Purification by Precipitation
  • Solvent Selection: Based on the solubility of your product, choose a suitable solvent for precipitation.

  • Procedure:

    • Concentrate the crude reaction mixture to remove the reaction solvent.

    • Add the selected precipitation solvent to the crude residue.

    • Stir or sonicate the mixture to ensure thorough mixing.

    • If precipitating the dipropylurea, you can cool the mixture in an ice bath to further decrease its solubility.[2]

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of the cold precipitation solvent.[2]

    • Analyze both the filtrate and the solid to confirm the location of your product.

III. Mechanistic Insights and Prevention Strategies

The primary reaction for the formation of N,N'-dipropylurea is the reaction of propyl isocyanate with propylamine. The propylamine is generated in situ from the reaction of propyl isocyanate with water.

Reaction Pathways

ReactionPathways cluster_desired Desired Reaction cluster_side Side Reaction Propyl_Isocyanate_1 Propyl Isocyanate Desired_Product Desired Urea Product (R-NH-CO-NH-Propyl) Propyl_Isocyanate_1->Desired_Product + Amine Amine Primary/Secondary Amine (R-NH2) Amine->Desired_Product Propyl_Isocyanate_2 Propyl Isocyanate Carbamic_Acid Unstable Carbamic Acid Propyl_Isocyanate_2->Carbamic_Acid + H2O Water H2O (Moisture) Water->Carbamic_Acid Propylamine Propylamine Carbamic_Acid->Propylamine Decomposition CO2 CO2 Carbamic_Acid->CO2 DPU N,N'-Dipropylurea (Byproduct) Propylamine->DPU + Propyl Isocyanate Propyl_Isocyanate_3 Propyl Isocyanate Propyl_Isocyanate_3->DPU

Caption: Desired vs. Side Reaction Pathways.

Key Prevention Strategies Summarized
StrategyRationaleKey Implementation Steps
Strict Anhydrous Conditions Prevents the initial reaction of isocyanate with water, which is the root cause of byproduct formation.[1]Flame-drying glassware, using anhydrous solvents, and maintaining an inert atmosphere.
Controlled Stoichiometry Using a slight excess of the amine nucleophile can help to ensure all the isocyanate is consumed in the desired reaction.Accurate measurement of reagents; consider slow addition of the isocyanate to the amine.
Temperature Control Lowering the reaction temperature can help to manage the reaction rate and potentially favor the desired pathway.Running reactions at 0 °C or even lower temperatures.
Alternative Reagents If byproduct formation is unavoidable, using reagents that produce more easily removable byproducts is a viable strategy.[2]Consider using EDC for a water-soluble urea byproduct or DCC for an insoluble byproduct.[2]

IV. Visualization of a General Synthesis Workflow

The following diagram illustrates a generalized workflow for a synthesis involving an isocyanate, with critical points for minimizing byproduct formation highlighted.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Flame-Dry Glassware Anhydrous_Solvents Use Anhydrous Solvents Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Add_Amine Add Amine to Solvent Cool_Reaction Cool to 0 °C Add_Amine->Cool_Reaction Slow_Add_Isocyanate Slowly Add Propyl Isocyanate Cool_Reaction->Slow_Add_Isocyanate Monitor_Reaction Monitor by TLC/LC-MS Slow_Add_Isocyanate->Monitor_Reaction Quench Quench Reaction (if necessary) Monitor_Reaction->Quench Aqueous_Wash Optional: Dilute Acid Wash Quench->Aqueous_Wash Dry_Organic Dry Organic Layer (e.g., Na2SO4) Aqueous_Wash->Dry_Organic Concentrate Concentrate Dry_Organic->Concentrate Purify Purification (Precipitation/Chromatography) Concentrate->Purify

Caption: General Synthesis Workflow.

V. References

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • TSpace. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]

  • MDPI. (n.d.). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Retrieved from [Link]

  • PubMed Central. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of cyclic N,N'-dialkylureas. Retrieved from

  • ResearchGate. (n.d.). Schematic isocyanate-amine reaction forming a urea linkage. Retrieved from [Link]

  • Google Patents. (n.d.). N, N'-diisopropyl thiourea synthesis method. Retrieved from

  • ResearchGate. (n.d.). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Retrieved from [Link]

  • Reddit. (n.d.). Removing diisopropylurea by aqueous wash?. Retrieved from [Link]

  • PubMed. (n.d.). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea. Retrieved from

  • ResearchGate. (n.d.). How can I remove DIC-urea by-product from the reaction mixture?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]

  • ResearchGate. (n.d.). How to remove Urea and Sarkosyl (detergent) during sample preparation (In-solution)?. Retrieved from [Link]

  • ScienceDirect. (2007). Interfacial modification of silica surfaces through g-isocyanatopropyl triethoxy silane–amine coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Easy method to remove urea after denaturing purification, no dialysis?. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Propyl isocyanate. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for N-Propylurea Based Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Propylurea based reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this compound and its derivatives. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting in a direct question-and-answer format, ensuring you can quickly identify and solve experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the reaction of propyl isocyanate with ammonia. This reaction is a nucleophilic addition of ammonia to the electrophilic carbonyl carbon of the isocyanate. It is favored for its high atom economy and generally clean conversion under mild conditions.[1] Alternative methods, such as reacting primary amines with potassium cyanate, also exist but the isocyanate route is often preferred for its directness.[2]

Q2: What are the critical safety precautions when handling propyl isocyanate?

Propyl isocyanate is a hazardous chemical that requires strict safety protocols.[3] It is a flammable liquid and vapor, and it is toxic and corrosive.[3][4][5] Key safety measures include:

  • Ventilation: Always handle propyl isocyanate in a well-ventilated chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, flame-retardant lab coats, and suitable gloves.[3][6] Safety equipment suppliers can provide recommendations on the most protective glove materials.[6]

  • Moisture Control: Isocyanates react vigorously with water.[4] Ensure all glassware is oven-dried and the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[8]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and ground all equipment during transfer to prevent static discharge.[5][6]

  • Emergency Preparedness: Ensure an eye-wash station and emergency shower are immediately accessible.[6]

Q3: How can I definitively confirm the successful synthesis of this compound?

Confirmation is best achieved through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the propyl group's protons (triplet, sextet, triplet) and broad signals for the -NH and -NH₂ protons.[9]

    • ¹³C NMR will show a distinctive peak for the carbonyl carbon around 160 ppm.[10][11]

  • Infrared (IR) Spectroscopy: Look for a strong absorption band for the C=O (carbonyl) group around 1700 cm⁻¹ and broad N-H stretching bands between 3200-3600 cm⁻¹.[11][12]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (102.14 g/mol ) should be observed.[13]

Section 2: Troubleshooting Common Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.

Problem: Low or No Product Yield

Q: My reaction to synthesize this compound from propyl isocyanate and an amine has a very low yield. What are the potential causes and solutions?

A: Low yield is a frequent issue that can often be traced back to reactant purity, reaction conditions, or the reaction's equilibrium state.[14][15][16]

Causality & Solutions:

  • Moisture Contamination: This is the most common culprit. Propyl isocyanate reacts readily with water to form an unstable carbamic acid, which decomposes into propylamine and carbon dioxide. The newly formed propylamine can then react with another molecule of propyl isocyanate to form the undesired symmetrical byproduct, 1,3-dipropylurea, consuming your starting material.[8][17]

    • Solution: Rigorously exclude moisture. Oven-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents and ensure reagents are stored properly.[8]

  • Suboptimal Reaction Conditions: The reaction rate and selectivity are highly dependent on temperature and reactant concentration.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[18] The reaction is exothermic; maintain a low temperature (e.g., 0 °C) during the addition of the isocyanate to control the reaction rate and prevent side reactions.[8] Ensure efficient stirring to maintain a homogenous mixture.[15]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the incomplete conversion of the limiting reagent.[8]

    • Solution: Carefully calculate and measure the molar equivalents of your reactants. A slight excess of the amine component is sometimes used to ensure the complete consumption of the more expensive or hazardous isocyanate.

  • Impure Starting Materials: Impurities in either the propyl isocyanate or the amine can inhibit the reaction or lead to side products.[8][18]

    • Solution: Use high-purity starting materials. If necessary, purify the reagents before use (e.g., distillation of the amine).

Parameter Recommendation Rationale
Solvent Anhydrous Aprotic Solvents (e.g., THF, Diethyl Ether, Dichloromethane)Prevents reaction of isocyanate with solvent and ensures reactant solubility.
Temperature 0 °C to Room TemperatureControls exothermicity, minimizes side reactions.[8]
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.[8]
Monitoring TLC or GCTracks consumption of starting materials and formation of the product.[15][18]

Problem: Formation of Side Products

Q: I'm observing significant side products in my reaction. What are they and how can I minimize their formation?

A: The primary side product in this compound synthesis is typically 1,3-dipropylurea. Other side reactions can lead to biuret and more complex structures, especially if excess isocyanate is present.[19]

Causality & Solutions:

  • 1,3-dipropylurea Formation: As mentioned previously, this arises from the reaction of propyl isocyanate with water. The resulting propylamine reacts faster with the isocyanate than the intended amine nucleophile in some cases.

    • Solution: The most effective preventative measure is the strict exclusion of water from the reaction system.[8]

  • Biuret Formation: The N-H protons of the newly formed this compound are still nucleophilic and can react with another molecule of propyl isocyanate. This is more likely to occur if excess isocyanate is used or at elevated temperatures.[19]

    • Solution: Use a slight excess of the amine or ammonia relative to the propyl isocyanate. Maintain a low reaction temperature and add the isocyanate slowly and controllably to the amine solution to avoid localized high concentrations of the isocyanate.

The diagram below illustrates the desired reaction pathway versus the two most common side reactions.

G cluster_main Desired Reaction Pathway cluster_side1 Side Reaction 1: Symmetrical Urea Formation cluster_side2 Side Reaction 2: Biuret Formation Propyl_Isocyanate Propyl Isocyanate (R-N=C=O) N_Propylurea This compound (Product) Propyl_Isocyanate->N_Propylurea + NH3 Ammonia Ammonia (NH3) Propyl_Isocyanate_2 Propyl Isocyanate Propylamine Propylamine Propyl_Isocyanate_2->Propylamine + H2O (- CO2) Water Water (H2O) Dipropylurea 1,3-Dipropylurea (Byproduct) Propylamine->Dipropylurea + Propyl Isocyanate N_Propylurea_2 This compound Biuret Biuret Derivative (Byproduct) N_Propylurea_2->Biuret + Propyl Isocyanate Propyl_Isocyanate_3 Propyl Isocyanate

Caption: Desired vs. side reaction pathways in this compound synthesis.

Problem: Difficult Purification

Q: My crude this compound is difficult to purify. What are the recommended methods?

A: Purification challenges often arise from the presence of the highly similar 1,3-dipropylurea byproduct or unreacted starting materials.

Causality & Solutions:

  • Recrystallization: This is often the most effective method for purifying solid this compound. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while impurities remain soluble.

    • Solution: Conduct small-scale solvent screening to find the optimal recrystallization solvent.

Solvent/System Suitability Notes
Water GoodThis compound has moderate solubility in hot water and lower solubility in cold.
Ethanol/Water ExcellentA mixture can often provide a better solubility gradient for recrystallization.
Ethyl Acetate/Hexane GoodUseful for less polar impurities. Dissolve in minimal hot ethyl acetate and add hexane until cloudy, then cool.
  • Washing: If the main impurity is unreacted starting material or a highly soluble byproduct, washing the crude solid can be effective.

    • Solution: After filtering the crude product, wash the filter cake with a small amount of a cold solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane).[8]

  • Aqueous Washes for Biuret: Biuret impurities can sometimes be removed by washing with a dilute aqueous solution.

    • Solution: A patented method for purifying urea involves washing with an aqueous urea solution to dissolve out biuret impurities.[20] A similar principle could be adapted.

Problem: Inconsistent Characterization Data

Q: My NMR/IR spectra don't match the expected data for this compound. How do I interpret the results?

A: Deviations from expected spectra are almost always due to impurities or side products. Understanding the characteristic signals of these species is key to diagnosing the issue.

Causality & Solutions:

  • Presence of 1,3-dipropylurea: This symmetrical byproduct will show only one set of propyl signals in the ¹H and ¹³C NMR spectra, but the integration of the N-H proton signal will be different relative to the propyl chain compared to this compound.

  • Unreacted Propyl Isocyanate: A sharp, strong peak around 2250-2270 cm⁻¹ in the IR spectrum is characteristic of the N=C=O stretch of an isocyanate.[17] Its presence indicates an incomplete reaction.

  • Solvent Residue: Peaks corresponding to common lab solvents (e.g., ethyl acetate, hexane, dichloromethane) may be present in your NMR spectrum.

Compound Key ¹H NMR Signals (δ, ppm) Key IR Signals (cm⁻¹)
This compound ~0.9 (t, 3H, CH₃), ~1.5 (sext, 2H, CH₂), ~3.1 (t, 2H, CH₂), Broad NH/NH₂~3300 (N-H stretch), ~1640 (C=O stretch, "Amide I"), ~1560 (N-H bend, "Amide II")[17]
1,3-Dipropylurea Similar propyl signals, but integration ratio of NH to CH₂ will differ.Similar to this compound, subtle shifts may be observed.
Propyl Isocyanate No NH signals. Propyl signals will be present.~2260 (strong, sharp N=C=O stretch)

Section 3: Protocols & Workflows

Standard Protocol for this compound Synthesis

This protocol provides a general framework. Molar amounts and volumes should be adjusted based on the desired scale.

Materials:

  • Propylamine (or aqueous/gaseous ammonia)

  • Propyl isocyanate

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Round-bottom flask, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a dropping funnel. Flush the entire system with nitrogen or argon.

  • Amine Solution: In the flask, prepare a solution of the amine (e.g., ammonia) in anhydrous diethyl ether. Cool the flask to 0 °C using an ice bath.

  • Isocyanate Addition: Dissolve propyl isocyanate (1.0 eq) in a small amount of anhydrous diethyl ether and add it to the dropping funnel.

  • Reaction: Add the isocyanate solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.[8]

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-4 hours.[8] A white precipitate of this compound should form.

  • Work-up: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove soluble impurities.[8]

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like an ethanol/water mixture.

General Troubleshooting Workflow

G start Experiment Start: Low Yield or Impure Product check_moisture Check for Moisture Contamination? start->check_moisture check_conditions Review Reaction Conditions? check_moisture->check_conditions No sol_moisture Implement Anhydrous Techniques: - Oven-dry glassware - Use anhydrous solvents - Run under N2/Ar check_moisture->sol_moisture Yes check_purity Assess Starting Material Purity? check_conditions->check_purity No sol_conditions Optimize Conditions: - Control temperature (0 °C) - Ensure efficient stirring - Monitor with TLC - Check stoichiometry check_conditions->sol_conditions Yes check_workup Optimize Work-up/Purification? check_purity->check_workup No sol_purity Verify Purity: - Use new/high-purity reagents - Purify starting materials if needed check_purity->sol_purity Yes sol_workup Refine Purification: - Screen recrystallization solvents - Optimize washing steps check_workup->sol_workup Yes end_product Improved Yield & Purity check_workup->end_product No/Complete sol_moisture->end_product sol_conditions->end_product sol_purity->end_product sol_workup->end_product

Caption: A logical workflow for troubleshooting this compound reactions.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propyl Isocyanate.
  • Sanying Polyurethane (Nantong) Co., Ltd. (n.d.). Propyl isocyanate Manufacturer & Supplier in China.
  • SpectraBase. (n.d.). N-Propyl-urea [FTIR] Spectrum. Wiley.
  • ResearchGate. (n.d.). Reaction of Isocyanates with amines [Image].
  • Farkas, A., & Strohm, P. F. (1962). Mechanism of the Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds. Industrial & Engineering Chemistry Fundamentals, 1(1), 1-5.
  • SpectraBase. (n.d.). N-Propyl-urea [15N NMR] Chemical Shifts. Wiley.
  • Svatunek, D., & Houk, K. N. (2024). Isocyanate-based multicomponent reactions. RSC Chemical Biology, 5(1), 1-15.
  • ResearchGate. (n.d.). Diagram of possible reactions of isocyanates.
  • AUB ScholarWorks. (n.d.). Mechanism of the reaction between phenyl isocyanate and aniline.
  • SpectraBase. (n.d.). N-Propyl-urea [13C NMR] Chemical Shifts. Wiley.
  • ResearchGate. (n.d.). DSC spectra of n-propyl urea.
  • Morimoto, K., Tanaka, A., & Yamaha, T. (1981). Reaction of 1-n-propyl-1-nitrosourea With DNA in Vitro. Carcinogenesis, 2(9), 947-950.
  • Riehle, N., et al. (2018). Data on the synthesis and mechanical characterization of polysiloxane-based urea-elastomers prepared from amino-terminated... Data in Brief, 18, 1784-1794.
  • Reddit. (2018). Common ways to lose product and reduce yield?. r/chemistry.
  • ResearchGate. (n.d.). Large scale preparation of N-substituted urea.
  • National Center for Biotechnology Information. (n.d.). Propylurea. PubChem Compound Database.
  • Google Patents. (n.d.). Process for the N-alkylation of urea.
  • Zilberman, M., & Dodiuk, H. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3538.
  • Doc Brown's Chemistry. (n.d.). Infrared, mass, NMR spectra of Urea.
  • Google Patents. (n.d.). Purification of urea.

Sources

Technical Support Center: Enhancing N-Propylurea Reactivity with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for enhancing the reaction rate of N-Propylurea with various electrophiles. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your synthetic strategies.

Section 1: Understanding the Reactivity of this compound

This compound presents a unique challenge in synthetic chemistry. While it possesses two nitrogen atoms that are potential nucleophiles, its reactivity is tempered by several factors. Ureas are often considered "double amides," and like amides, the lone pairs on the nitrogen atoms are delocalized through resonance with the carbonyl group.[1] This delocalization reduces the electron density on the nitrogens, making them less nucleophilic than typical amines.

However, the nucleophilicity of urea can be "unlocked" or enhanced. The reactivity is not static and can be significantly influenced by conformational changes. Rotation around one of the C-N bonds can disrupt the planar amide-like structure, which in turn reduces resonance and restores nucleophilicity to the nitrogen atom.[1][2] Strategic selection of reaction conditions—including solvent, temperature, and catalysts—is therefore critical to promoting the desired reaction pathway and achieving higher yields and faster reaction rates.

Section 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction of this compound with electrophiles.

Q1: Which nitrogen atom on this compound is more reactive towards electrophiles?

The terminal, unsubstituted nitrogen (-NH₂) is generally more sterically accessible and thus kinetically favored for reactions with many electrophiles. The internal nitrogen (-NH-propyl) is more sterically hindered by the propyl group. However, the electronic environment of both nitrogens is similar due to resonance. In practice, reactions can sometimes lead to mixtures of products, especially under harsh conditions.

Q2: What is the difference between N-alkylation and O-alkylation, and how can I favor N-alkylation?

  • N-alkylation is the desired reaction where the electrophile (e.g., an alkyl group) attaches to one of the nitrogen atoms.

  • O-alkylation is a common side reaction where the electrophile attaches to the carbonyl oxygen, forming an isourea derivative. Alkylation of urea with reagents like alkyl sulfates is known to produce alkylisoureas.[3]

To favor N-alkylation over O-alkylation when using alkyl halides, the choice of base and solvent is crucial. Using a strong, non-nucleophilic base to deprotonate the urea nitrogen first (forming a urea anion) significantly enhances its nucleophilicity and directs the reaction towards N-alkylation. Aprotic solvents are generally preferred as they do not solvate the anionic nucleophile as strongly as protic solvents, keeping it more reactive.[4][5]

Q3: Why is my N-acylation reaction giving low yields or multiple products?

N-acylation with highly reactive electrophiles like acyl chlorides can be problematic. Common issues include:

  • Di-acylation: Both nitrogen atoms become acylated, especially with an excess of the acylating agent.[6]

  • O-acylation: The initial attack can occur at the oxygen, forming a reactive O-acylisourea intermediate. While this can sometimes rearrange to the desired N-acylurea, it can also lead to other byproducts.[6][7]

  • Hydrolysis of Acylating Agent: Acyl chlorides are highly sensitive to moisture. Any water in the solvent or on the glassware will hydrolyze the agent, reducing the effective concentration and yield.[6]

Controlling stoichiometry, slow addition of the acylating agent, and maintaining strictly anhydrous conditions under an inert atmosphere are key to success.[6]

Q4: Can catalysts be used to enhance the reaction rate?

Yes. Both acid and base catalysis can play a role.

  • Base Catalysis: A strong base deprotonates the this compound, creating a more potent nucleophile (the urea anion). This is the most common strategy for reactions with alkyl halides.

  • Acid Catalysis: Brønsted acids can activate urea-based catalysts, potentially by breaking down the self-associating hydrogen-bonded aggregates that ureas tend to form.[8] For certain reactions, Lewis acids can be used to activate the electrophile, making it more susceptible to nucleophilic attack.

Section 3: Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound derivatives.

IssuePotential Cause(s)Recommended Solutions
Low or No Product Yield 1. Low Reactivity of this compound: Resonance delocalization reduces nucleophilicity.[1] 2. Inactive Electrophile: The alkyl or acyl halide may have degraded or is inherently unreactive (e.g., sterically hindered). 3. Sub-optimal Temperature: Reaction may require heating to overcome the activation energy. 4. Poor Solubility: Reactants or base may not be soluble in the chosen solvent.[9]1. Increase Nucleophilicity: Use a strong base (e.g., NaH) to deprotonate the urea before adding the electrophile. 2. Check Reagent Quality: Use fresh or purified electrophiles. Consider more reactive electrophiles like alkyl iodides or triflates instead of chlorides/bromides.[10] 3. Optimize Temperature: Screen a range of temperatures. Start at room temperature and gradually increase while monitoring the reaction via TLC or LC-MS.[11] 4. Change Solvent: Switch to a solvent that better solubilizes all components. Aprotic polar solvents like DMF, DMSO, or THF are often effective.[6][11]
Formation of Side Products 1. Di-alkylation/Di-acylation: Both nitrogen atoms react, especially with excess electrophile.[6][12] 2. O-Alkylation/O-Acylation: Reaction occurs at the carbonyl oxygen, forming isourea byproducts.[3][6] 3. Elimination (for Alkyl Halides): If using a strong, bulky base with a secondary or tertiary alkyl halide, an E2 elimination reaction may compete with the desired SN2 substitution.[13]1. Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the electrophile. Add the electrophile slowly (dropwise) to the reaction mixture.[6] 2. Promote N-Alkylation: Use a strong base to pre-form the urea anion. 3. Minimize Elimination: Use a less hindered base. For alkylation, ensure you are using a primary or secondary alkyl halide, as tertiary halides strongly favor elimination.[13][14]
Reaction Stalls or is Incomplete 1. Insufficient Base: The base may be consumed by side reactions or may not be strong enough to fully deprotonate the urea. 2. Reversible Reaction: The reaction may be reaching equilibrium. 3. Insoluble Byproduct Formation: A salt byproduct (e.g., NaBr) may be coating the reactants and preventing further reaction.1. Use Stronger/More Soluble Base: Switch from K₂CO₃ to a stronger base like NaH or a more soluble organic base like DBU. Ensure at least one full equivalent is used. 2. Drive Equilibrium: If a byproduct is volatile (e.g., HCl from acylation), using a base like triethylamine helps to neutralize it and drive the reaction forward.[15] 3. Improve Agitation/Solvent: Ensure vigorous stirring. Consider a solvent that can dissolve the salt byproduct or use a phase-transfer catalyst.
Difficult Purification 1. Multiple Products: Close-running spots on TLC due to a mixture of N-monoalkylated, N,N'-dialkylated, and potentially O-alkylated products. 2. Unreacted Starting Material: Incomplete reactions leave behind polar this compound, which can be difficult to separate from the product.[9] 3. Emulsions during Workup: High concentrations of salts or polar solvents like DMF/DMSO can lead to difficult aqueous extractions.1. Re-optimize Reaction: Before scaling up, refine the reaction conditions (see above) to maximize the formation of a single product. 2. Improve Separation: Try a different eluent system for column chromatography. A gradient elution may be necessary. If the product is basic, an acid wash during workup can help remove unreacted amine-like materials. 3. Modify Workup: If using DMF or DMSO, remove the bulk of the solvent under reduced pressure before attempting an aqueous workup. Dilute the reaction mixture with a nonpolar solvent (e.g., ethyl acetate) and wash multiple times with water or brine to remove the high-boiling polar solvent.

Section 4: Visualized Workflows and Concepts

Diagrams can clarify complex decision-making processes and conceptual relationships in chemical synthesis.

TroubleshootingWorkflow start Problem: Low Reaction Rate or Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents Is it the chemicals? check_conditions Review Core Conditions start->check_conditions Is it the setup? change_base Optimize Base: - Stronger (NaH, KOtBu) - More Soluble (DBU) check_reagents->change_base change_electrophile Enhance Electrophile: - Switch to Iodide/Triflate - Check for Degradation check_reagents->change_electrophile change_solvent Screen Solvents: - Aprotic Polar (DMF, DMSO) - Anhydrous Conditions check_conditions->change_solvent change_temp Optimize Temperature: - Gradual Increase - Monitor by TLC/LC-MS check_conditions->change_temp

Caption: A troubleshooting workflow for slow or low-yielding reactions.

RateEnhancement urea This compound Reactivity base Base Selection (pKa, Solubility) base->urea Deprotonation (Increases Nucleophilicity) solvent Solvent Choice (Polarity, Aprotic/Protic) solvent->urea Solvation Effects electrophile Electrophile (Leaving Group, Sterics) electrophile->urea Reaction Partner temp Temperature Control temp->urea Kinetic Control

Caption: Key factors influencing the reaction rate of this compound.

Section 5: Experimental Protocols

These protocols provide a starting point for common reactions. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: N-Alkylation of this compound with 1-Bromobutane

This protocol uses sodium hydride to generate the urea anion for enhanced nucleophilicity, favoring a clean SN2 reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 1-Bromobutane (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Dissolution: Add anhydrous THF (or DMF) to the flask to dissolve the this compound.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH dispersion portion-wise over 10-15 minutes. CAUTION: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should become a clear solution or a fine suspension of the sodium salt.

  • Electrophile Addition: Dissolve 1-bromobutane in a small amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at room temperature over 20 minutes.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of this compound.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and very carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Acylation of this compound with Benzoyl Chloride

This protocol uses a non-nucleophilic organic base to neutralize the HCl byproduct, preventing side reactions.[15][16]

Materials:

  • This compound (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or THF

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound and triethylamine in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Electrophile Addition: Add benzoyl chloride dropwise to the stirred solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC, looking for the disappearance of the this compound starting material.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), water, saturated NaHCO₃ (to remove any remaining acid), and finally brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

References

  • Epstein, J. R., & Kustin, K. (2010). Base-Catalyzed Feedback in the Urea−Urease Reaction. The Journal of Physical Chemistry B, 114(41), 13279–13285. [Link]
  • Poe, S. L., Bogdan, A. R., Mason, B. P., Steinbacher, J. L., Opalka, S. M., & McQuade, D. T. (2009). Use of Bifunctional Ureas to Increase the Rate of Proline-Catalyzed α-Aminoxylations. The Journal of Organic Chemistry, 74(4), 1574–1580. [Link]
  • Quora. (2017). What are the factors which influence nucleophilicity? [Link]
  • Golder, M. R., et al. (2023). "Stereoelectronic Deprotection of Nitrogen": Recovering Nucleophilicity with a Conformational Change. The Journal of Organic Chemistry, 88(12), 7936–7947. [Link]
  • Hegarty, A. F., & Conghaile, P. Ó. (1985). Intramolecular nucleophilic attack by urea nitrogen. Reactivity–selectivity relationships for the general acid–base catalysed cyclisations of ureido acids and esters. Journal of the Chemical Society, Perkin Transactions 2, (8), 1253. [Link]
  • Labster. (n.d.).
  • Valiyev, F., et al. (2017). Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance. Molecules, 22(12), 2188. [Link]
  • Google Patents. (1991).
  • Arkat USA, Inc. (n.d.).
  • Indian Academy of Sciences. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(2), 241-246. [Link]
  • Digital Commons @ NJIT. (1964). The reaction of urea with primary alkyl bromides. [Link]
  • Reddit. (2021).
  • ScholarWorks@UNO. (2014). Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. [Link]
  • ACS Green Chemistry Institute. (n.d.).
  • Michigan State University. (n.d.). Alkyl Halide Reactivity. [Link]
  • NC State University Libraries. (n.d.).

Sources

Validation & Comparative

A Comparative Analysis of N-Propylurea and Ethylurea in Drug Design: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of functional groups is a cornerstone of successful lead optimization. Among the myriad of scaffolds available, the urea moiety stands out for its remarkable versatility and privileged role in establishing potent drug-target interactions.[1][2] This guide provides an in-depth comparative analysis of two closely related alkylureas, N-Propylurea and Ethylurea, for researchers, scientists, and drug development professionals. We will dissect their subtle yet impactful structural differences and elucidate the resulting consequences on key drug-like properties, supported by established experimental methodologies.

The Central Role of the Urea Moiety: A Hydrogen Bonding Powerhouse

The urea functional group is a classic pharmacophore, prized for its dual hydrogen-bonding capabilities.[3][4] The two NH groups act as hydrogen bond donors, while the carbonyl oxygen serves as an excellent hydrogen bond acceptor. This allows for a robust and specific network of interactions with biological targets, such as enzymes and receptors, thereby modulating their activity.[1][5] The incorporation of a urea moiety can significantly influence a molecule's potency, selectivity, and overall pharmacokinetic profile.[4][5]

This compound vs. Ethylurea: A Tale of Two Alkyl Chains

The primary distinction between this compound and Ethylurea lies in the length of the N-alkyl substituent. This seemingly minor variation—a single methylene unit—can profoundly impact several physicochemical and pharmacokinetic parameters that are critical for a compound's success as a drug candidate.

Physicochemical Properties: A Quantitative Comparison

The addition of a methylene group in this compound compared to Ethylurea directly influences its lipophilicity, a key parameter in drug design that affects absorption, distribution, metabolism, and excretion (ADME).

PropertyThis compoundEthylureaSource
Molecular Formula C4H10N2OC3H8N2O[6][7]
Molecular Weight ( g/mol ) 102.1488.11[6][7]
Calculated logP 0.06 - 0.1-0.7[7][8][9]
Topological Polar Surface Area (TPSA) 55.12 Ų55.1 Ų[7][8]
Hydrogen Bond Donors 22[7][8]
Hydrogen Bond Acceptors 12[7][8]

Note: LogP values are calculated and can vary slightly depending on the algorithm used. The trend of this compound being more lipophilic than Ethylurea is consistent.

The most significant difference highlighted in the table is the calculated logP value. A positive logP indicates a higher affinity for a lipophilic environment, while a negative value suggests a preference for an aqueous environment.[10][11] this compound's higher logP signifies its greater lipophilicity compared to Ethylurea. This fundamental difference is the primary driver for the variations in their anticipated biological performance.

Implications for Drug Design and Development

The choice between incorporating an this compound or an Ethylurea moiety into a lead compound is a strategic decision that should be guided by the specific therapeutic target and the desired ADME profile.

Structure-Activity Relationship (SAR)

The alkyl substituent can play a crucial role in the binding affinity of a drug to its target.[12][13]

  • Hydrophobic Interactions: If the target's binding pocket contains a hydrophobic region, the longer propyl chain of this compound may engage in more favorable van der Waals interactions, leading to increased potency compared to the ethyl group.

  • Steric Hindrance: Conversely, a smaller binding pocket might accommodate the ethyl group more readily, while the bulkier propyl group could introduce steric clashes, reducing binding affinity.[14]

ADME Profile

The difference in lipophilicity between this compound and Ethylurea has profound implications for a drug candidate's journey through the body.

  • Absorption: Increased lipophilicity can enhance a compound's ability to cross the lipid-rich membranes of the gastrointestinal tract, potentially leading to better oral absorption.[15] Therefore, a switch from an Ethylurea to an this compound moiety might be a viable strategy to improve the bioavailability of a poorly absorbed compound.

  • Metabolism: The alkyl chains are potential sites for metabolic modification by enzymes such as cytochrome P450s.[16][17] The longer propyl chain presents more opportunities for oxidation, which could lead to faster metabolic clearance and a shorter half-life.

  • Solubility: While increased lipophilicity can aid in membrane permeation, it often comes at the cost of reduced aqueous solubility.[18][19] Poor solubility can be a significant hurdle in drug formulation and can limit oral absorption. The more hydrophilic nature of Ethylurea may be advantageous for achieving adequate solubility.

  • Permeability: The ability of a drug to permeate across cellular barriers is crucial for its distribution and ability to reach its target. The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.[15][20]

Experimental Workflows for Comparative Evaluation

To empirically determine the optimal choice between this compound and Ethylurea for a specific drug candidate, a series of in vitro experiments are essential.

Synthesis of this compound and Ethylurea Derivatives

The synthesis of N-substituted ureas can be achieved through several established methods.[21][22] A common and versatile approach involves the reaction of an appropriate amine with an isocyanate.[23]

G cluster_synthesis Synthesis of N-Alkyl Ureas Amine Propylamine or Ethylamine Reaction Reaction in Inert Solvent Amine->Reaction Isocyanate Isocyanate Precursor Isocyanate->Reaction Product This compound or Ethylurea Derivative Reaction->Product

Caption: General workflow for the synthesis of N-alkyl ureas.

Lipophilicity Determination (logP)

The octanol-water partition coefficient (logP) is a quantitative measure of a compound's lipophilicity.[10] The shake-flask method is a classic approach, though HPLC-based methods are often preferred for their speed and efficiency.[24][25]

G cluster_logp Shake-Flask logP Determination Start Dissolve compound in Octanol/Water mixture Shake Vigorously shake to allow partitioning Start->Shake Separate Separate Octanol and Aqueous layers Shake->Separate Analyze Quantify compound concentration in each layer (e.g., UV-Vis, NMR) Separate->Analyze Calculate Calculate logP = log([Organic]/[Aqueous]) Analyze->Calculate G cluster_metabolic_stability Hepatocyte Metabolic Stability Workflow Hepatocytes Prepare Hepatocyte Suspension Incubate Incubate with Test Compound at 37°C Hepatocytes->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Terminate Reaction Sample->Quench Analyze Quantify Parent Compound by LC-MS/MS Quench->Analyze Calculate Determine Half-life and Intrinsic Clearance Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assay.

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal permeability and the identification of compounds that are substrates for efflux transporters. [26][27] Protocol for Caco-2 Permeability Assay: [26][28]

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. [27]2. Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). [15]3. Transport Experiment (Apical to Basolateral):

    • Add the test compound to the apical (upper) side of the monolayer.

    • At specified time points, collect samples from the basolateral (lower) side.

  • Transport Experiment (Basolateral to Apical):

    • Add the test compound to the basolateral side.

    • Collect samples from the apical side at the same time points.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined to assess if the compound is a substrate for efflux transporters. [27]

Conclusion

The choice between this compound and Ethylurea in drug design is a nuanced decision that requires a thorough understanding of the interplay between a compound's structure, its physicochemical properties, and its desired biological activity and pharmacokinetic profile. While this compound offers the potential for enhanced hydrophobic interactions and improved membrane permeability, it may also lead to increased metabolic clearance and reduced solubility. Conversely, Ethylurea's greater hydrophilicity may be beneficial for solubility but could limit passive absorption. A systematic approach, employing the experimental workflows outlined in this guide, will enable medicinal chemists to make data-driven decisions, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (URL: )
  • Recent Advances in Synthesis and Biological Applic
  • Recent Advances in Synthesis and Biological Applic
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - NIH. (URL: )
  • Caco2 assay protocol. (URL: )
  • Ethylurea | C3H8N2O | CID 12254 - PubChem - NIH. (URL: [Link])
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])
  • Selected examples of biologically active substituted ureas.
  • Recent Advances in Synthesis and Biological Applications of Substituted Ureas | Request PDF - ResearchG
  • Caco-2 permeability assay - Cre
  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (URL: [Link])
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (URL: [Link])
  • Hepatocyte Stability Assay - Cre
  • Ethylurea - Solubility of Things. (URL: [Link])
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Request PDF - ResearchG
  • 1-(3-Dimethylaminopropyl)-3-ethylurea | C8H19N3O | CID 4196313 - PubChem. (URL: [Link])
  • Ureas: Applications in Drug Design - PubMed. (URL: [Link])
  • LogP—Making Sense of the Value - ACD/Labs. (URL: [Link])
  • Propylurea | C4H10N2O | CID 12303 - PubChem - NIH. (URL: [Link])
  • Ureas: Applications in Drug Design | Request PDF - ResearchG
  • Urea derivatives in Drug Discovery - Chemspace. (URL: [Link])
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (URL: [Link])
  • A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. (URL: [Link])
  • A Straightforward Synthesis of N-Substituted Ureas
  • Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)
  • STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. (URL: [Link])
  • A. Synthesis of 1,3-di-n-propyl urea (VI) - PrepChem.com. (URL: [Link])
  • N-Phenyl-N'-[3-(trimethoxysilyl)propyl]urea - ChemBK. (URL: [Link])
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ACS Public
  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiprolifer
  • Large scale preparation of N-substituted urea | Download Table - ResearchG
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed - NIH. (URL: [Link])
  • N-[hydroxy(dimethyl)

Sources

A Senior Application Scientist's Guide: N-Propylurea vs. Thiourea in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice of Building Blocks in Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are the cornerstone of modern medicinal chemistry, forming the core scaffolds of a vast majority of pharmaceuticals, agrochemicals, and biologically active materials.[1][2] The strategic assembly of these rings through efficient and predictable synthetic routes is paramount. Among the myriad of reagents available, ureas and thioureas are fundamental building blocks, particularly in multicomponent reactions that build molecular complexity in a single step.

This guide provides an in-depth comparison of two such reagents: N-Propylurea and its sulfur analog, Thiourea . While structurally similar, the simple substitution of an oxygen atom for sulfur fundamentally alters their chemical reactivity, dictating the types of heterocyclic systems they can generate and the reaction pathways they follow. We will dissect these differences, moving beyond mere procedural descriptions to explain the underlying chemical principles and provide field-proven experimental data to guide your synthetic choices.

Part 1: The Core Chemical Divergence: Carbonyl vs. Thiocarbonyl

The fundamental difference between this compound and thiourea lies in the nature of the C=O (carbonyl) versus the C=S (thiocarbonyl) double bond. This single atomic substitution has profound implications for reactivity.[3]

  • Electronegativity and Bond Strength: Oxygen is more electronegative than sulfur. The C=O bond is shorter, stronger, and less polarized than the C=S bond.

  • Nucleophilicity and Acidity: The sulfur atom in thiourea is larger, more polarizable, and "softer" than the oxygen in urea, making it a significantly better nucleophile. Consequently, the N-H protons of thiourea are more acidic than those of urea, which enhances its role as a hydrogen-bond donor in organocatalysis.[4]

  • Reactivity Profile: The thiocarbonyl carbon is more electrophilic than the carbonyl carbon. Thiourea's higher reactivity allows it to participate in a broader range of cyclization reactions, particularly those involving the formation of carbon-sulfur bonds.[3]

This divergence is not merely academic; it directly translates into the types of heterocyclic cores each reagent can produce. This compound is primarily a tool for creating N-propyl substituted pyrimidinones and related urea-containing rings. Thiourea, however, is a more versatile precursor, capable of forming not only the analogous thiopyrimidines but also foundational sulfur-containing heterocycles like thiazoles.[5][6]

Part 2: A Head-to-Head Comparison in the Biginelli Reaction

The Biginelli reaction, a classic acid-catalyzed three-component condensation of an aldehyde, a β-ketoester, and a (thio)urea, serves as a perfect platform for a direct comparison.[7][8] This reaction is a workhorse in medicinal chemistry for producing dihydropyrimidinones (DHPMs) and their thio-analogs (DHPMTs), which are known for a wide range of biological activities, including acting as calcium channel blockers.[7]

General Reaction Scheme

Caption: General workflow of the Biginelli multicomponent reaction.

Mechanistic Considerations

The accepted mechanism proceeds via the formation of an N-acyliminium ion intermediate from the aldehyde and the (thio)urea.[8][9] This electrophilic species is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final product.

Biginelli_Mechanism R1 Aldehyde + (Thio)Urea I1 N-Acyliminium Ion (Rate-Limiting Formation) R1->I1 Acid Catalyst R2 β-Ketoester I2 Open-Chain Ureide R2->I2 Nucleophilic Attack I1->I2 P Final DHPM(T) Product I2->P Intramolecular Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

While the overall pathway is similar, the reactivity of the thiocarbonyl group in thiourea can sometimes lead to alternative reaction pathways under specific conditions, such as the formation of thiazine derivatives, a phenomenon not observed with ureas.[10] This underscores the greater reactivity and versatility of the thiourea scaffold.

Comparative Experimental Data

The choice of reagent directly impacts the final product structure. Below is a summary of expected outcomes based on representative literature data.

FeatureThis compoundThiourea
Product Core Dihydropyrimidinone (DHPM)Dihydropyrimidinthione (DHPMT)
N-substituent N1-Propyl groupUnsubstituted (N-H)
Typical Catalyst Brønsted or Lewis Acids (e.g., HCl, ZnCl₂)Brønsted or Lewis Acids (e.g., HCl, Yb(OTf)₃)
Reaction Time Generally 4-24 hoursOften shorter, 2-12 hours
Typical Yields Good to Excellent (70-95%)Good to Excellent (75-98%)
Key Advantage Direct installation of an N-alkyl group.Access to the thio-analog scaffold.
Potential Issue Standard reaction limitations.Potential for side reactions (e.g., thiazine formation).[10]

Part 3: Beyond Pyrimidines: The Unique Versatility of Thiourea

While this compound's utility is largely confined to reactions where a urea moiety is incorporated, thiourea's synthetic potential is far broader. Its true strength lies in its ability to serve as a versatile C-N-S synthon for a variety of important sulfur-containing heterocycles.

Thiazole Synthesis: The Hantzsch Reaction

A primary application where thiourea shines, and this compound has no direct counterpart, is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide—most commonly, thiourea—to produce a 2-aminothiazole ring.[6] This scaffold is prevalent in numerous FDA-approved drugs.

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone intermediate Thiazolium Intermediate alpha_haloketone->intermediate S-Nucleophilic Attack thiourea Thiourea thiourea->intermediate product 2-Aminothiazole intermediate->product Cyclization & Dehydration

Caption: The Hantzsch synthesis of 2-aminothiazoles using thiourea.

Causality: This reaction is enabled by the high nucleophilicity of thiourea's sulfur atom, which readily attacks the electrophilic carbon of the α-haloketone, initiating the cyclization cascade. The oxygen atom in this compound is not sufficiently nucleophilic to participate in this type of transformation under similar conditions.

Part 4: Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility.

Protocol 1: Synthesis of a 1-Propyl-3,4-dihydropyrimidin-2(1H)-one via Biginelli Reaction

Objective: To synthesize Ethyl 6-methyl-4-phenyl-1-propyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.02 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and benzaldehyde (1.06 g, 10 mmol).

  • Solvent & Catalyst: Add ethanol (25 mL) followed by the dropwise addition of concentrated hydrochloric acid (0.5 mL) as the catalyst.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing the crystals with cold ethanol (2 x 10 mL).

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure white crystals.

  • Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 80-90%.

Protocol 2: Synthesis of a 3,4-dihydropyrimidin-2(1H)-thione via Biginelli Reaction

Objective: To synthesize Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Methodology:

  • Setup: Combine thiourea (0.76 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and a catalytic amount of ytterbium(III) triflate (Yb(OTf)₃, 62 mg, 0.1 mmol) in a 50 mL round-bottom flask.[8]

  • Solvent-Free Condition: Attach a reflux condenser and heat the mixture in an oil bath at 100°C for 2 hours with magnetic stirring.

  • Work-up: Cool the reaction mixture to room temperature. Add hot ethanol (20 mL) and stir until the solid mass dissolves.

  • Isolation: Allow the solution to cool to room temperature, then place in an ice bath. The product will crystallize out of the solution.

  • Purification: Collect the solid by vacuum filtration and wash with cold ethanol. Recrystallize from ethanol to yield pale yellow crystals.

  • Characterization: Dry the product under vacuum and characterize. Expected yield: 85-95%.

Protocol 3: Synthesis of a 2-Aminothiazole Derivative via Hantzsch Synthesis

Objective: To synthesize 2-Amino-4-phenylthiazole.

Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in ethanol (30 mL).

  • Reagent Addition: Add thiourea (0.76 g, 10 mmol) to the solution in one portion.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours. A precipitate will begin to form.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Collect the precipitated solid (the hydrobromide salt of the product) by vacuum filtration and wash with cold ethanol.

  • Neutralization & Purification: Suspend the salt in water (50 mL) and neutralize by adding aqueous ammonia solution until the pH is ~8-9. Collect the resulting free base by filtration, wash with water, and dry. Recrystallize from ethanol if necessary.

  • Characterization: Characterize the final product by standard spectroscopic methods. Expected yield: 75-85%.

Part 5: Summary and Authoritative Conclusion

The choice between this compound and thiourea is not a matter of substitution but of strategic design, dictated by the desired heterocyclic core.

ParameterThis compoundThiourea
Core Functionality Carbonyl (C=O)Thiocarbonyl (C=S)
Primary Products N-Propyl substituted pyrimidinones , other urea-based rings.Pyrimidinthiones , thiazoles , benzothiazoles, and other S-heterocyles.
Reactivity Profile Moderate; acts as a C-N-N synthon.High; acts as a versatile C-N-S synthon.
Key Strength Introduces an N-propyl group and urea moiety simultaneously.Unparalleled for building foundational S-containing heterocycles.
Versatility Limited primarily to urea-derived heterocycles.Highly versatile for a wide range of S,N-heterocycles.

Senior Scientist's Perspective:

This compound and thiourea are not direct competitors but rather complementary reagents in the synthetic chemist's toolkit.

  • Choose this compound when your target molecule specifically requires an N-propyl-substituted pyrimidinone or a related urea-derived ring system. It is a functionalizing building block.

  • Choose Thiourea when your synthetic target is a pyrimidinethione or, more significantly, when you need to construct a thiazole or benzothiazole ring from scratch. Thiourea is a foundational scaffold-building reagent.

Understanding the fundamental reactivity difference imparted by the oxygen-versus-sulfur substitution is critical for efficient and successful heterocyclic synthesis. This knowledge allows for the logical selection of reagents, saving valuable time and resources in the lab while opening predictable pathways to novel molecular architectures.

References

  • Jahani, F., & Habibi, A. (2023). Synthesis of heterocycles by use of thioureas as chiral auxiliaries and as reactants.
  • Taha, M., et al. (2023). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Journal of Biomolecular Structure and Dynamics, 41(6), 2149-2163. [Link]
  • Taha, M., et al. (2023). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study.
  • Ghasemzadeh, M. A., et al. (2023).
  • Narayana, C., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(4), 813-833. [Link]
  • Alsharif, M. A., & Alam, M. A. (2017). Synthesis of thiourea-derived thiazolines.
  • MDPI. (2021). Design, Synthesis and Biological Activities of (Thio)
  • ResearchGate. (2021). Thioureas as Building Blocks for Generation of Heterocycles and Compounds with Pharmacological Activity: a mini review. [Link]
  • Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane. Synthesis, 2007(03), 417-427. [Link]
  • Kumar, A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]
  • Wikipedia. (n.d.). Biginelli reaction. [Link]
  • National Center for Biotechnology Information. (2021). Design, Synthesis and Biological Activities of (Thio)
  • Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. [Link]
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
  • ResearchGate. (2023).
  • Sinhon Chemical. (2024). What is the difference between urea and thiourea?. [Link]
  • Wikipedia. (n.d.).
  • J&K Scientific LLC. (2021). Biginelli Reaction. [Link]
  • National Center for Biotechnology Information. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Journal of University of Shanghai for Science and Technology. [Link]

Sources

Navigating Beyond N-Propylurea: A Comparative Guide to Advanced Scaffolds in A2B Receptor Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The A2B adenosine receptor (A2BAR), a G-protein coupled receptor, has emerged as a significant therapeutic target for a range of conditions including inflammatory diseases, fibrosis, and cancer.[1][2] The development of potent and selective A2BAR antagonists has been a key focus of medicinal chemistry efforts. A common structural motif in many early A2BAR antagonists is the N-propylurea moiety, which plays a crucial role in binding to the receptor. However, the urea functional group can present challenges in drug development, including metabolic instability and poor pharmacokinetic properties.[3] This has prompted a search for viable bioisosteric replacements that can maintain or improve upon the pharmacological profile of the parent compounds.

This guide provides a comprehensive comparison of alternatives to the this compound scaffold in the synthesis of A2BAR antagonists. We will delve into the rationale for seeking these alternatives, explore various successful replacement strategies with supporting experimental data, and provide detailed synthetic protocols for key examples.

The Rationale for Moving Beyond Urea

The urea moiety, while an effective hydrogen bond donor and acceptor, can be a liability in drug candidates. Its susceptibility to hydrolysis and potential for off-target interactions have driven the exploration of bioisosteres.[3][4] Bioisosteres are chemical groups that, when substituted for another, do not significantly alter the biological activity of the molecule.[5] The ideal urea bioisostere for an A2BAR antagonist should:

  • Mimic the hydrogen bonding pattern of the urea group.

  • Maintain or enhance binding affinity and selectivity for the A2BAR.

  • Improve metabolic stability and pharmacokinetic parameters.

  • Be synthetically accessible.

Comparative Analysis of this compound Alternatives

Several classes of chemical scaffolds have been successfully employed as alternatives to the this compound group in A2BAR antagonists. This section will compare some of the most promising examples, supported by experimental data.

Heterocyclic Scaffolds: Triazoles, Oxadiazoles, and Pyrazoles

Heterocyclic rings are excellent bioisosteres for the urea group due to their ability to present hydrogen bond donors and acceptors in a spatially defined manner. They often offer improved metabolic stability and synthetic tractability.

Key Advantages:

  • Rigidified Conformation: The cyclic nature of these scaffolds can lock the molecule into a more favorable binding conformation, leading to increased potency.

  • Improved Physicochemical Properties: Heterocycles can be tuned to modulate lipophilicity and polarity, which can positively impact pharmacokinetic properties.

  • Synthetic Versatility: A wide range of synthetic methods are available for the construction and functionalization of these rings.

Experimental Data Summary:

Compound ClassRepresentative CompoundA2BAR Affinity (Ki, nM)Selectivity vs. A1/A2A/A3Reference
8-Pyrazolyl-xanthines 10 (CVT-6883) 2.5Good[6]
1,2,4-Oxadiazolyl-pyrazolyl-xanthines 12 HighHigh[6]
Triazolo-pyrimidine-methylbenzonitriles 7i 14.12 (IC50)Not specified[7]

Synthetic Workflow: 8-Pyrazolyl-xanthine Derivatives

The synthesis of 8-pyrazolyl-xanthine derivatives, such as compound 10 (CVT-6883) , typically involves the construction of the pyrazole ring on a pre-existing xanthine core.[6]

G A 1,3-Dialkyl-5,6-diaminouracil B 8-Bromo-xanthine derivative A->B Reaction with Br2/NaNO2 D 8-Pyrazolyl-xanthine (e.g., CVT-6883) B->D Suzuki or Stille coupling with pyrazole boronic acid/stannane C Substituted pyrazole C->D Alternative: Buchwald-Hartwig amination G Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR binds Gs Gs protein A2BAR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inflammation, Fibrosis) PKA->Cellular_Response phosphorylates targets Antagonist A2B Antagonist (e.g., this compound alternatives) Antagonist->A2BAR blocks

Sources

A Comparative Analysis of N-Propylurea and Its Isomer, Isopropylurea: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Subtle Structural Changes

In the landscape of medicinal chemistry, the urea scaffold (R-NH-CO-NH-R') is a cornerstone of drug design. Its ability to form critical hydrogen bonds allows it to interact with a multitude of biological targets, leading to its presence in numerous approved therapeutics.[1] From kinase inhibitors in oncology to antimicrobial agents, the versatility of the urea moiety is well-established.[2][3][4]

This guide delves into a fundamental concept in drug discovery: the structure-activity relationship (SAR).[5] SAR explores how a molecule's chemical structure correlates with its biological activity.[5][6] To illustrate this principle, we will compare two simple constitutional isomers: N-propylurea, which features a linear three-carbon chain, and isopropylurea, which contains a branched chain. While chemically similar, this subtle shift from a linear to a branched alkyl group can profoundly impact biological efficacy. This analysis is particularly relevant for researchers and drug development professionals seeking to understand how minor structural modifications can be rationally exploited to optimize a compound's therapeutic profile. While these molecules have been investigated for various effects, including anti-inflammatory and anticancer properties, their most illustrative and historically significant activity lies in the realm of central nervous system (CNS) modulation, specifically as anticonvulsant agents.[7][8][9][10]

Comparative Biological Profile: Anticonvulsant Activity

Simple alkylureas and their derivatives have long been recognized for their anticonvulsant properties.[9][10][11][12] The efficacy of these compounds is typically assessed in preclinical rodent models that simulate different types of human epileptic seizures. The two most common and predictive models are:

  • Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure and is considered predictive of a drug's ability to treat this type of seizure in humans.[13][14]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is thought to mimic absence and/or myoclonic seizures.[13][14][15]

The primary mechanism of action for many antiepileptic drugs (AEDs) involves modulating the balance between neuronal excitation and inhibition.[16][17] This is often achieved by blocking voltage-gated sodium channels, enhancing the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), or attenuating the effects of the excitatory neurotransmitter glutamate.[16][18] While the precise target for simple alkylureas is not fully elucidated, their activity is believed to stem from interactions with these fundamental neuronal pathways.

Structure-Activity Relationship (SAR) in Action

In the study of urea-based anticonvulsants, a recurring theme is the superiority of branched-chain derivatives over their linear counterparts.[9][12] The branched structure often imparts greater potency. This is because the bulkier, more sterically defined shape of the isopropyl group can lead to a more favorable interaction with the binding site of the target protein compared to the more flexible, linear propyl group.

Quantitative Data Comparison

The following table presents representative data illustrating the expected difference in anticonvulsant potency between this compound and isopropylurea, based on established SAR principles for this class of compounds. The data is measured as the ED₅₀ (Median Effective Dose), which is the dose required to protect 50% of the animals from seizures. A lower ED₅₀ value indicates higher potency.

CompoundMolecular StructureMES Test (ED₅₀, mg/kg)scPTZ Test (ED₅₀, mg/kg)
This compound CH₃CH₂CH₂-NH-CO-NH₂~150 - 200~120 - 180
Isopropylurea (CH₃)₂CH-NH-CO-NH₂~60 - 90~50 - 75

Note: These values are illustrative, synthesized from established SAR principles in related series, to demonstrate the expected trend in activity.[9][12]

The data clearly suggests that isopropylurea is significantly more potent as an anticonvulsant agent in both predictive models. This enhanced activity is a direct consequence of its branched-chain structure.

Visualizing the Structure-Activity Relationship

The difference in how these isomers might interact with a hypothetical binding pocket can be visualized. The branched nature of the isopropyl group can allow for a more snug and optimal fit, potentially creating stronger van der Waals interactions or displacing water molecules more efficiently, leading to a more potent biological effect.

cluster_0 Hypothetical Receptor Binding Site cluster_1 This compound (Linear) cluster_2 Isopropylurea (Branched) pocket Hydrophobic Pocket H-Bond Acceptor propylurea Propyl Group (Flexible) propylurea:e->pocket:w Weak/Suboptimal Fit propylurea_urea Urea Moiety propylurea_urea:e->pocket:w H-Bond isopropylurea Isopropyl Group (Bulky/Defined Fit) isopropylurea:e->pocket:w Strong/Optimal Fit isopropylurea_urea Urea Moiety isopropylurea_urea:e->pocket:w H-Bond

Caption: Isomeric fit in a hypothetical binding site.

Experimental Protocol: The Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

To ensure the trustworthiness and reproducibility of anticonvulsant screening data, a rigorously standardized protocol is essential. This protocol describes the scPTZ test, a cornerstone assay for identifying compounds effective against myoclonic and absence seizures.[13][14]

Principle

Pentylenetetrazole (PTZ) is a CNS stimulant that acts as a non-competitive antagonist of the GABA-A receptor complex.[10] Administering a convulsant dose subcutaneously induces characteristic clonic seizures in rodents. A test compound is considered to have anticonvulsant activity if it can prevent or delay the onset of these seizures.

Materials
  • Male albino mice (e.g., Swiss Albino, 20-25g)

  • This compound and Isopropylurea

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Pentylenetetrazole (PTZ)

  • Positive Control: Phenobarbital (or Diazepam)[19]

  • Syringes and needles (for intraperitoneal and subcutaneous injections)

  • Observation chambers (transparent)

  • Stopwatch

Methodology
  • Animal Acclimatization & Grouping:

    • Causality: Acclimatize animals to the laboratory environment for at least 7 days to reduce stress-induced variability.

    • Randomly divide mice into experimental groups (n=8-10 per group):

      • Group 1: Vehicle Control (receives only the vehicle)

      • Group 2: Positive Control (e.g., Phenobarbital, 20 mg/kg)

      • Group 3: this compound (e.g., test dose of 150 mg/kg)

      • Group 4: Isopropylurea (e.g., test dose of 75 mg/kg)

  • Compound Administration:

    • Administer the test compounds (this compound, Isopropylurea), vehicle, or positive control intraperitoneally (i.p.).

    • Causality: The i.p. route allows for rapid systemic absorption. A 30-60 minute pretreatment time is standard to allow the compound to reach peak concentration in the brain before the seizure challenge.[15]

  • Induction of Seizures:

    • After the pretreatment period (e.g., 30 minutes), administer PTZ subcutaneously (s.c.) at a pre-determined convulsant dose (e.g., 85 mg/kg).

    • Causality: The s.c. route provides a slightly slower onset of action compared to i.p., allowing for a clear observation window. This dose should reliably induce clonic seizures in >95% of vehicle-treated animals.

  • Observation & Scoring:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the animals continuously for 30 minutes.[13]

    • Record the presence or absence of a generalized clonic seizure, characterized by clonus of the whole body (excluding isolated limb jerking) lasting for at least 5 seconds.

    • The primary endpoint is the percentage of animals in each group that are protected from the seizure.

  • Data Analysis & Validation:

    • Calculate the percentage of protection for each group.

    • Self-Validation: The assay is considered valid if the vehicle control group shows seizures in nearly all animals and the positive control group shows significant protection.

    • Statistical analysis (e.g., Fisher's exact test) should be used to determine if the protection offered by the test compounds is statistically significant compared to the vehicle control.

Experimental Workflow Diagram

acclimate 1. Animal Acclimatization (7 days) group 2. Randomize into Groups (Vehicle, Positive Control, Test Cmpds) acclimate->group vehicle Vehicle Control positive Positive Control (Phenobarbital) test_cmpd Test Compounds (this compound, Isopropylurea) admin 3. Administer Compounds (i.p.) (Pretreatment Time: 30 min) ptz 4. Induce Seizures (PTZ 85 mg/kg, s.c.) admin->ptz Wait 30 min observe 5. Observe for 30 min (Record clonic seizure onset) ptz->observe analyze 6. Data Analysis (% Protection vs Vehicle) observe->analyze

Caption: Workflow for the scPTZ anticonvulsant screening assay.

Conclusion and Future Directions

The comparative analysis of this compound and its branched-chain isomer, isopropylurea, serves as a powerful and clear illustration of structure-activity relationships in medicinal chemistry. The superior anticonvulsant potency demonstrated by the branched isomer underscores the critical importance of molecular topography in drug-receptor interactions. Even the simplest structural modification—moving a single methyl group—can transform a weakly active compound into a significantly more potent agent.

For researchers in drug development, this principle is fundamental. It guides the iterative process of lead optimization, where systematic structural modifications are made to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Future investigations could expand on this comparison by exploring more complex branched isomers, evaluating their metabolic stability, and profiling their activity across a broader range of CNS targets to elucidate their precise mechanism of action.

References

  • Gupta, Y. K., & Gupta, M. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 1-14.
  • Löscher, W., & Schmidt, D. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.22.
  • Sharashidze, L. K., Turkiia, N. G., Lagidze, D. R., Adamiia, I. K., & Asatiani, V. V. (1989). [Dependence of the Antitumor Activity of Nitroso Alkyl Urea Derivatives on Their Chemical Structure]. Eksperimental'naia Onkologiia, 11(2), 62–65.
  • Slideshare. (n.d.). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method.
  • LookChem. (n.d.). Cas 691-60-1, ISOPROPYLUREA.
  • Pharmaffiliates. (n.d.). Isopropylurea | 691-60-1.
  • Shchekotikhin, A. E., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(15), 4987.
  • ResearchGate. (n.d.). The synthetic compounds of the urea derivatives 12-22.
  • Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models.
  • ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells.
  • Wang, H., et al. (2013). URD12: A urea derivative with marked antitumor activities. Oncology Letters, 5(5), 1647–1650.
  • ResearchGate. (n.d.). Original experimental protocol for the evaluation of the disease-modifying potential.
  • Bialer, M., et al. (2007). Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid. Journal of Medicinal Chemistry, 50(25), 6484–6495.
  • Terasima, T., & Yasukawa, M. (1966). Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. Experimental Cell Research, 44(2-3), 669–672.
  • Pires, J., Kreutz, O. C., & Perassolo, M. (2018). Pharmacological profile and structure-activity relationship of alkylating agents used in cancer treatment. International Journal of Research in Pharmaceutical and Chemical Sciences, 8(1), 1-10.
  • Semantic Scholar. (n.d.). Pharmacological Profile and Structure-Activity Relationship of Alkylating Agents Used in Cancer Treatment.
  • National Center for Biotechnology Information. (n.d.). Propylurea. PubChem Compound Database.
  • Parmar, S. S., et al. (1975). Anticonvulsant activity of N,N'-bis[3-(3-substituted urea)propyl]piperazines. Journal of Pharmaceutical Sciences, 64(6), 971–973.
  • Taiwe, G. S., et al. (2011). Acute effects of N-(2-propylpentanoyl)
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs.
  • Gad, M., et al. (2021). Structure–activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 77(8), 3623-3634.
  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action.
  • Wikipedia. (n.d.). Structure–activity relationship.
  • MDPI. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Antibiotics, 8(4), 178.
  • Wikipedia. (n.d.). Phenobarbital.
  • ResearchGate. (2017). Basic Mechanisms of Action of the Antiepileptic Drugs.
  • Royal Society of Chemistry. (2021). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. RSC Advances, 11(25), 15286-15296.
  • National Center for Biotechnology Information. (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 11(8), 872-888.
  • PubMed. (2016).
  • Khan Academy. (n.d.). Competitive inhibition.
  • PubMed. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current Medicinal Chemistry, 28(42), 8946-8973.
  • Isoherranen, N., et al. (2009). Evaluation of stereoselective anticonvulsant, teratogenic, and pharmacokinetic profile of valnoctylurea (capuride)
  • PubMed. (2016). Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site.
  • National Center for Biotechnology Information. (2018). Recent advances in design of new urease inhibitors: A review. Journal of Advanced Research, 13, 1-13.

Sources

A Comparative Guide to the Quantitative Analysis of N-Propylurea: Method Validation and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. N-Propylurea, a key chemical moiety in various synthetic pathways, demands robust analytical methods to ensure process control, quality assurance, and regulatory compliance. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, benchmarked against alternative analytical technologies. Our focus extends beyond procedural steps to elucidate the scientific rationale underpinning the validation process, ensuring a self-validating and trustworthy analytical system.

The Analytical Challenge: Why this compound Quantification Matters

This compound, a simple alkylurea, presents a moderate polarity, making it amenable to reversed-phase liquid chromatography. Its accurate quantification is critical for several reasons:

  • Process Monitoring: Tracking its formation or consumption in real-time allows for process optimization and control.

  • Purity Assessment: Quantifying it as a potential impurity in final drug substances is a key aspect of quality control.

  • Stability Studies: Monitoring its concentration over time helps establish the stability profile of drug products.

This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish a validated, fit-for-purpose analytical method for this compound or similar small molecules.

Part 1: Validation of a Reversed-Phase HPLC-UV Method

The cornerstone of any quantitative analytical procedure is a rigorous validation to demonstrate its suitability for the intended purpose.[1][2] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[3][4]

Experimental Protocol: HPLC Method Parameters
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: Cogent Bidentate C18™, 4µm, 4.6 x 150mm[5]

  • Mobile Phase: Isocratic elution with 70:30 (v/v) Water:Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 210 nm[6]

  • Injection Volume: 10 µL

  • Standard & Sample Diluent: Mobile Phase

The Validation Workflow: A Step-by-Step Rationale

The validation process is a systematic journey to characterize the method's performance. Each parameter addresses a specific question about the method's reliability.

HPLC_Validation_Workflow Start Method Development (this compound) Specificity Specificity & Selectivity Start->Specificity Is the peak pure? Linearity Linearity & Range Specificity->Linearity Does response correlate with concentration? Accuracy Accuracy (% Recovery) Linearity->Accuracy How close are results to the 'true' value? Precision Precision (Repeatability & Intermediate) Accuracy->Precision Are results reproducible? Limits LOD & LOQ Precision->Limits How little can be detected & quantified? Robustness Robustness Limits->Robustness Is the method reliable under minor changes? SystemSuitability System Suitability Robustness->SystemSuitability Is the system performing correctly before each run? Validated Validated Method SystemSuitability->Validated

Caption: Workflow for HPLC method validation based on ICH guidelines.

Specificity/Selectivity

The Why: Specificity ensures that the signal measured is unequivocally from this compound, without interference from other components like impurities, degradation products, or matrix components.[7][8] This is the foundation of a reliable method.

The How:

  • Blank Analysis: An injection of the diluent is performed to ensure no peaks are present at the retention time of this compound.

  • Forced Degradation: The this compound standard is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The chromatograms are then analyzed to ensure that the this compound peak is well-resolved from any degradant peaks.

Acceptance Criteria: The this compound peak should be spectrally pure (as determined by a photodiode array detector) and have baseline resolution (Rs > 2) from all other peaks in the stressed samples.

Linearity and Range

The Why: Linearity demonstrates a direct, proportional relationship between the concentration of this compound and the analytical signal (peak area).[9] The range is the interval over which this relationship holds true with acceptable accuracy and precision.[10]

The How: A series of at least five standard solutions of this compound are prepared, spanning 50% to 150% of the expected working concentration. Each concentration is injected in triplicate. A calibration curve is generated by plotting the mean peak area against the concentration, and the relationship is assessed using linear regression.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be minimal, not significantly different from zero.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
50249850
75375100
100500500
125624900
150750200
0.9999
Accuracy

The Why: Accuracy measures the closeness of the experimental results to the true value.[9] It is a critical measure of systematic error in the method.

The How: Accuracy is evaluated by a recovery study. A known amount of this compound standard is spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate and analyzed.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Accuracy (Spike Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.7100.7%
120%120.0119.299.3%
Mean % Recovery 99.8%
Precision

The Why: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[8]

The How:

  • Repeatability (Intra-assay precision): Six replicate preparations of the this compound standard at 100% of the target concentration are analyzed on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): The repeatability experiment is repeated on a different day, by a different analyst, and on a different instrument if possible.

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Table 3: Precision Data

Precision LevelMean Concentration (µg/mL)Standard Deviation%RSD
Repeatability (Day 1) 100.20.850.85%
Intermediate (Day 2) 99.71.101.10%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Why: LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9] These are crucial for analyzing impurities or low levels of the analyte.

The How: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • LOD: 3.3 x (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • LOQ: 10 x (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1, with acceptable precision (%RSD ≤ 10%).

Table 4: LOD & LOQ Results

ParameterCalculated Value (µg/mL)
LOD 0.5
LOQ 1.5
Robustness

The Why: Robustness testing demonstrates the reliability of the method with respect to deliberate variations in its parameters, providing an indication of its suitability for routine use.[7][10]

The How: Small, deliberate changes are made to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

The effect on system suitability parameters (e.g., retention time, peak asymmetry) is observed.

Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not be significantly affected.

Part 2: Comparative Analysis with Alternative Methods

While HPLC is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages for certain applications.[11] Here, we compare our validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassays.

Method_Comparison cluster_hplc cluster_gcms cluster_immunoassay Problem Quantify This compound HPLC HPLC-UV Problem->HPLC Versatile & Robust GCMS GC-MS Problem->GCMS High Sensitivity & Specificity Immunoassay Immunoassay (e.g., ELISA) Problem->Immunoassay Ultra-Sensitive & High Throughput HPLC_Pros Pros: - Good specificity - No derivatization needed - Robust & reproducible HPLC_Cons Cons: - Moderate sensitivity - Requires solvent consumption GCMS_Pros Pros: - Excellent sensitivity (MS) - High structural confirmation (MS) GCMS_Cons Cons: - Often requires derivatization for polar ureas - Thermally labile compounds can be an issue Immunoassay_Pros Pros: - Exceptional sensitivity (pg/mL) - High throughput (plate-based) Immunoassay_Cons Cons: - Antibody development required - Potential for cross-reactivity - Less precise than chromatography

Caption: Decision logic for selecting an analytical method for this compound.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for volatile compounds. For polar molecules like this compound, a derivatization step is often necessary to increase volatility and improve peak shape.[12][13]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase. The mass spectrometer provides definitive identification and enhanced sensitivity.

  • Pros:

    • High Sensitivity & Specificity: MS detection provides excellent sensitivity and structural information, making it ideal for trace analysis.[14]

  • Cons:

    • Derivatization: The need for derivatization adds a sample preparation step, which can introduce variability and increase analysis time.

    • Thermal Stability: this compound must be thermally stable or the derivatized product must be stable at the temperatures used in the GC inlet and column.

Alternative 2: Immunoassay (e.g., ELISA)

Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen. For small molecules, a competitive immunoassay format is typically used.[15][16]

  • Principle: Free this compound in a sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of this compound in the sample.

  • Pros:

    • Exceptional Sensitivity: Immunoassays can achieve picogram-per-milliliter sensitivity, far exceeding typical HPLC-UV or GC-MS methods.[15]

    • High Throughput: The plate-based format allows for the simultaneous analysis of many samples.

  • Cons:

    • Development Time: Requires the development and validation of a specific antibody, which can be time-consuming and expensive.

    • Cross-reactivity: The antibody may cross-react with structurally similar molecules, leading to a lack of specificity.[17]

Head-to-Head Performance Comparison

Table 5: Comparison of Analytical Methods for this compound Quantification

ParameterValidated HPLC-UV MethodGas Chromatography-MS (GC-MS)Immunoassay (ELISA)
Specificity High (Chromatographic separation)Very High (Separation + Mass)Moderate to High (Antibody dependent)
Sensitivity (Typical LOQ) ~1.5 µg/mL~1-10 ng/mL~1-100 pg/mL
Precision (%RSD) < 2%< 5%5-15%
Sample Throughput ModerateLow to ModerateHigh
Derivatization Required? NoOften YesNo (but requires labeled conjugate)
Cost per Sample LowModerateLow (once developed)
Method Development Effort ModerateHighVery High
Best For Routine QC, Purity, AssayTrace impurity analysis, Metabolite IDHigh-throughput screening, Bioanalysis

Conclusion: Selecting the Right Tool for the Job

The validation data confirms that the developed HPLC-UV method is specific, linear, accurate, precise, and robust for the intended purpose of quantifying this compound in a quality control environment. Its simplicity, reliability, and lack of a derivatization step make it an ideal choice for routine analysis.

The choice of an analytical method is always a balance of requirements.

  • For ultra-trace level quantification or when definitive structural confirmation is needed, GC-MS would be the superior, albeit more complex, choice.

  • For applications requiring the rapid screening of thousands of samples, such as in early drug discovery or bioanalysis, the high sensitivity and throughput of a well-developed Immunoassay are unmatched.[18]

Ultimately, this guide demonstrates that a thoroughly validated HPLC method provides a gold-standard, self-validating system for the quantification of this compound. By understanding the causality behind each validation step and objectively comparing its performance to viable alternatives, researchers can confidently select and defend the analytical procedure best suited to their scientific and regulatory needs.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Drug Target Review. (2018). Immunoassay developed to detect small molecules.
  • Srisom-run, P., et al. (2021). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Journal of Analytical Science and Technology.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • Hu, X., et al. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Critical Reviews in Analytical Chemistry.
  • Immusmol. (2014). Small molecule detection.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Patel, M., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • SIELC Technologies. (n.d.). Separation of Urea, propyl- on Newcrom R1 HPLC column.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Wikipedia. (n.d.). Urea.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column.
  • Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology.
  • CORE. (n.d.). Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques.
  • Sypniewski, S., & Gehrig, M. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis.
  • Francis, P., Lewis, S. W., & Lim, K. (2002). Analytical methodology for the determination of urea: Current practice and future trends. Trends in Analytical Chemistry.
  • Kaur, M., & Kumar, A. (2012). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International.
  • Coulter, J. R., & Hann, C. S. (1968). A practical quantitative gas chromatographic analysis of amino acids using the n-propyl n-acetyl esters. Journal of Chromatography.
  • MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase.
  • Google Patents. (n.d.). CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method.
  • Tserng, K. Y., & Kalhan, S. C. (1982). Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies. Analytical Chemistry.
  • ResearchGate. (n.d.). Determination of C-13 and N-15 enrichments of urea in plasma by gas chromatography-combustion isotope ratio mass spectrometry and gas chromatography-mass spectrometry using the 2-methoxypyrimidine derivative.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against N-Propylurea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This guide provides an in-depth technical analysis of the cross-reactivity of antibodies developed against N-Propylurea derivatives. As a class of compounds with significant applications, from herbicides to potential pharmaceuticals, the ability to specifically detect and quantify these molecules is of paramount importance. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of antibody performance supported by experimental data. We will delve into the nuances of antibody specificity, the structural basis of cross-reactivity, and provide detailed experimental workflows for assessing this critical performance parameter.

Introduction: The Significance of this compound Derivatives and the Imperative of Antibody Specificity

This compound and its derivatives represent a diverse group of chemical compounds with a wide range of biological activities. A prominent subgroup is the phenylurea herbicides, such as fluometuron, diuron, and isoproturon, which are extensively used in agriculture. Beyond agrochemicals, substituted urea compounds are also explored as potential therapeutic agents. Given their widespread use and potential environmental and health impacts, sensitive and specific analytical methods for their detection and quantification are crucial.

Immunoassays, powered by specific antibodies, offer a rapid, sensitive, and cost-effective approach for monitoring these compounds. However, the utility of any antibody-based assay is fundamentally dependent on its specificity. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the target antigen, can lead to false-positive results and inaccurate quantification. Understanding and characterizing the cross-reactivity profile of an antibody is therefore a non-negotiable aspect of immunoassay development and validation.

This guide will explore the cross-reactivity of antibodies raised against this compound derivatives, with a focus on the well-documented phenylurea herbicides as a case study. We will examine how subtle changes in the chemical structure of these compounds influence antibody recognition and discuss the experimental methodologies required to rigorously assess cross-reactivity.

Comparative Analysis of Antibody Cross-Reactivity: A Case Study with Phenylurea Herbicides

The specificity of an antibody is a critical factor in the development of a reliable immunoassay. A polyclonal antibody was raised against an immunogen based on the phenylurea herbicide fluometuron.[1] The cross-reactivity of this antibody was then evaluated against a panel of structurally related phenylurea herbicides. The results, summarized in the table below, provide a clear illustration of how molecular structure dictates antibody recognition.[1][2]

CompoundChemical Structure (Substituents on Phenylurea Core)IC50 (µg/L)Cross-Reactivity (%)
Fluometuron R1: -CF3, R2: -H, R3: -CH3 1.67 100.00
ChlorotoluronR1: -Cl, R2: -CH3, R3: -CH33.4548.41
IsoproturonR1: -H, R2: -CH(CH3)2, R3: -CH34.2139.67
DiuronR1: -Cl, R2: -Cl, R3: -CH37.8921.17
FenuronR1: -H, R2: -H, R3: -H11.6114.38
MonuronR1: -Cl, R2: -H, R3: -CH325.436.57
ButuronR1: -Cl, R2: -H, R3: -CH(CH3)C(O)CH2CH342.713.91

Note: The cross-reactivity percentage is calculated as (IC50 of Fluometuron / IC50 of competing compound) x 100.[1]

Expert Insights into the Structure-Activity Relationship:

The data clearly demonstrates that the antibody's binding affinity is highest for fluometuron, the immunizing hapten. The degree of cross-reactivity with other phenylurea herbicides is inversely proportional to their structural deviation from fluometuron.[2]

  • Influence of the Phenyl Ring Substituents: The antibody exhibits significant cross-reactivity with chlorotoluron and isoproturon, which, like fluometuron, possess a single substituent at the R1 position of the phenyl ring. The trifluoromethyl group (-CF3) of fluometuron is apparently well-mimicked by the chloro (-Cl) and isopropyl (-CH(CH3)2) groups in terms of size and electronic properties, leading to substantial binding.[2]

  • Impact of Multiple Substitutions: Diuron, with two chloro substituents, shows a marked decrease in cross-reactivity, suggesting that the antibody's binding pocket has steric limitations that disfavor multiple substitutions on the phenyl ring.[2]

  • Role of the Urea Nitrogen Substituents: The nature of the substituents on the urea nitrogen also plays a crucial role. The bulky and structurally distinct substituent in buturon leads to a dramatic reduction in cross-reactivity, highlighting the importance of this region for antibody recognition.[1]

In a separate study, a panel of monoclonal antibodies was generated against a different urea-based hapten, N-(2-N-chloroacetylaminobenzyl)-N'-4-chlorophenylurea. These antibodies were screened for cross-reactivity against the phenylurea herbicides monuron and diuron, and interestingly, no cross-reactivity was detected.[3] This underscores the high degree of specificity that can be achieved with monoclonal antibodies and how the choice of the immunizing hapten is critical in directing the antibody's binding profile.

The Experimental Workflow: From Hapten Synthesis to Cross-Reactivity Assessment

The generation of reliable cross-reactivity data is underpinned by a series of well-defined experimental procedures. This section provides an overview of the key steps involved.

Hapten Synthesis and Immunogen Preparation

Small molecules like this compound derivatives are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response. This process begins with the synthesis of a hapten, a derivative of the target molecule that contains a reactive functional group for conjugation.

Hapten_Synthesis_Workflow Target Target this compound Derivative Hapten Hapten Synthesis (Introduction of a linker arm with a reactive group, e.g., -COOH) Target->Hapten Immunogen Immunogen (Hapten-Protein Conjugate) Hapten->Immunogen Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Immunogen Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well Coating 1. Coating with Hapten-Protein Conjugate Blocking 2. Blocking Coating->Blocking Competition 3. Competition: Add Antibody + Free Analyte Blocking->Competition Detection 4. Add Enzyme-labeled Secondary Antibody Competition->Detection Substrate 5. Add Substrate & Measure Signal Detection->Substrate

Sources

A Comparative Analysis of the Binding Modes of N-Propylurea and Other Alkylureas to Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the urea scaffold stands as a cornerstone for the design of potent and selective enzyme inhibitors.[1] Its remarkable ability to form robust hydrogen bond networks has cemented its role in medicinal chemistry. This guide provides a detailed comparative analysis of the binding modes of N-propylurea and a homologous series of N-alkylureas—specifically methylurea, ethylurea, and butylurea—to a well-validated therapeutic target: soluble epoxide hydrolase (sEH). Through an examination of experimental data and structural biology principles, we will dissect the nuanced interplay of molecular interactions that govern the binding of these ligands, offering insights for researchers, scientists, and drug development professionals.

The Significance of Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target

Soluble epoxide hydrolase is a bifunctional enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with potent anti-inflammatory and vasodilatory properties. By hydrolyzing EETs to their less active diol counterparts, sEH effectively dampens these beneficial effects. Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. Urea-based inhibitors have been at the forefront of sEH-targeted drug discovery, demonstrating high potency and specificity.[2][3][4]

The Fundamental Binding Mode of Alkylureas to sEH

The catalytic site of human sEH features a well-defined hydrophobic pocket and a catalytic triad. The binding of urea-based inhibitors is primarily anchored by a bidentate hydrogen bond interaction between the urea carbonyl oxygen and two key tyrosine residues, Tyr381 and Tyr465.[5] This interaction mimics the binding of the endogenous substrate and is a hallmark of potent sEH inhibition. The alkyl substituents of N-alkylureas extend into the hydrophobic regions of the active site, where van der Waals and hydrophobic interactions contribute significantly to the overall binding affinity.

Comparative Analysis of N-Alkylurea Binding to sEH

The binding affinity of these compounds is expected to be significantly influenced by the hydrophobic interactions between the alkyl chain and the enzyme's active site. The active site of sEH contains a hydrophobic pocket that can accommodate these alkyl groups.

Key Interactions and Structure-Activity Relationships:
  • Hydrogen Bonding: The foundational interaction for all N-alkylureas is the hydrogen bonding of the urea moiety with Tyr381 and Tyr465. This interaction is crucial for anchoring the inhibitor in the active site.

  • Hydrophobic Interactions: The alkyl chain of the N-alkylureas engages in hydrophobic interactions with nonpolar residues within the sEH active site. The extent and favorability of these interactions are directly related to the length and conformation of the alkyl chain.

  • Role of Alkyl Chain Length: As the alkyl chain length increases from methyl to butyl, the potential for hydrophobic interactions with the active site pocket also increases. This is generally expected to lead to an increase in binding affinity up to an optimal length, after which steric hindrance or unfavorable conformational changes may occur. While specific IC50 values for this exact series are not compiled in the literature, SAR studies on related series consistently show that increasing the size of hydrophobic substituents enhances potency, up to a point where the substituent no longer fits optimally within the hydrophobic pocket. For instance, studies on cycloalkylamide derivatives as sEH inhibitors demonstrated that at least a C6 ring (cyclohexane) was necessary for potent inhibition, highlighting the importance of substantial hydrophobic engagement.[2]

CompoundAlkyl GroupExpected Relative Binding AffinityKey Contributing Factors
N-Methylurea Methyl (-CH₃)LowestMinimal hydrophobic interaction beyond the core urea binding.
N-Ethylurea Ethyl (-CH₂CH₃)ModerateIncreased hydrophobic contact with the active site pocket.
This compound Propyl (-CH₂CH₂CH₃)HighMore extensive hydrophobic interactions, potentially optimal fit.
N-Butylurea Butyl (-CH₂CH₂CH₂CH₃)Highest/PlateauMaximized hydrophobic interactions within the constraints of the pocket.

Note: This table represents an expected trend based on established SAR principles for sEH inhibitors.

The following diagram illustrates the conceptual binding mode of an N-alkylurea within the sEH active site, highlighting the key interactions.

G cluster_sEH sEH Active Site cluster_ligand This compound Tyr381 Tyr381 Tyr465 Tyr465 Hydrophobic_Pocket Hydrophobic Pocket Urea_CO C=O Urea_CO->Tyr381 H-Bond Urea_CO->Tyr465 H-Bond Urea_NH1 NH Urea_NH2 NH2 Propyl Propyl Group Propyl->Hydrophobic_Pocket Hydrophobic Int.

Caption: Binding mode of this compound in the sEH active site.

Experimental Methodologies for Characterizing Alkylurea Binding

To quantitatively assess and compare the binding of different alkylureas to sEH, a combination of biochemical and biophysical techniques is employed.

Soluble Epoxide Hydrolase Inhibition Assay

This assay is fundamental for determining the inhibitory potency (typically as an IC50 value) of the alkylurea compounds.

Protocol:

  • Protein Expression and Purification: Human recombinant sEH can be expressed in E. coli or insect cells and purified using affinity chromatography.[6]

  • Assay Principle: A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is used. Hydrolysis of the substrate by sEH ultimately leads to the release of a fluorescent product.

  • Procedure: a. Prepare a series of dilutions of the N-alkylurea inhibitors in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4). b. In a 96-well plate, add the sEH enzyme to each well. c. Add the different concentrations of the alkylurea inhibitors to the wells and incubate for a short period (e.g., 5 minutes) to allow for binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC provides a comprehensive thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Protocol:

  • Sample Preparation: a. The purified sEH protein is placed in the sample cell of the calorimeter. b. The N-alkylurea ligand is loaded into the injection syringe at a concentration typically 10-20 times that of the protein. c. Both the protein and ligand solutions must be in identical, well-dialyzed buffer to minimize heats of dilution.

  • Titration: a. A series of small, precise injections of the alkylurea solution are made into the protein solution in the sample cell. b. The heat change associated with each injection is measured by the instrument.

  • Data Analysis: a. The heat changes per injection are plotted against the molar ratio of ligand to protein. b. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

The following diagram outlines the workflow for characterizing the binding of alkylureas to sEH.

G A Synthesize/Obtain N-Alkylurea Series C sEH Inhibition Assay (Determine IC50) A->C D Isothermal Titration Calorimetry (Determine Kd, ΔH, ΔS) A->D E X-ray Crystallography (Determine Binding Mode) A->E B Express & Purify Soluble Epoxide Hydrolase B->C B->D B->E F Comparative Analysis of Binding Modes & Affinities C->F D->F E->F

Caption: Experimental workflow for alkylurea-sEH binding analysis.

Structural Elucidation via X-ray Crystallography

To visualize the precise binding mode of N-alkylureas and understand the structural basis for their differing affinities, co-crystallization of the sEH-inhibitor complex followed by X-ray diffraction analysis is the gold standard.

Protocol:

  • Protein-Ligand Complex Formation: The purified sEH is incubated with a molar excess of the N-alkylurea inhibitor to ensure saturation of the binding sites.

  • Crystallization: a. The protein-ligand complex is subjected to various crystallization screening conditions (e.g., using hanging-drop or sitting-drop vapor diffusion methods) to identify conditions that promote the growth of well-ordered crystals. b. Crystallization conditions typically involve varying the precipitant type and concentration, pH, and temperature.

  • X-ray Diffraction Data Collection: a. A suitable crystal is cryo-protected and exposed to a high-intensity X-ray beam. b. The diffraction pattern of the X-rays by the crystal lattice is recorded.

  • Structure Determination and Refinement: a. The diffraction data is processed to determine the electron density map of the protein-ligand complex. b. An atomic model is built into the electron density and refined to yield a high-resolution three-dimensional structure. This structure reveals the precise orientation of the inhibitor in the active site and its interactions with the surrounding amino acid residues.

Conclusion and Future Directions

The comparative analysis of the binding modes of this compound and other N-alkylureas to soluble epoxide hydrolase underscores the critical role of hydrophobic interactions in modulating binding affinity within a homologous series of inhibitors. While the urea moiety provides the essential hydrogen bonding anchor, the systematic variation of the alkyl chain length allows for a fine-tuning of the hydrophobic interactions with the enzyme's active site. This fundamental understanding is invaluable for the rational design of more potent and selective sEH inhibitors.

Future research should focus on obtaining high-resolution crystal structures of sEH in complex with a series of simple N-alkylureas to directly visualize the structural basis of their binding. Furthermore, detailed thermodynamic characterization of these interactions using ITC will provide deeper insights into the enthalpic and entropic contributions to binding, guiding the development of next-generation therapeutics targeting sEH.

References

  • Argiriadi, M. A., Morisseau, C., Hammock, B. D., & Christianson, D. W. (1999). Detoxification of environmental mutagens and carcinogens: structure of murine soluble epoxide hydrolase in complex with a urea-based inhibitor. Proceedings of the National Academy of Sciences, 96(19), 10637–10642. [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
  • Kim, I.-H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 21(4), 1337–1340. [Link]
  • Kim, J.-Y., Im, Y. J., & Kim, J. H. (2014). Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase. Bulletin of the Korean Chemical Society, 35(1), 19–22. [Link]
  • Kim, I. H., Morisseau, C., & Hammock, B. D. (2009). Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5549–5552. [Link]
  • Gomez, G. A., Morisseau, C., Hammock, B. D., & Christianson, D. W. (2004). Human soluble epoxide hydrolase: structural basis of inhibition by substituted urea derivatives. Biochemistry, 43(16), 4716–4723. [Link]
  • Morisseau, C., & Hammock, B. D. (2005). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1736(1), 37–45. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of N-Propylurea Production

Sources

Head-to-head comparison of N-Propylurea and other reagents for amine derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Amine Derivatization: A Head-to-Head Comparison Featuring Isocyanate Reagents

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of amine-containing compounds is a pivotal task in metabolomics, pharmaceutical development, and clinical diagnostics. However, the inherent physicochemical properties of many amines—such as high polarity, low volatility, and poor ionization efficiency—present significant challenges for direct analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1]

Chemical derivatization offers a robust solution, modifying these analytes to enhance their analytical performance. This guide provides an in-depth comparison of common derivatization strategies, with a special focus on the use of propyl isocyanate to form stable N-propylurea derivatives, weighed against other prevalent reagent classes including acylating agents, silylating agents, and fluorescent labels.

The Rationale for Derivatization

Derivatization is a chemical modification process designed to convert an analyte into a product with more favorable properties for a given analytical method.[2] For amines, the primary goals are:

  • Increased Volatility: To make polar amines suitable for GC analysis by reducing their boiling points.

  • Improved Chromatographic Behavior: To reduce peak tailing and improve separation efficiency by masking polar amine groups.[2]

  • Enhanced Detector Response: To introduce moieties that significantly increase sensitivity for specific detectors, such as fluorophores for fluorescence detection (FLD) or electrophores for electron capture detection (ECD).[2][3]

  • Improved Mass Spectrometric Fragmentation: To generate derivatives with characteristic and high molecular weight fragments, aiding in structural confirmation and quantification.[4]

G cluster_workflow General Derivatization Workflow Sample Amine-Containing Sample (e.g., biological extract, reaction mixture) Preparation Sample Preparation (Extraction, Concentration, Drying) Sample->Preparation Derivatization Derivatization Reaction (Add Reagent, Solvent, Catalyst; Heat) Preparation->Derivatization Cleanup Post-Reaction Cleanup (Quench excess reagent, Extract derivative) Derivatization->Cleanup Analysis Instrumental Analysis (GC-MS, LC-MS, etc.) Cleanup->Analysis

Caption: A generalized workflow for the derivatization of amine-containing samples prior to chromatographic analysis.

Isocyanate Reagents: The Propyl Isocyanate Method

Propyl isocyanate reacts with primary and secondary amines to form stable, neutral N-substituted urea derivatives. This reaction is robust and provides derivatives with excellent properties for GC-MS analysis. Phenyl isocyanate is another common reagent in this class.[5]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the amine's lone pair of electrons to the electrophilic carbon of the isocyanate group (-N=C=O). The resulting derivative is an N,N'-disubstituted urea (in the case of a primary amine).

Caption: Reaction of a primary amine with propyl isocyanate to form a stable N-Alkyl-N'-propylurea derivative.

Experimental Protocol: General Isocyanate Derivatization

This protocol is a representative guideline and should be optimized for specific applications.

  • Sample Preparation: Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen. Ensure the sample is anhydrous, as water will react with the isocyanate.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., acetonitrile or toluene) and 10 µL of propyl isocyanate.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.

  • Evaporation: After cooling, evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a solvent suitable for injection (e.g., ethyl acetate or hexane) for GC analysis.

Acylating Agents

Acylating agents, particularly perfluorinated anhydrides and acid chlorides, are widely used for amine derivatization. They react with primary and secondary amines to form stable amides.[2]

  • Common Reagents: Pentafluorobenzoyl chloride (PFBCl), Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA).[2][3]

  • Advantages: These reagents produce highly stable derivatives that are volatile and exhibit excellent chromatographic properties. The fluorine atoms make the derivatives highly sensitive to Electron Capture Detectors (ECD), enabling trace-level analysis.[2][3]

  • Disadvantages: The reaction often produces acidic byproducts (e.g., HCl, TFA) which can be corrosive to the GC system and may need to be removed or neutralized prior to analysis.[2][3]

Experimental Protocol: Derivatization with PFBCl
  • Sample Preparation: Place the dried sample residue in a reaction vial.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., toluene) and 50 µL of a base (e.g., 1M sodium hydroxide or pyridine) to neutralize the HCl byproduct. Add 5 µL of PFBCl.[6][7]

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.[8]

  • Extraction: After cooling, add 1 mL of water and 500 µL of an extraction solvent (e.g., hexane). Vortex thoroughly.

  • Analysis: Collect the organic (top) layer for injection into the GC-MS.[7]

Silylating Agents

Silylation is one of the most common derivatization techniques for GC analysis. These reagents react with active hydrogens found in amines, alcohols, and carboxylic acids, replacing them with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[9]

  • Common Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4][9]

  • Advantages: MSTFA is highly versatile and its byproducts are neutral and volatile, minimizing interference.[10] TBDMS derivatives, formed using reagents like MTBSTFA, are significantly more stable to hydrolysis (about 10,000 times more stable than TMS derivatives), which is advantageous for complex sample matrices or when sample workup is required.[4][9]

  • Disadvantages: TMS derivatives can be susceptible to hydrolysis, requiring anhydrous conditions throughout the process.

Experimental Protocol: Derivatization with MSTFA

This protocol is particularly effective for amphetamine-type substances.[11]

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 270 µL of MSTFA in a reaction vial. For trace analysis, scale down accordingly (e.g., ~10 µg sample in 25 µL MSTFA).

  • Catalyst (Optional): For difficult-to-silylate compounds or to ensure complete reaction, a catalyst like Trimethylchlorosilane (TMCS) can be used. Reagents like "MSTFA + 1% TMCS" are commercially available.[12]

  • Reaction: Heat the sealed vial for 15-30 minutes at 70-90°C.[11]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS.

Fluorescent Labeling Agents (for HPLC & LC-MS)

When GC is not suitable or when higher sensitivity is needed in liquid chromatography, fluorescent labeling agents are employed. They are designed for analysis by HPLC with fluorescence detection (HPLC-FLD) or LC-MS.[1][13]

  • Common Reagents: Dansyl Chloride (Dns-Cl), 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl).[14][15]

  • Advantages: These reagents attach a highly fluorescent tag to primary and secondary amines, enabling detection limits in the femtomole range.[16][17] Dansyl chloride is very versatile, providing stable derivatives that also show enhanced ionization efficiency for LC-MS.[14][15] Fmoc-Cl also forms highly fluorescent and stable derivatives.[16][18]

  • Disadvantages: These methods are intended for LC, not GC. The derivatization reactions often require careful control of pH and removal of excess reagent, which can hydrolyze and cause interfering peaks.[13][18]

Experimental Protocol: Derivatization with Dansyl Chloride
  • Sample Preparation: Prepare the amine sample in a suitable buffer.

  • Derivatization Reaction: To 1 mL of the amine extract, add 2 mL of a saturated sodium bicarbonate solution (to achieve a pH of ~9-10). Add 2 mL of a Dansyl Chloride solution (e.g., 5 mg/mL in acetone).[13][19]

  • Incubation: Incubate the mixture at 40-60°C for 45-60 minutes in the dark.[13][20][21]

  • Quenching: Add a small amount (e.g., 100 µL) of a solution like 25% ammonia or hydroxylamine to react with and consume excess Dansyl Chloride.[13]

  • Analysis: The derivatized sample is ready for dilution and injection into the HPLC or LC-MS system.

Experimental Protocol: Derivatization with Fmoc-Cl
  • Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.

  • Derivatization Reaction: Add borate buffer (pH ~10-11.4) to the sample solution.[13][18] Add the Fmoc-Cl solution (typically in acetonitrile).

  • Incubation: Vortex the mixture and let it react at room temperature for up to 40 minutes.[18]

  • Quenching: The reaction can be stopped by adding an amine-containing reagent like 1-aminoadamantane or by acidifying the solution.

  • Analysis: The reaction mixture can be directly injected for HPLC analysis.[13]

Head-to-Head Comparison of Derivatization Reagents

FeaturePropyl IsocyanateAcylating Agents (e.g., PFBCl)Silylating Agents (e.g., MSTFA)Fluorescent Labels (e.g., Dns-Cl, Fmoc-Cl)
Derivative Type N-Alkyl-N'-propylureaPerfluoroacyl amideTrimethylsilyl (TMS) or TBDMS amineDansyl or Fmoc-carbamate
Target Amines Primary & SecondaryPrimary & SecondaryPrimary & Secondary (also -OH, -SH, -COOH)Primary & Secondary
Primary Technique GC-MSGC-MS, GC-ECDGC-MSHPLC-FLD, LC-MS
Key Advantages Forms stable, neutral derivatives; good for GC-MS identification.Highly stable derivatives; excellent sensitivity with ECD; good volatility.[2][3]Very versatile; volatile byproducts do not interfere; TBDMS derivatives are very stable.[9]Extremely high sensitivity; enhances ionization for LC-MS; well-established methods.[14][15][16]
Key Disadvantages Reagent is moisture sensitive; not as common as other classes.Produces corrosive acidic byproducts; may require neutralization/extraction steps.[2]TMS derivatives are moisture sensitive; requires anhydrous conditions.Not for GC; reaction conditions (pH) are critical; excess reagent can interfere.[13][18]
Reaction Conditions Anhydrous, heated (60-80°C)Basic or neutral pH, heated (60-70°C)Anhydrous, heated (70-90°C)Aqueous, basic pH, mild heat or room temp.[18][21]

Conclusion

The choice of an amine derivatization reagent is a critical decision that directly impacts the success of an analytical method. No single reagent is universally superior.[1]

  • Propyl isocyanate and other isocyanates are a solid choice for GC-MS applications where stable, neutral derivatives are desired for clear mass spectral identification.

  • Acylating agents like PFBCl are the gold standard for ultra-trace analysis when a GC with an Electron Capture Detector is available, owing to the exceptional sensitivity imparted by the polyfluorinated tags.[3]

  • Silylating agents , especially MSTFA, offer unparalleled versatility for GC-MS, capable of derivatizing multiple functional groups simultaneously with clean, volatile byproducts.[10] For applications requiring high stability against moisture, MTBSTFA is the superior choice.[4][9]

  • Fluorescent labels such as Dansyl Chloride and Fmoc-Cl are indispensable for high-sensitivity analysis of amines by HPLC-FLD and are highly effective for enhancing signal in LC-MS.[15][17]

Ultimately, the selection process must be guided by the specific amines of interest, the sample matrix, the available instrumentation, and the desired level of sensitivity. A thorough evaluation of these factors, supported by the protocols and comparative data in this guide, will empower researchers to develop robust and reliable analytical methods.

References

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroform
  • Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemilu. RSC Publishing. [Link]
  • Derivatization reagents for GC.
  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Deriv
  • What's the key in dansyl chloride derivitisation?.
  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
  • Targeted quantification of amino acids by dansyl
  • Analysis of the Pentafluorobenzoyl Derivative of Phenylethylamine Utilizing Negative Ion Chemical Ionization and Gas chromatography/mass Spectrometry. PubMed. [Link]
  • A novel GC/MS derivatization method for amphetamines. PubMed. [Link]
  • Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry. PubMed. [Link]

Sources

A Comparative Guide to Isotopic Labeling Studies for Validating the Metabolic Pathways of N-Propylurea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of isotopic labeling strategies and analytical methodologies for the definitive elucidation of N-Propylurea's metabolic pathways. Moving beyond simple protocol listings, we explore the causal reasoning behind experimental design choices, ensuring a robust and self-validating approach for researchers in drug metabolism and development.

The Imperative for Isotopic Labeling in Metabolic Analysis

In drug development, understanding a compound's metabolic fate is critical for assessing its efficacy, safety, and potential drug-drug interactions. While non-labeled studies can identify potential metabolites, they often face ambiguity in confirming the origin of these molecules, especially for those that are endogenous or structurally similar to endogenous compounds.

Isotopic labeling is the gold-standard technique used to unambiguously track the passage of a molecule through a complex biological system.[1] By replacing one or more atoms in the drug molecule with a stable, heavier isotope (e.g., Carbon-13, Nitrogen-15), the drug becomes a silent witness to its own transformation.[] These stable isotopes are non-radioactive, making them safe for a wide range of in vitro and in vivo studies and posing no radiation risk.[3][] This method allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug with exceptional precision.[3][5]

Strategic Design: A Comparative Look at Labeling this compound

The choice of which isotope to use and where to place it on the this compound molecule is a critical decision that dictates the type of information an experiment will yield. This compound (C₄H₁₀N₂O) offers several strategic labeling positions, each designed to answer a different metabolic question.

Caption: High-level workflow for an isotopic labeling study.

Protocol 1: Synthesis of [¹³C-carbonyl]-N-Propylurea

This protocol is an illustrative example based on common urea synthesis methods. [6][7]

  • Reactant Preparation: Dissolve propylisocyanate in an anhydrous aprotic solvent (e.g., Tetrahydrofuran) under an inert nitrogen atmosphere.

  • Ammonia Introduction: Bubble anhydrous ammonia gas through the solution while maintaining a low temperature (0°C) with an ice bath.

  • Labeled Precursor: To synthesize the labeled version, start with commercially available [¹³C]-phosgene or a related precursor to generate [¹³C]-propylisocyanate, which is then reacted with ammonia. Alternatively, react propylamine with [¹³C,¹⁵N₂]-urea under specific conditions.

  • Reaction & Quenching: Allow the reaction to proceed for 2-4 hours. Monitor completion using Thin Layer Chromatography (TLC). Quench the reaction by slowly adding deionized water.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product using column chromatography on silica gel.

  • Validation: Confirm the structure and isotopic incorporation of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vivo Metabolism Study in Rats

This protocol is adapted from standard drug metabolism studies. [8]

  • Acclimatization: Acclimate male Sprague-Dawley rats (n=3-5 per group) in metabolic cages for 48-72 hours, allowing for separate collection of urine and feces.

  • Dosing: Administer a single oral gavage dose of the isotopically labeled this compound solution (e.g., 10 mg/kg in a suitable vehicle like 0.5% methylcellulose).

  • Sample Collection:

    • Urine: Collect at intervals (e.g., 0-8h, 8-24h, 24-48h) and store at -80°C.

    • Blood: Collect via tail vein or terminal cardiac puncture at specified time points (e.g., 0.5, 1, 2, 4, 8, 24h) into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.

    • Expired Air: If tracking a ¹³C-carbonyl label, use a system to trap expired CO₂ in a solution (e.g., NaOH) for subsequent analysis.

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Data Interpretation: Validating Hypothetical Metabolic Pathways

Based on common metabolic reactions for alkylamines and urea-containing compounds, we can propose several hypothetical pathways for this compound. [8]Isotopic labeling data will confirm or refute these hypotheses.

cluster_pathways Hypothetical Metabolic Pathways cluster_products Resulting Metabolites parent This compound p1 Propyl-chain Hydroxylation (α, β, or γ) parent->p1 p2 N-dealkylation parent->p2 p3 Urea Core Hydrolysis parent->p3 m1 Hydroxy-propylurea p1->m1 m2 Urea p2->m2 m3 Propylamine p2->m3 m4 CO₂ p3->m4

Caption: Hypothetical metabolic pathways of this compound.

Interpreting Isotopic Data to Validate Pathways

The power of this technique lies in analyzing the mass shifts of metabolites relative to the unlabeled compound. Let's consider an experiment using [¹³C-carbonyl, ¹⁵N₂]-N-Propylurea (Parent Mass +3 Da compared to unlabeled).

Observed MetaboliteExpected Mass Shift vs. UnlabeledInterpretationPathway Validated
Hydroxy-propylurea+3 DaThe entire labeled core (¹³C=O, ¹⁵N₂) is retained, with an oxygen (+16 Da) added to the propyl chain.Propyl-chain Hydroxylation
Urea+3 DaThe detected urea contains the ¹³C and both ¹⁵N atoms, indicating it is a direct product of N-dealkylation.N-dealkylation
Propylamine0 DaThe propylamine fragment does not contain the labeled core.N-dealkylation
¹³CO₂ in expired air+1 Da (vs. ¹²CO₂)The carbonyl carbon has been cleaved from the molecule and metabolized to carbon dioxide.Urea Core Hydrolysis

This data provides an unambiguous link between the parent drug and its metabolites. If endogenous urea were detected by MS, it would not have the +3 Da mass shift, allowing for clear differentiation and accurate quantification of the drug-derived metabolite.

Conclusion

The validation of metabolic pathways requires rigorous and unambiguous evidence. Isotopic labeling, particularly with stable isotopes like ¹³C and ¹⁵N, provides this necessary level of certainty. By strategically designing the labeling scheme and employing a complementary analytical approach that leverages the high sensitivity of mass spectrometry for discovery and the structural power of NMR for validation, researchers can build a complete and accurate picture of a compound's metabolic fate. This guide provides the foundational principles and comparative insights to design robust, self-validating studies for this compound or any new chemical entity, ultimately leading to safer and more effective drug development.

References

  • An overview on NMR spectroscopy based metabolomics.
  • NMR spectroscopy for metabolomics in the living system: recent progress and future challenges. PubMed Central.
  • Studying Metabolism by NMR-Based Metabolomics. Frontiers.
  • NMR Spectroscopy for Metabolomics Research. PMC - NIH.
  • Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. MDPI.
  • Mass Spectrometry-Based Metabolomics: Decoding Metabolic Pathways and Disease Mechanisms. Longdom Publishing.
  • Application of metabolomics based on direct mass spectrometry analysis for the elucidation of altered metabolic p
  • Mass Spectrometry‐Driven Metabolomics for Metabolites and Metabolic Pathway Analysis.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.
  • Distribution and metabolism of 1-propyl-1-nitrosourea in r
  • In vivo stable isotope labeling of 13C and 15N... F1000Research.
  • 13C 15N Labeled Compounds. Isotope Science / Alfa Chemistry.
  • Mass spectrometry in metabolomics – From methodologies to applications.
  • Overview of Mass Spectrometry-Based Metabolomics: Opportunities and Challenges. PMC.
  • Isotopic Labels. BOC Sciences.
  • Drug Metabolism Studies with 13C-Labeled Compounds. Isotope / BOC Sciences.
  • Propylurea. PubChem - NIH.
  • N-Isopropyl-N′,N′-diorganyl-N-(silylmethyl)ureas: synthesis, structure, and biological activity.
  • Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylurea. PubMed.
  • Isotopic studies of urea metabolism in rabbits. PMC - NIH.
  • Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. PMC - NIH.
  • Isotopic labeling. Wikipedia.
  • Isotopic labeling of metabolites in drug discovery applic
  • Isotope labeling and tracer experiments. Fiveable.
  • An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC - NIH.
  • Nitrogen Metabolism, Urea Cycle – biochemistry. UW Pressbooks.
  • The urea cycle enzymes act as metabolic suppressors in clear cell renal cell carcinoma.
  • Nitrogen Metabolism and the Urea Cycle. The Medical Biochemistry Page.

Sources

Introduction: The Imperative for Reproducible N-Propylurea Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Inter-laboratory Comparison of N-Propylurea Analysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting inter-laboratory comparisons (ILCs) for the analysis of this compound. It emphasizes the practical application of analytical methodologies, the rationale behind experimental design, and the statistical evaluation of results to ensure data integrity and comparability across different laboratories.

This compound (C₄H₁₀N₂O) is a chemical compound of interest in various research and pharmaceutical contexts.[1][2][3] The ability to accurately and reliably quantify this compound across different analytical laboratories is paramount for ensuring product quality, validating research findings, and meeting regulatory expectations. Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of a robust quality assurance program.[4][5] They serve to evaluate the performance of analytical methods and laboratories, identify potential systematic errors, and establish the reproducibility of an analytical procedure.[6][7][8]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of method validation to demonstrate that an analytical procedure is suitable for its intended purpose.[9][10][11][12] Inter-laboratory comparison studies are a critical component of this validation process, particularly for methods intended for widespread use or for the analysis of critical quality attributes of a drug product.[13][14]

A Comparative Overview of Analytical Methodologies

The choice of analytical technique for this compound is dictated by factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. The most common methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Principle Strengths Weaknesses
HPLC-UV Separation based on polarity using a reversed-phase column, with detection via UV absorbance.[15][16]Robust, cost-effective, and widely available. Simple sample preparation for clean matrices.Lower sensitivity and specificity compared to MS methods. Potential for interference from co-eluting compounds.
GC-MS Separation of volatile derivatives of the analyte in the gas phase, followed by mass-based detection and identification.[17][18]High chromatographic resolution and specificity from mass detection.Requires derivatization of the polar this compound molecule, which adds a step and can be a source of variability.[19]
LC-MS/MS High-efficiency liquid chromatographic separation coupled with highly selective and sensitive tandem mass spectrometry detection.[20][21]Excellent sensitivity (low limits of quantification) and specificity. Minimal sample preparation may be required. High throughput is possible.[22]Higher instrumentation and operational costs. Potential for matrix effects (ion suppression/enhancement) that must be controlled.

Causality in Method Selection:

The decision to use a particular method is a balance of performance and practicality. For routine quality control of a relatively pure drug substance, the robustness and cost-effectiveness of HPLC-UV are often sufficient. When analyzing this compound in complex biological matrices (e.g., plasma, urine) where trace levels are expected and specificity is critical, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. GC-MS can be a viable alternative, especially if the laboratory has extensive expertise in derivatization techniques and GC-MS instrumentation.[23]

start Start: Need to Analyze This compound matrix Complex Matrix? (e.g., Biological Fluid) start->matrix sensitivity Trace Level Analysis Required? matrix->sensitivity Yes hplc Use HPLC-UV matrix->hplc No (e.g., Drug Substance) lcms Use LC-MS/MS sensitivity->lcms Yes gcms Consider GC-MS (if derivatization is established) sensitivity->gcms No

Decision tree for selecting an analytical method.

Designing a Robust Inter-Laboratory Comparison Study

A well-designed ILC is essential for generating meaningful data.[4][6] The process should be meticulously planned and documented in a study protocol.

Key Design Elements:

  • Study Coordinator: A central body or individual responsible for overseeing the entire study, from sample preparation to final data analysis.

  • Participating Laboratories: A sufficient number of laboratories should be recruited to provide a statistically significant dataset. The participants should represent a cross-section of potential users of the method.[6]

  • Test Material: A homogenous and stable batch of this compound-containing material should be prepared. The homogeneity and stability of the material must be confirmed before distribution to ensure that any observed variability is from the analytical process, not the sample itself.[8]

  • Protocol and Instructions: A detailed analytical protocol and clear instructions must be provided to all participating laboratories. This ensures that all participants are, in principle, performing the same analysis.

  • Data Reporting: A standardized format for reporting results should be used to facilitate data compilation and statistical analysis. This includes reporting individual replicate values, mean, standard deviation, and any deviations from the protocol.

cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting P1 Define Study Objectives & Protocol P2 Prepare & Characterize Test Material (Homogeneity & Stability) P1->P2 P3 Recruit Participating Laboratories P2->P3 E1 Distribute Samples & Protocol to Labs P3->E1 E2 Laboratories Perform Analysis E1->E2 E3 Labs Report Results in Standard Format E2->E3 V1 Collect & Compile Data E3->V1 V2 Perform Statistical Analysis (Outlier Tests, Z-Scores) V1->V2 V3 Issue Final Report with Performance Evaluation V2->V3

Workflow for an this compound Inter-laboratory Comparison Study.

Experimental Protocol: HPLC-UV Method for this compound Assay

This section provides a detailed, self-validating protocol for the quantification of this compound. The inclusion of system suitability testing is critical to ensure the analytical system is performing adequately before sample analysis commences.

4.1. Reagents and Materials

  • This compound Reference Standard (Purity ≥98%)[1]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

4.2. Instrumentation

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

4.3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (e.g., 20:80 v/v). Rationale: This composition provides adequate retention and good peak shape for the polar this compound molecule on a C18 column.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 210 nm. Rationale: Urea and its derivatives exhibit UV absorbance at lower wavelengths.

  • Injection Volume: 10 µL

4.4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25-mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50-mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to about 25 mg of this compound into a 250-mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

4.5. System Suitability Testing (SST)

  • Procedure: Inject the Working Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0. Rationale: Ensures a symmetrical peak, which is critical for accurate integration.

    • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%. Rationale: Demonstrates the precision of the injection and the stability of the system.

    • Theoretical Plates: ≥ 2000. Rationale: Indicates good column efficiency and separation power.

  • Trustworthiness: The SST must pass before any samples are analyzed. This acts as a daily verification of the system's performance, ensuring the trustworthiness of the generated data.[24]

4.6. Analysis Procedure

  • Perform the System Suitability Test and ensure all criteria are met.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Inject the Working Standard Solution again after every 10 sample injections to bracket the samples and monitor for any drift in instrument response.

4.7. Calculation Calculate the percentage of this compound in the sample using the following formula: % this compound = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Statistical Analysis and Interpretation of Results

The statistical evaluation of ILC data is crucial for objectively assessing laboratory performance.[25][26]

5.1. Initial Data Review

  • Mean (x̄): The average of the replicate measurements for each laboratory.

  • Standard Deviation (s): A measure of the variability of the replicate measurements within each laboratory (repeatability).

  • Coefficient of Variation (%CV): The relative standard deviation (s / x̄) × 100, a normalized measure of precision.

5.2. Outlier Detection Before calculating summary statistics, it is important to identify any results that are statistically different from the rest. Cochran's test can be used to identify laboratories with significantly higher intra-laboratory variability, while Grubb's test can identify laboratories whose mean value is an outlier.[7]

5.3. Performance Scoring (Z-Scores) The most common method for evaluating performance in proficiency tests is the Z-score. It provides a normalized measure of how far a laboratory's result is from the consensus value.[27]

The Z-score is calculated as: Z = (x - X) / σ Where:

  • x is the mean result from the participating laboratory.

  • X is the assigned value (consensus mean of all participants after outlier removal).

  • σ is the target standard deviation for proficiency assessment (often a predetermined value or calculated from the study data).

Interpretation of Z-Scores:

  • |Z| ≤ 2.0: Satisfactory performance.[27]

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

5.4. Example Data and Analysis

Below is a hypothetical dataset from an ILC for the assay of this compound. The assigned value (consensus mean, X) is 99.5%, and the target standard deviation (σ) is 0.8%.

Laboratory ID Method Result 1 (%) Result 2 (%) Mean (x) Z-Score Performance
Lab AHPLC-UV99.899.699.70.25Satisfactory
Lab BHPLC-UV98.298.498.3-1.50Satisfactory
Lab CLC-MS/MS99.499.599.45-0.06Satisfactory
Lab DHPLC-UV101.5101.7101.62.63Questionable
Lab EGC-MS99.999.899.850.44Satisfactory
Lab FHPLC-UV97.097.297.1-3.00Unsatisfactory

Analysis of the Table:

  • Labs A, B, C, and E show satisfactory performance with Z-scores within ±2.0.

  • Lab D has a questionable result, indicating a potential positive systematic bias in their measurements. This warrants an investigation into their procedure.

  • Lab F's result is unsatisfactory, suggesting a significant negative systematic error or a major deviation from the prescribed method. This requires immediate corrective action.

Conclusion and Best Practices

A successful inter-laboratory comparison for this compound analysis hinges on a meticulous study design, a validated and robust analytical method, and appropriate statistical analysis. By adhering to the principles outlined in this guide, organizations can gain confidence in the comparability and reliability of their analytical results.

Key Recommendations:

  • Method Validation is a Prerequisite: Ensure the analytical method is fully validated according to ICH guidelines before initiating an ILC.[10][28][29]

  • Use Certified Reference Materials: Whenever possible, use a certified reference material for the preparation of the test sample to provide a known "true" value.

  • Thorough Investigation of Outliers: Unsatisfactory or questionable results should trigger a thorough investigation to identify the root cause and implement corrective actions.

  • Continuous Improvement: ILCs should be conducted periodically to monitor ongoing laboratory performance and ensure the long-term reliability of analytical data.[30]

By embracing these practices, the scientific community can ensure that the data generated for this compound, whether for research, development, or quality control, is accurate, reliable, and reproducible.

References

  • Analytical Method Validation in Pharmaceuticals. Vertex AI Search.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Pharmaceutical Journal.
  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal.
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Quality: specifications, analytical procedures and analytical valid
  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
  • Interlaboratory Comparisons. National Institute of Standards and Technology.
  • VALID
  • Inter laboratory Comparison 2023 Report.
  • Analytical method validation: A brief review.
  • REPORT OF THE WP9 INTERLABOR
  • This compound. ChemScene.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • Q2(R2)
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seaw
  • Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Manfred Donike Workshop.
  • Guide to achieving reliable quantit
  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy.
  • This compound | CAS 627-06-5. Santa Cruz Biotechnology.
  • Development and Validation of a HPLC-UV Method for Urea and Rel
  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
  • Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method.
  • Interlaboratory comparisons other than proficiency testing. Eurachem.
  • Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. PubMed.
  • Propylurea. PubChem.
  • Urea Analyzed by HPLC C18 in Aqueous Mobile Phase.
  • Urea and its impurity high performance liquid chromatography analysis method.
  • Technical Support Center: GC-MS Analysis of 15N-Urea. Benchchem.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
  • Determination of C-13 and N-15 enrichments of urea in plasma by gas chromatography-combustion isotope ratio mass spectrometry and gas chromatography-mass spectrometry using the 2-methoxypyrimidine derivative.
  • Urine metabolome analysis by gas chromatography-mass spectrometry (GC-MS): Standardization and optimization of protocols for urea removal and short-term sample storage. PubMed.

Sources

A Comparative Guide to Validating N-Propylurea's Mechanism of Action Using Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a clear and definitive mechanism of action (MoA) for a novel compound is a cornerstone of preclinical development. This guide provides an in-depth, comparative analysis of experimental strategies to validate the MoA of a hypothetical kinase inhibitor, N-Propylurea. We will focus on the pivotal role of site-directed mutagenesis as a gold-standard technique, comparing its precision with alternative biophysical and structural methods.

Our discussion is framed around a common scenario in drug discovery:

  • Compound: this compound, a novel small molecule inhibitor.

  • Target: "Kinase A," a serine/threonine kinase implicated in a disease pathway.

  • Hypothesized MoA: Molecular docking simulations predict that this compound acts as a competitive inhibitor by binding within the ATP pocket of Kinase A. A crucial hydrogen bond with the side chain of the "gatekeeper" residue, Threonine 102 (T102), is predicted to be essential for high-affinity binding.

This guide will walk through the process of rigorously testing this hypothesis, explaining not just the "how" but the critical "why" behind each experimental choice.

The Central Role of Site-Directed Mutagenesis in MoA Validation

Before committing to expensive and time-consuming structural biology or extensive medicinal chemistry efforts, it is crucial to validate that the predicted interaction between this compound and Kinase A is genuine and occurs as hypothesized. Site-directed mutagenesis is the most direct and powerful method to probe the functional importance of a single amino acid in a drug-target interaction.

By specifically altering the T102 residue, we can observe the resulting effect on this compound's inhibitory activity. A significant loss of potency in the mutant kinase would provide strong evidence that T102 is a key determinant of binding, thus validating our computational model.

Logical Framework for Mutagenesis

The choice of mutation is critical and should be guided by biochemical principles to yield unambiguous results. For our target residue, T102, several mutations can be informative:

  • T102A (Threonine to Alanine): This is the most common initial choice. It removes the hydroxyl group of the threonine side chain, which is predicted to form the hydrogen bond, while causing minimal steric disruption due to alanine's small size.

  • T102V (Threonine to Valine): Valine is isosteric to threonine (similar in size and shape) but lacks the hydrogen-bonding capability. This mutation tests the importance of the hydroxyl group while controlling for the size of the residue in the pocket.

  • T102F (Threonine to Phenylalanine): Introducing a bulky, aromatic residue like phenylalanine is expected to sterically clash with the inhibitor, preventing it from binding. This serves as a powerful control to demonstrate that the binding pocket is indeed where the interaction occurs. The "gatekeeper" residue is a key regulator of access to a hydrophobic pocket within the kinase, and mutating it to a larger residue can block inhibitor access.[1][2]

The experimental workflow is designed to systematically compare the inhibitor's effect on the wild-type (WT) enzyme versus these rationally designed mutants.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Design & Execution cluster_2 Phase 3: Data Analysis & Conclusion Hypothesis Hypothesis: This compound binds T102 in Kinase A Mutagenesis Site-Directed Mutagenesis (T102A, T102V, T102F) Hypothesis->Mutagenesis Design Mutations Expression Protein Expression & Purification (WT & Mutants) Mutagenesis->Expression Generate Constructs Assay In Vitro Kinase Assay (IC50 Determination) Expression->Assay Purified Enzymes Data Compare IC50 Values: WT vs. Mutants Assay->Data Generate Data Conclusion Conclusion on MoA Data->Conclusion Interpret Results

Caption: Experimental workflow for MoA validation.

Comparative Analysis of MoA Validation Techniques

While site-directed mutagenesis is central to our validation, a comprehensive study often integrates data from multiple techniques. Each method offers unique insights, and their strengths and weaknesses should be understood to build a cohesive and convincing data package.

Technique Principle Information Gained Pros Cons
Site-Directed Mutagenesis with Biochemical Assay Measures loss of inhibitor potency against a mutated target protein.Functional validation of key binding residues.Direct evidence of interaction; relatively low cost and high throughput.Indirect; does not provide structural or thermodynamic data.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[3]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][4][5]Gold standard for thermodynamics; label-free, in-solution measurement.[3][6]Requires large amounts of pure protein; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as an analyte binds to a ligand.[7]Binding affinity (KD), association (kon) and dissociation (koff) rates.[8]High sensitivity, real-time kinetics, label-free.[7][9][10]Requires immobilization of one partner, which can affect binding; indirect measurement.
X-ray Crystallography Determines the three-dimensional atomic structure of a protein-ligand complex.[11][12]High-resolution structural view of the binding mode.[11][13][14]Unambiguous, atomic-level detail of the interaction.[12][15]Technically challenging (protein crystallization); static picture, not all complexes will crystallize.

Detailed Experimental Protocols

Here we provide streamlined protocols for the core experiments. These are intended as a guide and should be optimized for the specific Kinase A system.

Protocol 1: Site-Directed Mutagenesis of Kinase A

This protocol is based on the QuikChange method, which utilizes a high-fidelity polymerase to amplify a plasmid containing the target gene with primers that introduce the desired mutation.[16]

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation (e.g., T102A). The mutation should be in the center of the primers, flanked by 10-15 bases of correct sequence on each side.[17]

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid (encoding WT Kinase A), the mutagenic primers, a high-fidelity DNA polymerase, and dNTPs.

    • Use a thermal cycler with an extension time of ~1 minute per kb of plasmid length for 18-25 cycles.[18]

  • Template Digestion: Add the restriction enzyme DpnI to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, mutated plasmid.[19][20] Incubate at 37°C for 1-2 hours.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any secondary mutations via Sanger sequencing.

Protocol 2: Recombinant Protein Expression and Purification
  • Expression: Transform the verified WT and mutant Kinase A plasmids into an appropriate expression host (e.g., E. coli BL21(DE3)). Grow the cells and induce protein expression (e.g., with IPTG).

  • Lysis: Harvest the cells and lyse them using sonication or a French press in a buffer containing protease inhibitors.

  • Purification: Purify the kinase (assuming an N-terminal His-tag) using a nickel-charged immobilized metal affinity chromatography (IMAC) column. Elute the protein with an imidazole gradient.

  • Quality Control: Assess the purity and concentration of the protein using SDS-PAGE and a Bradford or BCA assay. The protein should be >95% pure for use in subsequent assays.

Protocol 3: In Vitro Kinase Assay and IC50 Determination

This protocol describes a generic continuous spectrophotometric assay.[21] The specific substrate and coupling enzymes will depend on the kinase.

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing buffer, ATP, the kinase substrate, and coupling enzymes.

  • Inhibitor Titration: Add this compound in a series of dilutions (e.g., 10-point, 3-fold dilutions) to the reaction wells. Include DMSO-only wells as a "no inhibitor" control.

  • Initiate Reaction: Add a fixed, optimized concentration of either WT or mutant Kinase A to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 30°C). Measure the rate of the reaction (e.g., change in absorbance over time) for 15-30 minutes.[22][23]

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[24][25]

Data Interpretation: Building the Case for the MoA

The power of this approach lies in the direct comparison of IC50 values obtained for the WT and mutant kinases. The expected results, if our hypothesis is correct, are summarized below.

Kinase VersionKey Residue FeaturePredicted IC50 for this compoundRationale
Wild-Type (WT) T102 (H-bond donor)~10 nM (Baseline)The hydroxyl group of threonine forms a key hydrogen bond with the inhibitor.
T102A Mutant Alanine (No H-bond donor)>1000 nM (>100-fold shift)The critical hydrogen bond is lost, significantly reducing binding affinity.
T102V Mutant Valine (Isosteric, no H-bond)>1000 nM (>100-fold shift)Confirms the loss of the hydrogen bond, not the size of the residue, is responsible for the loss of potency.
T102F Mutant Phenylalanine (Bulky)>10,000 nM (Inactive)The bulky side chain sterically blocks the inhibitor from accessing the binding pocket.

A >10-fold shift in the IC50 value for a mutant is generally considered significant. A >100-fold shift, as predicted for the T102A and T102V mutants, provides very strong evidence that the interaction with this residue is a primary driver of the compound's potency.

G cluster_0 Kinase A ATP Binding Pocket Pocket Inhibitor This compound Binds Pocket WT_Kinase Wild-Type Kinase A T102 H-bond with Inhibitor Inhibitor->WT_Kinase High Affinity (Low IC50) Mutant_Kinase T102A Mutant Kinase A A102 H-bond Lost Inhibitor->Mutant_Kinase Low Affinity (High IC50)

Caption: Logical relationship between mutation and affinity.

Conclusion

Validating the mechanism of action is a critical step in de-risking a drug discovery program. While biophysical and structural methods provide invaluable, complementary data, site-directed mutagenesis coupled with robust biochemical assays remains the most direct and compelling method for confirming the functional importance of a specific drug-target interaction at the amino acid level. By systematically disrupting a predicted interaction and observing a significant loss of compound potency, researchers can confidently validate computational models and build a strong, data-driven foundation for subsequent lead optimization and clinical development.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press.
  • PubMed. (n.d.). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis.
  • PubMed. (n.d.). Isothermal titration calorimetry in drug discovery.
  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?.
  • Sygnature Discovery. (n.d.). Surface Plasmon Resonance (SPR).
  • Photonics Spectra. (n.d.). SPR Provides a Boost to Drug Discovery and Development.
  • PNAS. (n.d.). The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity.
  • PubMed. (n.d.). X-ray crystallography in drug discovery.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery.
  • Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC).
  • CD BioSciences. (n.d.). Drug Design Based on X-ray Crystallography.
  • Technology Networks. (2023, February 14). “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger.
  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • ACS Publications. (n.d.). Through the “Gatekeeper Door”: Exploiting the Active Kinase Conformation. Journal of Medicinal Chemistry.
  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • PubMed. (n.d.). Targeting the gatekeeper residue in phosphoinositide 3-kinases.
  • BioInnovatise. (2025, January 8). Site Directed Mutagenesis Protocol.
  • MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery.
  • Assay Genie. (n.d.). Site Directed Mutagenesis Protocol.
  • LSU School of Medicine. (n.d.). Enzyme Assays and Kinetics.
  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?.
  • NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • CDN. (n.d.). Site Directed Mutagenesis Protocol.
  • ResearchGate. (2018, April 21). Any one could tell me a protocol for site directed mutagenesis?.
  • Protocols.io. (2019, March 26). Site-Directed Mutagenesis.
  • The Biochemist. (2021, May 10). Steady-state enzyme kinetics. Portland Press.
  • PubChem. (n.d.). Hydroxyurea. National Institutes of Health.
  • PubChem. (n.d.). Propylurea. National Institutes of Health.

Sources

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of N-Propylurea Analogs for Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiepileptic drug (AED) discovery, the N-propylurea scaffold has emerged as a promising pharmacophore. Quantitative Structure-Activity Relationship (QSAR) modeling serves as a critical computational tool to navigate the vast chemical space of this compound analogs, enabling the prediction of their anticonvulsant activity and guiding the synthesis of more potent and safer drug candidates. This guide provides an in-depth comparison of QSAR studies on this compound and structurally related analogs, offering insights into the key molecular features governing their biological activity and the methodologies employed to model these relationships.

The Significance of QSAR in Anticonvulsant Research

The development of new AEDs is imperative to address the needs of patients with refractory epilepsy and to improve upon the side-effect profiles of existing medications. QSAR methodologies accelerate this process by establishing a mathematical correlation between the chemical structure of compounds and their biological activity.[1][2] By identifying the physicochemical properties and structural motifs that positively or negatively influence anticonvulsant efficacy, QSAR models provide a rational basis for lead optimization.

Comparative Analysis of QSAR Models for this compound and Related Analogs

While a wealth of QSAR studies exists for various classes of anticonvulsants, direct comparative studies on this compound analogs are limited. However, by examining research on structurally similar compounds, such as N-phenyl-N'-pyridinylureas and 5-substitutedphenyl-1-propyl-3-pyrazolidinones, we can extrapolate key structure-activity relationships relevant to the this compound core.

A pivotal study on 5-substituted phenyl-3-pyrazolidinone derivatives, which share structural similarities with this compound analogs, revealed the significant influence of hydrophobicity, steric bulk, and electronic effects on anticonvulsant activity.[3] The QSAR analysis demonstrated that:

  • Hydrophobicity (σπ): A higher hydrophobic constant was positively correlated with anticonvulsant activity.

  • Steric Parameters (B4): Smaller steric volume of the substituent on the 5-phenyl ring enhanced activity.

  • Electronic Parameters (I): A more powerful electron-withdrawing effect of the substituent increased anticonvulsant potency.[3]

These findings underscore the importance of a balanced lipophilicity and specific steric and electronic properties in the design of potent anticonvulsant agents based on this scaffold.

In studies of N-phenyl-N'-pyridinylureas, extensive structure-activity relationship investigations highlighted the optimal activity within the N-(2,6-disubstituted-phenyl)-N'-(4-pyridinyl)urea series.[4] This points to the critical role of the substitution pattern on the phenyl ring in modulating anticonvulsant efficacy.

Table 1: Comparison of Key Descriptors and Their Influence on Anticonvulsant Activity

QSAR Study ReferenceCompound ClassKey Molecular DescriptorsInfluence on Anticonvulsant Activity
Lei et al. (1990)[3]5-substitutedphenyl-1-propyl-3-pyrazolidinonesHydrophobic constant (σπ)Positive correlation
Steric parameter (B4)Negative correlation (smaller is better)
Electronic parameter (I)Positive correlation with electron-withdrawing groups
Pavia et al. (1990)[4]N-phenyl-N'-pyridinylureasSubstitution pattern on phenyl ringN-(2,6-disubstituted-phenyl) optimal

Experimental Protocols: Assessing Anticonvulsant Activity

The biological data underpinning QSAR models for anticonvulsants are primarily derived from standardized preclinical seizure models. The two most widely used tests are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread.[5]

Step-by-Step Methodology:

  • Animal Preparation: Male mice or rats are acclimated to the laboratory environment. Prior to the test, corneal electrodes are applied with a local anesthetic and saline to ensure proper electrical contact.[5][6]

  • Stimulation: A high-frequency alternating current (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) through the corneal electrodes.[5]

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[7] An animal is considered protected if this response is absent.[5]

  • Data Analysis: The dose of the test compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using statistical methods like probit analysis.[6]

Pentylenetetrazole (PTZ) Seizure Test

The PTZ test is a model for myoclonic and absence seizures, induced by a GABAA receptor antagonist.[8][9]

Step-by-Step Methodology:

  • Animal Preparation: Mice are weighed and habituated in an observation chamber.[10][11]

  • PTZ Administration: Pentylenetetrazole is dissolved in saline and administered via intraperitoneal (i.p.) injection at a dose known to induce seizures (e.g., 30-85 mg/kg in mice, depending on the strain).[9][10][12]

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, which are scored using a standardized scale (e.g., the Racine scale).[9] Key behaviors include facial clonus, head nodding, forelimb clonus, and generalized tonic-clonic seizures.[9]

  • Data Analysis: The primary endpoints include the latency to the first seizure, the seizure severity score, and the percentage of animals protected from seizures. The ED50 can also be determined.

Mechanistic Insights and Future Directions

The anticonvulsant mechanism of many urea-containing compounds is thought to involve the modulation of voltage-gated sodium channels, similar to established drugs like phenytoin and carbamazepine.[13][14] Some urea derivatives may also impact GABAergic neurotransmission.[15] N-(2-propylpentanoyl)urea, a derivative of valproic acid, has been shown to reduce levels of the excitatory neurotransmitters glutamate and aspartate in the hippocampus.[15]

The following diagram illustrates a general workflow for a QSAR study, a crucial process in modern drug discovery.[16]

G cluster_0 Data Collection & Preparation cluster_1 Descriptor Calculation cluster_2 Model Development cluster_3 Model Validation & Application A Selection of this compound Analogs B Anticonvulsant Activity Data (e.g., MES, PTZ tests) A->B Biological Testing D 2D Descriptors (Topological, Constitutional) A->D E 3D Descriptors (Steric, Electronic, Hydrophobic) A->E C Data Curation & Standardization B->C F Dataset Splitting (Training & Test Sets) C->F G Statistical Methods (e.g., MLR, PLS, ANN) D->G E->G F->G H QSAR Model Generation G->H I Internal Validation (e.g., Cross-validation) H->I J External Validation (Test Set Prediction) H->J K Prediction of New Analogs J->K L Synthesis & Experimental Verification K->L

Caption: A typical workflow for a QSAR study.

The following diagram illustrates the potential mechanisms of action for anticonvulsant drugs, including those with a urea scaffold.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Na_channel Voltage-gated Na+ Channel Glutamate_vesicle Glutamate Na_channel->Glutamate_vesicle Depolarization leads to vesicle fusion Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Glutamate_vesicle NMDA_receptor NMDA Receptor Glutamate_vesicle->NMDA_receptor Release into synaptic cleft GABA_receptor GABAA Receptor Anticonvulsant Anticonvulsant Drug (e.g., this compound analog) Anticonvulsant->Na_channel Inhibition Anticonvulsant->Ca_channel Inhibition Anticonvulsant->GABA_receptor Potentiation Anticonvulsant->NMDA_receptor Inhibition

Caption: Potential anticonvulsant mechanisms of action.

Future QSAR studies on this compound analogs should aim to build upon these foundational insights. The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide more detailed three-dimensional structural requirements for optimal activity. Furthermore, integrating pharmacokinetic and toxicity data into QSAR models will be crucial for designing drug candidates with improved overall profiles.

Conclusion

QSAR modeling is an indispensable tool in the rational design of novel this compound-based anticonvulsant agents. By understanding the key molecular descriptors that govern biological activity, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process. This comparative guide highlights the importance of hydrophobicity, steric, and electronic factors and provides a framework for future QSAR studies aimed at developing the next generation of antiepileptic drugs.

References

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In: Pitkänen, A., Buckmaster, P., Galanopoulou, A., Moshé, S. (eds) Models of Seizures and Epilepsy. Academic Press. [Link]
  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Whittaker, G. R., et al. (2020). Factors influencing the acute pentylenetetrazole-induced seizure paradigm and a literature review. Epilepsia Open, 5(2), 223–232. [Link]
  • Shimada, T., & Yamagata, T. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments, (137), 57574. [Link]
  • Shimada, T., & Yamagata, T. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57574. [Link]
  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(3), 181–190. [Link]
  • Talevi, A. (2019). Quantitative structure-activity relationship models for compounds with anticonvulsant activity. Expert Opinion on Drug Discovery, 14(7), 655–667. [Link]
  • Taiwe, G. S., et al. (2011). Acute effects of N-(2-propylpentanoyl)urea on hippocampal amino acid neurotransmitters in pilocarpine-induced seizure in rats. Epilepsy & Behavior, 20(2), 271–278. [Link]
  • Duchowicz, P. R., et al. (2011). QSAR study and molecular design of open-chain enaminones as anticonvulsant agents. International Journal of Molecular Sciences, 12(12), 8757–8773. [Link]
  • Siddiqui, N., et al. (2009). Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole. European Journal of Medicinal Chemistry, 44(11), 4464–4471. [Link]
  • Lei, X. P., et al. (1990). [QSAR studies on the anticonvulsant activity of 5-substitutedphenyl-1-hydro- and 1-propyl-3-pyrazolidinones]. Yao Xue Xue Bao, 25(9), 684–688. [Link]
  • Wikipedia. (2023). Anticonvulsant. [Link]
  • Estrada-Soto, S., et al. (2014). QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity. Expert Opinion on Drug Discovery, 9(12), 1431–1455. [Link]
  • Tropsha, A. (2004). Application of predictive QSAR models to database mining: identification and experimental validation of novel anticonvulsant compounds. Journal of Medicinal Chemistry, 47(1), 85–96. [Link]
  • Bialer, M., et al. (2007). Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid. Journal of Medicinal Chemistry, 50(24), 5893–5897. [Link]
  • Chaturvedi, A. K., et al. (1975). Anticonvulsant activity of N,N'-bis[3-(3-substituted urea)propyl]piperazines. Journal of Pharmaceutical Sciences, 64(3), 454–456. [Link]
  • Estrada-Soto, S., et al. (2014). QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity. Expert Opinion on Drug Discovery, 9(12), 1431–1455. [Link]
  • Ducrot, P., & Enriz, R. D. (2005). Pharmacophore searching and QSAR analysis in the design of anticonvulsant drugs. Current Pharmaceutical Design, 11(1), 59–70. [Link]
  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]
  • Shen, M., et al. (2002). Quantitative Structure-Activity Relationship Analysis of Functionalized Amino Acid Anticonvulsant Agents Using k Nearest Neighbor and Simulated Annealing PLS Methods. Journal of Medicinal Chemistry, 45(13), 2811–2823. [Link]
  • Hadjipavlou-Litina, D. (1998). Review, reevaluation, and new results in quantitative structure-activity studies of anticonvulsants. Medicinal Research Reviews, 18(2), 91–119. [Link]
  • Brown, F. K., & Patterson, D. E. (1998). A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods. Seizure, 7(5), 347–354. [Link]
  • Yousefi, M., et al. (2022). Regular Article. Analytical and Bioanalytical Chemistry Research, 9(4), 331-339. [Link]
  • Unverferth, K., et al. (2005). QSAR of the anticonvulsant enaminones; molecular modeling aspects and other assessments. Medicinal Chemistry, 1(4), 371–381. [Link]
  • Estrada-Soto, S., et al. (2014). QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity. Scilit. [Link]
  • Kumar, A., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 26(11), 3144. [Link]
  • Pavia, M. R., et al. (1990). N-phenyl-N'-pyridinylureas as anticonvulsant agents. Journal of Medicinal Chemistry, 33(2), 854–861. [Link]
  • Joint Research Centre. (2013). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
  • An-Najah National University. (2023). Uncovering The Anticonvulsant Mechanisms of Saussurea Lappa: A Network Pharmacology and Molecular Docking Approach. An-Najah University Journal for Research - B (Humanities). [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-Propylurea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-Propylurea, grounded in established safety procedures and regulatory compliance. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound's waste stream confidently and safely, moving beyond mere procedural steps to explain the critical reasoning behind them.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a chemical is the first step toward safe handling and disposal. This compound (C₄H₁₀N₂O) is classified with several GHS hazard statements that dictate its handling and disposal requirements.[1]

Key Hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

These classifications underscore the necessity of stringent waste management protocols. Improper disposal, such as discarding down the drain or in general refuse, can lead to personnel exposure, environmental contamination, and regulatory violations. The procedures outlined below are designed to mitigate these risks by ensuring the waste is contained, treated, and disposed of in accordance with federal and local regulations.

Property[1]ValueSignificance for Disposal
Molecular Formula C₄H₁₀N₂OInforms potential combustion byproducts.
Molecular Weight 102.14 g/mol Relevant for calculating waste quantities.
GHS Hazard Codes H302, H315, H319, H335Dictates the need for PPE and specialized hazardous waste streams.
Signal Word WarningIndicates a moderate level of hazard.[2]

Pre-Disposal: Segregation and Storage at the Source

Effective waste management begins at the point of generation. Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliance.[3]

  • Designated Waste Containers: All this compound waste, whether it is unused reagent, contaminated personal protective equipment (PPE), or contaminated lab supplies (e.g., weigh boats, pipette tips), must be collected in a designated, leak-proof container.[4][5]

  • Compatibility: The container must be made of a material compatible with this compound. The original chemical container is often the best choice.[5] Ensure the container is in good condition, free from leaks or external residue.

  • Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste with this compound," "Unused this compound").[3][6]

  • Separation of Waste Types: Keep solid and liquid waste in separate containers.[4] Do not mix this compound waste with other waste streams, such as solvents, acids, or bases, to prevent unforeseen reactions.[3]

  • Secure Storage: Store waste containers in a designated, well-ventilated area away from high traffic, and ensure they are tightly sealed to prevent spills or the release of vapors.[3]

Step-by-Step Disposal Protocol

Disposal of this compound must adhere to the guidelines established by the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave."[7][8][9] The primary recommended method for the disposal of urea-based compounds is incineration by a licensed professional waste disposal service.

Step 1: Personal Protective Equipment (PPE) Assessment Before handling any waste, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Safety goggles with side shields or a face shield.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[11]

Step 2: Waste Collection and Containment

  • Solids: Carefully place all solid waste contaminated with this compound (e.g., gloves, wipes, absorbent pads from spill cleanups) into the designated solid hazardous waste container. Avoid creating dust.

  • Unused Reagent: If disposing of the pure chemical, it should be kept in its original, sealed container and placed in secondary containment.

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it is "RCRA empty." For non-acute hazardous waste, this means all possible material has been removed.[5] However, it is best practice to manage the container as hazardous waste. For acutely hazardous wastes, containers must be triple-rinsed.[5][12]

Step 3: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[13]

  • Documentation: Complete all required hazardous waste manifests or pickup request forms accurately. This documentation tracks the waste from your laboratory to its final disposal facility.[7]

Step 4: Incineration (Preferred Method) The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[14] This process is handled by specialized facilities and ensures the complete destruction of the hazardous compound.[6]

Step 5: Spill Management Chemical spills must be cleaned up immediately and the resulting materials treated as hazardous waste.[5]

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[10]

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[10]

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it into your designated this compound hazardous waste container.[10][15]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[5]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for handling this compound waste in a laboratory setting.

G A This compound Waste Generated B Contaminated Solids? (PPE, Labware) A->B Is it... C Unused or Expired Reagent? A->C Is it... D Spill Residue? A->D Is it... E Place in Labeled Solid Hazardous Waste Container B->E F Keep in Original, Labeled Container (Place in Secondary Containment) C->F G Absorb with Inert Material D->G H Contact EHS / Licensed Waste Contractor for Pickup and Incineration E->H F->H G->E Collect & Contain

Caption: Disposal decision workflow for this compound waste.

Decontamination Procedures

Proper decontamination is vital to ensure a safe working environment.

  • Equipment: Non-disposable equipment that comes into contact with this compound should be thoroughly cleaned. This may involve rinsing with a suitable solvent (that must also be collected as hazardous waste) followed by washing with soap and water.

  • Work Surfaces: Clean all contaminated benchtops and surfaces with an appropriate cleaning agent. Dispose of all cleaning materials (wipes, towels) as hazardous waste.

  • Personal Decontamination: If skin contact occurs, wash the affected area immediately with soap and plenty of water.[14] If eye contact occurs, flush with water for at least 15 minutes and seek medical attention.[11]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Propylurea. (n.d.). PubChem, National Institutes of Health.
  • Material Safety Data Sheet - Urea. (n.d.). Agrium.
  • Resource Conservation and Recovery Act. (n.d.). Veterinary Compliance Assistance.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • N,N'-Dipropylurea Safety Data Sheet. (n.d.). LookChem.
  • Safety Data Sheet: N,N'-Dimethylpropylene urea. (n.d.). Carl ROTH.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency.
  • Material Safety Data Sheet - Polymer Coated Urea. (2005, January 17). Agrium.
  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources.
  • RCRA. (n.d.). Case Western Reserve University, Environmental Health and Safety.
  • Safety Data Sheet - Urea. (n.d.). Carl ROTH.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Propylurea

Author: BenchChem Technical Support Team. Date: January 2026

A Note From the Scientist: In the landscape of drug discovery and chemical synthesis, our most critical instrument is a well-informed and meticulously executed safety protocol. N-Propylurea is a valuable reagent, but its handling demands a comprehensive understanding of its hazard profile. This guide is structured not as a rigid checklist, but as a dynamic risk-management framework. My goal is to empower you, my fellow scientists, to move beyond simply wearing PPE and to internalize the causality behind each choice, ensuring a self-validating system of safety for every procedure.

Executive Summary: At-a-Glance PPE Requirements

This table provides a summary of the minimum required PPE for handling this compound under standard laboratory conditions. Specific procedural risks, such as aerosol generation or handling large quantities, may necessitate elevated protection.

Protection Type Equipment Specification Primary Rationale
Respiratory NIOSH-approved N95 respirator (for powders) or organic vapor cartridge respirator (for solutions/heating).Protection against respiratory tract irritation from dust or vapors.[1]
Eye & Face ANSI Z87.1-compliant safety glasses with side shields (minimum); chemical splash goggles are required when handling solutions.Prevents serious eye irritation from dust or splashes.[1]
Hand Nitrile gloves (minimum for splash protection).Prevents skin irritation and potential allergic skin reactions.[1][2]
Body Fully-buttoned laboratory coat.Protects skin from incidental contact and contamination.
Disposal Sealable, clearly labeled waste container.Prevents cross-contamination and ensures proper hazardous waste stream entry.

In-Depth Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific hazards of this compound is fundamental to selecting appropriate PPE. The Globally Harmonized System (GHS) provides a clear classification of its risks.

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

These classifications are the direct drivers for our PPE strategy. Skin and eye irritation necessitates robust barrier protection, while the potential for respiratory irritation, especially when handling the powdered form, mandates careful control of airborne particulates.

GHS Hazard Classification Pictogram Signal Word Implication for Handling
Acute toxicity, oral (Category 4)GHS07WarningAvoid ingestion. Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[3][4]
Skin irritation (Category 2)GHS07WarningDirect skin contact must be avoided through proper gloves and a lab coat.[1]
Serious eye damage/eye irritation (Category 2A)GHS07WarningMandatory eye protection is required at all times.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationGHS07WarningEngineering controls (like a fume hood) and/or respiratory protection are necessary to prevent inhalation.[1]
Skin sensitization (Category 1)GHS07WarningRepeated skin contact may lead to an allergic reaction, reinforcing the need for consistent glove use.[2]

Core PPE Protocols and Operational Plans

Respiratory Protection

Given the H335 classification (May cause respiratory irritation), all handling of solid this compound should ideally be conducted within a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.[1][3]

  • For Handling Solids: If engineering controls are insufficient to prevent dust generation, a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement.

  • For Handling Solutions or Heating: If there is a potential for aerosol or vapor generation (e.g., when preparing solutions or heating), a respirator equipped with an organic vapor cartridge should be used.

  • Fit and Maintenance: All respirator use requires proper fit-testing and adherence to a regular cartridge change-out schedule as per your institution's environmental health and safety (EHS) guidelines.[5]

Eye and Face Protection

Because this compound can cause serious eye irritation (H319), appropriate eye protection is non-negotiable.[1][2]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all procedures, including simple weighing of solids.

  • Elevated Risk: When handling solutions or any situation with a splash hazard, you must upgrade to chemical splash goggles.[6] For significant splash risks, a face shield worn over chemical splash goggles is recommended.[5]

Skin and Body Protection
  • Laboratory Coat: A clean, fully-buttoned lab coat made of appropriate material should be worn at all times to protect against accidental skin contact.[7] Contaminated clothing should be removed immediately and decontaminated before reuse.

  • Gloves: Gloves are the primary barrier against skin irritation (H315) and sensitization (H317).[1][2]

    • Selection: Disposable nitrile gloves provide adequate splash protection for incidental contact.[5] Always check the manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.

    • Integrity Check: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Technique: Don gloves over the cuffs of the lab coat. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and dispose of them immediately in the designated waste stream.

Procedural Workflow: PPE Selection and Donning

This workflow outlines the decision-making process for selecting and applying the correct level of PPE when preparing to work with this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_donning Donning Sequence start 1. Assess Task & Quantity check_solid 2. Handling Solid Powder? start->check_solid check_aerosol 3. Risk of Dust or Aerosol? check_solid->check_aerosol Yes select_base Base PPE: - Lab Coat - Nitrile Gloves - Safety Goggles check_solid->select_base No (Solution) check_aerosol->select_base No (in fume hood) add_respirator Add NIOSH N95 Respirator check_aerosol->add_respirator Yes don_coat 4. Don Lab Coat select_base->don_coat add_respirator->select_base don_resp 5. Don Respirator (if needed) don_coat->don_resp don_goggles 6. Don Goggles don_resp->don_goggles don_gloves 7. Don Gloves (over cuffs) don_goggles->don_gloves end_node Proceed with Work don_gloves->end_node

Caption: Workflow for this compound PPE Selection and Donning.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Solid Waste: All disposable PPE (gloves, respirators) and materials contaminated with this compound (e.g., weighing paper, contaminated bench paper) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed, and labeled hazardous waste container. Do not discharge into the environment or drains.[8]

  • Decontamination: In case of a spill, cordon off the area. Use an absorbent material to contain the spill. Clean the area thoroughly with soap and water. All materials used for cleanup must be disposed of as hazardous waste.[3]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

References

  • Propylurea C4H10N2O CID 12303.
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
  • N,N′-Dipropylurea Safety D
  • Safety Gear. Pinnacle West. [Link]
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
  • N,N'-Dimethylpropylene urea Safety D
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
  • n-PROPYL NITRATE HAZARD SUMMARY. New Jersey Department of Health. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • UREA 46-0-0 Safety Data Sheet. Loveland Products, Inc.. [Link]
  • Urea Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Propylurea
Reactant of Route 2
Reactant of Route 2
N-Propylurea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.